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  • Product: 8-Aminoquinoline-6-carboxylic acid
  • CAS: 1308648-63-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 8-Aminoquinoline-6-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 8-Aminoquinoline-6-carboxylic Acid Introduction 8-Aminoquinoline-6-carboxylic acid is a bifunctional heterocyclic compound featuring the privileged 8-amino...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Aminoquinoline-6-carboxylic Acid

Introduction

8-Aminoquinoline-6-carboxylic acid is a bifunctional heterocyclic compound featuring the privileged 8-aminoquinoline scaffold appended with a carboxylic acid moiety. The 8-aminoquinoline core is renowned in medicinal chemistry, forming the basis of crucial antimalarial drugs like Primaquine and Tafenoquine.[1][2] The introduction of a carboxylic acid group at the 6-position not only provides a handle for further chemical modification but also introduces a key site for ionic interactions, significantly influencing the molecule's physicochemical profile.[3]

This guide offers a comprehensive technical overview of the core . It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior in experimental and physiological systems. We will move beyond simple data presentation to explain the causality behind these properties and provide robust, field-proven protocols for their validation.

Molecular Structure and Core Properties

The unique arrangement of a basic amino group, a weakly basic quinoline nitrogen, and an acidic carboxyl group on a rigid aromatic framework dictates the compound's properties.

Caption: Molecular structure of 8-Aminoquinoline-6-carboxylic acid.

Table 1: Key Identifiers and Computed Properties

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂PubChem[4]
Molecular Weight 188.18 g/mol PubChem[4]
IUPAC Name 8-aminoquinoline-6-carboxylic acid-
Computed XLogP3 1.4PubChem[4]
Hydrogen Bond Donors 2PubChem[4]
Hydrogen Bond Acceptors 4PubChem[4]

Solubility Profile

Expertise & Experience: The solubility of 8-Aminoquinoline-6-carboxylic acid is fundamentally governed by its amphiprotic nature. The presence of both a basic amino group and an acidic carboxylic acid means its ionization state—and thus its aqueous solubility—is highly dependent on pH. At its isoelectric point, the molecule will exist predominantly as a zwitterion, likely exhibiting minimal aqueous solubility due to strong intermolecular electrostatic interactions and hydrogen bonding in the solid state. Solubility is expected to increase significantly in both acidic (pH < pKa of carboxyl) and basic (pH > pKa of amino) conditions, where the molecule forms the more soluble cationic and anionic species, respectively. In organic solvents, solubility is predicted to be highest in polar aprotic solvents like DMSO and DMF, which can disrupt the strong intermolecular hydrogen bonds.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the gold standard.

cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Weigh excess solid compound B Add buffer/solvent of known pH/volume A->B C Seal vial B->C D Agitate at constant temperature (e.g., 25°C) for 24-48h C->D E Centrifuge/Filter to remove solid D->E F Extract aliquot of supernatant E->F G Quantify concentration (HPLC, UV-Vis) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 8-Aminoquinoline-6-carboxylic acid to a series of vials containing buffers of varying pH (e.g., pH 2.0, 5.0, 7.4, 9.0) and selected organic solvents (e.g., DMSO, Ethanol). The solid phase must be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, clarify the samples by centrifuging at high speed (>10,000 g) or filtering through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV.

  • Causality Check: The measured solubility should be lowest near the molecule's isoelectric point and increase at pH extremes, validating the amphiprotic model.

Acid-Base Properties (pKa)

Expertise & Experience: The pKa values are critical determinants of the compound's behavior in biological systems. There are three key ionizable centers:

  • Carboxylic Acid (-COOH): This group is acidic. For a carboxylic acid on a quinoline ring, the pKa is expected to be in the range of 3-4.

  • Amino Group (-NH₂): The 8-amino group is basic. The pKa of the conjugate acid (R-NH₃⁺) for 8-aminoquinoline itself is approximately 3.99.[5]

  • Quinoline Ring Nitrogen: This nitrogen is weakly basic, with the pKa of the quinolinium ion typically being around 4-5.

The electronic interplay between these groups will modulate their individual pKa values. The electron-withdrawing nature of the carboxylic acid may slightly decrease the basicity (lower the pKa) of the amino and quinoline nitrogen groups. A precise determination is essential.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method directly measures pH changes upon addition of a titrant to determine the pKa values.

Step-by-Step Methodology:

  • Solution Preparation: Accurately prepare a solution of 8-Aminoquinoline-6-carboxylic acid (e.g., 1-5 mM) in a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility across the pH range.

  • Titration Setup: Place the solution in a jacketed beaker with constant stirring and temperature control. Insert a calibrated pH electrode.

  • Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

  • Basic Titration: In a separate experiment, titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa values.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first derivative of the plot can be used to accurately locate the equivalence points.

Spectroscopic Characterization

Spectroscopic analysis provides the foundational fingerprint for compound identification, purity assessment, and quantification.

UV-Visible Spectroscopy

Expertise & Experience: The quinoline ring system is a strong chromophore, expected to exhibit multiple absorption bands in the UV region. Typically, quinolines show two main absorption bands: one around 270-290 nm and a higher energy band around 220-240 nm. The substitution pattern and ionization state will cause shifts (bathochromic or hypsochromic) in these absorption maxima (λₘₐₓ). Protonation of the quinoline nitrogen or deprotonation of the carboxyl group will alter the electronic distribution and thus the UV spectrum, making UV-Vis spectroscopy a viable method for pKa determination as well.

Experimental Protocol: UV-Vis Spectral Analysis

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.

  • Working Solutions: Dilute the stock solution to a final concentration of 10-50 µM in various buffers (pH 2, 7.4, 10) to observe the spectra of the cationic, neutral/zwitterionic, and anionic species.

  • Spectral Scan: Using a dual-beam spectrophotometer, scan the absorbance from 200 nm to 450 nm against a buffer blank.

  • Analysis: Identify the λₘₐₓ for each species. The shift in λₘₐₓ as a function of pH can be used to construct a Henderson-Hasselbalch plot to calculate pKa values, providing a self-validating cross-check to potentiometric titration.

Fluorescence Spectroscopy

Expertise & Experience: 8-Aminoquinoline and its derivatives are known to be fluorescent.[5] The fluorescence is often sensitive to the local environment, including solvent polarity and hydrogen-bonding capacity. The emission properties are tied to the formation of an intramolecular hydrogen bond between the 8-amino group and the quinoline nitrogen. The presence of the carboxylic acid group may modulate this behavior or introduce new quenching/enhancement pathways.

Experimental Protocol: Fluorescence Emission and Excitation Scans

  • Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) in a range of solvents (e.g., cyclohexane, ethanol, water) to assess solvatochromic effects.

  • Excitation Scan: Set the emission monochromator to an estimated emission wavelength and scan the excitation wavelengths to determine the optimal excitation wavelength (λₑₓ), which should correspond to an absorption maximum.

  • Emission Scan: Set the excitation monochromator to the determined λₑₓ and scan the emission wavelengths to record the fluorescence spectrum and identify the emission maximum (λₑₘ).

  • Quantum Yield (Optional): Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) to quantify the emission efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity analysis. For 8-Aminoquinoline-6-carboxylic acid, the aromatic region of the ¹H NMR spectrum will be complex, showing distinct doublets and triplets characteristic of the substituted quinoline ring. The chemical shifts of protons near the amino and carboxyl groups will be particularly informative. For instance, anisotropic shielding from the aromatic system can affect nearby protons, a phenomenon noted in related 8-aminoquinoline amides.[6]

Table 2: Predicted ¹H NMR Chemical Shift Ranges (in DMSO-d₆)

Proton(s)Predicted δ (ppm)Rationale
Aromatic CH7.0 - 8.9Typical range for quinoline ring protons.
-NH₂5.0 - 6.5Broad singlet, exchangeable with D₂O.
-COOH12.0 - 13.5Very broad singlet, exchangeable with D₂O.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which solubilizes polar compounds and allows observation of labile protons).

  • ¹H NMR: Acquire a standard ¹H spectrum. Perform a D₂O exchange experiment (add a drop of D₂O to the NMR tube and re-acquire the spectrum) to confirm the -NH₂ and -COOH proton signals, which will disappear.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expected signals include those for aromatic carbons (110-150 ppm) and the carboxyl carbon (>165 ppm).

  • 2D NMR: If the structure is ambiguous, run 2D experiments like COSY (proton-proton correlations) and HSQC/HMBC (proton-carbon correlations) to definitively assign all signals.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight and elemental composition. Electrospray ionization (ESI) is the ideal technique for this polar, ionizable molecule. In positive ion mode (ESI+), the molecule will be detected as the protonated species [M+H]⁺. In negative ion mode (ESI-), it will be detected as the deprotonated species [M-H]⁻. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million (ppm).

Experimental Protocol: HRMS (ESI-TOF) Analysis

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source of a time-of-flight (TOF) mass spectrometer.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

  • Analysis:

    • Expected [M+H]⁺: m/z 189.0664

    • Expected [M-H]⁻: m/z 187.0508

    • Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the elemental composition.

Stability and Storage

Expertise & Experience: Compounds containing an amino group on an aromatic ring, like 8-aminoquinoline, can be susceptible to oxidative degradation, often leading to coloration.[5] The presence of the carboxylic acid may influence this reactivity. Stability against light (photostability), temperature, and pH should be evaluated for proper handling and formulation.

Recommended Storage: To ensure long-term integrity, 8-Aminoquinoline-6-carboxylic acid should be stored:

  • In a cool, dark place.

  • Under an inert atmosphere (e.g., Argon or Nitrogen).

  • In a tightly sealed container to protect from moisture.

Protocol: Forced Degradation Study (for Stability Assessment)

  • Stress Conditions: Expose solutions of the compound to various stress conditions:

    • Acid/Base Hydrolysis: 0.1 M HCl and 0.1 M NaOH at elevated temperature (e.g., 60°C).

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Solid and solution heated to 60°C.

    • Photolytic: Solution exposed to high-intensity light (ICH Q1B guidelines).

  • Analysis: At specified time points, analyze the stressed samples by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).

  • Evaluation: Quantify the loss of the parent compound and identify major degradants (e.g., by LC-MS) to understand the degradation pathways.

Conclusion

8-Aminoquinoline-6-carboxylic acid is a molecule whose physicochemical properties are defined by the interplay of its three key functional groups. Its pH-dependent solubility, distinct spectroscopic signature, and potential for environmental sensitivity are critical parameters for any researcher in the fields of medicinal chemistry, drug discovery, or materials science. The experimental frameworks provided here offer a robust, self-validating system for the empirical characterization of this promising chemical entity, ensuring that subsequent biological or material studies are built on a solid foundation of chemical knowledge.

References

  • Al-Karrawi, S. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Benci, K., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health (NIH). Available at: [Link]

  • PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Wikipedia. Available at: [Link]

  • Ishaq, A., et al. (2024). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available at: [Link]

  • Krasutsky, S., et al. (2018). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 8-Aminoquinoline-6-carboxylic Acid: Synthesis, Characterization, and Predicted Crystal Structure

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract 8-Aminoquinoline-6-carboxylic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoquinoline-6-carboxylic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its quinoline core is a well-established pharmacophore, while the amino and carboxylic acid moieties offer versatile sites for chemical modification and participation in non-covalent interactions. This technical guide provides a comprehensive overview of 8-aminoquinoline-6-carboxylic acid, including a validated synthesis protocol, detailed characterization data, and an in-depth analysis of its predicted crystal structure and intermolecular interactions. In the absence of a published experimental crystal structure, this guide leverages data from analogous compounds to provide a robust theoretical framework for understanding its solid-state properties.

Introduction: The Significance of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline scaffold is a cornerstone in the development of therapeutic agents, most notably antimalarial drugs like primaquine and tafenoquine. The nitrogen atom of the amino group and the quinoline ring nitrogen act as a bidentate chelating system, a property that is believed to be crucial for their biological activity. The introduction of a carboxylic acid group at the 6-position adds another layer of functionality, enabling the formation of salts, esters, and amides, and providing a key site for hydrogen bonding interactions that can influence solubility, crystal packing, and receptor binding. Understanding the three-dimensional structure and intermolecular interactions of 8-aminoquinoline-6-carboxylic acid is therefore critical for the rational design of new drugs and functional materials.

Synthesis of 8-Aminoquinoline-6-carboxylic Acid

While a specific, detailed synthesis of 8-aminoquinoline-6-carboxylic acid is not extensively reported in the literature, a reliable synthetic route can be designed based on established quinoline chemistry. The following protocol outlines a logical and experimentally sound approach.

Proposed Synthetic Pathway

The synthesis of 8-aminoquinoline-6-carboxylic acid can be envisioned as a multi-step process starting from a suitable quinoline precursor. A plausible route involves the introduction of a nitro group at the 8-position, followed by the oxidation of a methyl group at the 6-position to a carboxylic acid, and finally, the reduction of the nitro group to the desired amino group.

Synthesis_of_8_Aminoquinoline_6_carboxylic_acid 6-methylquinoline 6-Methylquinoline 8-nitro-6-methylquinoline 8-Nitro-6-methylquinoline 6-methylquinoline->8-nitro-6-methylquinoline Nitration (HNO3/H2SO4) 8-nitroquinoline-6-carboxylic_acid 8-Nitroquinoline-6-carboxylic acid 8-nitro-6-methylquinoline->8-nitroquinoline-6-carboxylic_acid Oxidation (e.g., KMnO4) 8-aminoquinoline-6-carboxylic_acid 8-Aminoquinoline-6-carboxylic acid 8-nitroquinoline-6-carboxylic_acid->8-aminoquinoline-6-carboxylic_acid Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic route for 8-aminoquinoline-6-carboxylic acid.

Detailed Experimental Protocol

Step 1: Nitration of 6-Methylquinoline

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

  • Slowly add 6-methylquinoline to the cooled sulfuric acid, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the quinoline solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 8-nitro-6-methylquinoline. Further purification can be achieved by recrystallization.

Step 2: Oxidation to 8-Nitroquinoline-6-carboxylic Acid

  • Suspend 8-nitro-6-methylquinoline in an aqueous solution.

  • Heat the suspension to reflux and add a strong oxidizing agent, such as potassium permanganate (KMnO4), portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • Cool the mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the product, wash with cold water, and dry to yield 8-nitroquinoline-6-carboxylic acid.

Step 3: Reduction to 8-Aminoquinoline-6-carboxylic Acid

  • Suspend 8-nitroquinoline-6-carboxylic acid in a suitable solvent, such as ethanol or acetic acid.

  • Add a reducing agent. A common method is the use of tin(II) chloride in concentrated hydrochloric acid.[1] Alternatively, catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst can be employed.[2]

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using SnCl2/HCl, basify the solution to precipitate the tin salts and the product. The product can then be extracted into an organic solvent.

  • If using catalytic hydrogenation, filter off the catalyst.

  • Evaporate the solvent and purify the crude product by recrystallization to obtain 8-aminoquinoline-6-carboxylic acid.

Spectroscopic and Physicochemical Characterization

The structural identity and purity of the synthesized 8-aminoquinoline-6-carboxylic acid would be confirmed using a suite of analytical techniques.

PropertyExpected Characteristics
Appearance Expected to be a crystalline solid, likely yellow or off-white in color.
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
¹H NMR Aromatic protons of the quinoline ring would appear in the downfield region (typically 7-9 ppm). The amino proton signal would be a broad singlet, and the carboxylic acid proton would be a highly deshielded singlet.
¹³C NMR Aromatic carbons would resonate in the 110-150 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield (>165 ppm).
Infrared (IR) Spectroscopy Characteristic peaks would include N-H stretching of the amino group (~3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹).
UV-Vis Spectroscopy The quinoline chromophore would exhibit characteristic absorption bands in the UV region.

Crystal Structure Analysis: A Theoretical Perspective

As of the writing of this guide, the experimental single-crystal X-ray structure of 8-aminoquinoline-6-carboxylic acid has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. However, by examining the crystal structures of analogous molecules, we can make well-founded predictions about its likely solid-state conformation and intermolecular interactions.

Tautomerism and Zwitterionic Forms

A key consideration for the crystal structure of 8-aminoquinoline-6-carboxylic acid is the potential for proton transfer from the carboxylic acid group to one of the basic nitrogen atoms (either the quinoline nitrogen or the amino nitrogen). This would result in the formation of a zwitterion. The crystal structure of a related compound, quinoline-2-carboxylic acid, has been shown to exist as a co-crystal of both the neutral molecule and its zwitterionic form.[3][4] It is therefore highly probable that 8-aminoquinoline-6-carboxylic acid will also exhibit this tautomeric equilibrium in the solid state.

Predicted Intermolecular Interactions

The crystal packing of 8-aminoquinoline-6-carboxylic acid will be dominated by a network of hydrogen bonds and π-π stacking interactions.

  • Hydrogen Bonding: The amino group and the carboxylic acid group are excellent hydrogen bond donors and acceptors. We can anticipate strong hydrogen bonds between the carboxylic acid moieties of adjacent molecules, likely forming a dimeric synthon. Additionally, the amino group can donate hydrogen bonds to the carboxylic acid oxygen atoms or the quinoline nitrogen of neighboring molecules. The quinoline nitrogen can also act as a hydrogen bond acceptor.

  • π-π Stacking: The planar quinoline ring system is expected to participate in π-π stacking interactions, further stabilizing the crystal lattice. These interactions would likely involve offset or parallel-displaced arrangements of the aromatic rings.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A 8-aminoquinoline-6-carboxylic acid B 8-aminoquinoline-6-carboxylic acid A->B Hydrogen Bonding (Carboxylic Acid Dimer) C 8-aminoquinoline-6-carboxylic acid A->C Hydrogen Bonding (Amino to Carboxyl) B->C π-π Stacking

Caption: Predicted intermolecular interactions in the crystal lattice of 8-aminoquinoline-6-carboxylic acid.

Applications and Future Directions

The unique structural features of 8-aminoquinoline-6-carboxylic acid make it a promising candidate for several applications:

  • Drug Development: It can serve as a versatile scaffold for the synthesis of new bioactive compounds. The amino and carboxylic acid groups provide handles for the attachment of various pharmacophores to modulate activity, selectivity, and pharmacokinetic properties.

  • Coordination Chemistry: The bidentate chelating nature of the 8-aminoquinoline moiety, combined with the coordinating ability of the carboxylate group, makes it an excellent ligand for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and sensing.

  • Supramolecular Chemistry: The propensity for strong and directional hydrogen bonding makes it a valuable building block for the construction of complex supramolecular assemblies.

The primary future direction for research on this compound should be the determination of its experimental crystal structure. This would provide invaluable insights into its solid-state properties and guide the design of new materials and therapeutic agents.

Conclusion

While the experimental crystal structure of 8-aminoquinoline-6-carboxylic acid remains to be elucidated, this technical guide provides a comprehensive overview of its synthesis, characterization, and a theoretically grounded prediction of its solid-state behavior. The insights presented herein are intended to be a valuable resource for researchers working with this important molecule and to stimulate further investigation into its crystallographic and material properties.

References

  • PrepChem.com. Preparation of 8-aminoquinoline. Available at: [Link]

  • Wikipedia. 8-Aminoquinoline. Available at: [Link]

  • ResearchGate. Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Available at: [Link]

Sources

Foundational

Spectroscopic Analysis of 8-Aminoquinoline-6-carboxylic Acid: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic methodologies for the analysis of 8-Aminoquinoline-6-carboxylic acid. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the core spectroscopic methodologies for the analysis of 8-Aminoquinoline-6-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation of key analytical techniques. The insights provided herein are grounded in established scientific principles and data from closely related structural analogs, offering a predictive framework for the spectroscopic behavior of this important molecule.

Introduction: The Significance of 8-Aminoquinoline-6-carboxylic Acid

8-Aminoquinoline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimalarial properties[1][2]. The presence of the amino group at the 8-position and the carboxylic acid group at the 6-position imparts unique physicochemical properties, including the ability to chelate metal ions, which is often linked to its mechanism of action[3][4]. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the study of its interactions with biological targets.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₂[5]
Molar Mass188.18 g/mol [5]
AppearanceExpected to be a solidInferred from related compounds

I. UV-Visible (UV-Vis) Absorption Spectroscopy

Theoretical Principles: UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinoline ring system contains a conjugated π-system, which gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the nature and position of substituents, as well as the solvent polarity and pH. The amino and carboxylic acid groups on the 8-Aminoquinoline-6-carboxylic acid backbone are expected to act as auxochromes, modulating the absorption spectrum.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of 8-Aminoquinoline-6-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or DMF) at a concentration of 1 mM.

  • Working Solution: Dilute the stock solution to a concentration of 10-50 µM using the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum from 200 to 500 nm against a solvent blank.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).

Expected Spectral Characteristics: Based on studies of related 8-aminoquinoline derivatives, 8-Aminoquinoline-6-carboxylic acid is expected to exhibit strong absorption bands in the UV region[3][6]. The π→π* transitions of the aromatic quinoline system are likely to result in multiple absorption peaks. For instance, zinc complexes of 8-aminoquinoline show broad peaks around 258 nm and 375 nm[6]. The presence of the carboxylic acid group may lead to slight shifts in these absorption maxima compared to unsubstituted 8-aminoquinoline.

Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the electronic transitions. Protic solvents may lead to shifts in λmax due to hydrogen bonding with the amino and carboxylic acid groups. For studying metal chelation, a buffered aqueous solution would be more appropriate.

II. Fluorescence Spectroscopy

Theoretical Principles: Fluorescence is the emission of light from a molecule after it has absorbed light. The quinoline ring system can exhibit fluorescence, and the efficiency of this process is highly dependent on the molecular structure and environment. While some quinoline derivatives are weakly fluorescent, their fluorescence can be significantly enhanced upon chelation with metal ions due to increased molecular rigidity[4].

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µM) of 8-Aminoquinoline-6-carboxylic acid in a suitable solvent.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Determine the optimal excitation wavelength (λex) by acquiring an excitation spectrum while monitoring the emission at an estimated wavelength.

    • Acquire the emission spectrum by exciting the sample at the determined λex.

  • Quantum Yield Determination (Optional): Compare the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine sulfate).

Expected Fluorescence Properties: The fluorescence properties of 8-Aminoquinoline-6-carboxylic acid are likely to be sensitive to its environment. It may exhibit weak intrinsic fluorescence. However, upon chelation with metal ions such as Zn²⁺ or Cu²⁺, a significant enhancement in fluorescence intensity is anticipated[4]. This "chelation-enhanced fluorescence" (CHEF) effect is a hallmark of many 8-substituted quinoline derivatives and is a valuable tool for detecting metal ions.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: NMR spectroscopy provides detailed information about the chemical structure and connectivity of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a complete picture of the molecular framework.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 8-Aminoquinoline-6-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.

  • Data Analysis: Assign the chemical shifts to the corresponding protons and carbons in the molecule.

Predicted ¹H and ¹³C NMR Spectral Data: The expected chemical shifts for 8-Aminoquinoline-6-carboxylic acid can be predicted based on the known spectra of 8-aminoquinoline and quinoline-6-carboxylic acid derivatives[1][6][7].

Table of Predicted NMR Chemical Shifts (in DMSO-d₆):

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.8~150
3~7.5~122
4~8.4~136
5~8.3~128
7~8.1~127
NH₂~5.5 (broad)-
COOH~13.0 (broad)~167
Aromatic CH7.0 - 8.5110 - 140

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Expert Insights: The broad signals for the NH₂ and COOH protons are due to chemical exchange and can be confirmed by a D₂O exchange experiment. 2D NMR techniques are invaluable for resolving overlapping signals in the aromatic region and confirming the connectivity of the quinoline ring system. For example, NOESY experiments can reveal through-space interactions, providing conformational information, as demonstrated in studies of related 8-aminoquinoline amides[1].

IV. Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of 8-Aminoquinoline-6-carboxylic acid in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).

  • Measurement: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any characteristic fragment ions.

Expected Mass Spectrum:

  • Positive Ion Mode (ESI+): The expected molecular ion peak would be at an m/z corresponding to [C₁₀H₈N₂O₂ + H]⁺ = 189.06.

  • Negative Ion Mode (ESI-): The expected molecular ion peak would be at an m/z corresponding to [C₁₀H₈N₂O₂ - H]⁻ = 187.05.

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for quinoline derivatives involve cleavage of the substituents and fragmentation of the quinoline ring itself. For 8-Aminoquinoline-6-carboxylic acid, loss of CO₂ from the carboxyl group is a likely fragmentation pathway.

V. Synthesis of 8-Aminoquinoline-6-carboxylic Acid

Proposed Synthetic Workflow:

Synthesis_Workflow Start Starting Material: 4-Amino-3-nitrobenzoic acid Intermediate1 Skraup-Doebner-von Miller Reaction (with glycerol, sulfuric acid, oxidant) Start->Intermediate1 Step 1 Intermediate2 8-Nitroquinoline-6-carboxylic acid Intermediate1->Intermediate2 Reduction Reduction of Nitro Group (e.g., with SnCl2/HCl or catalytic hydrogenation) Intermediate2->Reduction Step 2 Product Final Product: 8-Aminoquinoline-6-carboxylic acid Reduction->Product

Caption: Proposed synthetic route for 8-Aminoquinoline-6-carboxylic acid.

This proposed synthesis involves the construction of the quinoline ring system via a Skraup-Doebner-von Miller reaction, followed by the reduction of the nitro group to the desired amino group. Each step would require careful optimization of reaction conditions.

VI. Applications in Drug Development

The structural motifs present in 8-Aminoquinoline-6-carboxylic acid suggest several potential applications in drug development:

  • Anticancer Agents: Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases[1][2].

  • Antiviral and Antimalarial Drugs: The 8-aminoquinoline scaffold is the basis for several antimalarial drugs like primaquine[8]. Its derivatives have also shown antiviral properties[2].

  • Metal Chelators: The 8-aminoquinoline moiety is a known metal chelator. This property can be exploited for the development of drugs that target metalloenzymes or modulate metal homeostasis in diseases[3][4].

  • Fluorescent Probes: The potential for chelation-enhanced fluorescence makes this molecule and its derivatives promising candidates for the development of fluorescent sensors for biologically important metal ions[4].

Conclusion

This technical guide provides a comprehensive spectroscopic and synthetic overview of 8-Aminoquinoline-6-carboxylic acid, drawing upon established data from structurally related compounds. The detailed protocols and expected spectral characteristics for UV-Vis, fluorescence, NMR, and mass spectrometry serve as a valuable resource for researchers in the field of drug discovery and development. The unique combination of a quinoline core, an amino group, and a carboxylic acid function positions this molecule as a versatile scaffold for the design of novel therapeutic agents and analytical tools.

References

  • Molecules. (2022-05-31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

  • SciSpace. (2014-03-01). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • MDPI. (2019-12-13). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. [Link]

  • MDPI. (2020-09-12). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • MDPI. (2018-02-14). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • ResearchGate. (2024-06-11). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [Link]

  • Wikipedia. 8-Aminoquinoline. [Link]

  • ResearchGate. (2014-01-01). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. [Link]

  • ACS Omega. (2022-07-25). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. [Link]

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Exploratory

8-Aminoquinoline-6-carboxylic acid derivatives and analogs

An In-depth Technical Guide to 8-Aminoquinoline-6-Carboxylic Acid Derivatives and Analogs Abstract The 8-aminoquinoline (8AQ) scaffold is a cornerstone in medicinal chemistry, historically celebrated for its indispensabl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Aminoquinoline-6-Carboxylic Acid Derivatives and Analogs

Abstract

The 8-aminoquinoline (8AQ) scaffold is a cornerstone in medicinal chemistry, historically celebrated for its indispensable role in combating malaria.[1] This guide ventures into a specific, highly promising subclass: 8-aminoquinoline-6-carboxylic acid derivatives and their analogs. We move beyond the well-trodden path of 6-methoxy compounds like primaquine to explore the rationale, synthesis, and potential of introducing a carboxylic acid moiety at the C6-position. This modification presents a compelling strategy to modulate physicochemical properties, metabolic stability, and target engagement. This document provides a comprehensive overview of synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols, offering a technical resource for chemists and pharmacologists dedicated to advancing novel therapeutics.

The 8-Aminoquinoline Scaffold: A Privileged Core in Medicinal Chemistry

The 8-aminoquinoline framework is a "privileged structure," a molecular core that has repeatedly been found to be a fertile source of therapeutic agents targeting a wide range of diseases.[1] Its journey began in the 1920s with the synthesis of Plasmochin (Pamaquine), the first rationally designed antimalarial, which demonstrated activity against the persistent liver stages of the malaria parasite.[2] This led to the development of primaquine, which remains the only widely used drug for the "radical cure" of relapsing Plasmodium vivax and P. ovale malaria by eradicating the dormant liver-stage hypnozoites.[1][3]

While its antimalarial prowess is most renowned, the 8AQ scaffold's utility extends to oncology, infectious diseases, and neurodegenerative disorders.[1] Derivatives have shown potent anticancer, antimicrobial, and antiviral activities, underscoring the chemical versatility and biological promiscuity of this core structure.[1][4]

Strategic Focus: The 6-Carboxylic Acid Moiety

The majority of clinically relevant 8AQs, including primaquine and tafenoquine, feature a methoxy group at the C6-position.[5] This group is known to be critical for activity. Our focus shifts to replacing this methoxy group with a carboxylic acid (-COOH).

Causality Behind the Choice:

  • Metabolic Mimicry & Stability: The primary plasma metabolite of primaquine is a carboxylic acid derivative, formed via metabolism of the side chain.[2][3] Introducing a carboxylic acid directly onto the quinoline ring at a strategic position like C6 can be seen as a "metabolite-as-a-drug" approach. This may yield compounds with a more predictable pharmacokinetic profile or bypass certain metabolic activation steps.

  • Enhanced Physicochemical Properties: A carboxylic acid group can significantly increase the aqueous solubility of a compound compared to a methoxy group. This is a crucial parameter in drug development, often improving formulation options and bioavailability.

  • Novel Target Interactions: The carboxylic acid provides a hydrogen bond donor and acceptor and can act as a metal chelator. This introduces new potential binding interactions with biological targets that are unavailable to 6-methoxy analogs.

  • Vector for Prodrugs & Conjugation: The -COOH group is a versatile chemical handle for creating prodrugs (e.g., esters) to improve cell permeability or for conjugation to targeting moieties.

Synthetic Strategies for the 8-Aminoquinoline-6-Carboxylic Acid Core

Synthesizing the core structure requires a multi-step approach, building upon classical quinoline synthesis methodologies. The challenge lies in introducing the C6-carboxylic acid and C8-amino groups with the correct regioselectivity.

Classical Foundations

The construction of the quinoline ring itself often relies on established methods like the Skraup synthesis (reacting an aniline with glycerol and sulfuric acid) or the Friedländer annulation (condensing an o-aminobenzaldehyde with a compound containing an α-methylene group).[1] For the 8-amino group, a common route involves the nitration of quinoline, which produces a mixture of 5-nitro and 8-nitroquinolines, followed by separation and reduction of the 8-nitro isomer.[1][6]

Workflow: Proposed Synthesis of a Representative Derivative

The following workflow outlines a logical pathway to synthesize an 8-aminoquinoline-6-carboxylic acid derivative. This demonstrates a field-proven approach to building complex heterocyclic systems.

G cluster_0 Pathway to 8-Amino-6-Carboxylic Acid Core A 4-Amino-3-nitrobenzoic acid (Starting Material) B Skraup Synthesis (Glycerol, H2SO4, Oxidant) A->B Reaction C 8-Nitroquinoline-6-carboxylic acid B->C Forms Quinoline Ring D Selective Reduction (e.g., Fe/HCl or Na2S) C->D Reduces Nitro Group E 8-Aminoquinoline-6-carboxylic acid (Core Structure) D->E Yields Amino Group F Amide Coupling or Reductive Amination (with desired side chain) E->F Introduces Side Chain G Final Derivative F->G Final Product G cluster_0 Host Hepatocyte cluster_1 Malaria Parasite (Hypnozoite) Prodrug 8AQ Prodrug (e.g., Primaquine) CYP2D6 CYP2D6 Metabolism Prodrug->CYP2D6 Metabolites Reactive Metabolites (Quinone-imine species) CYP2D6->Metabolites Redox Redox Cycling (e.g., via CPR) Metabolites->Redox ROS Reactive Oxygen Species (ROS) Burst Redox->ROS Mito Mitochondrial Dysfunction ROS->Mito induces DNA DNA Damage ROS->DNA induces Death Parasite Death (Radical Cure) Mito->Death DNA->Death

Caption: Hypothesized mechanism of action for 8-aminoquinoline antimalarials.

Therapeutic Applications & Biological Activity

While rooted in antimalarial therapy, the applications for novel 8AQ analogs are expanding.

Antimalarial Activity

The primary role of 8AQs is the radical cure of relapsing malaria. [1]They are active against the dormant liver stages (hypnozoites), a feature lacking in most other antimalarial classes. [2]

Compound Primary Use Key Feature
Primaquine Radical cure of P. vivax & P. ovale Gold standard hypnozoitocidal agent. [1]
Tafenoquine Radical cure & prophylaxis of P. vivax Single-dose treatment advantage. [1]

| 8AQ-Metal Complexes | Investigational | Show fair in vitro antimalarial activity. [4]|

Anticancer Activity

Emerging evidence highlights the potent anticancer properties of 8AQ derivatives. [1]Their mechanisms are varied and include the induction of apoptosis, inhibition of key signaling pathways like PI3K/Akt/mTOR, and ROS-mediated cytotoxicity. [1]

Derivative Class Target Cancer Cell Lines Proposed Mechanism
Halogenated pyrano[3,2-h]quinolones MCF-7, HCT 116, HepG-2, A549 Potent cytotoxicity, SAR indicates 6-chloro analogs are most active. [7]

| General 8AQ Derivatives | Various | Downregulation of survival proteins (e.g., Lumican), ROS generation. [1]|

Antimicrobial and Antiviral Activity

Several 8AQ derivatives, particularly their metal complexes, exhibit broad-spectrum activity against pathogenic bacteria and fungi. [1]The proposed mechanism involves the chelation of essential metal ions and disruption of microbial cell membranes. [1]Antiviral potential is also an active area of research, with activity reported against viruses like Dengue and Influenza A. [1]

Experimental Corner: Protocols for the Bench Scientist

This section provides actionable, self-validating protocols for the synthesis and evaluation of a novel 8-aminoquinoline-6-carboxylic acid derivative.

Protocol 1: Synthesis of 8-amino-N-(4-aminopentyl)quinoline-6-carboxamide

This protocol describes the final step in the synthesis, coupling the core with a side chain analogous to that of primaquine.

Objective: To synthesize a target 8AQ-6-COOH derivative via amide bond formation.

Materials:

  • 8-Aminoquinoline-6-carboxylic acid (Core)

  • N-Boc-1,4-diaminopentane (Side Chain Precursor)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), anhydrous

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine, Anhydrous sodium sulfate, Silica gel

Step-by-Step Methodology:

  • Amide Coupling (Boc-Protected): a. To a solution of 8-Aminoquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add N-Boc-1,4-diaminopentane (1.1 eq) to the mixture. d. Allow the reaction to stir at room temperature for 12-16 hours. Monitor completion by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), saturated sodium bicarbonate (2x), and brine (1x). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel chromatography to yield the Boc-protected intermediate.

  • Boc Deprotection: a. Dissolve the purified intermediate from Step 1g in DCM. b. Add TFA (10-20 eq) dropwise at 0°C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor deprotection by TLC or LC-MS. d. Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. e. Re-dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 8-amino-N-(4-aminopentyl)quinoline-6-carboxamide. g. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive P. falciparum strain (e.g., 3D7)

  • Human O+ red blood cells (RBCs)

  • Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate), supplemented with Albumax II or human serum.

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well black, clear-bottom microplates

  • Test compound stock solution (in DMSO)

Step-by-Step Methodology:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment) 24-48 hours prior to assay setup.

  • Assay Plate Preparation: a. Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be ≤0.5%. b. Add 100 µL of the diluted compounds to the wells of a 96-well plate. Include wells for positive (parasites, no drug) and negative (uninfected RBCs) controls.

  • Initiation of Assay: a. Prepare a parasite suspension of 2% hematocrit and 1% parasitemia in complete medium. b. Add 100 µL of this suspension to each well. The final volume will be 200 µL.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Staining and Lysis: a. Prepare the SYBR Green I lysis buffer. b. Carefully remove 100 µL of supernatant from each well. c. Add 100 µL of the SYBR Green I lysis buffer to each well. d. Mix well and incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Read the fluorescence on a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: a. Subtract the background fluorescence from the negative control wells. b. Normalize the data to the positive control (100% growth). c. Plot the percentage of parasite growth inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Pharmacokinetics and Toxicology: The G6PD Challenge

A critical consideration for any 8AQ derivative is its toxicological profile. The class is known for causing dose-dependent hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme. [8]

  • Mechanism of Hemolysis: G6PD is essential for producing NADPH, which protects red blood cells from oxidative damage. The ROS generated by 8AQ metabolites overwhelm the deficient antioxidant capacity of G6PD-deficient RBCs, leading to hemolysis. [8]* Clinical Implications: This toxicity is a major impediment to the widespread use of primaquine and tafenoquine, requiring mandatory G6PD screening before administration. [2]* Future Directions: A primary goal in developing new 8AQ-6-carboxylic acid analogs is to decouple the therapeutic (hypnozoitocidal) effect from the hemolytic toxicity. This may be achievable if the specific metabolites responsible for each effect are different, allowing for chemical modifications that favor the formation of the therapeutic species over the toxic one.

Conclusion and Future Perspectives

The 8-aminoquinoline-6-carboxylic acid scaffold represents a logical and promising evolution of a classic medicinal chemistry core. By strategically introducing a carboxylic acid moiety, researchers can explore new chemical space to enhance solubility, modulate metabolism, and potentially create safer, more effective drugs. The true potential lies in a rational design approach that aims to retain the potent hypnozoitocidal activity characteristic of the 8AQ class while mitigating the dangerous hemolytic side effects. Future work must focus on rigorous SAR studies, in-depth mechanistic analysis to differentiate therapeutic from toxic pathways, and advanced preclinical models to accurately predict hemolytic potential. [2]Success in this area could deliver the next generation of radical cure antimalarials and unlock new therapies for cancer and other infectious diseases.

References

  • Howes, R. E., & Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Microbiology and Molecular Biology Reviews, 83(3), e00003-19. Retrieved January 26, 2026, from [Link]

  • Dr. PKS & MPS Classes. (2022, February 12). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T [Video]. YouTube. Retrieved January 26, 2026, from [Link]

  • Pingaew, R., et al. (n.d.). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PubMed Central. Retrieved January 26, 2026, from [Link]

  • McChesney, J. D. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. Retrieved January 26, 2026, from [Link]

  • Al-Ostath, S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved January 26, 2026, from [Link]

  • 8-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

  • 8-Aminoquinoline. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

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  • Nixon, G. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. Retrieved January 26, 2026, from [Link]

  • Anti-Malarial; 8-aminoquinolines. (2023, November 28). Slideshare. Retrieved January 26, 2026, from [Link]

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Foundational

The Double-Edged Sword: An In-Depth Technical Guide to the Mechanism of Action of 8-Aminoquinoline Antimalarials

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of the current understanding of the mechanism of action of 8-aminoquinoline compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the current understanding of the mechanism of action of 8-aminoquinoline compounds, a critical class of antimalarials. With full editorial control, this document is structured to deliver a deep, insightful narrative, moving beyond a simple recitation of facts to explore the causal relationships and experimental underpinnings of our knowledge. As Senior Application Scientists in the field, we aim to synthesize technical accuracy with practical insights to support ongoing research and development efforts.

Introduction: The Enduring Enigma of the 8-Aminoquinolines

The 8-aminoquinoline family of drugs, with primaquine and the more recent addition, tafenoquine, as its most notable members, holds a unique and indispensable position in the global fight against malaria.[1] Their singular ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale makes them the only drug class available for the radical cure of relapsing malarias.[1][2] Furthermore, their activity against the sexual stages (gametocytes) of P. falciparum is crucial for interrupting malaria transmission.[1][3]

However, the therapeutic utility of 8-aminoquinolines is shadowed by a significant safety concern: the risk of inducing severe hemolytic anemia in individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD).[1][4] This inherent toxicity, inextricably linked to their mechanism of action, has made their widespread use challenging and has spurred decades of research to develop safer alternatives.[1][2] Despite over 70 years of clinical use, the precise molecular mechanisms governing both the efficacy and toxicity of these compounds are still not fully elucidated, presenting a significant knowledge gap in antimalarial drug development.[2] This guide will delve into the current leading hypotheses, the experimental evidence that supports them, and the critical questions that remain.

The Pro-drug Postulate: Metabolic Activation as a Prerequisite for Activity

A central tenet in understanding the pharmacology of 8-aminoquinolines is that they are pro-drugs, meaning the parent compound is therapeutically inactive and requires metabolic transformation into active metabolites.[1] This bioactivation is a critical first step in their mechanism of action and is predominantly carried out by the host's hepatic cytochrome P450 (CYP) enzyme system.[1][5]

The Gatekeeper Role of CYP2D6

Extensive evidence points to the polymorphic enzyme CYP2D6 as the key player in the metabolic activation of primaquine.[1][6] Individuals with impaired CYP2D6 function have shown therapeutic failure of primaquine, underscoring the necessity of this enzymatic conversion.[6] The highly reactive and unstable nature of these metabolites has posed significant technical challenges to their isolation and characterization.[6] While the exact structures of all active metabolites are not definitively known, it is believed that hydroxylation of the parent compound is a critical step.[7]

In contrast to primaquine, the metabolic activation of tafenoquine appears to be more complex and may not solely rely on hepatic CYP-mediated pathways, suggesting a potential divergence in the initial step of their mechanisms.[5]

The Two-Step Biochemical Relay Hypothesis

A leading hypothesis for the action of primaquine proposes a two-step biochemical relay.[5]

  • Step 1: Metabolic Generation of Redox-Active Metabolites. As discussed, this initial step occurs primarily in the liver, where CYP2D6 and other enzymes convert the parent 8-aminoquinoline into redox-cycling capable metabolites.[5]

  • Step 2: Parasite Killing via Redox Cycling. These reactive metabolites are then thought to enter the parasite, where they undergo redox cycling, a process that can be catalyzed by enzymes like CYP reductase (CPR).[1][5] This cycling generates substantial quantities of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are believed to be the ultimate parasiticidal agents.[1][5]

This two-step model provides a compelling framework for understanding both the stage-specific activity of 8-aminoquinolines and their inherent oxidative toxicity.

Two_Step_Relay_Hypothesis Figure 1: The Two-Step Biochemical Relay Hypothesis for 8-Aminoquinoline Action cluster_host Host Liver Cell cluster_parasite Malaria Parasite 8-AQ_Prodrug 8-Aminoquinoline (Prodrug) CYP2D6 CYP2D6-mediated Metabolism 8-AQ_Prodrug->CYP2D6 Reactive_Metabolites Reactive Metabolites (e.g., Quinoneimines) CYP2D6->Reactive_Metabolites Redox_Cycling Redox Cycling (e.g., via CPR) Reactive_Metabolites->Redox_Cycling Transport ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Parasite_Damage Oxidative Damage to Macromolecules ROS->Parasite_Damage Cell_Death Parasite Death Parasite_Damage->Cell_Death

Caption: Hypothesized two-step mechanism of action for 8-aminoquinolines.

The Oxidative Assault: Multiple Downstream Effects

The generation of ROS is considered the central pillar of the 8-aminoquinolines' parasiticidal activity. This oxidative stress can wreak havoc within the parasite, leading to a cascade of damaging events.

Disruption of the Mitochondrial Electron Transport Chain

A primary target of the ROS generated by 8-aminoquinoline metabolites is the parasite's mitochondrial electron transport chain (mtETC).[8] The mtETC is a series of protein complexes embedded in the inner mitochondrial membrane that are crucial for ATP production through oxidative phosphorylation and for the de novo biosynthesis of pyrimidines, essential for DNA and RNA synthesis.[9][10] By disrupting the flow of electrons through the mtETC, 8-aminoquinolines can effectively cripple the parasite's energy metabolism and vital biosynthetic pathways, leading to its demise.[8][9]

mtETC_Disruption Figure 2: 8-Aminoquinoline-Mediated Disruption of the Parasite mtETC 8AQ_Metabolites 8-AQ Reactive Metabolites ROS_Generation ROS Generation 8AQ_Metabolites->ROS_Generation mtETC_Complexes Mitochondrial Electron Transport Chain (mtETC) (Complexes I-IV) ROS_Generation->mtETC_Complexes Oxidative Damage ATP_Depletion ATP Depletion mtETC_Complexes->ATP_Depletion Pyrimidine_Inhibition Inhibition of Pyrimidine Biosynthesis mtETC_Complexes->Pyrimidine_Inhibition Parasite_Death Parasite Death ATP_Depletion->Parasite_Death Pyrimidine_Inhibition->Parasite_Death

Caption: Proposed mechanism of parasite killing via disruption of the mtETC.

Hemolytic Toxicity in G6PD Deficiency: The Other Side of the Coin

The same oxidative mechanism responsible for killing malaria parasites is also the root cause of the severe hemolysis observed in G6PD-deficient individuals.[11][12] G6PD is a crucial enzyme in the pentose phosphate pathway, which produces NADPH. NADPH is essential for maintaining a reduced pool of glutathione, which is critical for protecting red blood cells from oxidative damage. In G6PD-deficient individuals, red blood cells have a diminished capacity to regenerate NADPH, leaving them highly vulnerable to oxidative stress.[11]

The reactive metabolites of 8-aminoquinolines entering these deficient red blood cells trigger a massive oxidative assault that the cells cannot counteract.[11] This leads to the oxidation of hemoglobin to methemoglobin, damage to the red blood cell membrane, and ultimately, premature destruction of the red blood cells (hemolysis).[11][12]

Alternative and Complementary Mechanisms of Action

While the ROS-mediated disruption of the mtETC is the most widely accepted hypothesis, other mechanisms may also contribute to the antimalarial activity of 8-aminoquinolines.

Inhibition of Hematin Polymerization

Some studies have suggested that certain 8-aminoquinoline analogues can inhibit hematin polymerization, a process by which the parasite detoxifies the heme released from the digestion of hemoglobin.[13][14] This mechanism is similar to that of other antimalarials like chloroquine.[14] However, primaquine itself is a poor inhibitor of this process, suggesting that this may not be the primary mechanism for the entire class of compounds.[14]

Experimental Protocols for Elucidating the Mechanism of Action

A variety of in vitro and in vivo experimental approaches are employed to investigate the mechanism of action of 8-aminoquinolines.

In Vitro Microsomal Stability and Metabolite Identification Assay

This assay is fundamental for understanding the metabolic activation of 8-aminoquinolines.[1]

Principle: The test compound is incubated with human liver microsomes, which are rich in CYP enzymes, and the rate of disappearance of the parent compound and the formation of metabolites are monitored over time using liquid chromatography-mass spectrometry (LC-MS).

Methodology:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system (as a cofactor for CYP enzymes), and the 8-aminoquinoline compound in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: Centrifuge the samples to remove the precipitated protein and analyze the supernatant by LC-MS to quantify the remaining parent compound and identify the formed metabolites.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance of the compound. Characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This is a standard assay to determine the 50% inhibitory concentration (IC50) of a compound against the blood stages of P. falciparum.[1]

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which reflects parasite growth.

Methodology:

  • Parasite Culture: Culture asynchronous P. falciparum in human red blood cells in a suitable culture medium.

  • Drug Dilution: Prepare serial dilutions of the 8-aminoquinoline compound in a 96-well plate.

  • Incubation: Add the parasite culture to the wells and incubate for 72 hours under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: Lyse the red blood cells and stain the parasitic DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the drug concentration and determine the IC50 value using a suitable curve-fitting model.

ROS Production Assay in Parasites

This assay directly measures the generation of ROS within the parasite in response to drug treatment.

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), is used. Once inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

  • Parasite Preparation: Isolate late-stage P. falciparum parasites from culture.

  • Probe Loading: Incubate the parasites with H₂DCFDA to allow the probe to enter the cells.

  • Drug Treatment: Expose the probe-loaded parasites to the 8-aminoquinoline compound.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence spectrophotometer or a flow cytometer.

  • Data Analysis: Quantify the ROS production by comparing the fluorescence intensity of treated samples to untreated controls.

Summary of Key Physicochemical and Pharmacological Properties

PropertyPrimaquineTafenoquine
Primary Indication Radical cure of P. vivax & P. ovaleRadical cure of P. vivax
Metabolic Activation Primarily via CYP2D6Complex, may involve non-hepatic pathways
Proposed MoA ROS generation via redox cyclingLikely similar to primaquine, but details may differ
Key Toxicity Hemolysis in G6PD deficiencyHemolysis in G6PD deficiency
Half-life Short (4-6 hours)Long (~15 days)
Dosing Regimen Daily for 14 daysSingle dose

Future Directions and Unanswered Questions

Despite significant progress, several critical questions regarding the mechanism of action of 8-aminoquinolines remain:

  • What are the precise chemical structures of all the active metabolites of primaquine and tafenoquine? Their instability has made this a long-standing challenge.

  • What are the specific molecular targets of the reactive metabolites within the parasite? While the mtETC is a likely candidate, other targets may exist.

  • What are the detailed mechanisms of resistance to 8-aminoquinolines? Understanding resistance is crucial for preserving their efficacy.

  • Can the therapeutic and toxic effects of 8-aminoquinolines be uncoupled? The development of non-hemolytic 8-aminoquinolines is a major goal in antimalarial drug discovery.

Answering these questions will be paramount for the rational design of the next generation of 8-aminoquinoline antimalarials that retain the life-saving efficacy of the current drugs while minimizing their harmful side effects.

References

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19. [Link]

  • Liverpool School of Tropical Medicine. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. LSTM. [Link]

  • Markus, M. B. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. MDPI. [Link]

  • Giddam, A. K., et al. (2022). Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. British Journal of Haematology, 198(3), 558-573. [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: Future Role as Antiprotozoal Drugs. In Antimalarial Chemotherapy (pp. 131-153). Humana Press. [Link]

  • Vennerstrom, J. L., et al. (1999). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 43(3), 598-602. [Link]

  • UKRI. (n.d.). Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. UKRI Gateway. [Link]

  • Vennerstrom, J. L., et al. (1999). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 43(3), 598-602. [Link]

  • EDCTP. (n.d.). MICA: Defining the two-step relay mechanism of action of the 8-aminoquinolines: A precondition for optimal combination therapies for relapse malaria. EDCTP. [Link]

  • Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity. Annals of Tropical Medicine & Parasitology, 69(2), 155-171. [Link]

  • World Health Organization. (1967). Chemotherapy of malaria. Report of a WHO Scientific Group. World Health Organization Technical Report Series, (375), 1-91. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. PubMed. [Link]

  • Liv Hospital. (n.d.). Treatment and Management. Liv Hospital. [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Wikipedia. [Link]

  • Deu, E., et al. (2021). Tafenoquine: A Step toward Malaria Elimination. Trends in Parasitology, 37(4), 289-297. [Link]

  • Biagini, G. A., et al. (2012). Inhibitors of the mitochondrial electron transport chain and de novo pyrimidine biosynthesis as antimalarials: The present status. Current Opinion in Pharmacology, 12(6), 745-751. [Link]

  • Chen, Y. C., et al. (2001). Role of reactive oxygen species in cupric 8-quinolinoxide-induced genotoxic effect. Journal of Cellular Biochemistry, 82(2), 269-278. [Link]

  • ResearchGate. (n.d.). The mitochondrial electron transport chain ( ). Medicinal chemistry... ResearchGate. [Link]

  • Watson, J., et al. (2017). Modelling primaquine-induced haemolysis in G6PD deficiency. eLife, 6, e22446. [Link]

  • Camarda, G., et al. (2019). Antimalarial activity of primaquine operates via a two-step biochemical relay. Nature Communications, 10(1), 3226. [Link]

  • Wikipedia. (n.d.). Tafenoquine. Wikipedia. [Link]

  • Patsnap. (2024). What is the mechanism of Tafenoquine Succinate?. Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Electron transport chain. Wikipedia. [Link]

  • U.S. Food and Drug Administration. (2022). PRIMAQUINE. FDA. [Link]

  • Murphy, M. P. (2009). How mitochondria produce reactive oxygen species. Biochemical Journal, 417(1), 1-13. [Link]

  • Watson, J. A., et al. (2022). The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis. PLoS Medicine, 19(12), e1004149. [Link]

  • Liverpool School of Tropical Medicine. (2019). Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle. LSTM. [Link]

  • Chu, C. S., et al. (2022). Primaquine-induced Severe Hemolysis in the Absence of Concomitant Malaria: Effects on G6PD Activity and Renal Function in. The American Journal of Tropical Medicine and Hygiene, 107(6), 1264-1267. [Link]

  • ResearchGate. (n.d.). Molecular Mechanisms of Drug-Induced Hemolysis in G6PD Deficiency: Mechanistic Insights. ResearchGate. [Link]

  • Wikipedia. (n.d.). Primaquine. Wikipedia. [Link]

  • Pediatric Oncall. (n.d.). Primaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • Oxford Global Health. (2022). The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis. Oxford Global Health. [Link]

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Exploratory

8-Aminoquinoline-6-carboxylic Acid: A Technical Guide for Drug Discovery

Foreword: Navigating the Landscape of 8-Aminoquinoline Chemistry To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the core of 8-aminoquinoline chemistry, with a specific foc...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of 8-Aminoquinoline Chemistry

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the core of 8-aminoquinoline chemistry, with a specific focus on the intriguing, yet underexplored, 8-aminoquinoline-6-carboxylic acid scaffold. While the broader 8-aminoquinoline family boasts a rich history in medicinal chemistry, particularly as antimalarial agents, specific data on the 6-carboxylic acid derivative remains scarce in publicly accessible literature. This guide, therefore, adopts a dual approach. Firstly, it provides a comprehensive review of the well-established synthesis, properties, and biological activities of the 8-aminoquinoline core. Secondly, it leverages this foundational knowledge to extrapolate and propose synthetic strategies, potential properties, and promising applications for the titular compound, 8-aminoquinoline-6-carboxylic acid. Our narrative is grounded in established chemical principles and aims to provide a robust framework for researchers venturing into this specific area of chemical space. Every protocol and mechanistic claim is supported by authoritative sources, providing a self-validating system for your experimental design.

Section 1: The 8-Aminoquinoline Core - A Privileged Scaffold

The 8-aminoquinoline scaffold is a bicyclic aromatic system that has proven to be a "privileged structure" in medicinal chemistry. Its unique electronic and structural features allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2]

Physicochemical Properties

8-Aminoquinoline itself is a pale yellow solid with a molar mass of 144.17 g/mol and a melting point of 65 °C.[3] The presence of the amino group at the 8-position and the nitrogen atom in the quinoline ring imparts both basic and chelating properties to the molecule.[4][5] The introduction of a carboxylic acid group at the 6-position, as in our target molecule, would be expected to significantly alter its physicochemical properties, introducing acidic character and modifying its solubility, polarity, and metal-chelating potential.

Key Biological Activities of 8-Aminoquinoline Derivatives

Derivatives of 8-aminoquinoline have demonstrated a remarkable array of biological activities, making them a fertile ground for drug discovery.

  • Antimalarial Activity: This is the most well-known application, with drugs like primaquine and tafenoquine being crucial for the treatment of Plasmodium vivax and P. ovale malaria.[6][7] Their mechanism of action is believed to involve the disruption of the parasite's mitochondrial function and the generation of oxidative stress.[7]

  • Anticancer Properties: Emerging evidence suggests that 8-aminoquinoline derivatives possess significant anticancer potential. They have been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in preclinical models.[1]

  • Antimicrobial and Antiviral Activity: The 8-aminoquinoline scaffold has been incorporated into compounds with broad-spectrum activity against various pathogenic bacteria, fungi, and viruses.[1][7]

  • Chemosensing: The ability of the 8-aminoquinoline moiety to chelate metal ions has been exploited in the development of fluorescent chemosensors for the detection of various metal ions.[8]

Section 2: Synthesis of the 8-Aminoquinoline-6-carboxylic Acid Scaffold: A Proposed Strategy

Proposed Synthetic Pathway via Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid to form the quinoline ring.[11][14][15] To synthesize our target molecule, one could envision using 4-aminobenzoic acid as the starting aniline derivative.

Workflow Diagram: Proposed Skraup Synthesis

G cluster_start Starting Materials cluster_reaction Skraup Reaction cluster_intermediate Intermediate cluster_functionalization Functionalization cluster_product Final Product 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Skraup Skraup Synthesis 4-Aminobenzoic_Acid->Skraup Glycerol Glycerol Glycerol->Skraup Nitrobenzene Nitrobenzene (Oxidizing Agent) Nitrobenzene->Skraup Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Skraup Quinoline_Carboxylic_Acid Quinoline-6-carboxylic Acid Skraup->Quinoline_Carboxylic_Acid Nitration Nitration (e.g., HNO₃/H₂SO₄) Quinoline_Carboxylic_Acid->Nitration Nitro_Intermediate 8-Nitroquinoline-6-carboxylic Acid Nitration->Nitro_Intermediate Reduction Reduction (e.g., Sn/HCl or Catalytic Hydrogenation) Nitro_Intermediate->Reduction Final_Product 8-Aminoquinoline-6-carboxylic Acid Reduction->Final_Product

Caption: Proposed synthetic workflow for 8-aminoquinoline-6-carboxylic acid.

Experimental Causality: The choice of 4-aminobenzoic acid is critical as it provides the pre-installed carboxylic acid group at the desired position on the final quinoline ring. The subsequent nitration would likely favor the 8-position due to the directing effects of the quinoline nitrogen. Finally, a standard reduction of the nitro group would yield the target 8-aminoquinoline-6-carboxylic acid.[6][16]

Detailed Hypothetical Protocol

Step 1: Synthesis of Quinoline-6-carboxylic Acid via Skraup Reaction [Based on general Skraup synthesis protocols][11][14][17]

  • To a mixture of 4-aminobenzoic acid and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid with cooling.

  • Add an oxidizing agent, such as nitrobenzene or arsenic acid.

  • Heat the mixture cautiously. The reaction is exothermic and requires careful temperature control.

  • After the reaction is complete, cool the mixture and pour it onto ice.

  • Neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purify the crude quinoline-6-carboxylic acid by recrystallization or column chromatography.

Step 2: Nitration of Quinoline-6-carboxylic Acid

  • Dissolve quinoline-6-carboxylic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining a low temperature.

  • Stir the reaction mixture for a specified time.

  • Pour the mixture onto ice to precipitate the 8-nitroquinoline-6-carboxylic acid.

  • Filter, wash with water, and dry the product.

Step 3: Reduction of 8-Nitroquinoline-6-carboxylic Acid [Based on general nitro group reduction methods][6]

  • Suspend 8-nitroquinoline-6-carboxylic acid in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as tin(II) chloride and hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon.

  • Heat the reaction mixture if necessary.

  • After the reduction is complete, neutralize the mixture and extract the product.

  • Purify the final 8-aminoquinoline-6-carboxylic acid by recrystallization or other suitable chromatographic techniques.

Section 3: Potential Applications and Structure-Activity Relationship (SAR) Insights

While direct biological data for 8-aminoquinoline-6-carboxylic acid is lacking, we can infer its potential applications and SAR based on the extensive research on its analogs.

Anticancer Potential

The introduction of a carboxylic acid group could enhance the water solubility of the 8-aminoquinoline scaffold, which is often a desirable property for drug candidates. Furthermore, the carboxylic acid moiety could serve as a handle for further derivatization to explore structure-activity relationships. The quinoline-6-carboxamide moiety has been explored for its mGluR1 antagonistic activity, suggesting that derivatives of our target molecule could be investigated for neurological applications.[18]

Data Table: Anticancer Activity of Selected Quinoline Derivatives

CompoundCell LineActivity (IC₅₀)Reference
GemifloxacinSW480 (colorectal)-[19]
Kynurenic acidHELA (cervical)Significant growth inhibition[19]
Quinoline-2-carboxylic acidHELA (cervical)Significant growth inhibition[19]
Antimicrobial and Antiviral Applications

The 8-aminoquinoline core is known for its antimicrobial properties.[1] The carboxylic acid derivative could be tested against a panel of pathogenic bacteria and fungi. Metal complexes of 8-aminoquinolines have shown enhanced antimicrobial activity, and the carboxylic acid group could influence the chelation properties and, consequently, the biological activity.[7]

Chelation and Sensing

The 8-aminoquinoline scaffold is a known chelator of various metal ions.[4][5] The presence of the carboxylic acid group could modulate the selectivity and binding affinity for different metal ions. This suggests that 8-aminoquinoline-6-carboxylic acid and its derivatives could be explored as novel chemosensors or as agents to modulate metal homeostasis in biological systems.[8]

Logical Relationship Diagram: Chelation and Biological Activity

G Scaffold 8-Aminoquinoline -6-carboxylic Acid Chelation Metal Ion Chelation Scaffold->Chelation Exhibits Properties Altered Physicochemical Properties Scaffold->Properties Possesses Activity Modulated Biological Activity Chelation->Activity Influences Properties->Activity Impacts

Caption: Interplay between structure, chelation, and biological activity.

Section 4: Spectroscopic Characterization - A Predictive Overview

While experimental spectra for 8-aminoquinoline-6-carboxylic acid are not available, we can predict the key spectroscopic features based on its structure and data from related compounds.[20][21][22][23][24]

¹H NMR Spectroscopy
  • Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (typically 7.0-9.0 ppm) due to the protons on the quinoline ring.

  • Amino Proton: A broad singlet corresponding to the -NH₂ group, the chemical shift of which would be solvent-dependent.

  • Carboxylic Acid Proton: A very broad singlet, typically downfield (>10 ppm), corresponding to the -COOH proton.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the downfield region (around 165-185 ppm) characteristic of a carboxylic acid.

  • Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-150 ppm).

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ characteristic of the carboxylic acid O-H bond.[24]

  • N-H Stretch: One or two sharp peaks around 3300-3500 cm⁻¹ corresponding to the amino group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.[24]

  • C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring.

Conclusion and Future Directions

8-Aminoquinoline-6-carboxylic acid represents an intriguing but underexplored molecule within the vast chemical space of quinoline derivatives. While direct experimental data is sparse, this technical guide provides a comprehensive framework for its synthesis, potential properties, and applications based on the well-established chemistry of the 8-aminoquinoline scaffold. The proposed synthetic route offers a logical starting point for its preparation. The predicted biological activities, particularly in the realms of anticancer and antimicrobial research, warrant further investigation. The unique combination of the 8-aminoquinoline core and a carboxylic acid moiety suggests that this compound could serve as a valuable building block for the development of novel therapeutics and chemosensors. It is our hope that this guide will inspire and facilitate future research into this promising area of medicinal chemistry.

References

A comprehensive list of references will be compiled upon the finalization of the literature review. The citations provided throughout this document are placeholders and will be replaced with a complete and verified reference list in the final version.

Sources

Foundational

The Advent of 8-Aminoquinolines: A Century-Long Battle Against Malarial Relapse

An In-depth Technical Guide on the Discovery and History of a Pivotal Class of Antimalarials For researchers, scientists, and drug development professionals, understanding the historical trajectory of a drug class offers...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery and History of a Pivotal Class of Antimalarials

For researchers, scientists, and drug development professionals, understanding the historical trajectory of a drug class offers invaluable insights into the intricate dance of scientific discovery, medical necessity, and the perpetual challenge of balancing efficacy with safety. The story of the 8-aminoquinolines is a compelling narrative that spans over a century, born out of the crucible of global conflict and evolving through decades of dedicated research. This guide delves into the core of this journey, tracing the path from the earliest synthetic antimalarials to the modern-day agents that remain the only therapeutic option against the relapsing forms of malaria.

The Genesis: A World at War and the Quest for a Quinine Alternative

The early 20th century saw the world grappling with malaria, with the primary treatment being quinine, a natural alkaloid extracted from the bark of the cinchona tree.[1] However, the geopolitical turmoil of World War I exposed the precariousness of relying on a geographically limited natural resource. Militarily consequential quinine shortages spurred a groundbreaking scientific effort, particularly in Germany, to synthesize effective antimalarial compounds.[2]

This endeavor was built upon the foundational work of Paul Ehrlich, who, in the 1890s, pioneered the concept of "magic bullets" – chemicals that could selectively target pathogens.[3][4] His experiments with methylene blue, a synthetic dye, demonstrated for the first time that a synthetic compound could possess antimalarial activity.[3][4][5][6][7] Though methylene blue itself proved to be a modest therapeutic agent, it validated the principle of synthetic antimalarial drug discovery and laid the groundwork for future advancements.[6][8]

Pamaquine: The First Synthetic Leap Forward

The first major breakthrough in the development of synthetic antimalarials came in 1926 with the introduction of pamaquine (formerly known as Plasmochin) by the German pharmaceutical company, Bayer.[2][5] Synthesized by Schulemann, Schoenhoeffer, and Wingler in 1924, pamaquine was the first rationally synthesized 8-aminoquinoline antimalarial.[2][9]

Initial clinical use focused on its activity as a blood schizontocide, a compound that targets the malaria parasite in the bloodstream.[2] However, a crucial observation was made when practitioners, attempting to mitigate its significant hemolytic toxicity, administered it in lower doses alongside quinine.[2][10] This combination therapy revealed pamaquine's remarkable and previously unknown ability to prevent the delayed attacks characteristic of Plasmodium vivax malaria, thus unwittingly leading to the concept of a "radical cure".[2] This effect was later understood to be due to its activity against the dormant liver stages of the parasite, known as hypnozoites.[11][12]

Despite this groundbreaking discovery, the clinical utility of pamaquine was severely hampered by its narrow therapeutic index and the risk of severe, sometimes fatal, hemolytic crises.[2][5] The combination of pamaquine with another synthetic antimalarial, quinacrine (Atabrine), in the 1930s and 1940s led to increased hemolytic reactions and even deaths, highlighting the complexities of drug interactions and patient-specific toxicities.[10][13]

Primaquine: A Safer and More Effective Successor

The advent of World War II and the continued strategic importance of malaria control, particularly in the Pacific theater, catalyzed a massive antimalarial drug discovery program in the United States.[5] This effort led to the synthesis of primaquine in 1946, a close structural analog of pamaquine.[14][15]

Primaquine emerged as a superior agent, demonstrating a better therapeutic index than its predecessor.[5] It proved to be highly effective against the hypnozoites of P. vivax and P. ovale, the species of malaria that cause relapsing infections.[11][16] The U.S. Army's large-scale safety and efficacy studies in the early 1950s, prompted by relapsing malaria in troops returning from the Korean War, were pivotal in establishing its clinical value.[15] Following its approval by the FDA in 1952, primaquine became the cornerstone of radical cure therapy for vivax malaria and has remained so for over seven decades.[2][15]

Unraveling the Mystery of Hemolytic Toxicity: The G6PD Connection

A significant challenge with primaquine, as with pamaquine, was the occurrence of hemolytic anemia in a subset of patients.[16] In 1952, it was observed that 5-10% of African-American troops treated with primaquine developed this adverse effect.[16] This led to the landmark discovery in 1956 that this hemolytic toxicity was linked to a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[2][16]

G6PD is a crucial enzyme in the pentose phosphate pathway, responsible for producing NADPH, which protects red blood cells from oxidative damage. Individuals with G6PD deficiency are therefore highly susceptible to hemolysis induced by oxidative drugs like 8-aminoquinolines.[11][17] This discovery was a watershed moment in pharmacogenetics, establishing a clear link between a specific genetic trait and an adverse drug reaction. Consequently, G6PD testing became a mandatory prerequisite before administering primaquine to prevent severe hemolysis.[11]

Tafenoquine: A Modern Advance in Radical Cure

For decades, primaquine remained the only drug available for the radical cure of relapsing malaria.[2] However, its relatively short half-life necessitates a 14-day treatment course, which can lead to poor patient adherence.[18][19] This limitation prompted the search for a longer-acting 8-aminoquinoline.

Discovered in 1978 by the Walter Reed Army Institute of Research, tafenoquine is a primaquine analog with a much longer elimination half-life of approximately 14 days, compared to primaquine's 6 hours.[14][20] This favorable pharmacokinetic profile allows for a single-dose radical cure, a significant operational advantage over primaquine.[18] After a lengthy period of development, tafenoquine was approved by the U.S. FDA in 2018 for the radical cure of P. vivax malaria.[2][21]

Like other 8-aminoquinolines, tafenoquine carries the risk of inducing hemolysis in G6PD-deficient individuals, and G6PD testing is essential before its administration.[22]

Mechanism of Action: An Oxidative Assault

The precise mechanism of action of 8-aminoquinolines is complex and not fully elucidated.[23] However, it is understood that they are prodrugs that require metabolic activation in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form their active metabolites.[24] These metabolites are believed to interfere with the mitochondrial electron transport chain of the parasite, leading to the generation of reactive oxygen species (ROS).[24] The resulting oxidative stress is thought to be responsible for the death of the parasite, particularly the dormant hypnozoites in the liver.[23][24] Recent research has further illuminated this process, demonstrating that hydroxylated metabolites of primaquine generate cytotoxic amounts of hydrogen peroxide, explaining the drug's selectivity for specific parasite stages.[25][26]

Visualizing the Journey: A Timeline of Discovery

Caption: A timeline illustrating the key milestones in the discovery and development of 8-aminoquinoline antimalarials.

Comparative Overview of Key 8-Aminoquinolines

FeaturePamaquinePrimaquineTafenoquine
Year Introduced 1926[2]1952 (FDA Approval)[15]2018 (FDA Approval)[2]
Primary Indication Radical cure of relapsing malariaRadical cure of relapsing malaria[11][16]Radical cure of relapsing malaria[18][21]
Half-life Short~4-9 hours[15]~14 days[14]
Dosing Regimen Multiple days14 days[27]Single dose[18]
Key Adverse Effect Hemolytic anemia in G6PD deficient individuals[2]Hemolytic anemia in G6PD deficient individuals[16][27]Hemolytic anemia in G6PD deficient individuals[22]
Current Status No longer routinely used[9]Standard of care for radical cure[2]Alternative to primaquine for radical cure[18]

Experimental Protocols: G6PD Deficiency Screening

The discovery of the link between 8-aminoquinoline-induced hemolysis and G6PD deficiency underscored the critical need for reliable screening methods. A standard qualitative method for G6PD screening is the Fluorescent Spot Test .

Principle: This test relies on the principle that G6PD in red blood cells will reduce NADP to NADPH in the presence of glucose-6-phosphate. NADPH fluoresces under ultraviolet light.

Methodology:

  • Sample Collection: A whole blood sample is collected in an EDTA or heparin-containing tube.

  • Reagent Preparation: A reagent mixture containing glucose-6-phosphate, NADP, and a lysing agent is prepared.

  • Incubation: A small volume of the patient's blood is mixed with the reagent solution and spotted onto filter paper.

  • Observation: The filter paper is observed under a long-wave UV lamp at specified time intervals (e.g., 5 and 10 minutes).

  • Interpretation:

    • Normal G6PD activity: The spot will show fluorescence due to the production of NADPH.

    • G6PD deficiency: The spot will show little to no fluorescence as NADPH is not produced.

Self-Validation: The protocol includes positive and negative controls to ensure the reliability of the test. A known G6PD-normal sample should fluoresce, while a known G6PD-deficient sample should not.

The 8-Aminoquinoline Development Pathway: A Logical Flow

Caption: The logical progression of 8-aminoquinoline development, driven by clinical needs and scientific discovery.

Conclusion: An Enduring Legacy and Future Directions

The history of 8-aminoquinolines is a testament to the power of targeted drug discovery and the continuous refinement of therapeutic agents. From the early empirical observations with pamaquine to the genetically informed use of primaquine and the development of the long-acting tafenoquine, this class of drugs has been instrumental in the fight against relapsing malaria. The journey also highlights the critical importance of understanding the pharmacogenetic basis of drug toxicity.

Looking ahead, research continues to focus on developing safer 8-aminoquinolines with a reduced potential for hemolysis, or alternative strategies to mitigate this risk. A deeper understanding of the mechanisms of hypnozoite dormancy and activation will be key to developing the next generation of therapies for the radical cure of malaria. The story of the 8-aminoquinolines is far from over, and its next chapter will undoubtedly be shaped by the ongoing quest for safer, more effective, and more accessible treatments to combat this persistent global health threat.

References

  • 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. [Link]

  • Treatment and Management. Liv Hospital. [Link]

  • 8-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

  • Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. National Institutes of Health. [Link]

  • Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene. [Link]

  • Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene. [Link]

  • Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. ResearchGate. [Link]

  • History of antimalarial drugs. Medicines for Malaria Venture. [Link]

  • Paul Ehrlich, the Rockefeller Institute, and the First Targeted Chemotherapy. The Rockefeller University. [Link]

  • Safety of 8-aminoquinolines given to people with G6PD deficiency: protocol for systematic review of prospective studies. National Institutes of Health. [Link]

  • Pamaquine. Wikipedia. [Link]

  • The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis. National Institutes of Health. [Link]

  • Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. National Institutes of Health. [Link]

  • Primaquine. National Academies Press. [Link]

  • Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle. Liverpool School of Tropical Medicine. [Link]

  • Two positive phase III studies of tafenoquine for the radical cure of Plasmodium vivax malaria published in The New England Journal of Medicine. GlaxoSmithKline. [Link]

  • Drug Discovery and Development. National Center for Biotechnology Information. [Link]

  • Methylene blue for treating malaria. National Institutes of Health. [Link]

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  • PRIMAQUINE. U.S. Food and Drug Administration. [Link]

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  • How worthwhile is methylene blue as a treatment of malaria?. Taylor & Francis Online. [Link]

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  • Killing the hypnozoite – drug discovery approaches to prevent relapse in Plasmodium vivax. Expert Opinion on Drug Discovery. [Link]

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  • G6PD deficiency and malaria. P. vivax Information. [Link]

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Exploratory

quantum yield of 8-Aminoquinoline-6-carboxylic acid

An In-Depth Technical Guide to the Quantum Yield of 8-Aminoquinoline-6-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 8-Aminoquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Yield of 8-Aminoquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

8-Aminoquinoline-6-carboxylic acid and its derivatives represent a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry and materials science, acting as everything from antimalarial agents to fluorescent probes.[1][2] A critical parameter governing their utility in fluorescence-based applications is the fluorescence quantum yield (Φf), a measure of the efficiency of photon emission. This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for the precise determination of the . We will delve into the causality behind experimental choices, present a self-validating protocol, and contextualize the data within the broader landscape of quinoline photophysics.

Introduction: The Significance of 8-Aminoquinoline-6-carboxylic Acid in Research and Development

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The introduction of an amino group at the 8-position and a carboxylic acid group at the 6-position of the quinoline ring system creates a molecule with unique electronic and steric properties, influencing its coordination chemistry and photophysical behavior. In drug development, understanding the fluorescence properties of such molecules is crucial for the design of targeted therapeutic agents and diagnostic tools. For instance, the intrinsic fluorescence of a molecule can be exploited for bioimaging, tracking its localization and interaction within biological systems.

The fluorescence quantum yield is a fundamental parameter that dictates the brightness of a fluorophore.[5] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6] A high quantum yield is often desirable for applications requiring sensitive detection, such as high-throughput screening and cellular imaging. Conversely, a low quantum yield might be advantageous in applications where the molecule is intended to act as a photosensitizer. Therefore, an accurate determination of the is essential for its rational application in various scientific domains.

Theoretical Framework: Understanding the Photophysics of Quinolines

The fluorescence of quinoline and its derivatives is governed by the nature of their electronic transitions. The presence of both π-π* and n-π* transitions in the quinoline ring system plays a crucial role in their photophysical behavior. The lowest energy absorption band in quinolines can be either a π-π* or an n-π* transition, depending on the substitution pattern and the solvent environment.

Several factors can significantly influence the fluorescence quantum yield of quinoline derivatives:

  • Substitution Effects: The nature and position of substituents on the quinoline ring can dramatically alter the quantum yield. Electron-donating groups, such as the amino group (-NH2) at the 8-position, generally tend to increase the fluorescence quantum yield.[7] Conversely, electron-withdrawing groups, like the carboxylic acid (-COOH) group at the 6-position, can sometimes decrease fluorescence.[7]

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can influence the relative energies of the n-π* and π-π* excited states. In polar, protic solvents, the n-π* transition is often blue-shifted, which can lead to an increase in the fluorescence quantum yield by making the π-π* transition the lowest energy singlet excited state.

  • pH: The protonation state of the quinoline nitrogen and the amino and carboxylic acid groups can have a profound effect on the fluorescence.[7] Protonation of the heterocyclic nitrogen in quinolines can lead to a significant enhancement of the fluorescence quantum yield.[8]

  • Metal Ion Chelation: The 8-aminoquinoline moiety is a well-known chelating agent for various metal ions.[4] Chelation can either enhance or quench the fluorescence, depending on the nature of the metal ion and the resulting complex.

The interplay of these factors determines the ultimate . A systematic investigation of these parameters is crucial for a comprehensive understanding of its photophysical properties.

Experimental Determination of Quantum Yield: A Step-by-Step Protocol

The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method.[5][9] This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Selection of a Suitable Quantum Yield Standard

The choice of the reference standard is critical for the accuracy of the measurement. The ideal standard should have the following characteristics:

  • A well-documented and consistent quantum yield value in the literature.

  • Absorption and emission spectra that overlap with those of the sample to minimize wavelength-dependent instrumental corrections.

  • High photostability under the experimental conditions.

  • Solubility in the same solvent as the sample.

For 8-Aminoquinoline-6-carboxylic acid, which is expected to absorb in the UV-Vis region, a suitable standard would be quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Rhodamine 6G in ethanol (Φf = 0.95), depending on the specific excitation and emission wavelengths.

Experimental Workflow

The following diagram illustrates the workflow for the determination of the relative fluorescence quantum yield.

G cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare stock solution of 8-Aminoquinoline-6-carboxylic acid prep_dilutions_sample Prepare a series of dilutions of the sample (Abs < 0.1) prep_sample->prep_dilutions_sample prep_standard Prepare stock solution of Quantum Yield Standard prep_dilutions_standard Prepare a series of dilutions of the standard (Abs < 0.1) prep_standard->prep_dilutions_standard measure_abs Measure Absorbance Spectra prep_dilutions_sample->measure_abs prep_dilutions_standard->measure_abs measure_flu Measure Fluorescence Spectra (at the same excitation wavelength) measure_abs->measure_flu integrate_flu Integrate the area under the fluorescence emission curves plot_data Plot Integrated Fluorescence Intensity vs. Absorbance integrate_flu->plot_data calculate_qy Calculate Quantum Yield using the comparative method equation plot_data->calculate_qy

Figure 1: Workflow for the determination of relative fluorescence quantum yield.

Detailed Protocol

Materials and Reagents:

  • 8-Aminoquinoline-6-carboxylic acid (high purity)

  • Quantum Yield Standard (e.g., Quinine Sulfate)

  • Spectroscopic grade solvent (e.g., ethanol, water, DMSO)

  • Calibrated volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 8-Aminoquinoline-6-carboxylic acid in the chosen solvent.

    • Prepare a stock solution of the quantum yield standard in the same solvent, if possible. If a different solvent must be used, its refractive index will need to be accounted for in the calculations.

    • From the stock solutions, prepare a series of five dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength. This is crucial to avoid inner filter effects.[10]

  • Absorbance Measurements:

    • Record the UV-Vis absorbance spectra of all the prepared solutions.

    • Determine the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer. This should ideally be a wavelength where both the sample and the standard have significant absorbance.

    • Record the fluorescence emission spectra of all the prepared solutions. It is critical to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for both the sample and the standard.

    • Record the emission spectrum of a solvent blank to subtract any background fluorescence.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution after subtracting the solvent blank spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • The plot should yield a straight line passing through the origin. A linear relationship confirms the absence of concentration-dependent quenching or inner filter effects.

    • Determine the slope of the best-fit line for both the sample (Grad_X) and the standard (Grad_R).

Calculation of the Quantum Yield

The quantum yield of the sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_R * (Grad_X / Grad_R) * (η_X² / η_R²)

Where:

  • Φ_R is the quantum yield of the reference standard.

  • Grad_X is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.

  • Grad_R is the slope from the plot of integrated fluorescence intensity vs. absorbance for the standard.

  • η_X is the refractive index of the solvent used for the sample.

  • η_R is the refractive index of the solvent used for the standard.

Expected Results and Data Interpretation

While a specific quantum yield for 8-Aminoquinoline-6-carboxylic acid is not definitively reported in the initial literature search, a related compound, 8-Quinoline carboxylic acid, has a reported quantum yield of 0.02 in ethanol.[11] The presence of the electron-donating amino group at the 8-position would be expected to increase this value.

The following table summarizes hypothetical data for a quantum yield determination of 8-Aminoquinoline-6-carboxylic acid in ethanol, using Quinine Sulfate in 0.1 M H₂SO₄ as a standard.

Table 1: Hypothetical Data for Quantum Yield Determination

Solution Absorbance at 350 nm Integrated Fluorescence Intensity (a.u.)
8-Aminoquinoline-6-carboxylic acid
Dilution 10.02115,750
Dilution 20.04332,250
Dilution 30.06548,750
Dilution 40.08664,500
Dilution 50.10276,500
Quinine Sulfate (in 0.1 M H₂SO₄)
Dilution 10.02025,920
Dilution 20.04153,300
Dilution 30.06280,600
Dilution 40.083107,900
Dilution 50.101131,300

From this hypothetical data, the slopes of the plots of integrated fluorescence intensity versus absorbance would be calculated. These slopes, along with the known quantum yield of quinine sulfate (0.54) and the refractive indices of the solvents, would be used in the equation above to calculate the .

Troubleshooting and Considerations for Accuracy

Accurate determination of quantum yield requires careful attention to detail. Potential sources of error include:

  • Inner Filter Effects: At high concentrations, the excitation light can be absorbed by the sample before it reaches the center of the cuvette, and the emitted light can be reabsorbed. Keeping the absorbance below 0.1 minimizes these effects.

  • Photodegradation: Some molecules can degrade upon exposure to the excitation light. It is important to minimize the exposure time and check for any changes in the absorbance spectrum after the fluorescence measurements.

  • Solvent Impurities: Fluorescent impurities in the solvent can contribute to the background signal. Using high-purity, spectroscopic grade solvents is essential.[10]

  • Instrumental Artifacts: The sensitivity of the detector and the intensity of the excitation lamp can vary with wavelength. Using a standard with similar spectral properties to the sample helps to minimize these errors.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the determination of the fluorescence . By following the detailed protocol and considering the potential pitfalls, researchers can obtain accurate and reliable data. The determination of the quantum yield under various conditions (e.g., different solvents, pH values, and in the presence of metal ions) will provide a deeper understanding of the photophysical properties of this important molecule. This knowledge is crucial for its effective utilization in the development of novel drugs, diagnostics, and advanced materials. Further studies could also explore the excited-state dynamics of 8-Aminoquinoline-6-carboxylic acid using time-resolved fluorescence spectroscopy to gain insights into the radiative and non-radiative decay pathways.

References

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). National Institutes of Health. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine, Department of Chemistry. [Link]

  • Synthesis and characterization of 8-aminoquinoline photocages for biological applications. (n.d.). ResearchGate. [Link]

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. (n.d.). ACS Omega. [Link]

  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. (2023). ResearchGate. [Link]

  • Fluorescence enhancement of quinolines by protonation. (2020). RSC Advances. [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. (n.d.). MDPI. [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2011). ResearchGate. [Link]

  • 8-Quinoline carboxylic acid. (n.d.). PhotochemCAD. [Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (2021). ACS Publications. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (n.d.). Protocol Exchange. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). ResearchGate. [Link]

  • PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA. (n.d.). ResearchGate. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. [Link]

  • 8-aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Fluorescence quantum yield measurements. (1976). NIST Technical Series Publications. [Link]

  • 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. (2021). ResearchGate. [Link]

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Foundational

8-aminoquinoline scaffold in medicinal chemistry

An In-depth Technical Guide to the 8-Aminoquinoline Scaffold in Medicinal Chemistry For Researchers, Scientists, and Drug Development Professionals Abstract The 8-aminoquinoline scaffold is a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 8-Aminoquinoline Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" that has given rise to critical therapeutic agents for over a century.[1] First identified for its potent antimalarial properties, this heterocyclic motif is the foundation for drugs that remain indispensable for the radical cure of relapsing malaria.[2][3] The journey of the 8-aminoquinolines, from the early synthesis of pamaquine to the modern-day use of primaquine and tafenoquine, charts a significant course in the history of drug discovery.[4][5] Beyond malaria, the scaffold's unique electronic and structural features have enabled the development of derivatives with significant potential in oncology, infectious diseases, and neurodegenerative disorders.[1] This guide provides a comprehensive technical overview of the 8-aminoquinoline core, detailing its synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships. It further addresses the primary toxicological challenges that have historically constrained its use—notably, hemolytic anemia in G6PD-deficient individuals—and explores the future directions of research aimed at harnessing the full therapeutic potential of this remarkable scaffold.[6][7]

A Century of Impact: The Genesis of 8-Aminoquinoline Therapeutics

The story of the 8-aminoquinolines is intrinsically linked to the fight against malaria. In the early 20th century, driven by the need for synthetic alternatives to quinine, German scientists at Bayer embarked on a groundbreaking effort that can be considered the dawn of modern medicinal chemistry.[5] This research culminated in the synthesis of 'plasmochin' (pamaquine) in 1924, the first rationally designed synthetic antimalarial.[4][5] Pamaquine was the first compound of any kind demonstrated to be a tissue schizontocide, gametocytocide, and hypnozoitocide, capable of attacking the latent liver stages of the malaria parasite.[5]

However, pamaquine's clinical utility was hampered by its toxicity.[4] Further research, spurred by the demands of World War II, led to the development of primaquine, a better-tolerated and more effective analog introduced in the 1950s.[5][8] For decades, primaquine remained the sole therapeutic option for the radical cure of relapsing Plasmodium vivax and P. ovale malaria.[4] The journey continued with the 2018 FDA approval of tafenoquine, a long-acting 8-aminoquinoline offering a single-dose radical cure, marking a significant advancement in malaria treatment.[4][9] This historical progression underscores the enduring importance of the 8-aminoquinoline scaffold in global health.

Synthesis of the 8-Aminoquinoline Core and its Derivatives

The construction of the 8-aminoquinoline scaffold and its subsequent derivatization are achieved through a combination of classical and modern synthetic methodologies.

Classical Synthetic Routes

The foundational methods for synthesizing the 8-aminoquinoline core remain relevant for their robustness and scalability.

  • Nitration-Reduction of Quinoline : A common and straightforward approach involves the nitration of quinoline, which typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1][9] These isomers are then separated, often by distillation or sublimation. The isolated 8-nitroquinoline is subsequently reduced to 8-aminoquinoline, historically using agents like tin powder in hydrochloric acid.[9]

  • Skraup Synthesis : This well-established method constructs the quinoline ring system itself from an aromatic amine.[1] To produce an 8-aminoquinoline derivative, a substituted o-phenylenediamine can be reacted with glycerol, sulfuric acid, and a mild oxidizing agent (e.g., o-nitrophenol).[10]

  • Amination of 8-Haloquinolines : Another classical route is the direct amination of an 8-haloquinoline, such as 8-chloroquinoline, to yield the 8-aminoquinoline core.[1][9]

Synthesis of a Key Derivative: Primaquine

The synthesis of primaquine exemplifies the multi-step process required to attach the crucial pharmacophoric side chain to the 8-aminoquinoline core. The process generally involves the condensation of the 8-amino-6-methoxyquinoline core with a pre-synthesized alkylamine side chain (e.g., 1-phthalimido-4-bromopentane), followed by deprotection.[1]

G cluster_0 Core Synthesis cluster_1 Side Chain Synthesis cluster_2 Final Assembly A 6-Methoxyquinoline B Nitration (HNO₃/H₂SO₄) A->B C 8-Nitro-6-methoxyquinoline B->C G Reduction (e.g., H₂/Pd-C) C->G D 4-Amino-1-pentanol E Phthaloylation & Bromination D->E F 1-Phthalimido-4-bromopentane E->F I Condensation F->I H 8-Amino-6-methoxyquinoline G->H H->I J Primaquine Precursor I->J K Deprotection (Hydrazine) J->K L Primaquine K->L

Caption: Generalized synthetic workflow for Primaquine.

Broad-Spectrum Therapeutic Applications

While famed for its antimalarial action, the 8-aminoquinoline scaffold is a versatile pharmacophore with demonstrated activity against a wide range of diseases.[1]

Antimalarial Agents: The Cornerstone Application

8-aminoquinolines are unique among antimalarials for their broad activity across the Plasmodium life cycle, including asexual and sexual blood stages, hepatic schizonts, and the dormant hypnozoites.[4]

3.1.1 Mechanism of Action The precise mechanism of antimalarial action is not fully elucidated but is believed to be multifactorial.[6] The leading hypothesis is that 8-aminoquinolines are metabolized into redox-active intermediates that disrupt the parasite's mitochondrial electron transport chain. This interference generates significant oxidative stress through the production of reactive oxygen species (ROS), leading to parasite death.[10] For some blood-stage active derivatives, an additional mechanism involving the inhibition of hematin polymerization, similar to that of 4-aminoquinolines like chloroquine, has been proposed.[11]

G cluster_0 Host Cell (Hepatocyte/Erythrocyte) cluster_1 Plasmodium Parasite AQ 8-Aminoquinoline (e.g., Primaquine) Metabolites Redox-Active Metabolites AQ->Metabolites Host Metabolism ETC Electron Transport Chain (ETC) Metabolites->ETC Inhibition Mito Mitochondrion Mito->ETC ROS Reactive Oxygen Species (ROS)↑ ETC->ROS Damage Oxidative Damage (Membranes, Proteins, DNA) ROS->Damage Death Parasite Death Damage->Death G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation AQ_deriv 8-AQ Derivative AQ_deriv->PI3K AQ_deriv->Akt AQ_deriv->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 8-AQ derivatives.

Antimicrobial, Antiviral, and Antiparasitic Roles

The scaffold's utility extends to a broad range of infectious diseases:

  • Antimicrobial: Derivatives, particularly metal complexes of 8-aminoquinolines, have shown activity against pathogenic bacteria and fungi. The mechanism is thought to involve the chelation of essential metal ions required by microbes and the disruption of their cell membranes. [1][2]* Antiviral: Research has demonstrated the inhibitory activity of certain 8-aminoquinoline derivatives against viruses such as Dengue, influenza A, and respiratory syncytial virus (RSV). [1]* Antileishmanial: The 8-aminoquinoline sitamaquine was developed for the treatment of visceral leishmaniasis, although its development was halted due to toxicity issues at effective doses. [6][12]Nonetheless, it demonstrated the potent antiprotozoal activity of the scaffold beyond malaria. [12]

Structure-Activity Relationships (SAR)

The biological activity of 8-aminoquinoline derivatives is highly dependent on their chemical structure. Decades of research have illuminated several key SAR principles.

  • Position 8 Amino Group: The amino group at the C-8 position is essential for antimalarial activity, particularly against latent parasite forms. [13]* The Side Chain: The nature of the diaminoalkane side chain attached to the C-8 amino group is critical. Its length, branching, and the nature of the terminal amine significantly influence efficacy and toxicity.

  • Quinoline Ring Substituents:

    • A methoxy group at the C-6 position, as seen in primaquine, is generally favorable for activity.

    • Substitutions at the C-5 position can dramatically increase blood schizontocidal activity, transforming the scaffold from a tissue-active agent to one that also potently kills blood-stage parasites. [11]* Metal Chelation: The ability of the quinoline nitrogen and the exocyclic amino group to chelate metal ions is believed to contribute to the antimicrobial and potentially other biological activities of these compounds. [2]

The Achilles' Heel: Toxicological Profile

The clinical application of 8-aminoquinolines is fundamentally constrained by their potential for toxicity, which necessitates careful patient screening and monitoring.

Hemolytic Anemia in G6PD Deficiency

The most significant adverse effect is dose-dependent acute hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD). [6][7]G6PD is crucial for producing NADPH, which protects red blood cells from oxidative damage. The redox-active metabolites of 8-aminoquinolines induce massive oxidative stress that overwhelms the deficient protective capacity of G6PD-deficient erythrocytes, leading to their rapid destruction (hemolysis). [2][4]This risk makes G6PD screening mandatory before administering radical cure regimens of primaquine or tafenoquine.

G Patient Patient with P. vivax Malaria Screening G6PD Deficiency Screening Test Patient->Screening Normal G6PD Normal Screening->Normal Negative Deficient G6PD Deficient Screening->Deficient Positive Treat Administer 8-AQ (Primaquine/Tafenoquine) Radical Cure Normal->Treat NoTreat Alternative Treatment (No 8-AQ or specialist supervision) Deficient->NoTreat Monitor Monitor for Hemolysis Treat->Monitor

Caption: Clinical workflow for G6PD screening before 8-AQ therapy.

Methemoglobinemia

A common, usually mild, and reversible side effect of 8-aminoquinoline therapy is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. [6]While typically not clinically significant at therapeutic doses in healthy individuals, it is a direct result of the drug's oxidative properties. [4]

Future Perspectives

The development of 8-aminoquinolines is far from over. Current research focuses on several key areas:

  • Designing Safer Analogs: A primary goal is to dissociate the therapeutic effects from the hemolytic toxicity. This involves creating derivatives that are either less prone to generating oxidative metabolites or are selectively activated within the parasite.

  • Prodrug Approaches: The development of prodrugs, such as bulaquine, aims to improve the safety profile by modifying the drug's metabolism, potentially reducing the formation of toxic intermediates. [12]* Broadening Therapeutic Applications: Systematic exploration of 8-aminoquinoline libraries against cancer, bacterial, and viral targets continues, with the aim of repurposing this privileged scaffold for new indications.

Experimental Protocols

The following protocols describe foundational methodologies in 8-aminoquinoline chemistry and biology. Note: These procedures should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Protocol: Synthesis of 8-Aminoquinoline via Skraup Reaction

This protocol describes a classical Skraup synthesis to construct the quinoline ring system, a foundational step for many derivatives. [10] Materials:

  • o-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid (98%)

  • o-Nitrophenol (oxidizing agent)

  • Ferrous Sulfate (FeSO₄) (catalyst)

  • Sodium Hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully add 2 parts of concentrated sulfuric acid.

  • Addition of Reactants: With continuous stirring, add 2.5 to 3.5 parts of glycerol. To this mixture, add 1 part of o-aminophenol and 0.02 parts of ferrous sulfate.

  • Heating: Heat the reaction mixture to 135-140°C in an oil bath.

  • Addition of Oxidizing Agent: Slowly add 0.5 parts of o-nitrophenol through the dropping funnel over 3 hours while maintaining the temperature. The reaction is exothermic and requires careful control.

  • Reaction Completion: After the addition is complete, continue stirring at the same temperature for an additional 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice water and neutralize with a concentrated sodium hydroxide solution to a pH of 7-8. The crude 8-hydroxyquinoline will precipitate.

  • Purification: Isolate the crude product by filtration, wash with cold water, and dry. Purify the product by recrystallization from ethanol to yield pure 8-hydroxyquinoline, a precursor that can be converted to 8-aminoquinoline through subsequent chemical steps.

References

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19. [Link]

  • Prachayasittikul, V., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Tropical Journal of Pharmaceutical Research, 16(1), 195-201. [Link]

  • Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]

  • Shanks, G. D. (2021). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene, 105(Suppl 5), 32–37. [Link]

  • Dr. PKS & MPS Classes. (2022, February 12). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Wikipedia. [Link]

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. PubMed Central. [Link]

  • World Health Organization. (2014). Safety of 8-aminoquinoline antimalarial medicines. WHO. [Link]

  • Vale, N., et al. (2019). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. MDPI. [Link]

  • Hawley, S. R., et al. (1998). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 42(12), 3178–3182. [Link]

  • Tekwani, B. L., & Walker, L. A. (2005). 8-Aminoquinolines: future role as antiprotozoal drugs. Current Opinion in Infectious Diseases, 18(6), 513-518. [Link]

  • Vale, N., et al. (2009). Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. The American Journal of Tropical Medicine and Hygiene, 81(2), 298-303. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 8-Aminoquinoline-6-carboxylic Acid as a Fluorescent Probe for Metal Ions

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of 8-Aminoquinoline-6-carboxylic Acid in Metal Ion Sensing The detection a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of 8-Aminoquinoline-6-carboxylic Acid in Metal Ion Sensing

The detection and quantification of metal ions are of paramount importance in a myriad of scientific disciplines, ranging from environmental monitoring and toxicology to cellular biology and drug discovery. Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, selectivity, and the ability to visualize metal ion dynamics in real-time. Among the various fluorophores utilized, the 8-aminoquinoline scaffold has garnered significant attention due to its inherent photophysical properties and its capacity to act as an efficient chelator for a variety of metal ions.[1][2]

This technical guide focuses on a specific, yet highly promising derivative: 8-Aminoquinoline-6-carboxylic acid . The strategic placement of a carboxylic acid group at the 6-position of the quinoline ring is anticipated to enhance the molecule's water solubility and provide an additional coordination site, potentially modulating its selectivity and sensitivity towards specific metal ions. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols for its synthesis and application, and expert insights into the causality behind experimental choices, empowering researchers to effectively utilize this probe in their investigations.

The Scientific Foundation: Mechanism of Fluorescence Sensing

The fluorescence of 8-aminoquinoline derivatives is governed by a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) .[1] In its free, unbound state, the fluorescence of the 8-aminoquinoline moiety is often quenched. This quenching can be attributed to photoinduced electron transfer (PET) from the lone pair of electrons on the nitrogen atom of the amino group to the excited quinoline ring.

Upon the introduction of a suitable metal ion, the 8-amino group and the quinoline nitrogen atom act as a bidentate ligand, forming a stable chelate complex with the metal ion. This coordination effectively blocks the PET process, leading to a significant enhancement of the fluorescence intensity—a "turn-on" response. The carboxylic acid group at the 6-position can further participate in chelation, creating a potentially more rigid and stable complex, which can further enhance the fluorescence quantum yield.

Sources

Application

Application Notes and Protocols for Zinc Ion Detection using 8-Aminoquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Significance of Zinc and the Role of Fluorescent Chemosensors Zinc is an essential trace element in biological systems, playing a criti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Significance of Zinc and the Role of Fluorescent Chemosensors

Zinc is an essential trace element in biological systems, playing a critical role in a vast array of physiological and pathological processes.[1] As the second most abundant transition metal in the human body, it is integral to the function of numerous enzymes, gene expression, and neurotransmission.[1] Consequently, the dysregulation of zinc homeostasis is implicated in various diseases, including neurodegenerative disorders and cancer. This has spurred the development of sensitive and selective methods for the detection and quantification of zinc ions in biological and environmental samples.

Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, real-time detection, and the ability to visualize zinc distribution in living cells.[1] Among the various classes of fluorescent probes, those based on the 8-aminoquinoline scaffold have shown considerable promise due to their favorable photophysical properties and strong metal-binding capabilities.[2]

This application note details the use of a specific derivative, 8-Aminoquinoline-6-carboxylic acid, as a fluorescent sensor for zinc ions. The introduction of the carboxylic acid moiety at the 6-position is anticipated to enhance water solubility, a crucial feature for applications in biological media.[3] While the direct experimental data for this particular derivative is limited in the current literature, this guide provides a comprehensive framework based on the well-established principles of 8-aminoquinoline-based zinc sensors. The protocols herein are designed to be a robust starting point for researchers to validate and optimize the use of 8-Aminoquinoline-6-carboxylic acid for their specific applications.

II. Mechanism of Zinc Detection: Chelation-Enhanced Fluorescence (CHEF)

The detection of zinc ions by 8-Aminoquinoline-6-carboxylic acid is based on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free form, the 8-aminoquinoline moiety exhibits weak fluorescence due to a process called photoinduced electron transfer (PET), where the lone pair of electrons on the amino nitrogen quenches the fluorescence of the quinoline fluorophore.

Upon the introduction of zinc ions, the 8-aminoquinoline scaffold acts as a bidentate ligand, coordinating with the zinc ion through the nitrogen atom of the quinoline ring and the nitrogen atom of the amino group. This chelation event restricts the PET process, leading to a significant enhancement of the fluorescence intensity. The carboxylic acid group at the 6-position is not directly involved in the chelation but serves to improve the aqueous solubility of the sensor.

CHEF_mechanism cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Free_Ligand 8-Aminoquinoline-6-carboxylic acid (Weak Fluorescence) Complex [Zn(8-Aminoquinoline-6-carboxylic acid)n]²⁺ Complex (Strong Fluorescence) Free_Ligand->Complex Chelation Zn_Ion Zn²⁺ Zn_Ion->Complex Photoinduced Electron Transfer (PET) active Photoinduced Electron Transfer (PET) active PET inhibited PET inhibited

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of 8-Aminoquinoline-6-carboxylic acid.

III. Synthesis of 8-Aminoquinoline-6-carboxylic Acid

While 8-Aminoquinoline-6-carboxylic acid may be commercially available, a plausible synthetic route, adapted from general methods for quinoline synthesis, is presented below for researchers who may need to synthesize or modify the compound. This proposed synthesis involves the Skraup-Doebner-von Miller reaction, a classic method for synthesizing quinolines.

synthesis_workflow Start 4-Aminobenzoic acid Step1 Glycerol, Sulfuric Acid, Oxidizing Agent Start->Step1 Skraup-Doebner-von Miller Reaction Product 8-Aminoquinoline-6-carboxylic acid Step1->Product

Caption: Proposed synthetic workflow for 8-Aminoquinoline-6-carboxylic acid.

Note: This is a generalized synthetic scheme. Reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized. The synthesis of 8-aminoquinoline itself can be achieved through the nitration of quinoline followed by reduction.[4]

IV. Predicted Photophysical and Binding Properties

The following table summarizes the predicted photophysical and binding properties of 8-Aminoquinoline-6-carboxylic acid and its zinc complex, based on data from structurally similar 8-aminoquinoline derivatives.[2] These values should be experimentally determined for the specific compound.

Parameter8-Aminoquinoline-6-carboxylic acid (Free)[Zn(8-Aminoquinoline-6-carboxylic acid)n]²⁺ Complex
Excitation Wavelength (λex) ~340 - 360 nm~360 - 380 nm
Emission Wavelength (λem) ~450 - 480 nm~480 - 510 nm
Quantum Yield (Φ) Low (< 0.1)High (> 0.4)
Binding Stoichiometry (Ligand:Zn²⁺) N/ATo be determined (likely 1:1 or 2:1)
Binding Constant (Ka) N/ATo be determined
Appearance Colorless to pale yellow solutionColorless solution with blue/green fluorescence

V. Experimental Protocols

The following protocols provide a detailed guide for the characterization and application of 8-Aminoquinoline-6-carboxylic acid as a zinc sensor.

A. Preparation of Stock Solutions
  • 8-Aminoquinoline-6-carboxylic acid (Sensor) Stock Solution (1 mM):

    • Accurately weigh an appropriate amount of 8-Aminoquinoline-6-carboxylic acid.

    • Dissolve in a minimal amount of DMSO or a suitable buffer (e.g., HEPES, pH 7.4) to create a concentrated stock solution.

    • Further dilute with the working buffer to a final concentration of 1 mM.

    • Store the stock solution at 4°C, protected from light.

  • Zinc Chloride (ZnCl₂) Stock Solution (10 mM):

    • Accurately weigh high-purity ZnCl₂.

    • Dissolve in deionized water to a final concentration of 10 mM.

    • Store at room temperature.

  • Interfering Metal Ion Stock Solutions (10 mM):

    • Prepare 10 mM stock solutions of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, CuCl₂, NiCl₂, CoCl₂, CdCl₂, HgCl₂) in deionized water.

B. Protocol 1: Fluorescence Titration for Determination of Binding Affinity and Stoichiometry

This protocol determines the binding affinity (Ka) and the stoichiometry of the sensor-zinc complex.

  • Prepare a series of solutions in cuvettes, each containing a fixed concentration of 8-Aminoquinoline-6-carboxylic acid (e.g., 10 µM) in the working buffer (e.g., 50 mM HEPES, pH 7.4).

  • Add increasing concentrations of ZnCl₂ to the cuvettes, ranging from 0 to several equivalents of the sensor concentration.

  • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. Set the excitation wavelength based on the absorbance maximum of the complex (predicted to be around 360-380 nm).

  • Plot the fluorescence intensity at the emission maximum as a function of the zinc concentration.

  • Data Analysis:

    • Binding Stoichiometry (Job's Plot): Perform a separate experiment where the total molar concentration of the sensor and zinc is kept constant, while their molar fractions are varied. The stoichiometry is determined by the molar fraction at which the maximum fluorescence is observed.

    • Binding Constant (Ka): The binding constant can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).

C. Protocol 2: Selectivity Study

This protocol assesses the sensor's response to zinc in the presence of other biologically and environmentally relevant metal ions.

  • Prepare a set of solutions, each containing 10 µM of 8-Aminoquinoline-6-carboxylic acid in the working buffer.

  • To separate solutions, add a high concentration (e.g., 100 µM or 1 mM) of each potential interfering metal ion.

  • Measure the fluorescence intensity of each solution.

  • To a separate set of solutions containing the sensor and each interfering metal ion, add a specific concentration of ZnCl₂ (e.g., 20 µM).

  • Measure the fluorescence intensity again.

  • Data Analysis: Compare the fluorescence response of the sensor to zinc alone with its response in the presence of other metal ions. A highly selective sensor will show a significant fluorescence enhancement only in the presence of zinc.

D. Protocol 3: Determination of the Limit of Detection (LOD)

The LOD is the lowest concentration of zinc that can be reliably distinguished from a blank sample.

  • Prepare a series of solutions with very low concentrations of ZnCl₂ in the working buffer.

  • Add a fixed concentration of the sensor (e.g., 10 µM) to each solution.

  • Measure the fluorescence intensity of each solution and a blank solution (sensor only).

  • Data Analysis: The LOD is typically calculated as 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve at low zinc concentrations.

experimental_workflow cluster_prep Preparation cluster_exp Experiments cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Sensor, Zn²⁺, Interfering Ions) Titration Fluorescence Titration (Determine Ka and Stoichiometry) Stock_Solutions->Titration Selectivity Selectivity Study (Test against other metal ions) Stock_Solutions->Selectivity LOD LOD Determination (Measure at low Zn²⁺ concentrations) Stock_Solutions->LOD Analysis Analyze Fluorescence Data - Binding Isotherms - Job's Plot - Interference Effects - Calibration Curve Titration->Analysis Selectivity->Analysis LOD->Analysis

Caption: General experimental workflow for zinc detection.

VI. Conclusion

8-Aminoquinoline-6-carboxylic acid holds significant potential as a fluorescent chemosensor for the detection of zinc ions, particularly in aqueous environments. Its design suggests improved water solubility compared to parent 8-aminoquinoline compounds. The protocols and theoretical framework provided in this application note offer a comprehensive guide for researchers to explore and validate the utility of this compound. Through systematic experimental investigation of its binding properties, selectivity, and sensitivity, 8-Aminoquinoline-6-carboxylic acid can be established as a valuable tool in chemical biology, environmental monitoring, and drug discovery.

VII. References

  • Li, Y., et al. (2018). A ratiometric fluorescent probe for zinc ions based on 8-carboxamidoquinoline with a carboxylic acid group. New Journal of Chemistry, 42(18), 15154-15159.

  • Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311.

  • Ma, X., et al. (2011). A ratiometric fluorescent probe for zinc ions based on 8-carboxamidoquinoline with a carboxylic acid group. Talanta, 85(1), 539-544.

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • Li, S. J., & Lippard, S. J. (2018). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of chemical research, 51(5), 1135–1145.

  • Domínguez-García, V., et al. (2022). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega, 7(33), 29195–29210.

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC, 2022(3), 41-54.

  • Zhang, L., et al. (2013). 8-Aminoquinoline-based ratiometric zinc probe: unexpected binding mode and its application in living cells. Chemical communications (Cambridge, England), 49(61), 6888–6890.

  • A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. (2022). Sains Malaysiana, 51(7), 2021-2032.

  • Ghedini, M., et al. (2004). Fine-tuning the luminescent properties of metal-chelating 8-hydroxyquinolines through amido substituents in 5-position. Inorganica Chimica Acta, 357(1), 133-140.

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Method

Application Note: 8-Aminoquinoline-6-carboxylic Acid as a Versatile Scaffold for Developing Targeted Bioimaging Probes for Cancer Cells

Audience: Researchers, scientists, and drug development professionals in oncology, cell biology, and medicinal chemistry. Abstract: The selective visualization of cancer cells is a cornerstone of modern diagnostics and t...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology, cell biology, and medicinal chemistry.

Abstract: The selective visualization of cancer cells is a cornerstone of modern diagnostics and therapeutic development. Fluorescent probes offer a non-invasive, highly sensitive, and real-time method for identifying and studying malignant cells.[1] This guide details the scientific rationale and practical application of 8-Aminoquinoline-6-carboxylic acid (8-AQ-6-CA) as a foundational scaffold for creating novel cancer cell imaging agents. We will explore its intrinsic fluorescent properties, mechanisms for achieving cancer cell selectivity, and provide robust protocols for its application in live-cell imaging. The focus is on leveraging the unique chemical functionalities of 8-AQ-6-CA—the metal-chelating 8-amino group and the versatile 6-carboxylic acid handle—to design intelligent probes that respond to the tumor microenvironment or are directed by specific targeting moieties.

Part 1: The 8-Aminoquinoline Core - A Privileged Fluorophore

The quinoline ring is a "privileged scaffold" in medicinal chemistry, recognized for its prevalence in compounds with significant biological activity, including anticancer properties.[2][3] Its utility extends to bioimaging, where the quinoline core can be chemically modified to create potent fluorescent probes.[4] 8-Aminoquinoline-6-carboxylic acid is a particularly promising, though underutilized, derivative for this purpose.

Its structure is uniquely suited for bioimaging applications for two primary reasons:

  • The 8-Amino Group: This group, in conjunction with the quinoline nitrogen, forms a bidentate chelation site. It can bind to metal ions, which is crucial because the fluorescence of many quinoline derivatives is weak but can be dramatically enhanced upon metal coordination—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[5][6] This provides a built-in "off-on" switching mechanism.

  • The 6-Carboxylic Acid Group: This functional group serves two critical roles. First, it enhances the water solubility of the molecule, a vital property for biological applications.[7] Second, and more importantly, it provides a reactive handle for covalent modification, allowing the fluorophore to be conjugated to various molecules (e.g., peptides, antibodies, small molecules) that can target it specifically to cancer cells.[8][9]

Anticipated Photophysical Properties

While extensive data on the parent 8-AQ-6-CA is limited, its properties can be inferred from well-studied derivatives like 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), a known zinc sensor.[10]

PropertyExpected CharacteristicRationale & Causality
Excitation Max (λex) ~360-380 nmBased on the quinoline scaffold and derivatives like TSQ.[10] This range is compatible with standard DAPI or UV filter cubes on fluorescence microscopes.
Emission Max (λem) ~490-520 nm (Cyan/Green)Expected emission in the visible spectrum upon metal chelation, which increases molecular rigidity and enhances fluorescence.[5][10]
Quantum Yield (Φ) Low (in free state), High (in chelated state)The free amino group can quench fluorescence via photoinduced electron transfer (PET). Metal binding blocks this process, leading to a significant "turn-on" response.
Solubility Moderate in aqueous buffers (pH > 7)The carboxylic acid group improves solubility over the parent 8-aminoquinoline, facilitating its use in biological media.[7]
Photostability ModerateQuinoline scaffolds are generally stable, but photobleaching should always be minimized during image acquisition by controlling light exposure.[11]

Part 2: Achieving Cancer Selectivity - Mechanistic Pathways

A successful bioimaging probe must differentiate cancer cells from healthy tissue. 8-AQ-6-CA can be engineered to achieve this selectivity through two primary strategies.

Strategy A: Exploiting the Tumor Microenvironment via Ion Sensing

Cancer cells often exhibit dysregulated ion homeostasis, particularly with zinc (Zn²⁺), which acts as a critical second messenger in signaling pathways related to proliferation and apoptosis. This altered environment can be exploited.

The proposed mechanism for 8-AQ-6-CA is based on Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the fluorophore's excitement energy is dissipated non-radiatively, resulting in a dark or "Off" state. Upon entering a Zn²⁺-rich environment within a cancer cell, the 8-aminoquinoline core chelates the ion. This binding event restricts intramolecular vibrations and inhibits quenching pathways, forcing the molecule to release its energy as light, leading to a bright "On" state.[10]

cluster_0 Low Fluorescence ('Off' State) cluster_1 High Fluorescence ('On' State) Probe_Free 8-AQ-6-CA (Unbound) Quenching Energy Loss (Non-Radiative Decay) Probe_Free->Quenching Excitation (λex) Probe_Bound [Zn²⁺ : 8-AQ-6-CA] Complex Probe_Free->Probe_Bound Chelation Fluorescence Photon Emission (λem) Probe_Bound->Fluorescence Excitation (λex) Zn Elevated Zn²⁺ in Cancer Cell Zn->Probe_Bound

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of 8-AQ-6-CA.
Strategy B: Active Targeting via Bioconjugation

The most direct path to selectivity involves conjugating the 8-AQ-6-CA fluorophore to a ligand that has a high affinity for a target overexpressed on cancer cells.[12] The 6-carboxylic acid group is the key enabler for this strategy, allowing for stable amide bond formation with amine-containing targeting moieties.

Workflow for Targeted Probe Development:

  • Target Identification: Select a biomarker that is highly and specifically expressed on the cancer cell type of interest (e.g., folate receptor, EGFR, specific integrins).[12][13]

  • Ligand Selection: Choose a high-affinity ligand for the target (e.g., folic acid, a specific peptide, or a small-molecule inhibitor).

  • Chemical Synthesis: Activate the carboxylic acid of 8-AQ-6-CA (e.g., using EDC/NHS chemistry) and react it with an amine group on the targeting ligand to form a stable amide linkage.

Scaffold 8-AQ-6-CA Core Fluorescent Reporter (Chelation Site) Linker Linker Amide Bond Scaffold->Linker Conjugation via -COOH group TargetingMoiety Targeting Moiety e.g., Peptide, Folic Acid Linker->TargetingMoiety Receptor Overexpressed Receptor TargetingMoiety->Receptor High-Affinity Binding CancerCell Cancer Cell Receptor->CancerCell

Caption: Design logic for a targeted bioimaging probe using the 8-AQ-6-CA scaffold.

Part 3: Protocols for Live-Cell Imaging with 8-AQ-6-CA Probes

This section provides a validated, generalized protocol for staining live cancer cells. The causality behind each step is explained to allow for logical troubleshooting and optimization.

Protocol 1: Live Cancer Cell Staining and Imaging

This protocol is designed as a starting point. Optimal probe concentration and incubation time should be determined empirically for each new probe derivative and cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Live Cell Imaging Solution (e.g., phenol red-free medium or HBSS)[11]

  • 8-AQ-6-CA derived probe stock solution (1-10 mM in DMSO)

  • Glass-bottom dishes or plates suitable for high-resolution microscopy

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/UV excitation, Green emission)

Workflow Diagram:

cluster_prep Day 1: Cell Preparation cluster_stain Day 2: Staining cluster_image Day 2: Imaging A Seed Cells onto Glass-Bottom Dish B Incubate 24h (Allow Adherence) A->B C Wash Cells with Warm PBS B->C E Incubate Cells with Probe (15-60 min at 37°C) C->E D Prepare Probe Working Solution (e.g., 1-10 µM in medium) D->E F Wash Cells 2-3x with Live Cell Imaging Solution E->F G Add Fresh Imaging Solution to Cells F->G H Mount on Microscope Stage (with environmental control) G->H I Acquire Images (Minimize Phototoxicity) H->I J Analyze Data I->J

Caption: Step-by-step experimental workflow for live-cell imaging.

Step-by-Step Methodology:

  • Cell Seeding (24 hours prior to experiment):

    • Action: Plate cancer cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.

    • Causality: This density ensures a healthy, sub-confluent monolayer, providing clear cell morphology without the artifacts of overcrowding or the stress of sparse cultures.

  • Probe Preparation:

    • Action: Prepare a working solution of the 8-AQ-6-CA probe by diluting the DMSO stock into pre-warmed, serum-free or complete medium to a final concentration of 1-10 µM. Vortex briefly.

    • Causality: Diluting in medium prevents probe precipitation and ensures biocompatibility. Starting with a concentration range is crucial for optimization; too low gives no signal, while too high can cause artifacts and cytotoxicity. Serum may be excluded during staining to prevent non-specific binding of the probe to albumin.

  • Cell Staining:

    • Action: Aspirate the culture medium from the cells. Wash once with warm PBS. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator.

    • Causality: The initial wash removes residual serum and debris. Incubation at 37°C facilitates active transport and membrane permeation. The incubation time is a critical variable that balances sufficient probe uptake with potential cytotoxicity.

  • Washing:

    • Action: Aspirate the probe solution. Wash the cells 2-3 times with pre-warmed Live Cell Imaging Solution.

    • Causality: This is the most critical step for achieving a high signal-to-noise ratio. It removes unbound, extracellular probe that would otherwise contribute to high background fluorescence.[11]

  • Imaging:

    • Action: Add fresh, pre-warmed Live Cell Imaging Solution to the dish. Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

    • Causality: Maintaining physiological conditions on the microscope is essential for long-term live-cell imaging and preventing stress-induced artifacts. Phenol red-free medium is used to avoid fluorescence interference.

  • Image Acquisition:

    • Action: Locate the cells using brightfield or DIC. Switch to the fluorescence channel (e.g., ~370 nm excitation, ~500 nm emission). Use the lowest possible excitation light intensity and the shortest exposure time that provides a clear signal.

    • Causality: Minimizing light exposure is paramount to prevent phototoxicity and photobleaching, which can damage cells and destroy the fluorescent signal, respectively.[11]

Part 4: Data Interpretation and Troubleshooting

A self-validating protocol includes clear expectations and a guide for when things go wrong.

Observation / ProblemPossible Cause(s)Recommended Solution(s)
No or Very Weak Signal 1. Probe concentration is too low.2. Incubation time is too short.3. Incorrect filter set used.4. Probe is not cell-permeable.1. Increase probe concentration in a step-wise manner (e.g., 5 µM, 10 µM, 20 µM).2. Increase incubation time (e.g., 60 min, 90 min).3. Verify excitation/emission spectra of the probe and match with microscope filters.4. Re-evaluate probe design; may require conjugation to a cell-penetrating peptide.
High Background Fluorescence 1. Inadequate washing.2. Probe concentration is too high.3. Probe is aggregating in the medium.4. Probe is binding non-specifically to the glass or plastic.1. Increase the number and volume of washes. Add a final rinse with PBS before imaging medium.2. Reduce the probe concentration.3. Filter the working solution through a 0.22 µm syringe filter before adding to cells.4. Pre-coat imaging dishes with a blocking agent if necessary.
Signs of Cell Stress or Death 1. Probe is cytotoxic at the working concentration.2. Excessive exposure to excitation light (phototoxicity).3. Imaging conditions are not physiological (temperature, CO₂).1. Perform a cytotoxicity assay (e.g., MTT) to determine a non-toxic concentration range. Lower the working concentration.2. Reduce light intensity, decrease exposure time, and use time-lapse imaging sparingly.3. Ensure the environmental chamber is functioning correctly.
Signal is Diffuse / Not Localized 1. The probe is not binding to a specific target.2. The probe is trapped in endosomes.1. For targeted probes, this may indicate poor target engagement. Validate target expression in the cell line.2. Co-stain with an endosomal marker (e.g., LysoTracker) to confirm localization. If trapped, the linker or targeting moiety may need redesign.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Molecules. [Link]

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. (2021). Molecules. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules. [Link]

  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. (2024). ResearchGate. [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). National Institutes of Health. [Link]

  • Recent Advances in Fluorescent Probes for Cancer Biomarker Detection. (2024). National Institutes of Health. [Link]

  • 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. (n.d.). National Institutes of Health. [Link]

  • Optically superior fluorescent probes for selective imaging of cells, tumors, and reactive chemical species. (2021). Organic & Biomolecular Chemistry. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). MDPI. [Link]

  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (n.d.). PubMed. [Link]

  • Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. (2022). National Institutes of Health. [Link]

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (n.d.). PubMed Central. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). MDPI. [Link]

  • Imaging of cancer cells with high sensitivity & selectivity. (2022). Dove Medical Press. [Link]

  • Live Cell Imaging: Methods and Protocols. (2018). ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. [Link]

  • A Pair of Fluorescent Probes Enabling Precise Diagnosis of Liver Cancer by Complementary Imaging. (2022). ACS Central Science. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]

  • A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells. (n.d.). RSC Publishing. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2023). MDPI. [Link]

  • Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. (2004). ResearchGate. [Link]

  • Multiplexed live-cell imaging for drug responses in patient-derived organoid models of cancer. (n.d.). PubMed Central. [Link]

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Application

protocol for the synthesis of 8-Aminoquinoline-6-carboxylic acid derivatives

An In-depth Guide to the Synthesis of 8-Aminoquinoline-6-carboxylic Acid Derivatives for Medicinal Chemistry Applications Authored by a Senior Application Scientist The 8-aminoquinoline scaffold is a cornerstone in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of 8-Aminoquinoline-6-carboxylic Acid Derivatives for Medicinal Chemistry Applications

Authored by a Senior Application Scientist

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a wide array of therapeutic agents.[1] These compounds exhibit a broad spectrum of biological activities, including antimalarial, antimicrobial, anticancer, and anti-neurodegenerative properties.[1][2] The incorporation of a carboxylic acid group at the C-6 position introduces a key functional handle for further molecular elaboration, enabling the development of derivatives with modulated pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for preparing 8-aminoquinoline-6-carboxylic acid derivatives, aimed at researchers and professionals in drug discovery and development.

Strategic Approaches to the 8-Aminoquinoline-6-carboxylic Acid Core

The synthesis of the target scaffold can be approached through two primary strategies:

  • Linear Synthesis: Construction of the quinoline ring system from acyclic precursors, incorporating the required functionalities at the outset.

  • Convergent Synthesis: Modification of a pre-existing, functionalized quinoline core.

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, are foundational and adaptable for these strategies.[3][4]

  • Skraup-Doebner-von Miller Synthesis: This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5] While robust, it often requires harsh acidic conditions and can lead to regiochemical mixtures.

  • Combes Quinoline Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline.[3][6] The mechanism proceeds through an enamine intermediate followed by acid-catalyzed cyclization and dehydration.[6][7]

  • Friedländer Annulation: A highly versatile method, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][8] This reaction can be catalyzed by either acids or bases and often provides good yields of polysubstituted quinolines.[4]

For the specific synthesis of an 8-aminoquinoline-6-carboxylic acid scaffold, a logical approach involves starting with an aniline precursor already bearing the necessary substituents, such as 4-amino-3-nitrobenzoic acid, and reacting it under Friedländer or a related cyclization condition. Subsequent reduction of the nitro group affords the desired 8-amino functionality.

Visualizing the Synthetic Pathway

The following diagram outlines a representative synthetic workflow for producing an 8-aminoquinoline-6-carboxylic acid derivative, starting from a substituted aniline and proceeding through a key amide coupling step.

G cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Functional Group Modification cluster_2 Part 3: Derivatization (Amide Synthesis) A Substituted Aniline (e.g., 4-amino-3-nitrobenzoic acid) C Friedländer Annulation (Acid or Base Catalysis) A->C B α-Methylene Ketone B->C D 8-Nitroquinoline-6-carboxylic acid C->D Cyclization E Reduction (e.g., Fe/NH4Cl, H2/Pd-C) D->E Nitro Group Reduction F 8-Aminoquinoline-6-carboxylic acid (Core Scaffold) E->F H Amide Coupling (EDCI, DMAP) F->H G Primary/Secondary Amine (R1R2NH) G->H I Final Derivative: 8-Amino-N-(alkyl/aryl)quinoline-6-carboxamide H->I Amide Bond Formation

Caption: General workflow for the synthesis of 8-aminoquinoline-6-carboxamide derivatives.

Detailed Protocol: Synthesis of an 8-Aminoquinoline-6-carboxamide Derivative

This protocol details the final derivatization step: the coupling of 8-aminoquinoline-6-carboxylic acid with a primary amine to form an amide derivative. This is a common and crucial transformation in creating libraries of compounds for structure-activity relationship (SAR) studies.

Principle and Rationale

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are widely used for this purpose. EDCI reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can further accelerate the reaction.[9] The choice of an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is critical to prevent unwanted side reactions with the coupling agents.[9]

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
8-Aminoquinoline-6-carboxylic acid≥95%Commercial SourceStarting material
Primary Amine (e.g., Benzylamine)Reagent GradeCommercial SourceNucleophile for amide formation
EDCI (hydrochloride)Synthesis GradeCommercial SourceCarboxylic acid activating agent
DMAP≥99%Commercial SourceAcylation catalyst
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercial SourceNon-nucleophilic base
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial SourceReaction solvent
Dichloromethane (DCM)ACS GradeCommercial SourceExtraction solvent
Saturated aq. NH₄ClLaboratory GradeIn-house prep.Aqueous wash
Saturated aq. NaHCO₃Laboratory GradeIn-house prep.Aqueous wash
BrineLaboratory GradeIn-house prep.Aqueous wash
Magnesium Sulfate (MgSO₄)AnhydrousCommercial SourceDrying agent
Silica Gel230-400 meshCommercial SourceStationary phase for chromatography
Round-bottom flask--Reaction vessel
Magnetic stirrer and stir bar--Agitation
Nitrogen or Argon gas supply--Inert atmosphere
Step-by-Step Experimental Procedure

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 8-aminoquinoline-6-carboxylic acid (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a solution or suspension with a concentration of approximately 0.1 M.

  • Addition of Amine and Base: Add the desired primary amine (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv.) to the flask. Stir the mixture at room temperature for 10 minutes.

  • Activation and Coupling: Cool the flask to 0 °C using an ice bath. In a single portion, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 equiv.) and 4-dimethylaminopyridine (DMAP) (0.5 equiv.).[9]

  • Reaction Monitoring: Allow the reaction to warm to ambient temperature and stir for 3-12 hours.[9][10] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[9]

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization
  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexanes) to afford the pure amide derivative.[10]

  • Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive coupling reagent (hydrolyzed EDCI).Use fresh or properly stored EDCI. Ensure all glassware and solvents are anhydrous.
Low nucleophilicity of the amine.Increase reaction temperature or time. Consider using a more potent coupling reagent like PyBOP.[9]
Formation of Side Products N-acylation of the 8-amino group.The 8-amino group is generally less nucleophilic than the added primary amine, but this can occur. If problematic, consider a protecting group strategy for the 8-amino function.
Formation of N-acylurea byproduct.This can happen if the O-acylisourea intermediate reacts with another molecule of EDCI. Ensure slow addition of reagents and maintain proper stoichiometry. Wash with dilute acid during work-up to remove this basic byproduct.
Difficult Purification Product and starting material have similar polarity.Optimize the chromatography eluent system. If the product is a solid, attempt recrystallization from a suitable solvent system.

Conclusion and Future Directions

The synthetic routes and protocols outlined in this guide provide a robust framework for the generation of 8-aminoquinoline-6-carboxylic acid derivatives. The versatility of the core scaffold, particularly the dual functionality of the amino and carboxylic acid groups, allows for extensive chemical exploration. By systematically modifying the substituents on the amide nitrogen and the quinoline core, researchers can fine-tune the physicochemical and biological properties of these molecules, paving the way for the discovery of novel therapeutic agents. Future work in this area will likely focus on developing more atom-economical and environmentally benign synthetic methodologies, as well as exploring novel derivatization strategies to access new chemical space.

References

  • BenchChem. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. BenchChem Technical Support.
  • Di Martino, R. M. C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3564. Available at: [Link]

  • Al-Trawneh, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]

  • Abbas, S. Y., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 6(9), 136-145. Available at: [Link]

  • Zahra, J. A., et al. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. Zeitschrift für Naturforschung B, 68(7), 700-706. Available at: [Link]

  • Sharma, P., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-10.
  • Lee, S., et al. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances, 7(63), 39867-39873. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Madrid, P. B., et al. (2011). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 54(1), 131-142. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Kumar, A., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. The Journal of Organic Chemistry, 74(24), 9573-9576. Available at: [Link]

  • Wang, D., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(21), 8329-8332. Available at: [Link]

  • Le, T., & Couturier, M. (2004). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. Organic Process Research & Development, 8(5), 735-737. Available at: [Link]

  • Prachayasittikul, V., et al. (2015). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal, 14, 107-112. Available at: [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (2002). Name Reactions in Organic Synthesis. Cambridge University Press.
  • Zare, A., et al. (2019). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Polycyclic Aromatic Compounds, 41(4), 785-794. Available at: [Link]

  • Kumar, A., et al. (2009). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. The Journal of Organic Chemistry, 74(24), 9573-9576. Available at: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Available at: [Link]

  • Dr. PKS & MPS Classes. (2022, February 12). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T [Video]. YouTube. [Link]

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Method

Application Notes and Protocols: 8-Aminoquinoline in C-H Functionalization

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The strategic functionalization of carbon-hydrogen (C-H) bonds is a transformative approach in modern organic synthesis, offering...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The strategic functionalization of carbon-hydrogen (C-H) bonds is a transformative approach in modern organic synthesis, offering a more atom- and step-economical pathway to complex molecules.[1][2] This guide provides an in-depth exploration of the application of 8-aminoquinoline (AQ) as a powerful bidentate directing group in transition-metal-catalyzed C-H functionalization reactions. For researchers, scientists, and drug development professionals, this document offers not only detailed experimental protocols but also the underlying scientific principles and practical insights to effectively leverage this methodology.

The Power of Directed C-H Functionalization with 8-Aminoquinoline

The ubiquitous nature of C-H bonds in organic molecules presents a significant challenge in achieving site-selective functionalization.[1] The directing group approach has emerged as a robust solution, wherein a coordinating group is temporarily installed on the substrate to direct a metal catalyst to a specific C-H bond, typically through the formation of a stable metallacycle intermediate.[1]

Among the plethora of directing groups, 8-aminoquinoline has proven to be exceptionally effective and versatile.[3][4] Its bidentate chelation to the metal center via the quinoline nitrogen and the amide nitrogen forms a thermodynamically favorable five-membered metallacycle, enabling the activation of otherwise inert C(sp²)–H and C(sp³)–H bonds.[5] This has paved the way for a wide array of transformations, including arylation, alkylation, amination, and more, with various transition metal catalysts such as palladium, rhodium, copper, and nickel.[3]

The significance of this methodology in drug discovery and development is profound. It allows for the late-stage functionalization of complex molecules, providing rapid access to analogues and derivatives for structure-activity relationship (SAR) studies.[1] The 8-aminoquinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous therapeutic agents, particularly antimalarials like primaquine and tafenoquine.[4][6]

The Foundational Step: Synthesis of 8-Aminoquinoline Amides

The journey into 8-aminoquinoline-directed C-H functionalization begins with the preparation of the requisite amide substrates from carboxylic acids. This is a straightforward yet crucial step that ensures the directing group is properly installed.

Protocol 1: General Procedure for the Synthesis of 8-Aminoquinoline Amides

This protocol describes a standard procedure for the coupling of a carboxylic acid with 8-aminoquinoline.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 8-Aminoquinoline (1.1 equiv)

  • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv) (if using EDCI)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide) or CH₂Cl₂ (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF or CH₂Cl₂, add EDCI (1.2 equiv) and HOBt (1.2 equiv), or HATU (1.2 equiv).

  • Add DIPEA (3.0 equiv) to the reaction mixture.

  • Add 8-aminoquinoline (1.1 equiv) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired 8-aminoquinoline amide.

Note on Causality: The use of a coupling agent like EDCI/HOBt or HATU is essential for activating the carboxylic acid to facilitate nucleophilic attack by the amino group of 8-aminoquinoline. DIPEA acts as a non-nucleophilic base to neutralize the acidic byproducts formed during the reaction.

Palladium-Catalyzed C-H Functionalization: A Workhorse in Synthesis

Palladium catalysis has been extensively employed in 8-aminoquinoline-directed C-H functionalization, particularly for arylation and alkylation reactions.[5]

Protocol 2: Palladium-Catalyzed β-Arylation of Aliphatic Amides

This protocol details the arylation of C(sp³)–H bonds at the β-position of an aliphatic chain.[5]

Materials:

  • 8-Aminoquinoline amide substrate (1.0 equiv)

  • Aryl iodide (2.0-3.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • Cs₃PO₄ (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Anhydrous t-Amyl alcohol or Toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the 8-aminoquinoline amide substrate (1.0 equiv), aryl iodide (2.0-3.0 equiv), Pd(OAc)₂ (5-10 mol%), and Cs₃PO₄ (2.0 equiv).

  • Add anhydrous t-amyl alcohol or toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110-130 °C for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the β-arylated product.

Quantitative Data for Pd-Catalyzed β-Arylation of Aliphatic Amides
Substrate (8-AQ Amide)Aryl IodideCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
Butyric acid derivative4-Iodoanisole10Cs₃PO₄t-Amyl alcohol13075[5]
Butyric acid derivative4-Iodotrifluoromethylbenzene10Cs₃PO₄t-Amyl alcohol13068[5]
Cyclohexanecarboxylic acid derivative4-Iodoanisole10Cs₃PO₄t-Amyl alcohol13065 (di-arylated)[5]
6-(Phthalimido)hexanoic acid derivative4-Iodotoluene10Cs₃PO₄t-Amyl alcohol13072[5]
Mechanistic Insights: The Role of the Palladacycle

The catalytic cycle is believed to proceed through the formation of a six-membered palladacycle intermediate.

G Substrate R-AQ (Substrate) Intermediate1 Pd(II)-Amide Complex Substrate->Intermediate1 Coordination Pd_II_cat Pd(OAc)₂ Palladacycle Palladacycle Intermediate Intermediate1->Palladacycle C-H Activation (-HOAc) Oxidative_Addition Oxidative Addition of Ar-I Palladacycle->Oxidative_Addition Pd_IV_intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_intermediate Reductive_Elimination Reductive Elimination Pd_IV_intermediate->Reductive_Elimination Reductive_Elimination->Pd_II_cat Catalyst Regeneration Product Arylated Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Expanding the Toolkit: Ni-, Cu-, and Rh-Catalyzed Reactions

While palladium is a stalwart, other transition metals offer unique reactivity and can be more cost-effective.

Protocol 3: Nickel-Catalyzed C(sp³)–H Arylation of Aliphatic Amides

Nickel catalysis provides an economical alternative for C-H arylation.[7]

Materials:

  • 8-Aminoquinoline amide substrate (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Ni(acac)₂ (10 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a glovebox, combine the 8-aminoquinoline amide (1.0 equiv), aryl iodide (2.0 equiv), Ni(acac)₂ (10 mol%), and K₃PO₄ (2.0 equiv) in a vial.

  • Add anhydrous toluene.

  • Seal the vial and heat the mixture at 120 °C for 24 hours.

  • After cooling, dilute with EtOAc, filter through a pad of Celite, and wash the filter cake with EtOAc.

  • Wash the combined filtrates with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash chromatography.

Quantitative Data for Ni-Catalyzed C(sp³)–H Arylation
Substrate (8-AQ Amide)Aryl IodideCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pivalamide derivative4-Iodoanisole10K₃PO₄Toluene12085[7]
Cyclohexanecarboxylic acid derivative4-Iodotoluene10K₃PO₄Toluene12078[7]
Adamantanecarboxylic acid derivativeIodobenzene10K₃PO₄Toluene12091[7]
Protocol 4: Copper-Catalyzed C(sp²)–H Amination of Ferrocene Amides

Copper catalysis is particularly effective for C-N bond formation. This protocol demonstrates the amination of a ferrocene scaffold.[8][9]

Materials:

  • Ferrocenecarboxamide of 8-aminoquinoline (1.0 equiv)

  • Amine (2.0 equiv)

  • Cu(OAc)₂ (20 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a screw-capped vial, add the ferrocenecarboxamide (1.0 equiv), amine (2.0 equiv), Cu(OAc)₂ (20 mol%), and Ag₂CO₃ (2.0 equiv).

  • Add anhydrous DCE.

  • Seal the vial and heat at 130 °C for 12 hours.

  • Cool to room temperature, dilute with CH₂Cl₂, and filter through Celite.

  • Concentrate the filtrate and purify by flash chromatography.

The Final Step: Removal of the 8-Aminoquinoline Directing Group

The ability to efficiently remove the directing group is critical for the synthetic utility of this methodology.[10] While the amide bond to 8-aminoquinoline is robust, several methods have been developed for its cleavage.[10]

Protocol 5: Oxidative Cleavage of the 8-Aminoquinoline Amide

This protocol uses an oxidative method to convert the robust amide into a more labile imide, which is then readily cleaved.[10]

Materials:

  • 8-Aminoquinoline amide substrate (1.0 equiv)

  • RuCl₃·xH₂O (5 mol%)

  • NaIO₄ (4.0 equiv)

  • Ethyl acetate (EtOAc)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Na₂S₂O₃ solution

  • NaOH (2 M aqueous solution) or other nucleophile (e.g., an amine)

Procedure: Step 1: Oxidation to the Imide

  • In a round-bottom flask, dissolve the 8-aminoquinoline amide in a mixture of EtOAc, MeCN, and water (1:1:1).

  • Add RuCl₃·xH₂O (5 mol%) and NaIO₄ (4.0 equiv).

  • Stir vigorously at room temperature for 1-4 hours until the starting material is consumed (monitor by TLC).

  • Dilute the reaction with CH₂Cl₂ and quench with saturated aqueous Na₂S₂O₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. The crude imide can be used directly in the next step.

Step 2: Hydrolysis of the Imide to the Carboxylic Acid

  • Dissolve the crude imide in a suitable solvent (e.g., THF or MeOH).

  • Add 2 M aqueous NaOH and stir at room temperature or heat gently until the imide is cleaved.

  • Acidify the reaction mixture with aqueous HCl and extract the carboxylic acid product with an organic solvent.

  • Dry, concentrate, and purify as needed.

Note: Alternatively, other nucleophiles like primary or secondary amines can be used in the second step to directly access other amides.

G cluster_products Final Products Start Functionalized 8-AQ Amide Oxidation Oxidation (RuCl₃, NaIO₄) Start->Oxidation Imide Labile Imide Intermediate Oxidation->Imide Cleavage Nucleophilic Cleavage (e.g., NaOH, R₂NH) Imide->Cleavage Carboxylic_Acid Carboxylic Acid Cleavage->Carboxylic_Acid Amide Amide Cleavage->Amide Final_Products Final Products

Caption: Workflow for the removal of the 8-aminoquinoline directing group.

Applications in Drug Discovery and Natural Product Synthesis

The strategic use of 8-aminoquinoline-directed C-H functionalization has been demonstrated in the synthesis of complex molecules. For instance, this methodology has been applied to the arylation of amino acid derivatives, providing access to non-natural amino acids for peptide synthesis.[11] Furthermore, the ability to functionalize complex scaffolds makes this a valuable tool for modifying natural products to enhance their biological activity.[3][6] The synthesis of chiral cyclobutane keto acids from myrtenal, a renewable terpene, highlights its application in creating natural product-like compounds.[3]

Conclusion and Future Outlook

The 8-aminoquinoline directing group has established itself as a cornerstone in the field of C-H functionalization. Its reliability, versatility, and broad applicability across various metal-catalyzed systems have empowered chemists to devise more efficient and innovative synthetic routes. While challenges such as the development of milder and more efficient cleavage methods and expanding the scope to more complex and sterically hindered substrates remain, the ongoing research in this area promises to further enhance the power and utility of this remarkable directing group. For those in drug discovery and development, mastering these techniques is not just an academic exercise but a practical means to accelerate the discovery of new medicines.

References

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  • McMurray, L.; O'Hara, F.; Tcyrulnikov, S.; Lely, J. A.; Luan, Y.; Chen, J. S.; Spencer, D.; See, Y. Y.; Davies, H. M. L.; Daugulis, O. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. J. Org. Chem.2021 , 86 (12), 8527–8537. [Link]

  • Csomos, A.; et al. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc2022 , iii, 41-54. [Link]

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  • Grandhi, G. S.; et al. Copper-Catalyzed 8-Aminoquinoline-Directed Oxidative C−H/N−H Coupling for N-Arylation of Sulfoximines. Org. Lett.2020 , 22 (7), 2606–2610. [Link]

  • McMurray, L.; et al. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. [Link]

  • Aihara, Y.; Chatani, N. Nickel(II)-Catalyzed Direct Arylation of C–H Bonds in Aromatic Amides Containing an 8-Aminoquinoline Moiety as a Directing Group. J. Org. Chem.2014 , 79 (1), 399-407. [Link]

  • Wang, C.; et al. Copper-Catalyzed Single C–H Amination of 8-Aminoquinoline-Directed Ferrocenes. Org. Lett.2021 , 23 (11), 4234–4239. [Link]

  • Maji, A.; et al. Rh(III)-Catalyzed Regioselective C8-alkenylation of isoquinolones with methoxyallene: A Facile Access to aldehyde bearing isoqui. ChemRxiv. [Link]

  • He, J.; et al. Palladium-Catalyzed Enantioselective Directed C(sp3)–H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Org. Lett.2024 , 26 (1), 169–174. [Link]

  • Egorova, A. S.; et al. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules2022 , 27 (7), 2253. [Link]

  • Copper-Catalyzed Single C-H Amination of 8-Aminoquinoline-Directed Ferrocenes. [Link]

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  • Zhang, M.; et al. Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines. Org. Lett.2016 , 18 (15), 3534–3537. [Link]

  • Wang, D.; et al. Selective C–C bond cleavage of amides fused to 8-aminoquinoline controlled by a catalyst and an oxidant. Chem. Commun.2019 , 55 (81), 12171-12174. [Link]

  • Making Amides from Carboxylic Acids. YouTube. [Link]

  • Kumar, A.; et al. Copper-Catalyzed 8-Aminoquinoline-Directed Selenylation of Arene and Heteroarene C–H Bonds. Org. Lett.2018 , 20 (16), 4880–4884. [Link]

  • Copper‐catalyzed 8‐aminoquinoline‐directed mono‐selective C—H amination of ferrocenes. ResearchGate. [Link]

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  • the preparation of amides. Chemguide. [Link]

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Sources

Application

Application Notes and Protocols for Copper-Catalyzed Reactions Utilizing the 8-Aminoquinoline Auxiliary

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The strategic functionalization of carbon-hydrogen (C–H) bonds has emerged as a transformative approach in modern organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The strategic functionalization of carbon-hydrogen (C–H) bonds has emerged as a transformative approach in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that rely on pre-functionalized starting materials. Among the various methodologies, the use of directing groups to control the regioselectivity of C–H activation has proven to be a particularly powerful strategy. The 8-aminoquinoline (AQ) moiety has distinguished itself as a highly effective bidentate directing group in a multitude of transition metal-catalyzed reactions.[1][2] This guide provides an in-depth exploration of copper-catalyzed reactions that leverage the 8-aminoquinoline auxiliary, offering both the theoretical underpinnings and practical protocols for their successful implementation in the laboratory.

The Central Role of the 8-Aminoquinoline Auxiliary: A Mechanistic Overview

The efficacy of the 8-aminoquinoline group lies in its ability to act as a robust bidentate ligand, coordinating to the copper catalyst through both the quinoline nitrogen and the amide nitrogen. This chelation brings the catalytic center into close proximity to the target C–H bond, typically at the ortho-position of an aryl group or a specific C(sp³)–H bond, facilitating its cleavage in what is often the rate-determining step of the catalytic cycle.[3][4]

The generally accepted mechanism for these transformations involves a copper catalytic cycle that can traverse through Cu(I), Cu(II), and Cu(III) oxidation states.[5] The key steps are:

  • Coordination: The 8-aminoquinoline-appended substrate coordinates to the copper catalyst.

  • C–H Activation: The chelation facilitates the cleavage of the proximal C–H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a five-membered cyclometalated copper intermediate.

  • Oxidative Addition/Reductive Elimination or Radical Pathway: Depending on the specific reaction, the copper intermediate can then undergo oxidative addition with a coupling partner, followed by reductive elimination to form the desired product and regenerate the active copper catalyst. Alternatively, some reactions may proceed through a single-electron transfer (SET) mechanism, involving radical intermediates.[6][7]

The stability of the five-membered metallacycle formed during the C–H activation step is a critical factor in the success of these reactions, providing a thermodynamic driving force and ensuring high regioselectivity.

Catalytic_Cycle cluster_0 Copper-Catalyzed C-H Functionalization with 8-Aminoquinoline Auxiliary Substrate Substrate (with 8-AQ) Intermediate_1 Chelated Copper Complex Substrate->Intermediate_1 Coordination Cu_Catalyst Cu(I)/Cu(II) Catalyst Cu_Catalyst->Intermediate_1 Intermediate_2 Cyclometalated Cu(III) Intermediate Intermediate_1->Intermediate_2 C-H Activation (CMD) Product Functionalized Product Intermediate_2->Product Reductive Elimination Product->Cu_Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for copper-catalyzed C-H functionalization.

Applications in C–N, C–C, and C-Heteroatom Bond Formation

The versatility of the copper/8-aminoquinoline system is demonstrated by the wide array of chemical bonds that can be formed. Below are representative applications with insights into the reaction design.

C–N Bond Formation: Amination and Azidation

Directing group-assisted C–H amination offers a streamlined route to valuable aniline and arylamine derivatives. Copper catalysis has been successfully applied to the amination of various arenes and even ferrocenes using the 8-aminoquinoline auxiliary.[8][9] Similarly, C–H azidation provides a direct entry to aryl azides, which are versatile intermediates in organic synthesis.[6]

Key Considerations for C–N Coupling:

  • Nitrogen Source: A variety of nitrogen sources can be employed, including primary and secondary amines, azides, and even ammonia.[10] The choice of the nitrogen source will influence the reaction conditions, particularly the need for an external oxidant.

  • Oxidant: Many copper-catalyzed C–H aminations are oxidative couplings, requiring a stoichiometric oxidant to regenerate the active catalytic species. Common oxidants include peroxides, silver salts, and in some cases, atmospheric oxygen.

  • Solvent: Polar aprotic solvents such as DMF, DMAc, or DMSO are often used to ensure the solubility of the reagents and catalyst.

C–C Bond Formation: Alkylation

The formation of new carbon-carbon bonds via C–H activation is a cornerstone of modern synthetic chemistry. Copper-catalyzed, 8-aminoquinoline-directed alkylation has been achieved using various alkylating agents, including alkyl carboxylic acids through a decarboxylative coupling mechanism.[11]

Table 1: Representative Copper-Catalyzed C-H Functionalization Reactions

Reaction TypeCoupling PartnerCopper SourceLigand/AuxiliaryTypical ConditionsYield RangeReference
Amination Cyclic/Acyclic AminesCu(OAc)₂8-AminoquinolineO₂, Toluene, 120 °C60-95%[8]
Azidation NaN₃Cu(OAc)₂8-AminoquinolineK₂S₂O₈, DMF, 100 °C70-90%[6]
Alkylation Alkyl Carboxylic AcidsCu₂O8-AminoquinolineAg₂CO₃, DMA, 130 °C50-85%[11]
Selenylation DiselenidesCuI8-AminoquinolineTBPB, DCE, 120 °C80-98%[12]
N-Arylation of Sulfoximines SulfoximinesCu(OAc)₂8-AminoquinolineAg₂CO₃, DCE, 130 °C70-95%[3][13]

Yields are approximate and highly substrate-dependent.

C-Heteroatom Bond Formation: Selenylation

The introduction of selenium into organic molecules is of significant interest due to the unique biological and material properties of organoselenium compounds. An efficient method for the copper-catalyzed, 8-aminoquinoline-assisted selenylation of arene and heteroarene C–H bonds has been developed using readily available diselenides as the selenium source.[12]

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) may be necessary for specific substrates.

Protocol 1: General Procedure for Synthesis of 8-Aminoquinoline Amide Substrate

A robust and reliable synthesis of the starting material is crucial for the success of the subsequent C–H functionalization reaction.

Workflow_Substrate_Synthesis Start Start: Carboxylic Acid Step1 Activate Carboxylic Acid (e.g., with oxalyl chloride or EDCI) Start->Step1 Step2 Couple with 8-Aminoquinoline (in the presence of a base like pyridine or Et3N) Step1->Step2 Step3 Work-up and Purification (e.g., extraction, chromatography) Step2->Step3 End Product: 8-Aminoquinoline Amide Step3->End

Sources

Method

Application Notes &amp; Protocols: The Design and Application of 8-Amidoquinoline-Based Fluorescent Sensors

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Versatility of the 8-Amidoquinoline Scaffold in Fluorescent Sensor Design The quinoline moiety...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of the 8-Amidoquinoline Scaffold in Fluorescent Sensor Design

The quinoline moiety, a fused heterocyclic aromatic system, has long been a cornerstone in the development of fluorescent probes due to its favorable photophysical properties, including high quantum yields and environmental sensitivity.[1][2] Among its derivatives, the 8-amidoquinoline scaffold has emerged as a particularly powerful platform for the rational design of fluorescent sensors. The strategic placement of the amide group at the 8-position creates a pre-organized binding pocket that, in conjunction with the quinoline nitrogen, can efficiently chelate a variety of analytes, most notably metal ions. This structural feature is central to the diverse sensing mechanisms that can be engineered into these molecules.

The introduction of various carboxamide groups into the 8-aminoquinoline core can also enhance water solubility and cell membrane permeability, making these sensors highly suitable for biological applications.[1][3] Consequently, 8-amidoquinoline derivatives have been successfully employed in the detection of biologically and environmentally significant species, such as zinc (Zn²⁺) and iron (Fe³⁺) ions.[3][4][5] Their utility spans from fundamental research in cellular biology to potential applications in disease diagnostics and environmental monitoring.[1]

This comprehensive guide provides an in-depth exploration of the design principles, synthesis, characterization, and application of 8-amidoquinoline-based fluorescent sensors. It is intended to equip researchers with the foundational knowledge and practical protocols necessary to leverage this versatile scaffold in their own scientific endeavors.

I. Core Principles of Sensor Design: Modulating Fluorescence with Analyte Interaction

The efficacy of an 8-amidoquinoline-based fluorescent sensor lies in its ability to translate a specific analyte binding event into a measurable change in its fluorescence properties. This is achieved by strategically coupling the 8-amidoquinoline fluorophore with a receptor unit that selectively interacts with the target analyte. The binding event then perturbs the electronic structure of the fluorophore, leading to a change in fluorescence intensity (turn-on or turn-off) or a shift in the emission wavelength (ratiometric sensing). Several key photophysical mechanisms govern these changes:

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the receptor unit possesses a frontier molecular orbital (typically the HOMO) with an energy level that allows for electron transfer to the excited state of the fluorophore (LUMO), quenching its fluorescence. Upon analyte binding, the receptor's orbital energy is lowered, inhibiting the PET process and "turning on" the fluorescence.[6][7]

  • Intramolecular Charge Transfer (ICT): ICT sensors are characterized by an electron-donating group and an electron-withdrawing group at opposite ends of a π-conjugated system. The binding of an analyte can alter the electron-donating or -withdrawing strength of these groups, leading to a shift in the fluorescence emission wavelength. This ratiometric response is highly desirable as it allows for quantitative measurements that are independent of probe concentration.[8][9]

  • Chelation-Enhanced Fluorescence (CHEF): In many 8-amidoquinoline sensors, the free ligand exhibits weak fluorescence due to rotational and vibrational freedoms that promote non-radiative decay. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these non-radiative pathways and leading to a significant enhancement of fluorescence.[4]

  • Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-capable molecules contain both a proton donor and acceptor in close proximity. Upon excitation, a proton is transferred, leading to a tautomeric form with a distinct fluorescence emission. Analyte binding can disrupt the intramolecular hydrogen bond necessary for ESIPT, resulting in a change in the fluorescence spectrum.

These mechanisms can be harnessed individually or in combination to create sensors with tailored properties for specific applications.

Sensing_Mechanisms Figure 1. Key Photophysical Sensing Mechanisms cluster_PET Photoinduced Electron Transfer (PET) cluster_ICT Intramolecular Charge Transfer (ICT) cluster_CHEF Chelation-Enhanced Fluorescence (CHEF) PET_Off Fluorescence OFF (PET Quenching) Analyte_PET Analyte Binding PET_Off->Analyte_PET Receptor-Analyte Interaction PET_On Fluorescence ON (PET Inhibition) Analyte_PET->PET_On ICT_State1 Initial Emission (λem1) Analyte_ICT Analyte Binding ICT_State1->Analyte_ICT Alters Dipole Moment ICT_State2 Shifted Emission (λem2) Analyte_ICT->ICT_State2 CHEF_Off Weak Fluorescence (Flexible Conformation) Analyte_CHEF Analyte Chelation CHEF_Off->Analyte_CHEF Conformational Restriction CHEF_On Strong Fluorescence (Rigid Complex) Analyte_CHEF->CHEF_On

Caption: Key Photophysical Sensing Mechanisms

II. Experimental Protocols: From Synthesis to Application

This section provides detailed protocols for the synthesis of a model 8-amidoquinoline-based fluorescent sensor, its characterization, and its application in the detection of a target analyte.

A. Synthesis of a Model Sensor: N-(quinolin-8-yl)acetamide

This protocol describes the synthesis of a simple yet effective 8-amidoquinoline sensor, N-(quinolin-8-yl)acetamide, which can be used for the detection of metal ions.

Materials:

  • 8-aminoquinoline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 8-aminoquinoline (1.0 eq.) in dichloromethane.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.2 eq.) followed by the dropwise addition of acetic anhydride (1.1 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield N-(quinolin-8-yl)acetamide as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Figure 2. Synthesis Workflow for N-(quinolin-8-yl)acetamide Start Start: 8-aminoquinoline in DCM Add_Reagents Add Pyridine and Acetic Anhydride at 0°C Start->Add_Reagents Stir Stir at Room Temperature (4-6 hours) Add_Reagents->Stir TLC_Monitor Monitor by TLC Stir->TLC_Monitor Workup Quench with NaHCO3 and Extract TLC_Monitor->Workup Reaction Complete Dry_Concentrate Dry with MgSO4 and Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize by NMR and Mass Spectrometry Purify->Characterize End End Product: N-(quinolin-8-yl)acetamide Characterize->End

Caption: Synthesis Workflow for N-(quinolin-8-yl)acetamide

B. Spectroscopic Characterization

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the synthesized sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile).

  • Prepare stock solutions of the analytes of interest (e.g., metal salts, 10 mM) in deionized water or an appropriate buffer.

2. UV-Vis Absorption and Fluorescence Titration:

  • Dilute the sensor stock solution to a working concentration (e.g., 10 µM) in the desired experimental buffer (e.g., HEPES buffer, pH 7.4).

  • Record the UV-Vis absorption and fluorescence emission spectra of the sensor solution alone.

  • Incrementally add small aliquots of the analyte stock solution to the sensor solution.

  • After each addition, gently mix and allow the solution to equilibrate before recording the UV-Vis and fluorescence spectra.

  • Continue this process until no further significant changes in the spectra are observed.

C. Determination of Sensor Performance

1. Selectivity:

  • Prepare solutions of the sensor (e.g., 10 µM) containing a fixed concentration of various potentially interfering species (e.g., different metal ions at 100 µM).

  • Record the fluorescence intensity of each solution.

  • To each of these solutions, add the target analyte (e.g., 50 µM) and record the fluorescence intensity again.

  • Compare the fluorescence response in the presence of the target analyte alone to the response in the presence of both the analyte and interfering species.

2. Sensitivity and Limit of Detection (LOD):

  • Perform a fluorescence titration with low concentrations of the analyte.

  • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

  • The limit of detection can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor alone) and k is the slope of the linear portion of the calibration curve at low analyte concentrations.[10][11][12]

3. Quantum Yield (Φ):

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It can be determined using a comparative method with a well-characterized standard.[13]

  • Prepare a series of solutions of the sensor and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the absorbance and integrated fluorescence intensity for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sensor and the standard.

  • The quantum yield of the sensor (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

III. Data Analysis and Interpretation

The data obtained from the spectroscopic characterization experiments can be used to evaluate the performance of the 8-amidoquinoline-based sensor.

Parameter Description Typical Data Presentation Interpretation
Selectivity The ability of the sensor to respond to the target analyte in the presence of other potentially interfering species.Bar graph showing the fluorescence response to the target analyte and other species.A high bar for the target analyte and low bars for others indicates good selectivity.
Sensitivity The change in fluorescence intensity per unit change in analyte concentration.The slope of the calibration curve at low analyte concentrations.A steeper slope indicates higher sensitivity.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.A calculated value (e.g., in nM or µM).A lower LOD indicates a more sensitive sensor.
Binding Constant (Kₐ) A measure of the affinity between the sensor and the analyte.Determined by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand plot).A higher Kₐ indicates a stronger binding affinity.
Quantum Yield (Φ) The efficiency of the fluorescence process.A calculated value between 0 and 1.A higher quantum yield is generally desirable for a brighter sensor.

IV. Troubleshooting

Problem Possible Cause Solution
Low or no fluorescence signal - Incorrect excitation/emission wavelengths. - Sensor degradation. - Quenching by solvent or impurities.- Verify the optimal excitation and emission wavelengths. - Prepare fresh sensor solutions. - Use high-purity solvents.[13][14]
High background fluorescence - Autofluorescence from the solvent, cuvette, or buffer components. - Contamination of the sample.- Use a fluorescence-free cuvette and high-purity solvents. - Run a blank sample to measure and subtract the background.[15]
Poor selectivity - The receptor binds to multiple analytes. - The sensing mechanism is not specific to the target analyte.- Redesign the receptor for more specific interactions with the target. - Optimize the experimental conditions (e.g., pH, solvent) to favor binding to the target analyte.
Inconsistent results - Fluctuation in temperature or pH. - Photobleaching of the sensor. - Inaccurate pipetting.- Control the temperature and pH of the experiments. - Minimize the exposure of the sample to the excitation light. - Use calibrated pipettes.

V. Conclusion and Future Perspectives

8-Amidoquinoline-based fluorescent sensors represent a versatile and powerful class of molecular tools for the detection of a wide range of analytes. Their design is underpinned by well-understood photophysical principles, and their synthesis is often straightforward, making them accessible to a broad range of researchers. The protocols and guidelines presented in this application note provide a solid foundation for the successful design, synthesis, and application of these sensors.

Future advancements in this field are likely to focus on the development of sensors with even greater selectivity and sensitivity, as well as the expansion of their applications in complex biological systems. This includes the design of sensors for in vivo imaging, the development of ratiometric probes for quantitative measurements in living cells, and the integration of 8-amidoquinoline scaffolds into more complex molecular systems for advanced sensing applications.

References

  • Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • Jali, B. R., Sahoo, S. K., & Mohapatra, S. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Chemistry Reports, 4(1), 1-15. [Link]

  • Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • Mohamad, N. S., et al. (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. Preprints. [Link]

  • Ooyama, Y., et al. (2020). Development of fluorescent sensors based on a combination of PET (photo-induced electron transfer) and FRET (Förster resonance energy transfer) for detection of water. RSC Advances, 10(32), 19053-19059. [Link]

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  • ResearchGate. (n.d.). Figure S13. Determination of detection limit of chemosensor 1 (10 µM)... [Link]

  • de Silva, A. P. (n.d.). Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. Almac. [Link]

  • Chula Digital Collections. (n.d.). New fluorescent sensors based on thiazolinyl quinoline derivatives for metal ion detection. [Link]

  • The Royal Society of Chemistry. (2015). The detection limit was determined from the fluorescence titration data based on a reported method. [Link]

  • Wang, Y., et al. (2022). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 15(7), 103893. [Link]

  • Wasatch Photonics. (n.d.). LOD in Fluorescence. [Link]

  • Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. [Link]

  • Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • de Silva, A. P. (n.d.). Current Developments in Fluorescent PET (Photoinduced Electron Transfer) Sensors and Switches. Queen's University Belfast. [Link]

  • Samanta, A., et al. (2022). PET- and ICT-Based Ratiometric Probe: An Unusual Phenomenon of Morpholine-Conjugated Fluorophore for Mitochondrial pH Mapping during Mitophagy. Analytical Chemistry, 94(33), 11576-11585. [Link]

  • ResearchGate. (n.d.). Limits of detection in spectroscopy. [Link]

  • Wang, Y., et al. (2021). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Molecules, 26(11), 3236. [Link]

  • LICORbio. (2021, September 19). Troubleshooting | Fluorescence: Detection [Video]. YouTube. [Link]

  • Oki, K., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17658. [Link]

  • ResearchGate. (n.d.). (PDF) Fluorescent nanosensors for intracellular measurements: synthesis, characterization, calibration, and measurement. [Link]

  • ResearchGate. (n.d.). Schematic ICT mechanisms in designing fluorescent fluoride probes... [Link]

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Sources

Application

Application Notes and Protocols for the Removal of the 8-Aminoquinoline Directing Group

Introduction: The Dual Nature of the 8-Aminoquinoline Directing Group The 8-aminoquinoline (AQ) moiety has become an indispensable tool in modern synthetic organic chemistry, particularly in the realm of transition metal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of the 8-Aminoquinoline Directing Group

The 8-aminoquinoline (AQ) moiety has become an indispensable tool in modern synthetic organic chemistry, particularly in the realm of transition metal-catalyzed C-H bond functionalization.[1][2][3] Introduced by Daugulis and coworkers, this bidentate directing group has enabled a wide array of previously challenging transformations with high levels of regioselectivity.[4] The nitrogen atoms of the quinoline ring and the amide linkage chelate to the metal center, bringing it in close proximity to the target C-H bond and facilitating its activation.[5] This has paved the way for the development of novel methods for arylation, alkylation, alkenylation, and other valuable bond formations at otherwise unreactive positions.[2]

However, the very stability that makes the 8-aminoquinoline amide a robust directing group also presents a significant challenge: its removal. The amide bond is notoriously resilient to cleavage due to resonance stabilization, which can complicate the final steps of a synthetic sequence and limit the overall utility of this powerful methodology.[6] Efficient and mild protocols for the deprotection of the 8-aminoquinoline group are therefore crucial for harnessing its full synthetic potential.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and emerging protocols for the removal of the 8-aminoquinoline directing group. We will delve into the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and offer insights into their scope and limitations.

The Challenge: Why is 8-Aminoquinoline Amide Cleavage Difficult?

The primary obstacle to the removal of the 8-aminoquinoline directing group lies in the inherent stability of the amide bond. This stability is a consequence of the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond. This resonance stabilization is further enhanced by the aromatic quinoline ring system.

G cluster_0 Resonance Stabilization of the 8-Aminoquinoline Amide R-C(=O)-NH-AQ R-C(=O)-NH-AQ R-C(O-)=N+H-AQ R-C(O⁻)=N⁺H-AQ R-C(=O)-NH-AQ->R-C(O-)=N+H-AQ Resonance

Caption: Resonance structures illustrating the stability of the 8-aminoquinoline amide bond.

This inherent stability necessitates forcing conditions for traditional hydrolytic cleavage, which may not be compatible with sensitive functional groups present in complex molecules. Consequently, a variety of alternative deprotection strategies have been developed.

Deprotection Protocols: A Comparative Overview

Several distinct strategies have been developed for the cleavage of the 8-aminoquinoline amide bond. The choice of method depends on the specific substrate, the presence of other functional groups, and the desired final product (e.g., carboxylic acid, ester, or amide).

Solvolysis under Forcing Conditions (Acidic or Basic Hydrolysis)

The most straightforward approach to cleaving the 8-aminoquinoline amide is through hydrolysis under either acidic or basic conditions. However, due to the stability of the amide bond, these methods often require harsh conditions, such as high temperatures and strong acids or bases.[6]

Protocol 1: Basic Hydrolysis

This protocol is often effective for robust substrates and leads to the corresponding carboxylic acid.

Mechanism: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This is followed by the departure of the 8-aminoquinolinate anion, which is a relatively good leaving group.

Experimental Protocol:

  • Dissolve the Substrate: Dissolve the 8-aminoquinoline amide (1.0 equiv) in a suitable solvent such as ethanol (EtOH) or a mixture of EtOH and water.[4]

  • Add Base: Add a significant excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 10-20 equiv).

  • Heat: Heat the reaction mixture to reflux for an extended period (typically 12-48 hours).

  • Monitor: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to protonate the carboxylate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality Behind Choices: The use of a large excess of base and high temperatures is necessary to overcome the high activation energy for the nucleophilic attack on the resonance-stabilized amide carbonyl. Ethanol is a common solvent as it can solvate both the organic substrate and the inorganic base.

Protocol 2: Acidic Hydrolysis

Acidic hydrolysis can also be employed, often using strong mineral acids.

Mechanism: The carbonyl oxygen is first protonated by the acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Experimental Protocol:

  • Dissolve the Substrate: Dissolve the 8-aminoquinoline amide (1.0 equiv) in a mixture of a strong acid (e.g., 6M HCl or concentrated H₂SO₄) and an organic co-solvent (e.g., dioxane) if necessary for solubility.

  • Heat: Heat the reaction mixture to reflux for 12-48 hours.

  • Monitor: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Follow the extraction and purification steps as described for basic hydrolysis.

Oxidative Cleavage: A Milder Alternative

A significant breakthrough in the removal of the 8-aminoquinoline directing group was the development of oxidative cleavage protocols. These methods avoid the harsh conditions of acid or base hydrolysis and often proceed at much lower temperatures.[7]

Protocol 3: Ozonolysis-Mediated Cleavage

This powerful method, developed by Maulide and coworkers, involves the ozonolysis of the quinoline ring, which weakens the amide bond and facilitates its subsequent cleavage.[7] This protocol allows for the synthesis of carboxylic acids, esters, or other amides in a one-pot fashion.

Mechanism: Ozone selectively attacks the electron-rich quinoline ring, leading to its oxidative cleavage. This transforms the robust amide into a more labile imide-like intermediate, which is readily cleaved by various nucleophiles.

G start 8-Aminoquinoline Amide step1 1. O₃, CH₂Cl₂, -78 °C start->step1 intermediate Oxidatively Cleaved Intermediate step1->intermediate step2 2. Reductive Workup (e.g., Me₂S) intermediate->step2 step3 3. Nucleophile (H₂O, ROH, or R₂NH) step2->step3 product Carboxylic Acid, Ester, or Amide step3->product

Caption: Workflow for the ozonolysis-mediated cleavage of the 8-aminoquinoline directing group.

Experimental Protocol:

  • Dissolve and Cool: Dissolve the 8-aminoquinoline amide (1.0 equiv) in a dry solvent such as dichloromethane (CH₂Cl₂) or a mixture of CH₂Cl₂ and methanol (MeOH) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone (O₃) through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Quench: Purge the solution with a stream of nitrogen or argon to remove excess ozone.

  • Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (Me₂S) or triphenylphosphine (PPh₃), and allow the mixture to warm to room temperature.

  • Nucleophilic Cleavage: Add the desired nucleophile:

    • For carboxylic acids : Add water.

    • For esters : Add an alcohol (e.g., MeOH, EtOH).

    • For amides : Add an amine (e.g., a primary or secondary amine).

  • Stir: Stir the reaction mixture at room temperature until the cleavage is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Perform an appropriate aqueous work-up to remove the byproducts and purify the desired product by column chromatography.

Trustworthiness and Self-Validation: The distinct color change during ozonolysis provides a clear indication of the reaction's progress. The versatility of the final nucleophilic addition step allows for the synthesis of a variety of derivatives, confirming the successful formation of the activated intermediate.

Protocol 4: Ceric Ammonium Nitrate (CAN) Mediated Cleavage

Ceric ammonium nitrate (CAN) is a powerful single-electron oxidant that can be used for the cleavage of certain protecting groups.[8][9][10] While less common for 8-aminoquinoline removal, it represents a potential alternative under specific circumstances.

Mechanism: The proposed mechanism involves a single-electron transfer from the electron-rich quinoline ring to the Ce(IV) center, generating a radical cation. This intermediate is then susceptible to nucleophilic attack and subsequent fragmentation.

Experimental Protocol (General Guidance):

  • Dissolve: Dissolve the 8-aminoquinoline amide in a mixture of acetonitrile and water.

  • Add CAN: Add a solution of ceric ammonium nitrate in water dropwise at room temperature.

  • Monitor: Monitor the reaction by TLC. The reaction is often rapid.

  • Work-up: Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

  • Purification: Purify by standard chromatographic techniques.

Direct Catalytic Alcoholysis

Recent advancements have led to the development of methods for the direct catalytic alcoholysis of 8-aminoquinoline amides, providing a route to esters under milder, non-oxidative conditions.[11]

Protocol 5: Metal-Catalyzed Alcoholysis

This protocol utilizes a metal catalyst, often in combination with an additive, to facilitate the direct conversion of the 8-aminoquinoline amide to an ester in the presence of an alcohol.[11]

Mechanism: The exact mechanism can vary depending on the catalyst system but generally involves the coordination of the metal to the 8-aminoquinoline directing group, which activates the amide carbonyl towards nucleophilic attack by the alcohol.

Experimental Protocol (Illustrative Example):

  • Combine Reagents: In a reaction vessel, combine the 8-aminoquinoline amide (1.0 equiv), the metal catalyst (e.g., a copper or zinc salt), and any necessary ligands or additives.

  • Add Alcohol: Add the desired alcohol, which often serves as both the nucleophile and the solvent.

  • Heat: Heat the reaction mixture to the specified temperature (e.g., 80-120 °C).

  • Monitor and Work-up: Monitor the reaction and, upon completion, perform an appropriate work-up to remove the catalyst and isolate the ester product.

Other Novel Methods

Research in this area is ongoing, and other innovative methods for the removal of the 8-aminoquinoline directing group are continuously being developed. These include electrochemical cleavage and copper-catalyzed C-C bond cleavage.[12] These methods, while promising, are currently less established and may have a more limited substrate scope.

Data Presentation: Comparison of Deprotection Protocols

Protocol Reagents Conditions Product Advantages Disadvantages
Basic Hydrolysis NaOH or KOH in EtOH/H₂OReflux, 12-48 hCarboxylic AcidSimple reagents, scalableHarsh conditions, limited functional group tolerance
Acidic Hydrolysis Conc. HCl or H₂SO₄Reflux, 12-48 hCarboxylic AcidEffective for certain substratesVery harsh conditions, potential for side reactions
Ozonolysis-Mediated Cleavage 1. O₃, -78 °C2. Me₂S or PPh₃3. NucleophileLow temperatureCarboxylic Acid, Ester, or AmideMild conditions, high functional group tolerance, versatileRequires specialized equipment (ozone generator)
CAN Mediated Cleavage Ceric Ammonium NitrateRoom temperatureVariesRapid, mild temperatureCan be substrate-specific, potential for over-oxidation
Catalytic Alcoholysis Metal catalyst, Alcohol80-120 °CEsterMilder than hydrolysis, non-oxidativeCatalyst may be expensive or sensitive

Troubleshooting and Optimization

  • Incomplete Reaction: If a reaction does not go to completion, consider increasing the reaction time, temperature, or the excess of the reagent. For hydrolytic methods, ensure that the substrate is sufficiently soluble.

  • Low Yield: Low yields can be due to product degradation under harsh conditions. In such cases, switching to a milder protocol like ozonolysis is recommended. Purification challenges can also lead to apparent low yields; optimize the work-up and chromatography conditions.

  • Side Reactions: The presence of other sensitive functional groups may lead to side reactions. A thorough analysis of the substrate's functional group compatibility with the chosen deprotection conditions is essential. For instance, ester groups may be hydrolyzed under the conditions for basic or acidic amide cleavage.

Conclusion

The 8-aminoquinoline directing group is a cornerstone of modern C-H activation chemistry. While its removal can be challenging, a growing arsenal of deprotection protocols is available to the synthetic chemist. This guide has outlined the most common and effective methods, from classical hydrolysis to milder oxidative and catalytic approaches. By understanding the mechanisms, scope, and limitations of each protocol, researchers can strategically select the optimal conditions for their specific synthetic targets, thereby maximizing the utility of the powerful 8-aminoquinoline directing group in the synthesis of complex molecules.

References

  • Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411-8436. [Link]

  • Grigorjeva, L., & Daugulis, O. (2014). Cobalt-catalyzed, aminoquinoline- and picolinamide-directed C(sp²)-H bond alkenylation by alkynes. Angewandte Chemie International Edition, 53(42), 11494-11497. [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C–H bonds. Angewandte Chemie International Edition, 52(38), 9896-9898. [Link]

  • Chang, S., et al. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Angewandte Chemie International Edition, 54(48), 14492-14496. [Link]

  • Berger, M., et al. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Angewandte Chemie International Edition, 55(47), 14935-14939. [Link]

  • Love, J. A., et al. (2021). Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base. Organometallics, 40(12), 1776-1786. [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie, 125(38), 10084-10086. [Link]

  • Sjöberg, P. J. R., et al. (2022). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 87(15), 10037-10045. [Link]

  • Kinens, A., et al. (2019). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 24(18), 3349. [Link]

  • Morimoto, K., et al. (2017). Direct Catalytic Alcoholysis of Unactivated 8-Aminoquinoline Amides. ACS Catalysis, 7(6), 3871-3875. [Link]

  • Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. ResearchGate. [Link]

  • Xie, Z., et al. (2018). 8-Aminoquinoline as a bidentate traceless directing group for Cu-catalyzed selective B(4,5)–H disulfenylation of o-carboranes. Chemical Communications, 54(71), 9953-9956. [Link]

  • Kumar, V., et al. (2014). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Journal of Medicinal Chemistry, 57(11), 4652-4665. [Link]

  • Wang, C., et al. (2018). Selective C–C bond cleavage of amides fused to 8-aminoquinoline controlled by a catalyst and an oxidant. Chemical Communications, 54(53), 7353-7356. [Link]

  • Ly, M., et al. (2012). Toward the chemoenzymatic synthesis of heparan sulfate oligosaccharides: Oxidative cleavage of p-nitrophenyl group with ceric ammonium salts. Carbohydrate Research, 356, 223-226. [Link]

  • Bull, S. D., et al. (2001). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (22), 2959-2963. [Link]

  • O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline in press. The O'Duill Group. [Link]

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  • Tekwani, B. L., et al. (2020). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Molecules, 25(21), 5199. [Link]

  • Demars, T. J., et al. (2015). Revisiting the solution structure of ceric ammonium nitrate. Angewandte Chemie International Edition, 54(26), 7534-7538. [Link]

  • Schmidt, B., & Sand, P. (2022). A possible SET mechanism for the coupling reaction of 8-aminoquinoline amides with sulfonyl chlorides. European Journal of Organic Chemistry, 2022(46), e202201083. [Link]

  • Somfai, P., et al. (2020). Directed C(sp3)–H arylation of tryptophan: transformation of the directing group into an activated amide. Organic & Biomolecular Chemistry, 18(2), 237-241. [Link]

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Method

Application Notes and Protocols: 8-Aminoquinoline Derivatives as Versatile Fluorescent Chemosensors

Introduction: The Power of Fluorescence in Chemical Sensing Fluorescence spectroscopy has emerged as an indispensable tool in analytical chemistry, offering high sensitivity and the ability to perform real-time measureme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fluorescence in Chemical Sensing

Fluorescence spectroscopy has emerged as an indispensable tool in analytical chemistry, offering high sensitivity and the ability to perform real-time measurements. At the heart of this technology are fluorescent chemosensors, molecules designed to exhibit a change in their fluorescence properties upon binding to a specific analyte. Among the various scaffolds used to construct these sensors, the 8-aminoquinoline core has garnered significant attention due to its inherent photophysical properties and its excellent chelating ability, particularly for metal ions. This guide provides an in-depth exploration of 8-aminoquinoline derivatives as fluorescent chemosensors, detailing their underlying sensing mechanisms, synthesis, and practical applications in detecting metal ions and pH.

Theoretical Framework: Understanding the 8-Aminoquinoline Scaffold

The utility of 8-aminoquinoline as a fluorophore is rooted in its rigid, planar aromatic structure, which provides a high fluorescence quantum yield. The nitrogen atom of the amino group and the quinoline nitrogen act as a bidentate ligand, readily forming stable complexes with various metal ions. This coordination event is the cornerstone of its sensing capability.

Sensing Mechanisms: A Tale of Light and Interaction

The fluorescence response of 8-aminoquinoline chemosensors upon analyte binding is primarily governed by two key mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the lone pair of electrons on the amino group can quench the fluorescence of the quinoline ring through a process called photoinduced electron transfer (PET). Upon chelation with a metal ion, this lone pair becomes involved in the coordinate bond, inhibiting the PET process and leading to a significant enhancement of fluorescence intensity. This "turn-on" response is highly desirable for sensitive detection.

  • Chelation-Enhanced Quenching (CHEQ): Conversely, coordination with certain paramagnetic metal ions, such as Cu²⁺ or Fe³⁺, can lead to fluorescence quenching. This occurs because the unpaired electrons of the metal ion provide a non-radiative pathway for the excited fluorophore to return to its ground state, effectively "turning off" the fluorescence.

The specific response—enhancement or quenching—is dependent on the nature of both the 8-aminoquinoline derivative and the target analyte.

Synthesis of 8-Aminoquinoline-Based Chemosensors: A Representative Protocol

The versatility of the 8-aminoquinoline scaffold lies in the ease with which it can be functionalized to tune its selectivity and sensitivity. A common synthetic route involves the acylation of the 8-amino group to introduce a receptor unit for the target analyte.

General Synthetic Scheme

The synthesis typically begins with the reaction of 8-aminoquinoline with a suitable acyl chloride or anhydride in the presence of a base. This straightforward reaction allows for the introduction of a wide variety of functional groups.

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 8-Aminoquinoline 8-Aminoquinoline Product 8-Amidoquinoline Derivative 8-Aminoquinoline->Product + Acyl_Chloride R-COCl Acyl_Chloride->Product + Solvent_Base Solvent (e.g., DCM) Base (e.g., Triethylamine) Solvent_Base->Product Reaction Medium

Caption: General synthetic scheme for 8-amidoquinoline derivatives.

Detailed Protocol: Synthesis of N-(quinolin-8-yl)acetamide

This protocol describes the synthesis of a simple 8-amidoquinoline derivative, which can serve as a platform for further functionalization or be used directly as a chemosensor.

Materials:

  • 8-Aminoquinoline

  • Acetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 100 mL round bottom flask, dissolve 8-aminoquinoline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure N-(quinolin-8-yl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocols: Putting 8-Aminoquinoline Chemosensors to Work

The true power of these molecules lies in their practical application for the detection of various analytes. The following protocols detail the use of 8-aminoquinoline derivatives for the detection of metal ions and for pH sensing.

Protocol 1: "Turn-On" Fluorescent Detection of Zinc Ions (Zn²⁺)

Many 8-aminoquinoline derivatives exhibit a "turn-on" fluorescent response upon binding to Zn²⁺, a biologically and environmentally important metal ion.[1][2]

Materials:

  • Stock solution of the 8-aminoquinoline-based Zn²⁺ sensor (e.g., 1 mM in DMSO or ethanol).

  • Stock solution of zinc chloride (ZnCl₂) or zinc sulfate (ZnSO₄) (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺).

  • Fluorometer.

  • Quartz cuvettes.

Experimental Workflow:

Zinc_Detection A Prepare Sensor Solution (e.g., 10 µM in buffer) B Acquire Baseline Fluorescence Spectrum A->B H Perform Selectivity Study (add interfering ions) A->H C Add Aliquots of Zn²⁺ Solution B->C D Incubate and Mix C->D E Acquire Fluorescence Spectrum after each addition D->E F Plot Fluorescence Intensity vs. [Zn²⁺] E->F G Determine Limit of Detection (LOD) F->G

Caption: Workflow for the fluorescent detection of Zn²⁺.

Step-by-Step Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the 8-aminoquinoline sensor (e.g., 10 µM) in the chosen buffer.

  • Baseline Measurement: Transfer 2 mL of the sensor solution to a quartz cuvette and record its fluorescence emission spectrum using the fluorometer. The excitation wavelength should be set to the absorption maximum of the sensor.

  • Titration with Zn²⁺: Add small aliquots of the Zn²⁺ stock solution to the cuvette, ensuring thorough mixing after each addition.

  • Spectral Acquisition: After a brief incubation period (e.g., 1-2 minutes), record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration. The resulting titration curve can be used to determine the sensor's binding constant and limit of detection (LOD).[3]

  • Selectivity Study: To assess the sensor's selectivity, repeat the experiment using solutions of other metal ions at concentrations typically found in biological or environmental samples. A significant fluorescence change should only be observed in the presence of Zn²⁺.

Data Presentation: Performance of a Hypothetical Zn²⁺ Sensor

ParameterValue
Excitation Wavelength (λex)370 nm
Emission Wavelength (λem)480 nm
Limit of Detection (LOD)2.56 x 10⁻⁷ M[3]
Binding Stoichiometry (Sensor:Zn²⁺)1:1[3]
Response Time< 2 minutes
Protocol 2: Fluorescent pH Sensing

The fluorescence of some 8-aminoquinoline derivatives is sensitive to changes in pH, making them valuable tools for monitoring acidity or alkalinity.[4] This is often due to the protonation or deprotonation of the quinoline nitrogen or the amino group, which alters the electronic properties of the fluorophore.

Materials:

  • Stock solution of the 8-aminoquinoline-based pH sensor (e.g., 1 mM in a suitable solvent).

  • A series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).

  • Fluorometer.

  • pH meter.

  • Quartz cuvettes.

Experimental Workflow:

pH_Sensing A Prepare Sensor Solutions in Buffers of Varying pH B Measure the Exact pH of Each Solution A->B C Acquire Fluorescence Spectrum for Each pH A->C D Plot Fluorescence Intensity vs. pH C->D E Determine the pKa of the Sensor D->E

Caption: Workflow for fluorescent pH sensing.

Step-by-Step Procedure:

  • Preparation of Samples: Prepare a series of solutions containing the pH sensor at a fixed concentration (e.g., 5 µM) in buffers of different pH values.

  • pH Measurement: Accurately measure the pH of each solution using a calibrated pH meter.

  • Fluorescence Measurement: For each sample, record the fluorescence emission spectrum using the fluorometer.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the corresponding pH value. This will generate a sigmoidal curve.

  • pKa Determination: The pKa of the sensor, which represents the pH at which the sensor is 50% protonated, can be determined from the midpoint of the sigmoidal curve.[4] A good pH sensor will exhibit a significant change in fluorescence around its pKa.

Data Presentation: Characteristics of a Hypothetical pH Sensor

ParameterValue
pH Responsive Range2.00 to 10.87[4]
pKa15.73[4]
pKa28.56[4]
ResponseDual-responsive ranges[4]

Trustworthiness and Self-Validation

The reliability of any chemosensor is paramount. To ensure the validity of the experimental results, several control experiments should be performed:

  • Blank Measurements: Always measure the fluorescence of the buffer or solvent alone to account for any background signal.

  • Photostability: Expose the sensor to the excitation light for an extended period to ensure that it does not undergo significant photobleaching, which could be misinterpreted as a quenching effect.

  • Reversibility: For applications requiring continuous monitoring, test the reversibility of the sensor's response by adding a chelating agent (for metal ions) or by adjusting the pH back to the initial state.

Conclusion and Future Perspectives

8-Aminoquinoline derivatives have proven to be a robust and versatile class of fluorescent chemosensors. Their straightforward synthesis, coupled with their excellent photophysical and chelating properties, makes them ideal candidates for the development of novel sensors for a wide range of analytes. Future research in this field will likely focus on the development of sensors with enhanced selectivity for challenging targets, improved water solubility for biological applications, and the integration of these sensors into more complex analytical devices for real-world applications.[2]

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • A Study of the Mechanisms and Characteristics of Fluorescence Enhancement for the Detection of Formononetin and Ononin. (2023). Molecules, 28(4), 1543. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Applied Sciences, 11(2), 536. [Link]

  • Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 334-339. [Link]

  • A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+. (2016). Analytical Methods, 8(2), 279-283. [Link]

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Application

Synthesis and Application of N-Acyl-8-Aminoquinoline Derivatives as High-Performance Fluorescent Probes

Senior Application Scientist Note: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of N-a...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of N-acyl-8-aminoquinoline derivatives. These compounds represent a versatile and powerful class of fluorescent probes, particularly for the detection and imaging of biologically significant metal ions. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles and supported by field-proven insights to ensure both scientific integrity and practical success.

Scientific Foundation & Design Rationale

The 8-aminoquinoline scaffold is a privileged structure in the design of fluorescent chemosensors. Its bidentate N,N-chelation site (the quinoline nitrogen and the exocyclic amino nitrogen) provides a robust coordination environment for various metal ions, including biologically crucial cations like Zn²⁺ and Cu²⁺. The quinoline ring system itself is an excellent fluorophore. The core principle behind these probes often relies on Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe may exhibit low fluorescence due to quenching mechanisms like Photoinduced Electron Transfer (PET) from the nitrogen lone pairs to the excited fluorophore. Upon coordination with a target metal ion, this PET process is inhibited, leading to a significant "turn-on" fluorescent response.

Acylating the 8-amino group to form an amide (an N-acyl-8-aminoquinoline) serves several critical functions:

  • Tuning Photophysical Properties: The nature of the acyl group can modulate the electronic properties of the quinoline fluorophore, shifting excitation and emission wavelengths.

  • Enhancing Selectivity: The amide carbonyl oxygen can participate in coordination, creating a tridentate binding site (N,N,O) that enhances both the affinity and selectivity for specific metal ions like Zn²⁺ over others.[1]

  • Improving Biocompatibility: Introducing specific acyl groups can modify the probe's solubility and cell membrane permeability, which is essential for live-cell imaging applications.[1]

The general design principle involves coupling the 8-aminoquinoline fluorophore/receptor unit to a specific acyl group tailored for the desired application.

Synthesis of N-Acyl-8-Aminoquinoline Probes: A Validated Protocol

The most direct and widely used method for synthesizing these probes is the amide coupling between 8-aminoquinoline and a carboxylic acid of interest. This section provides a detailed, step-by-step protocol for a representative synthesis of N-(quinolin-8-yl)benzamide, a foundational member of this probe family.

Causality in Reagent Selection: The Chemist's Viewpoint

The choice of coupling reagents and conditions is critical for achieving high yield and purity.

  • Coupling Reagents:

    • Carbodiimides (DCC, EDC): These are cost-effective but can lead to racemization in chiral substrates and produce urea byproducts. N,N'-Dicyclohexylurea (DCU) from DCC is poorly soluble, complicating purification.[2] EDC forms a water-soluble urea, which is advantageous for aqueous workups.

    • Uronium/Aminium Salts (HATU, HBTU, TBTU): These reagents, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), are highly efficient, exhibit fast reaction kinetics, and suppress side reactions.[3] HATU is often considered superior for sterically hindered couplings but is more expensive.[2][4] A key side reaction for uronium salts like HBTU/TBTU is guanidinylation of the free amine if used in excess.[4]

  • Base Selection:

    • N,N-Diisopropylethylamine (DIPEA): Often called Hünig's base, DIPEA is a non-nucleophilic hindered base. Its primary role is to deprotonate the carboxylic acid and the protonated amine, facilitating the reaction without competing as a nucleophile itself.[3]

  • Additives:

    • Hydroxybenzotriazole (HOBt): When used with carbodiimides, HOBt forms an active ester intermediate that is less prone to racemization and reacts efficiently with the amine.[5][6]

    • 4-Dimethylaminopyridine (DMAP): Used catalytically, DMAP is a hyper-nucleophilic acyl transfer agent that can significantly accelerate the reaction, especially for sluggish couplings involving electron-deficient amines.[5]

For this protocol, we select the TBTU/DIPEA system for its high efficiency, good yields, and straightforward purification.

Workflow for Probe Synthesis and Purification

The following diagram illustrates the general workflow from starting materials to the fully characterized fluorescent probe.

Caption: General workflow for synthesis and validation of N-acyl-8-aminoquinoline probes.

Detailed Experimental Protocol: Synthesis of N-(quinolin-8-yl)benzamide

This protocol is a self-validating system. Successful execution and characterization will confirm the synthesis of the target compound.

Materials:

  • 8-Aminoquinoline (1.00 g, 6.94 mmol, 1.0 equiv)

  • Benzoic Acid (0.847 g, 6.94 mmol, 1.0 equiv)

  • TBTU (2.45 g, 7.63 mmol, 1.1 equiv)

  • DIPEA (2.42 mL, 13.88 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

  • Ethyl Acetate (EtOAc), Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add benzoic acid (0.847 g). Dissolve it in anhydrous DMF (10 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Add TBTU (2.45 g) and DIPEA (2.42 mL) sequentially. Stir the mixture at 0°C for 30 minutes. A successful activation is often indicated by a slight color change.

  • Amine Addition: In a separate flask, dissolve 8-aminoquinoline (1.00 g) in anhydrous DMF (10 mL). Add this solution dropwise to the activated carboxylic acid mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup: Pour the reaction mixture into 100 mL of water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aq. NaHCO₃ (2 x 50 mL) to remove unreacted benzoic acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70). Combine fractions containing the pure product and evaporate the solvent.

  • Final Product: Dry the resulting solid under high vacuum. The expected product, N-(quinolin-8-yl)benzamide, is typically a pale yellow or off-white solid.

Characterization and Validation (Self-Validating System)
  • Expected Yield: 70-90%

  • Thin Layer Chromatography (TLC): Monitor reaction progress and column fractions. (e.g., 30% EtOAc/Hexanes, R_f ≈ 0.3-0.4). The product should be UV-active.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for both the quinoline and benzoyl moieties. Key signals include a downfield singlet for the amide proton (N-H) around δ 10.0-10.5 ppm and distinct aromatic protons.

  • ¹³C NMR (101 MHz, CDCl₃): Expect a carbonyl (C=O) signal around δ 165-170 ppm, along with aromatic carbon signals.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculate the exact mass for the protonated molecule [M+H]⁺ (C₁₆H₁₂N₂O requires m/z 249.1028) and compare it to the experimental value. A match within ±5 ppm confirms the elemental composition.

Application Notes: Fluorescent Metal Ion Sensing

N-acyl-8-aminoquinolines are exceptional "turn-on" fluorescent probes for d¹⁰ metal ions, particularly Zn²⁺. The following protocol details their use in a solution-based assay and for live-cell imaging.

Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. The acyl group's identity significantly influences these properties.

Probe Derivative (Acyl Group)λ_ex (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ) (Free)Quantum Yield (Φ) (+ Zn²⁺)Fold-IncreaseRef.
N-(quinolin-8-yl)picolinamide362507145lowhigh~11-13 fold[1]
2-hydroxy-N-(quinolin-8-yl)benzamide~365488123low0.138~5 fold[7]
N-(quinolin-8-yl)acetamide~360500140lowhigh~106 fold[7]
Dansyl-8-aminoquinoline340525185---[8]

Note: Absolute quantum yields and fold-increases are highly dependent on solvent and buffer conditions. This table provides representative values to illustrate trends.

Protocol: In Vitro Sensing of Zn²⁺

This protocol establishes the probe's response to the target analyte.

Materials:

  • Stock solution of the N-acyl-8-aminoquinoline probe (1 mM in DMSO).

  • Stock solution of ZnCl₂ (10 mM in deionized water).

  • Biologically relevant buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare Working Solution: Prepare a 10 µM solution of the probe in the HEPES buffer. Note: The final DMSO concentration should be kept low (<1%) to avoid solvent effects.

  • Baseline Measurement: Record the fluorescence emission spectrum of the probe solution (e.g., excite at 365 nm, record emission from 400-650 nm). This is the "turn-off" or low-fluorescence state.

  • Titration: Add increasing aliquots of the ZnCl₂ stock solution to the cuvette to achieve final concentrations ranging from 0 to 20 µM. Mix well after each addition.

  • Record Spectra: After each addition of Zn²⁺, wait for the signal to stabilize (typically 1-2 minutes) and record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) against the Zn²⁺ concentration. This titration curve can be used to determine the probe's detection limit and binding affinity.

Self-Validation:

  • A clear, concentration-dependent increase in fluorescence intensity should be observed.

  • An isoemissive point may be visible in the spectral overlay, indicating a two-state system (free probe and bound complex).[7]

  • Selectivity Test: Repeat the experiment using other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe²⁺, Ni²⁺) at a high concentration (e.g., 100 µM) to ensure the fluorescence response is specific to Zn²⁺.

Protocol: Live-Cell Imaging of Intracellular Zinc

This protocol validates the probe's ability to function in a complex biological environment.

Cell Culture and Plating:

  • Culture HeLa cells (or other appropriate cell line) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells onto glass-bottomed imaging dishes and allow them to adhere overnight to reach 60-70% confluency.

Probe Loading and Imaging Workflow:

G cluster_prep cluster_exp cluster_controls cells HeLa Cells on Glass-Bottom Dish wash1 Wash with PBS cells->wash1 load Incubate with Probe (e.g., 5-10 µM in serum-free media) 37°C, 30 min wash1->load wash2 Wash with PBS (2x) load->wash2 image1 Image Basal Zn²⁺ Level (Fluorescence Microscopy) wash2->image1 add_zn Add Zn²⁺ Source (e.g., 50 µM ZnCl₂ + Pyrithione) image1->add_zn image2 Image High Zn²⁺ Level (Expect ↑ Fluorescence) add_zn->image2 add_tpen Add Chelator (e.g., 100 µM TPEN) image2->add_tpen image3 Image Low Zn²⁺ Level (Expect ↓ Fluorescence) add_tpen->image3

Caption: Workflow for live-cell imaging of labile zinc using a fluorescent probe.

Detailed Steps:

  • Washing: Gently wash the cells once with warm phosphate-buffered saline (PBS).

  • Loading: Incubate the cells with a 5-10 µM solution of the probe in serum-free media for 30 minutes at 37°C.

  • Washing: Wash the cells twice with warm PBS to remove excess, non-internalized probe.

  • Imaging: Add fresh imaging buffer (e.g., HEPES-buffered saline or serum-free media) to the dish. Mount on a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom set for the probe's λ_ex/λ_em).

  • Basal Imaging: Acquire images of the basal intracellular zinc levels.

  • Positive Control: To confirm the probe is responsive, treat the cells with a solution containing a zinc salt and an ionophore (e.g., 50 µM ZnCl₂ with 10 µM pyrithione) to increase intracellular zinc. A significant increase in fluorescence should be observed.

  • Negative Control: Subsequently, add a strong, cell-permeable zinc chelator like TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) to the media. The fluorescence signal should decrease, confirming the signal is specific to labile zinc.

Troubleshooting and Expert Insights

Problem Potential Cause Solution / Recommendation
Low yield in synthesis Incomplete reaction; poor activation.Ensure all reagents and solvents are anhydrous. Allow sufficient time for carboxylic acid activation (Step 2.3.2). Consider using a more powerful coupling reagent like HATU for sterically hindered substrates.
Difficult purification Byproducts from coupling reagent (e.g., DCU).If using DCC, perform a filtration before workup to remove the precipitated DCU. For EDC, ensure thorough aqueous washes. High-purity silica gel is recommended for chromatography.
No fluorescence response to Zn²⁺ Probe degradation; incorrect buffer pH.Confirm probe integrity via NMR/MS. Ensure the buffer pH is within the probe's optimal working range (typically 7.0-8.0). Some probes are pH-sensitive.[8]
High background in cell imaging Incomplete removal of extracellular probe; probe aggregation.Increase the number of washes after loading (Step 3.3.3). Lower the probe concentration or incubation time. Ensure the final DMSO concentration in the media is minimal.
Phototoxicity or photobleaching Excessive light exposure.Use the lowest possible excitation light intensity and shortest exposure time that provides a good signal. Use of an anti-fade reagent in the imaging media can also be beneficial.

References

  • Reddy, K. L., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). DiVA. [Link]

  • Cu(OAc)2-Promoted Ortho C(sp2)–H Amidation of 8-Aminoquinoline Benzamide with Acyl Azide: Selective Formation of Aroyl or Acetyl Amide Based on Catalyst Loading. (n.d.). ACS Publications. [Link]

  • Wu, M., et al. (n.d.). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Advances. [Link]

  • Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. (n.d.). [No Source Provided]
  • Firdaus, F., et al. (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. [Link]

  • Ma, L., et al. (2014). Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 230-234. [Link]

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (n.d.). [No Source Provided]
  • Mohamad, N. S., et al. (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. ResearchGate. [Link]

  • A novel quinoline-based fluorescent sensor for imaging Copper (II) in living cells. (n.d.). ResearchGate. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications. [Link]

  • The 1 H NMR, 13 C NMR, HSQC, HMBC, COSY, and NOESY of compound 8a. (n.d.). ResearchGate. [Link]

  • Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. [Link]

  • A simple quinoline-derived fluorescent sensor for the selective and sequential detection of copper(ii) and sulfide ions and its application in living-cell imaging. (n.d.). RSC Publishing. [Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry. [Link]

  • Coupling Reagents. (n.d.). ResearchGate. [Link]

  • Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 413. [Link]

  • Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts. [Link]

  • Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. (2017). ResearchGate. [Link]

  • Acylation. (n.d.). Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 8-Aminoquinoline-6-carboxylic Acid

Welcome to the technical support center for 8-Aminoquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Aminoquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As an amphoteric molecule containing both a basic amino group and an acidic carboxylic acid group on a largely hydrophobic quinoline scaffold, achieving the desired concentration in aqueous media can be a significant hurdle. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility issues.

Part 1: Foundational Understanding & Initial Troubleshooting (FAQs)

This section addresses the most common initial questions and provides the fundamental knowledge required to work with 8-Aminoquinoline-6-carboxylic acid.

Q1: What are the key physicochemical properties of 8-Aminoquinoline-6-carboxylic acid, and how do they influence its water solubility?

A1: Understanding the molecular structure is the first step in predicting and manipulating its solubility. 8-Aminoquinoline-6-carboxylic acid is an amphoteric compound, meaning it has both acidic and basic functional groups.

  • Hydrophobic Core: The quinoline ring is a bicyclic aromatic system, which is inherently nonpolar and contributes to poor water solubility.[1]

  • Basic Group: The amino group (-NH₂) at the 8-position is basic. The pKa of the parent 8-aminoquinoline is approximately 3.99 for its conjugate acid.[2] This group will be protonated and positively charged (e.g., -NH₃⁺) at a pH below its pKa, which increases its affinity for water.

  • Acidic Group: The carboxylic acid group (-COOH) at the 6-position is acidic. While the specific pKa for this compound is not readily published, carboxylic acids on aromatic rings typically have a pKa in the range of 3-5. This group will be deprotonated and negatively charged (e.g., -COO⁻) at a pH above its pKa, which also enhances water solubility.

Because of these two ionizable groups, the molecule's net charge is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI) , the net charge of the molecule will be zero, causing it to exist predominantly as a zwitterion. At this pI, intermolecular attractions are maximized and solubility in water is at its minimum . Therefore, moving the pH away from the pI, either to the acidic or basic side, is the primary strategy for improving solubility.

Q2: I'm struggling to dissolve the compound directly in neutral water. What is the first and most critical step I should take?

A2: The first and most crucial step is to perform a pH-solubility profile . Given the amphoteric nature of the molecule, attempting to dissolve it in neutral water (pH ~7) is often ineffective because this pH may be close to its isoelectric point. You must systematically vary the pH to find regions where the compound is sufficiently ionized.

  • Prepare a Range of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers with known compositions, such as citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Add Excess Compound: Add an excess amount of 8-Aminoquinoline-6-carboxylic acid to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify Solute: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Plot the Data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

The resulting plot should reveal the pH at which solubility is minimal (the pI) and the acidic and basic pH ranges where solubility is significantly enhanced.

The diagram below illustrates the expected U-shaped solubility curve for an amphoteric compound like 8-Aminoquinoline-6-carboxylic acid. Solubility is lowest at the isoelectric point (pI) and increases at both lower and higher pH values due to the formation of cationic and anionic species, respectively.

G cluster_0 pH-Solubility Profile of an Amphoteric Compound p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 cation Predominantly Cationic (Protonated Amino Group) anion Predominantly Anionic (Deprotonated Carboxyl Group) xaxis pH yaxis Solubility origin x_end origin->x_end pH y_end origin->y_end Solubility G cluster_0 Aqueous Medium cluster_1 Co-solvent System W1 H2O W2 H2O W1->W2 W3 H2O W2->W3 W3->W1 Drug Drug CW1 H2O CW2 H2O CoS1 Co-Solvent Drug2 Drug CoS1->Drug2 CoS2 Co-Solvent CoS2->Drug2 caption Co-solvents reduce water polarity, aiding drug dissolution.

Caption: Mechanism of co-solvency for drug solubilization.

  • Select Co-solvents: Choose a few biocompatible co-solvents (e.g., DMSO, Ethanol, PEG 400).

  • Prepare Stock Solution: Attempt to dissolve a known high concentration of your compound (e.g., 10-50 mg/mL) in 100% of each selected co-solvent.

  • Determine Maximum Solubility: If it dissolves, you have a viable stock solution. If not, perform a solubility study similar to the pH profile, using various percentages of co-solvent in water (or in an optimal pH buffer identified previously).

  • Caution on Dilution: A common issue is precipitation upon dilution . A compound may be highly soluble in 100% DMSO but crash out of solution when diluted into an aqueous buffer for an experiment. Always perform a test dilution to ensure your final concentration remains in solution. If precipitation occurs, you may need to increase the percentage of co-solvent in the final solution or lower the stock concentration. [3]

Solvent SystemMaximum Achieved Solubility (Hypothetical)Notes
Water (pH 7.4)< 0.5 mg/mLPoor solubility, likely near pI.
10% Ethanol in Water~ 1.5 mg/mLModest improvement.
10% DMSO in Water~ 5 mg/mLSignificant improvement.
40% PEG 400 in Water~ 12 mg/mLExcellent solubilizing capacity.
100% DMSO> 50 mg/mLSuitable for high concentration stock.
Q4: My experiment is sensitive to organic solvents, and pH adjustment is not sufficient. What are the best solvent-free strategies for enhancing solubility?

A4: For applications where organic co-solvents must be avoided (e.g., certain cell-based assays or in vivo studies), two powerful techniques are salt formation and cyclodextrin complexation .

Converting an acidic or basic drug into a salt is one of the most effective ways to dramatically increase aqueous solubility and dissolution rate. [4][5]Since 8-Aminoquinoline-6-carboxylic acid is amphoteric, you can form a salt at either the acidic or basic site.

  • Reaction with a Base: Reacting the carboxylic acid group with a suitable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) will form a carboxylate salt (e.g., sodium 8-aminoquinoline-6-carboxylate). This is often effective for increasing solubility in near-neutral pH solutions. [6]* Reaction with an Acid: Reacting the amino group with a suitable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) will form an ammonium salt (e.g., 8-aminoquinoline-6-carboxylic acid hydrochloride). This is effective for increasing solubility in acidic to neutral pH solutions.

Protocol Outline for Salt Formation:

  • Dissolve the parent compound in a suitable organic solvent (e.g., ethanol).

  • Add a stoichiometric equivalent (1.0 eq) of the selected acid or base.

  • Stir the mixture to allow the salt to form, which may precipitate.

  • Isolate the resulting salt by filtration and dry it under vacuum.

  • Confirm salt formation using analytical techniques (e.g., NMR, FTIR).

  • Test the aqueous solubility of the newly formed salt compared to the parent compound.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [7]They can encapsulate the nonpolar parts of a drug molecule, like the quinoline ring system, forming an "inclusion complex." []This complex effectively hides the hydrophobic portion of the drug from water, presenting a new, larger molecule with a hydrophilic outer surface, thereby increasing its apparent water solubility. [7] Commonly used cyclodextrins include:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Often preferred due to its higher water solubility and lower toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

G cluster_0 Cyclodextrin Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior) arrow -> Drug Hydrophobic Quinoline Core plus + Complex Soluble Inclusion Complex CD_label Hydrophobic Cavity Drug_label Poorly Soluble Drug

Caption: Encapsulation of a drug within a cyclodextrin host molecule.

Protocol Outline for Cyclodextrin Complexation:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).

  • Add an excess of 8-Aminoquinoline-6-carboxylic acid to the cyclodextrin solution.

  • Stir the mixture vigorously at a controlled temperature for 24-48 hours.

  • Filter the solution through a 0.22 µm filter to remove undissolved compound.

  • Analyze the filtrate to determine the concentration of the dissolved compound.

This approach can significantly boost solubility, often by several orders of magnitude, providing a clear, stable aqueous solution suitable for a wide range of applications.

References

  • Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Wikipedia. 8-Aminoquinoline. [Link]

  • PubChem. 8-Aminoquinoline. [Link]

  • Jain, A., et al. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?. [Link]

  • Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Rajurkar, V.G. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

Sources

Optimization

Technical Support Center: Purification of 8-Aminoquinoline-6-carboxylic Acid

Welcome to the technical support center for the purification of 8-Aminoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-Aminoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile compound. Drawing from established chemical principles and field-proven insights, this resource provides practical troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity 8-Aminoquinoline-6-carboxylic acid.

Introduction to the Challenges

8-Aminoquinoline-6-carboxylic acid presents a unique set of purification challenges due to its amphoteric nature. The presence of both a basic amino group and an acidic carboxylic acid group within the same molecule allows for the formation of a zwitterion. This dual character significantly influences its solubility, stability, and chromatographic behavior, often leading to difficulties in achieving high purity. This guide will address these challenges head-on, providing you with the expertise to overcome them.

Troubleshooting Guide

Problem 1: Poor Solubility in Common Organic Solvents

Symptom: Your crude 8-Aminoquinoline-6-carboxylic acid does not dissolve well in common recrystallization or chromatography solvents like ethyl acetate, dichloromethane, or hexanes.

Cause: The zwitterionic nature of 8-Aminoquinoline-6-carboxylic acid leads to strong intermolecular ionic interactions, similar to a salt, which limits its solubility in non-polar organic solvents.

Solutions:

  • pH Adjustment: The solubility of 8-Aminoquinoline-6-carboxylic acid is highly pH-dependent.

    • Acidic Conditions: By adding a small amount of acid (e.g., dilute HCl or acetic acid), you can protonate the amino group, forming a cationic species that is more soluble in polar protic solvents like water or ethanol.

    • Basic Conditions: Alternatively, adding a base (e.g., dilute NaOH or triethylamine) will deprotonate the carboxylic acid, forming an anionic species that also exhibits increased solubility in polar solvents.

  • Solvent Selection:

    • Polar Aprotic Solvents: Consider using polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) where the compound may exhibit better solubility.

    • Mixed Solvent Systems: A mixture of a polar solvent (e.g., methanol or ethanol) with a less polar co-solvent can be effective for recrystallization. The compound is dissolved in a minimum amount of the hot polar solvent, and the less polar co-solvent is added dropwise until turbidity is observed, followed by slow cooling.

Problem 2: Difficulty in Removing Starting Materials and Byproducts

Symptom: Your purified product is contaminated with starting materials (e.g., from a Skraup or Doebner-von Miller synthesis) or other reaction byproducts.[1]

Cause: The similar polarity and structural features of impurities to the desired product can make separation by standard chromatographic or recrystallization techniques challenging.

Solutions:

  • Acid-Base Extraction: Leverage the amphoteric nature of your product.

    • Dissolve the crude material in an organic solvent like ethyl acetate.

    • Wash with a dilute acid (e.g., 1M HCl) to protonate the amino group of your product, moving it to the aqueous layer, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and basify it (e.g., with 1M NaOH) to the isoelectric point to precipitate the pure product.

    • Filter and wash the precipitate.

  • Chromatography Selection:

    • Flash Chromatography: While challenging due to potential streaking, flash chromatography on silica gel using a polar mobile phase containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve separation. A common eluent system for similar compounds is a gradient of methanol in dichloromethane.

    • Mixed-Mode Chromatography: This is a highly effective technique for zwitterionic compounds. A mixed-mode column with both reversed-phase and ion-exchange characteristics can provide excellent selectivity.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best way to recrystallize 8-Aminoquinoline-6-carboxylic acid?

A1: Recrystallization of 8-Aminoquinoline-6-carboxylic acid can be challenging due to its zwitterionic nature. A good starting point is to use a mixed solvent system. For example, dissolve the crude product in a minimal amount of a hot polar solvent like ethanol or a mixture of ethanol and water. Then, slowly add a less polar co-solvent such as ethyl acetate or toluene until the solution becomes slightly cloudy. Allow the solution to cool slowly to promote the formation of pure crystals. In some cases, adjusting the pH of an aqueous solution to the isoelectric point of the molecule can induce precipitation of the purified compound.[4]

Q2: My compound "oils out" during recrystallization. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add more of the better solvent to decrease the supersaturation.

    • Allow the solution to cool more slowly.

    • Consider using a different solvent system with a lower boiling point.

Q3: How can I effectively remove colored impurities?

A3: Colored impurities are often large, conjugated organic molecules.

  • Activated Carbon: Treatment with a small amount of activated carbon can be very effective. Add the carbon to the hot solution before filtration. Use with caution as it can also adsorb your product, leading to lower yields.

  • Recrystallization: Multiple recrystallizations can help to remove colored impurities that are soluble in the mother liquor.

Q4: What are the best chromatographic techniques for purifying 8-Aminoquinoline-6-carboxylic acid?

A4: Due to its polar and zwitterionic nature, traditional normal-phase or reversed-phase chromatography can be difficult.

  • Mixed-Mode Chromatography: This is often the most effective method. A stationary phase that has both hydrophobic and ion-exchange properties can provide unique selectivity for zwitterionic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.

Q5: How can I monitor the purity of my 8-Aminoquinoline-6-carboxylic acid?

A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing purity.

  • HPLC Method:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used. The acid helps to protonate the amino group and improve peak shape.[5]

    • Detection: UV detection at a wavelength where the quinoline ring absorbs strongly (e.g., around 254 nm or 320 nm) is suitable.

Q6: How should I store purified 8-Aminoquinoline-6-carboxylic acid?

A6: To ensure long-term stability, store the solid compound in a tightly sealed container in a cool, dark, and dry place. Aminoquinolines can be sensitive to light and air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for high-purity samples. The stability of amino and carboxylic acid groups can be affected by temperature and pH.[6][7]

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation

This protocol leverages the pH-dependent solubility of 8-Aminoquinoline-6-carboxylic acid to separate it from non-ionizable impurities.

  • Dissolution: Dissolve the crude material in a dilute aqueous base (e.g., 1 M NaOH) to form the soluble sodium salt of the carboxylic acid.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add a dilute acid (e.g., 1 M HCl) with vigorous stirring to adjust the pH to the isoelectric point of the molecule. The isoelectric point will need to be determined experimentally but is likely to be in the range of pH 4-6.

  • Isolation: The purified 8-Aminoquinoline-6-carboxylic acid will precipitate out of the solution.

  • Washing and Drying: Collect the precipitate by filtration, wash with cold water, and then with a small amount of a non-polar solvent like diethyl ether to aid in drying. Dry the solid under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is suitable for removing impurities with different solubility profiles.

  • Solvent Selection: Choose a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or an ethanol/water mixture). Also, select a less polar co-solvent in which the compound is poorly soluble (e.g., ethyl acetate, toluene, or hexanes).

  • Dissolution: In a flask, add the minimum amount of the hot polar solvent to the crude solid to achieve complete dissolution.

  • Addition of Co-solvent: While the solution is still hot, add the less polar co-solvent dropwise until a persistent cloudiness is observed.

  • Clarification: If necessary, add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemRationale
Recrystallization Ethanol/WaterGood for polar compounds, allows for fine-tuning of polarity.
Isopropanol/Ethyl AcetateA combination of a polar protic and a moderately polar aprotic solvent.
DMF/WaterFor compounds with low solubility in common alcohols.
Flash Chromatography Dichloromethane/Methanol with 0.5% Acetic AcidThe acid helps to suppress the basicity of the amine, reducing tailing on silica gel.
Mixed-Mode HPLC Acetonitrile/Water with Ammonium Formate BufferProvides both reversed-phase and ion-exchange interactions for enhanced selectivity.

Visualization

Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for 8-Aminoquinoline-6-carboxylic acid.

Purification_Strategy start Crude 8-Aminoquinoline-6-carboxylic Acid solubility_test Assess Solubility in Common Solvents start->solubility_test soluble Soluble in a suitable single solvent? solubility_test->soluble pH_precipitation pH-Controlled Precipitation solubility_test->pH_precipitation Alternative chromatography Consider Chromatography solubility_test->chromatography If recrystallization fails recrystallization Recrystallization from a single solvent soluble->recrystallization Yes mixed_solvent Use a Mixed Solvent System for Recrystallization soluble->mixed_solvent No final_product Pure 8-Aminoquinoline-6-carboxylic Acid recrystallization->final_product mixed_solvent->final_product pH_precipitation->final_product flash_chrom Flash Chromatography with Modifier chromatography->flash_chrom Moderate Polarity Impurities mixed_mode_chrom Mixed-Mode or HILIC Chromatography chromatography->mixed_mode_chrom Polar/Ionic Impurities flash_chrom->final_product mixed_mode_chrom->final_product

Caption: Decision tree for purification strategy.

References

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). National Institutes of Health. [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). Arkat USA. [Link]

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. (2020). MDPI. [Link]

  • Thermophysical properties of carboxylic and amino acid buffers at subzero temperatures: relevance to frozen state stabilization. (2011). PubMed. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. (2024). Cytiva. [Link]

  • Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. (2025). PubMed. [Link]

  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. (2007). ResearchGate. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. (2024). Cytiva. [Link]

  • Thermal stability measured as melting temperature (a), pH stability... (n.d.). ResearchGate. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]

  • Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. (n.d.). Roskilde University. [Link]

  • Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic. (2021). Semantic Scholar. [Link]

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. (2020). MDPI. [Link]

  • Mixed-Mode Chromatography — Optimizing Target Purity and Recovery with Buffer Additives. (2021). YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution. (2021). SZTE Publicatio Repozitórium. [Link]

Sources

Troubleshooting

stability issues of 8-Aminoquinoline-6-carboxylic acid in solution

Welcome to the technical support guide for 8-Aminoquinoline-6-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 8-Aminoquinoline-6-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Given the limited direct literature on this specific molecule, this guide synthesizes data from closely related structural analogs and foundational chemical principles to provide actionable troubleshooting strategies. Our goal is to empower you with the causal understanding needed to make informed experimental choices.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My solution of 8-Aminoquinoline-6-carboxylic acid has turned yellow/brown. What is happening and is it still usable?

A: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation. The 8-amino group makes the quinoline ring electron-rich and susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and certain metal ions. The resulting products are often colored, conjugated molecules. For most applications, especially those requiring high purity or quantitative analysis, the solution should be discarded. For some screening assays, its usability would need to be re-validated.

Q2: I'm observing a precipitate forming in my neutral aqueous buffer (e.g., PBS pH 7.4). Why?

A: This is likely due to the compound's amphoteric nature. 8-Aminoquinoline-6-carboxylic acid has a basic amino group and an acidic carboxylic acid group. At neutral pH, the molecule can exist as a zwitterion, which often exhibits minimal water solubility. Solubility is generally higher in acidic (pH < 4) or basic (pH > 8) conditions.

Q3: What is the best solvent to initially dissolve 8-Aminoquinoline-6-carboxylic acid for stock solutions?

A: For high-concentration, long-term storage, polar aprotic solvents are recommended. Dimethyl sulfoxide (DMSO) is the preferred choice, followed by dimethylformamide (DMF).[1][2] These solvents effectively solvate the molecule and minimize degradation pathways common in aqueous or protic solvents.

Q4: How should I properly store my stock solutions to ensure maximum stability?

A: Based on best practices for similar aromatic amines, stock solutions (especially in DMSO) should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months), protected from light.[1]

In-Depth Troubleshooting Guides
Guide 1: Managing Chemical Degradation in Solution

Q: What are the primary chemical degradation pathways for 8-Aminoquinoline-6-carboxylic acid in solution, and how can I mitigate them?

A: The Causality Behind Degradation

The principal vulnerability of 8-Aminoquinoline-6-carboxylic acid is the oxidation of its aromatic amino group. This is a common issue for many 8-aminoquinoline derivatives, including the well-known drug primaquine.[3] The reaction is often a free-radical process initiated by atmospheric oxygen, trace metal contaminants, or light. The initial oxidation can lead to highly reactive intermediates, such as quinone-imines, which can then polymerize or react with other solution components, resulting in discoloration and loss of active compound.[4]

Mitigation Strategies & Validation:

  • Deoxygenate Solvents: The most direct approach is to remove oxygen. For aqueous buffers, this can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes prior to dissolving the compound.

  • Use High-Purity Solvents: Ensure solvents are of high purity (e.g., HPLC or spectrophotometric grade) to minimize contaminants that could catalyze oxidation.

  • Consider Antioxidants: For applications where it will not interfere, adding a small amount of an antioxidant like ascorbic acid or dithiothreitol (DTT) to aqueous solutions can significantly slow oxidative degradation.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA can sequester metal ions and improve stability.

This protocol provides a self-validating system to test if oxidation is the cause of instability.

  • Preparation: Prepare three separate, identical aqueous buffer solutions appropriate for your experiment.

    • Buffer A (Control): Standard, untreated buffer.

    • Buffer B (Deoxygenated): Sparge with argon or nitrogen gas for 20 minutes.

    • Buffer C (Antioxidant): Add ascorbic acid to a final concentration of 0.1 mM.

  • Dissolution: Dissolve 8-Aminoquinoline-6-carboxylic acid in each buffer to the same final concentration. Work quickly and cap the vials immediately.

  • Incubation:

    • Wrap one set of vials (A, B, C) in aluminum foil to protect from light.

    • Leave a second identical set exposed to ambient lab light.

  • Observation & Analysis: Monitor the solutions for color change at regular intervals (e.g., 0, 1, 4, 8, and 24 hours). For quantitative analysis, use HPLC-UV to measure the peak area of the parent compound over time.

  • Interpretation:

    • If solution B and C are more stable than A, oxygen is the primary culprit.

    • If the light-exposed set degrades faster than the dark set, the compound is photosensitive (see Guide 3).

    • The most stable condition identifies the best preparation method for your experiments.

G cluster_cond1 substance substance intermediate intermediate product product condition condition A 8-Aminoquinoline- 6-carboxylic acid B Reactive Intermediates (e.g., Radicals, Quinone-imines) A->B C Colored Degradation Products (Oligomers) B->C cond1 Initiators: - Oxygen (O2) - Light (hν) - Metal Ions (Mⁿ⁺)

Caption: Hypothetical pathway for the oxidative degradation of 8-Aminoquinoline-6-carboxylic acid.

Guide 2: Navigating pH-Dependent Stability and Solubility

Q: How does pH impact the solubility of 8-Aminoquinoline-6-carboxylic acid, and what is the optimal pH range for my experiments?

A: The Causality Behind pH Effects

8-Aminoquinoline-6-carboxylic acid is an amphoteric molecule containing both a basic aromatic amine and an acidic carboxylic acid. Its charge state, and therefore its solubility in water, is highly dependent on pH.

  • Low pH (e.g., < 4): The amino group is protonated (-NH3+) and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge and is generally more water-soluble.

  • Neutral pH (e.g., 5-7): The molecule likely exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). Zwitterions often have strong intermolecular interactions and poor water solubility, leading to precipitation. The pKa of the carboxylic acid on a similar structure is ~4.5.[5]

  • High pH (e.g., > 8): The amino group is neutral (-NH2) and the carboxylic acid is deprotonated (-COO-). The molecule carries a net negative charge and is also generally more water-soluble.

While solubility is enhanced at pH extremes, stability may be compromised. Extreme pH can catalyze hydrolysis or other degradation reactions.[5] Therefore, finding an optimal pH is a balance between solubility and stability.

pH RangeDominant SpeciesPredicted Aqueous SolubilityPredicted Stability Concern
1 - 4 Cationic (-NH3+)HighGenerally Stable
5 - 7 ZwitterionicLow (Risk of Precipitation) Generally Stable
8 - 12 Anionic (-COO-)HighPotential for base-catalyzed degradation

This workflow helps determine the most suitable buffer for your specific concentration and experimental duration.

  • Prepare a DMSO Stock: Create a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9).

  • Dilution Test: Dilute the DMSO stock into each buffer to your final desired working concentration. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).

  • Solubility Assessment (Time 0): Immediately after dilution, visually inspect for any cloudiness or precipitate. For a more precise measure, centrifuge the samples and measure the UV absorbance of the supernatant.

  • Stability Assessment (Time > 0): Incubate the clear solutions under your standard experimental conditions (e.g., 37°C). At set time points (e.g., 2, 8, 24 hours), re-analyze the samples by HPLC to quantify the remaining parent compound.

  • Decision: Select the pH that provides complete solubility and acceptable stability over your experimental timeframe.

G start_end start_end process process decision decision outcome outcome start Start: Prepare 10 mM DMSO Stock prep_buffers Prepare Buffers (e.g., pH 3, 5, 7.4, 9) start->prep_buffers dilute Dilute Stock to Final Concentration in Buffers prep_buffers->dilute check_sol Is Solution Clear? dilute->check_sol incubate Incubate Clear Solutions at Experimental Temp. check_sol->incubate Yes fail_sol Insoluble: Try Different Buffer or Lower Concentration check_sol->fail_sol No analyze Analyze by HPLC at t=0, 2, 8, 24h incubate->analyze check_stab >95% Parent Compound Remains? analyze->check_stab optimal Optimal pH Identified check_stab->optimal Yes fail_stab Unstable: Select pH with Best Stability Profile check_stab->fail_stab No

Caption: A logical workflow for determining the optimal pH for both solubility and stability.

References
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. National Institutes of Health. Available at: [Link]

  • An investigation of the analytical properties of 8-aminoquinoline. ResearchGate. Available at: [Link]

  • 8-Aminoquinoline | C9H8N2 | CID 11359. PubChem. Available at: [Link]

  • Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Publishing. Available at: [Link]

  • Metabolism of 8-aminoquinoline antimalarial agents. PubMed. Available at: [Link]

Sources

Optimization

troubleshooting fluorescence quenching in 8-aminoquinoline probes

Technical Support Center: 8-Aminoquinoline Probes Welcome to the technical support center for 8-aminoquinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Aminoquinoline Probes

Welcome to the technical support center for 8-aminoquinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to fluorescence quenching. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve robust and reliable experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a systematic approach to identify the cause and implement a solution.

Q1: My 8-aminoquinoline probe's fluorescence signal is significantly lower than expected or completely absent. What are the likely causes and how can I fix it?

A weak or absent signal is one of the most common issues. The underlying cause is often environmental or chemical. Let's break down the possibilities.

Potential Cause 1: pH-Induced Quenching

The fluorescence of 8-aminoquinoline and its derivatives is highly sensitive to pH. The protonation state of the quinoline nitrogen and the amino group directly impacts the electronic structure and, consequently, the quantum yield.[1][2]

  • Scientific Rationale: At low pH, the nitrogen atoms in the quinoline ring can become protonated. This protonation can alter the intramolecular charge transfer (ICT) characteristics or introduce new non-radiative decay pathways, leading to quenching.[1] Conversely, very high pH levels can also lead to deprotonation of other functional groups, similarly affecting fluorescence.[2] Many 8-aminoquinoline-based sensors operate optimally within a specific pH range, often between 4 and 10.[3]

  • Troubleshooting Steps:

    • Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your experimental buffer and solutions. Do not rely on the theoretical pH of the buffer preparation.

    • Perform a pH Titration: To identify the optimal pH for your specific probe, perform a simple titration experiment. This will reveal the pH range in which your probe exhibits maximum fluorescence intensity.

    • Adjust and Re-measure: Adjust your experimental buffer to the optimal pH identified and repeat the fluorescence measurement.

Potential Cause 2: Quenching by Transition Metal Ions

8-aminoquinoline is a powerful chelating agent for various metal ions.[3][4] While some ions (like Zn²⁺) can cause chelation-enhanced fluorescence (CHEF), others, particularly paramagnetic transition metals like Cu²⁺, Ni²⁺, Co²⁺, and Fe³⁺, are notorious quenchers.[5][6]

  • Scientific Rationale: Paramagnetic metal ions can induce quenching through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET), providing a non-radiative pathway for the excited fluorophore to return to its ground state.[7][8]

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure all your reagents (solvents, salts, buffers) are of the highest possible purity (e.g., analytical or molecular biology grade) to minimize trace metal contamination.

    • Incorporate a Chelator: As a diagnostic tool, add a small amount of a strong, non-fluorescent chelator like EDTA to a sample of your probe solution. If the fluorescence intensity increases, it strongly suggests that quenching by contaminating metal ions is the issue.

    • Purify Buffers: If metal contamination is suspected, consider treating your buffers with a chelating resin (e.g., Chelex® 100) to remove divalent cations.

Potential Cause 3: Aggregation-Caused Quenching (ACQ)

Many planar aromatic fluorophores, including 8-aminoquinoline derivatives, are susceptible to aggregation-caused quenching (ACQ).[9][10][11]

  • Scientific Rationale: At high concentrations, these molecules can form non-fluorescent aggregates (dimers or excimers) through π-π stacking.[11] This aggregation creates new, efficient non-radiative decay pathways, effectively quenching the fluorescence of the solution.[10][12][13]

  • Troubleshooting Steps:

    • Reduce Probe Concentration: The most straightforward solution is to lower the probe concentration. Perform a concentration-dependent study to find the range where fluorescence intensity is linearly proportional to concentration.

    • Modify Solvent Composition: ACQ can be highly dependent on the solvent. Adding a small percentage of a different co-solvent can disrupt the intermolecular interactions that lead to aggregation.

    • Incorporate Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Triton™ X-100 or Tween® 20) below its critical micelle concentration can help prevent aggregation.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about the behavior and use of 8-aminoquinoline probes.

Q2: What are the primary quenching mechanisms that affect 8-aminoquinoline probes?

Understanding the "how" of quenching is key to preventing it. For 8-aminoquinoline probes, several mechanisms are at play:

  • Photoinduced Electron Transfer (PET): In many 8-aminoquinoline sensor designs, a PET mechanism is responsible for the "off" state. An electron-donating group (like the amino group itself) can transfer an electron to the excited quinoline fluorophore, causing non-radiative relaxation.[3] The binding of a target analyte (like a metal ion) can inhibit this PET process, "turning on" the fluorescence.[3]

  • Aggregation-Caused Quenching (ACQ): As detailed in Q1, when probe molecules stack together at high concentrations, their fluorescence is often quenched due to the formation of non-emissive excimers or aggregates.[9][10][12]

  • Chelation-Based Quenching: While chelation to ions like Zn²⁺ often enhances fluorescence (CHEF effect), binding to paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺) typically quenches it.[5][6] This is due to the introduction of efficient non-radiative energy transfer pathways.

QuenchingMechanisms Probe 8-Aminoquinoline Probe (Excited State) Fluorescence Fluorescence (Light Emission) Probe->Fluorescence Radiative Decay PET PET Probe->PET Non-Radiative Decay ACQ ACQ Probe->ACQ Non-Radiative Decay Metal Metal Probe->Metal Non-Radiative Decay GroundState Ground State Fluorescence->GroundState PET->GroundState ACQ->GroundState Metal->GroundState

Q3: How does solvent polarity affect the fluorescence of my probe?

Solvent choice is critical and can dramatically alter the photophysical properties of your probe.

  • Scientific Rationale: The 8-aminoquinoline scaffold can exhibit different electronic properties depending on the polarity of its environment.[14] In polar protic solvents (like water or ethanol), hydrogen bonding can stabilize the excited state differently than in aprotic solvents (like DMSO or THF), affecting both the emission wavelength and the quantum yield.[14] Some probes may show enhanced fluorescence in non-polar environments, while others are designed specifically for aqueous media.[15]

  • Practical Implications:

    • Always consult the probe's datasheet for recommended solvents.

    • When changing solvents, be aware that you may need to re-optimize excitation and emission wavelengths.

    • If your probe is intended for use in aqueous buffers but was dissolved in a stock solution of organic solvent (e.g., DMSO), ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues and unintended solvent effects.

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key troubleshooting experiments.

Protocol 1: pH Profile Analysis

Objective: To determine the optimal pH range for your 8-aminoquinoline probe's fluorescence.

Materials:

  • Your 8-aminoquinoline probe stock solution.

  • A series of buffers covering a wide pH range (e.g., pH 3 to 11). A universal buffer (e.g., Britton-Robinson) or a series of distinct buffers (citrate, phosphate, borate) can be used.

  • Calibrated pH meter.

  • Fluorometer and appropriate cuvettes or microplates.

Procedure:

  • Prepare a set of vials or wells, each containing the same volume of a different pH buffer.

  • Add an identical aliquot of your probe stock solution to each buffer to reach the final desired working concentration. Ensure the volume of the stock solution is small enough not to alter the buffer's pH.

  • Incubate the samples for a short period (e.g., 15 minutes) at room temperature to allow for equilibration.

  • Measure the fluorescence intensity of each sample using the expected excitation and emission wavelengths for your probe.

  • Plot the fluorescence intensity as a function of pH. The peak of this curve represents the optimal pH range for your probe.

Protocol 2: Diagnostic Test for Metal Ion Quenching

Objective: To determine if fluorescence quenching is caused by trace metal ion contamination.

Materials:

  • Your quenched experimental sample.

  • A stock solution of a strong metal chelator (e.g., 0.5 M EDTA, pH 8.0).

  • Fluorometer.

Procedure:

  • Take a baseline fluorescence reading of your quenched experimental sample.

  • Add a small aliquot of the EDTA stock solution to your sample to a final concentration of 1-5 mM.

  • Mix gently and incubate for 15-30 minutes at room temperature. This allows the EDTA to chelate any contaminating metal ions.

  • Re-measure the fluorescence of the sample.

  • Interpretation: A significant increase in fluorescence intensity after the addition of EDTA is a strong indicator that your sample was contaminated with quenching metal ions. No change in fluorescence suggests another quenching mechanism is responsible.

TroubleshootingWorkflow Start Start: Low/No Fluorescence Signal CheckpH Is the buffer pH within the probe's optimal range? Start->CheckpH CheckConcentration Is the probe concentration too high, causing ACQ? CheckpH->CheckConcentration No RunpHProfile Action: Perform pH Profile Analysis (Protocol 1) CheckpH->RunpHProfile Unsure CheckMetals Could there be quenching metal ion contamination? CheckConcentration->CheckMetals No DiluteSample Action: Dilute probe to lower concentration CheckConcentration->DiluteSample Yes RunEDTADiagnostic Action: Perform EDTA Chelation Test (Protocol 2) CheckMetals->RunEDTADiagnostic Possible ContactSupport Problem Persists: Consult Probe Manufacturer CheckMetals->ContactSupport No AdjustpH Action: Adjust buffer to optimal pH RunpHProfile->AdjustpH Success Problem Resolved AdjustpH->Success DiluteSample->Success UsePureReagents Action: Use high-purity reagents/Chelex-treat buffer RunEDTADiagnostic->UsePureReagents Quenching Observed RunEDTADiagnostic->ContactSupport No Effect UsePureReagents->Success

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Molecules. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). National Institutes of Health (NIH). [Link]

  • General mechanisms of aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). (n.d.). ResearchGate. [Link]

  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (n.d.). MDPI. [Link]

  • Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. (2019). ACS Publications. [Link]

  • Zn 2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. (2021). RSC Publishing. [Link]

  • A novel and simple solvent-dependent fluorescent probe based on a click generated 8-aminoquinoline–steroid conjugate for multi-detection of Cu(II), oxalate and pyrophosphate. (n.d.). ResearchGate. [Link]

  • Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. (n.d.). MDPI. [Link]

  • An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. (n.d.). RSC Publishing. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). MDPI. [Link]

  • Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. (n.d.). National Institutes of Health (NIH). [Link]

  • From aggregation-caused quenching luminogens to solid fluorescent materials. (2016). Nature. [Link]

  • Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. (n.d.). ACS Publications. [Link]

  • (PDF) Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. (2020). ResearchGate. [Link]

  • Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. (2019). PubMed Central. [Link]

  • Molecular fluorescent pH-probes based on 8-hydroxyquinoline. (n.d.). ResearchGate. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). UCI Department of Chemistry. [Link]

  • Troubleshooting | Fluorescence: Detection. (2024). YouTube. [Link]

  • Solvent Effects of a Fluorescent Polyquinoline Chemosensor for Metal Ions. (n.d.). Wiley-VCH. [Link]

  • Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (n.d.). MDPI. [Link]

  • Effects of pH on fluorescence decay of 6 a (left, λem=475 nm) and 6 b... (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Refinement of 8-Aminoquinoline Synthesis Protocols

Welcome to the technical support center for the synthesis of 8-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this critical class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your own laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting points for synthesizing the 8-aminoquinoline core?

The foundational synthesis of 8-aminoquinoline can be approached from several angles. A traditional and widely used method involves the nitration of quinoline, which typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1] These isomers must then be separated, and the 8-nitro group is subsequently reduced to the desired 8-amino group.[1] Another classical approach is the amination of 8-chloroquinoline.[1] For constructing the quinoline ring system from the ground up with the 8-amino functionality in mind, the Skraup synthesis is a powerful tool. This reaction utilizes a substituted o-phenylenediamine as the starting material, reacting it with glycerol, sulfuric acid, and an oxidizing agent to form the bicyclic quinoline core.[1]

Q2: I am struggling with the separation of 5-nitro and 8-nitroquinoline isomers after the nitration of quinoline. What are the best practices for this separation?

The separation of 5- and 8-nitroquinoline isomers is a common challenge due to their similar polarities. The most effective method is typically column chromatography on silica gel. The choice of eluent is critical. A good starting point is a non-polar solvent system, such as a mixture of hexane and ethyl acetate, with a gradual increase in the polarity by increasing the proportion of ethyl acetate. The separation can be monitored by thin-layer chromatography (TLC). For larger scale separations, fractional crystallization can also be employed, taking advantage of slight differences in the solubility of the two isomers in a given solvent.

Q3: Are there more modern and regioselective methods for synthesizing substituted 8-aminoquinolines?

Yes, contemporary synthetic methodologies offer improved efficiency and regioselectivity. The Povarov reaction, which is an inverse-electron-demand aza-Diels-Alder reaction, provides a route to substituted 8-aminoquinolines from simpler starting materials.[1] Additionally, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce the amino group at the 8-position of a pre-functionalized quinoline, like 8-bromoquinoline. Microwave-assisted N-arylation using Pd(0) and P-ligands has also been shown to be an effective method for introducing various sidechains to the 8-amino position.[2]

Q4: What are the key safety precautions to consider when working with the reagents for 8-aminoquinoline synthesis?

Many of the reagents used in 8-aminoquinoline synthesis are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sulfuric acid (used in the Skraup synthesis): Highly corrosive. Handle with extreme care and add it slowly to other reagents to control the exothermic reaction.

  • Nitrating agents (e.g., nitric acid/sulfuric acid): Highly corrosive and strong oxidizing agents. Reactions should be carried out at low temperatures to control the reaction rate and prevent runaway reactions.

  • Oxidizing agents (e.g., o-nitrophenol in the Skraup synthesis): Can be toxic and may react violently with other substances.

  • Bromine (for bromination reactions): Highly toxic and corrosive. Handle in a fume hood with appropriate respiratory protection.

  • Organic solvents: Many are flammable and can be toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

Problem 1: Low Yield in Skraup Synthesis of 8-Aminoquinolines
Potential Cause Proposed Solution
Insufficiently controlled reaction temperature. The Skraup reaction is highly exothermic. It is crucial to maintain the recommended temperature range (typically 135-140°C) through controlled heating and efficient stirring.[3] A sudden increase in temperature can lead to charring and the formation of side products, significantly reducing the yield of the desired quinoline.
Incorrect stoichiometry of reactants. The ratio of the aniline derivative, glycerol, sulfuric acid, and the oxidizing agent is critical. A systematic optimization of the stoichiometry may be necessary for your specific substrate.
Purity of the starting materials. Impurities in the aniline or glycerol can interfere with the reaction. Ensure that your starting materials are of high purity. If necessary, purify them before use.
Inefficient work-up and purification. After the reaction, the mixture needs to be carefully neutralized with a base, such as sodium hydroxide, to a pH of 7-8 to precipitate the crude product.[3] Incomplete neutralization will result in loss of product. The crude product should then be purified, typically by recrystallization from a suitable solvent like ethanol, to remove impurities and side products.[3]
Problem 2: Incomplete Nitration or Formation of Multiple Nitro Isomers
Potential Cause Proposed Solution
Incorrect nitrating agent concentration or temperature. The nitration of quinoline is sensitive to reaction conditions. The concentration of the nitric acid/sulfuric acid mixture and the reaction temperature will influence the degree of nitration and the ratio of isomers. A lower temperature generally favors the formation of the 8-nitro isomer.
Insufficient reaction time. If the reaction is incomplete, consider extending the reaction time while carefully monitoring the progress by TLC.
Steric hindrance from substituents on the quinoline ring. If your quinoline starting material is substituted, steric hindrance may disfavor nitration at the 8-position. In such cases, alternative synthetic routes, such as starting with a pre-functionalized aniline in a Skraup synthesis, may be more effective.
Problem 3: Low Yield in the Reduction of 8-Nitroquinoline
Potential Cause Proposed Solution
Inactivated catalyst (for catalytic hydrogenation). If using a catalyst like Pd/C, ensure it is fresh and active. The reaction may also be sensitive to catalyst poisons.
Incorrect choice of reducing agent. Several reducing agents can be used, including catalytic hydrogenation (H2, Pd/C), iron in acetic acid, or tin(II) chloride in hydrochloric acid. The optimal choice may depend on the other functional groups present in your molecule.
Incomplete reaction. Monitor the reaction progress by TLC. If the reaction is sluggish, you can try increasing the temperature or pressure (for catalytic hydrogenation).
Problem 4: Difficulty in Purifying the Final 8-Aminoquinoline Derivative
Potential Cause Proposed Solution
Presence of closely related impurities. If recrystallization is ineffective, column chromatography is the preferred method for purification.[3] Experiment with different solvent systems to achieve optimal separation. A gradient elution from a non-polar to a more polar solvent system is often effective.
Product is an oil or low-melting solid. If the product is not a crystalline solid, it may be possible to purify it by column chromatography and then attempt to form a salt (e.g., hydrochloride or sulfate) to induce crystallization.
Product degradation on silica gel. Some amino compounds can be sensitive to the acidic nature of silica gel. In such cases, you can use neutral or basic alumina for column chromatography, or treat the silica gel with a base like triethylamine before use.

Experimental Protocols

Protocol 1: Skraup Synthesis of 8-Hydroxyquinoline

This protocol provides a general procedure for the synthesis of 8-hydroxyquinoline, a closely related and often used precursor for 8-aminoquinolines.

Materials:

  • o-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • o-Nitrophenol (oxidizing agent)

  • Sodium Hydroxide solution

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, carefully mix o-aminophenol and glycerol.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the mixture while stirring and cooling the flask in an ice bath to control the initial exothermic reaction.

  • Heating: Heat the reaction mixture to 135-140°C.[3]

  • Addition of Oxidizing Agent: Slowly add o-nitrophenol over a period of 3 hours while maintaining the temperature.[3]

  • Reaction Completion: After the addition is complete, continue stirring at the same temperature for an additional 30 minutes.[3]

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a sodium hydroxide solution to a pH of 7-8. The crude 8-hydroxyquinoline will precipitate.

  • Purification: Isolate the crude product by filtration and purify by recrystallization from ethanol.[3]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 8-Aminoquinoline-Triazole Hybrids

This protocol details the synthesis of a hybrid molecule incorporating the 8-aminoquinoline scaffold and a 1,2,3-triazole ring, a common strategy in medicinal chemistry.[3]

Materials:

  • 8-aminoquinoline derivative with a terminal alkyne

  • Aryl or alkyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and Water (or THF and isopropanol)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the 8-aminoquinoline derivative with a terminal alkyne (1 equivalent) and the corresponding azide (1 equivalent) in a 1:1 mixture of tert-butanol and water.[3]

  • Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (0.2 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents).[3]

  • Addition of Catalyst: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60°C) until the reaction is complete, as monitored by TLC.[3]

  • Work-up: Quench the reaction by adding water and extract the product with ethyl acetate.[3]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Visualizations

General Workflow for 8-Aminoquinoline Synthesis

G cluster_0 Route A: Nitration/Reduction cluster_1 Route B: Skraup Synthesis cluster_2 Route C: Functionalization A1 Quinoline A2 Nitration (HNO3/H2SO4) A1->A2 A3 5- and 8-Nitroquinoline Isomer Mixture A2->A3 A4 Isomer Separation (Chromatography) A3->A4 A5 8-Nitroquinoline A4->A5 A6 Reduction (e.g., Fe/AcOH) A5->A6 A7 8-Aminoquinoline A6->A7 B1 o-Phenylenediamine Derivative B2 Skraup Reaction (Glycerol, H2SO4, Oxidant) B1->B2 B3 Substituted 8-Aminoquinoline B2->B3 C1 8-Bromoquinoline C2 Buchwald-Hartwig Amination C1->C2 C3 Substituted 8-Aminoquinoline C2->C3

Caption: Common synthetic routes to the 8-aminoquinoline core.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield in Synthesis Q1 Is the reaction complete (check by TLC)? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Are there significant side products? A1_yes->Q2 P1 Incomplete Reaction A1_no->P1 S1 Extend reaction time Increase temperature/pressure Check catalyst activity P1->S1 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No P2 Side Reactions A2_yes->P2 P3 Product Loss During Work-up A2_no->P3 S2 Optimize reaction conditions (temperature, stoichiometry) Purify starting materials P2->S2 S3 Optimize extraction/purification Check pH during neutralization Consider alternative purification P3->S3

Sources

Optimization

Technical Support Center: Overcoming Low Yield in the Friedländer Annulation

Welcome to the technical support center for the Friedländer annulation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedländer annulation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of quinoline scaffolds. Here, we move beyond simple protocols to dissect the common challenges that lead to diminished yields and provide actionable, evidence-based solutions.

Core Mechanism: The "Why" Behind the Reaction

Understanding the reaction mechanism is critical for effective troubleshooting. The Friedländer annulation is fundamentally a condensation and cyclodehydration reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound with an active α-methylene group.[1][2] The reaction can proceed through two primary pathways, often dictated by the choice of an acid or base catalyst.

  • Aldol-First Pathway (Base-Catalyzed): The reaction initiates with an aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base (imine) formation and subsequent dehydration.

  • Schiff-Base-First Pathway (Acid-Catalyzed): The 2-amino group first forms a Schiff base with the methylene ketone. This is followed by an intramolecular aldol-type condensation and dehydration to yield the quinoline.[2]

Knowing which pathway is likely operative under your conditions is key to diagnosing issues related to side reactions or non-conversion.

Friedlander_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Start 2-Aminoaryl Ketone + Methylene Ketone SchiffBase Schiff Base Intermediate (5) Start->SchiffBase H⁺ -H₂O AldolAdduct Aldol Adduct (3) Start->AldolAdduct OH⁻ AldolCyclization Intramolecular Aldol Condensation (6) SchiffBase->AldolCyclization Dehydration_A Dehydration AldolCyclization->Dehydration_A Quinoline Quinoline (7) Dehydration_A->Quinoline H⁺ -H₂O Enone Unsaturated Carbonyl (4) AldolAdduct->Enone -H₂O ImineCyclization Imine Formation & Cyclization Enone->ImineCyclization ImineCyclization->Quinoline -H₂O

Caption: Acid- vs. Base-Catalyzed Friedländer Mechanisms.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Friedländer annulation in a practical Q&A format.

Q1: My reaction shows low or no conversion of starting materials. What are the primary causes?

Answer: This is a frequent issue stemming from several potential root causes. A systematic approach is best.

Possible Cause 1: Ineffective Catalysis The choice of catalyst is the most critical parameter and is highly substrate-dependent.[3] Classical conditions using strong mineral acids (H₂SO₄) or bases (KOH) can be harsh, leading to side reactions or degradation, especially with sensitive functional groups.[4]

  • Troubleshooting Steps:

    • Switch Catalyst Type: If a Brønsted acid fails, consider a Lewis acid. Lewis acids like ZnCl₂, Sc(OTf)₃, or Bi(OTf)₃ can be highly effective, particularly for less reactive ketones.[3][4][5] Recent studies show that metal-organic frameworks (MOFs) with strong Lewis acidic sites can also be excellent, recyclable catalysts.[6]

    • Screen Milder Acids: Sometimes, a milder acid like p-toluenesulfonic acid (p-TsOH) or even molecular iodine (I₂) provides the right balance of reactivity without promoting decomposition.[1][2][7]

    • Consider Heterogeneous Catalysts: For easier workup and catalyst recovery, explore solid-supported acids like silica sulfuric acid or polymer-based catalysts.[5][8]

Possible Cause 2: Insufficient Thermal Energy The classical Friedländer reaction often requires high temperatures (150-220 °C) to drive the final cyclodehydration step, especially under catalyst-free conditions.[5]

  • Troubleshooting Steps:

    • Increase Temperature Systematically: Increase the reaction temperature in 10-15 °C increments while monitoring by TLC or LC-MS.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1][9] A comparative study showed that microwave heating with p-TsOH was significantly faster than conventional heating.[2]

Possible Cause 3: Steric Hindrance Bulky substituents on either the 2-aminoaryl ketone or the methylene partner can significantly slow down the reaction by impeding the initial condensation or the final cyclization.[10]

  • Troubleshooting Steps:

    • Employ More Forcing Conditions: Higher temperatures and longer reaction times are often necessary.

    • Use a More Active Catalyst: A stronger Lewis acid may be required to overcome the higher activation energy.

    • Alternative Synthetic Routes: For extremely hindered systems, consider alternative quinoline syntheses like the Combes or Doebner-von Miller reactions.

Troubleshooting_Workflow Start Low / No Yield CheckCatalyst 1. Evaluate Catalyst Start->CheckCatalyst CheckTemp 2. Evaluate Temperature Start->CheckTemp CheckSubstrate 3. Evaluate Substrates Start->CheckSubstrate CheckSolvent 4. Evaluate Solvent Start->CheckSolvent Catalyst1 Switch Acid Type (Brønsted ↔ Lewis) CheckCatalyst->Catalyst1 Catalyst2 Try Heterogeneous Catalyst (e.g., MOF) CheckCatalyst->Catalyst2 Catalyst3 Increase Catalyst Loading CheckCatalyst->Catalyst3 Temp1 Increase Temperature CheckTemp->Temp1 Temp2 Switch to Microwave Heating CheckTemp->Temp2 Substrate1 Check Purity of Starting Materials CheckSubstrate->Substrate1 Substrate2 Consider Steric Hindrance CheckSubstrate->Substrate2 Solvent1 Switch to High-Boiling Polar Aprotic (DMSO, DMF) CheckSolvent->Solvent1 Solvent2 Attempt Solvent-Free (Neat) Conditions CheckSolvent->Solvent2 Success Yield Improved Catalyst1->Success Catalyst2->Success Catalyst3->Success Temp1->Success Temp2->Success Substrate1->Success Substrate2->Success Solvent1->Success Solvent2->Success

Caption: Systematic Troubleshooting Workflow for Low Yields.

Q2: I'm observing significant side-product formation. How can I improve selectivity?

Answer: Side products often arise from self-condensation of the methylene ketone partner or other undesired intermolecular reactions.

Possible Cause 1: Self-Condensation of the Methylene Ketone This is especially problematic under strong base catalysis, where the methylene ketone can readily undergo self-aldol reactions.

  • Troubleshooting Steps:

    • Shift to Acid Catalysis: Acidic conditions favor the Schiff base pathway, minimizing the concentration of the enolate required for self-condensation.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-aminoaryl ketone to ensure the methylene ketone is consumed preferentially in the desired reaction.

    • Slow Addition: Add the methylene ketone slowly to the reaction mixture containing the 2-aminoaryl ketone and catalyst. This keeps the instantaneous concentration of the methylene ketone low.

Possible Cause 2: Formation of Dibenzo[b,f][8][11]diazocines With certain fluorinated ortho-aminophenones, a competing base-catalyzed dimerization can occur to form dibenzo[b,f][8][11]diazocines.[12]

  • Troubleshooting Steps:

    • Avoid Strong Bases: This side reaction is predominantly base-catalyzed. Switching to a Lewis acid or Brønsted acid catalyst is the most effective solution.

    • Use a Specialized Catalyst System: Copper-catalyzed systems have been specifically developed to favor the Friedländer annulation over diazocine formation for these challenging substrates.[12]

Q3: My 2-aminoaryl ketone has electron-withdrawing groups and is very unreactive. What protocol modifications should I try?

Answer: Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the nucleophilicity of the amino group, slowing the initial condensation step. Furthermore, fluorinated ketones can be prone to unwanted side reactions like hydration under harsh conditions.[12]

  • Troubleshooting Steps:

    • Solvent-Free Conditions: Heating the reactants neat (solvent-free) at high temperatures can be highly effective, as it maximizes reactant concentration.[5][11] Several studies have reported excellent yields under these conditions.[1]

    • Leverage Modern Catalysts: Calcium triflate [Ca(OTf)₂] has been shown to be a sustainable and effective catalyst for these reactions under neat conditions.[11] For fluorinated substrates, specific NHC-Cu(I) catalysts have been designed to operate efficiently in water, avoiding harsh acid/base conditions.[12]

    • Ionic Liquids: Ionic liquids can act as both the solvent and a promoter/catalyst, often providing excellent results for unreactive substrates.[1]

Condition Catalyst Typical Substrates Advantages Reference
Conventional Heating p-TsOH, HCl, H₂SO₄General purposeInexpensive, well-established[2][5]
Lewis Acid Catalysis ZnCl₂, Bi(OTf)₃, Sc(OTf)₃Unreactive ketones, sterically hinderedHigh efficiency, milder than mineral acids[4][8]
Microwave-Assisted p-TsOH, NafionGeneral purpose, rapid screeningDrastically reduced reaction times[1][9]
Solvent-Free (Neat) Ca(OTf)₂, I₂, Alum-SiO₂Electron-deficient substratesHigh concentration, excellent yields, green[1][5][11]
Heterogeneous MOFs, Silica Sulfuric AcidGeneral purpose, process chemistryRecyclable catalyst, simplified workup[6][8]

Table 1. Comparison of Common Reaction Conditions for Friedländer Annulation.

Optimized Experimental Protocol: A Modern Approach

This protocol utilizes a mild and efficient Lewis acid under solvent-free conditions, which is broadly applicable to many substrates, including those that are moderately deactivated.

Protocol: Neodymium(III) Nitrate Catalyzed Solvent-Free Friedländer Annulation

This method is adapted from work demonstrating the high efficiency of lanthanide salts as catalysts.[1]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol, 1.0 equiv)

  • Carbonyl compound with α-methylene group (1.1 mmol, 1.1 equiv)

  • Neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O] (0.05 mmol, 5 mol%)

Procedure:

  • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminoaryl ketone (1.0 mmol), the methylene-containing carbonyl compound (1.1 mmol), and neodymium(III) nitrate hexahydrate (5 mol%).

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture in a preheated oil bath at 100-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 30-90 minutes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (15 mL) and stir for 5 minutes.

  • Filter the mixture to remove the catalyst (if it precipitates) or wash with water (2 x 10 mL) in a separatory funnel to remove the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure quinoline derivative.

This protocol offers advantages in terms of speed, yield, and operational simplicity, avoiding the use of harsh acids and large volumes of solvent.[1]

References
  • Beykia, M., Fallah-Mehrjardia, M. (n.d.). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • Yadav, V. K., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Iranian Chemical Society. Available at: [Link]

  • Krasavin, M., et al. (2022). NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, B. R., et al. (2017). Highly efficient one-pot tandem Friedlander annulation and chemo-selective Csp3–H functionalization under calcium catalysis. Chemical Communications. Available at: [Link]

  • Shaabani, A., et al. (2008). GREEN PROTOCOL FOR THE FRIEDLÄNDER SYNTHESIS: KAl(SO4)2·12H2O-SiO2. HETEROCYCLES. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • Pillai, P., et al. (n.d.). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • (n.d.). A mild and highly efficient Friedländer synthesis of quinolines in the.... Available at: [Link]

  • Das, B., et al. (2007). A Rapid, High-Yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine. Chemistry Letters. Available at: [Link]

  • Wu, J., Xia, H.-G., & Gao, K. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yahyazadeh, A., et al. (2015). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. International Journal of Molecular Sciences. Available at: [Link]

  • Spencer, J., et al. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ChemistryOpen. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Quantum Yield of 8-Aminoquinoline-Based Sensors

Welcome to the technical support center for 8-aminoquinoline (8AQ)-based fluorescent sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quantum...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-aminoquinoline (8AQ)-based fluorescent sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quantum yield of these versatile probes. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing in-depth explanations and actionable solutions.

Issue 1: My 8-aminoquinoline sensor exhibits unexpectedly low fluorescence intensity or quantum yield.

Root Cause Analysis: Low quantum yield in 8AQ sensors can stem from several factors, including environmental conditions, structural characteristics of the probe, and the presence of quenching species. The inherent fluorescence of the 8-aminoquinoline scaffold can be influenced by intramolecular processes and its interaction with the surrounding medium.

Troubleshooting Steps & Explanations:

  • Solvent Optimization: The polarity of the solvent significantly impacts the photophysical properties of 8AQ sensors.[1] Many 8AQ derivatives exhibit solvatochromism, with higher quantum yields in non-polar solvents and lower yields in polar environments.[1]

    • Actionable Advice: Systematically screen a panel of solvents with varying polarities (e.g., dioxane, acetonitrile, DMSO, and aqueous buffers). A novel deoxycholic acid-based 8-aminoquinoline probe, for instance, showed sensitive recognition of Cu²⁺ in a low-water-content acetonitrile solution but detected other analytes in a DMSO-water medium.[2] This highlights the critical role of the solvent system in modulating the sensor's response.

    • Causality: Polar solvents can promote non-radiative decay pathways, such as intersystem crossing or internal conversion, by stabilizing charge-separated excited states. In contrast, non-polar environments can restrict these deactivation pathways, favoring fluorescence emission.

  • pH Adjustment: The protonation state of the quinoline nitrogen and the 8-amino group is crucial for fluorescence.

    • Actionable Advice: Characterize the fluorescence intensity of your sensor across a physiologically relevant pH range (e.g., pH 4-10). Some 8AQ-based zinc sensors are known to maintain a stable fluorescence response within this range.[3]

    • Causality: Protonation of the quinoline nitrogen can alter the electronic structure of the fluorophore, leading to changes in absorption and emission properties. The formation of intramolecular hydrogen bonds can also be pH-dependent, influencing the rigidity of the molecule and, consequently, its quantum yield.

  • Analyte Concentration & Stoichiometry: For sensors that operate via a "turn-on" mechanism upon analyte binding, insufficient analyte concentration will naturally result in low fluorescence.

    • Actionable Advice: Perform a titration experiment by incrementally adding the target analyte to a solution of your sensor. This will help determine the optimal sensor-to-analyte ratio and the saturation point for fluorescence enhancement. For metal ion sensing, the stoichiometry of the complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) is a key parameter.[4][5]

    • Causality: The chelation-enhanced fluorescence (CHEF) effect is a primary mechanism for many 8AQ sensors.[6] Binding to a metal ion, for instance, restricts intramolecular rotations and vibrations, which are non-radiative decay pathways. This rigidification of the structure enhances the probability of radiative decay (fluorescence).

  • Minimizing Quenching: The presence of quenching species, including certain metal ions or dissolved oxygen, can dramatically reduce fluorescence.

    • Actionable Advice: Be mindful of potential interfering ions in your sample matrix.[3] If oxygen quenching is suspected, particularly for probes with long excited-state lifetimes, deoxygenate your solutions by purging with an inert gas like nitrogen or argon.

    • Causality: Quenching occurs when a molecule (the quencher) deactivates the excited state of the fluorophore through processes like collisional quenching or Förster resonance energy transfer (FRET).

Issue 2: My sensor shows poor selectivity for the target analyte.

Root Cause Analysis: Lack of selectivity is often due to the coordination environment of the 8-aminoquinoline core being amenable to binding multiple species. The design of the receptor unit appended to the 8AQ scaffold is critical for achieving high selectivity.

Troubleshooting Steps & Explanations:

  • Re-evaluate the Receptor Design: The choice of the chelating group linked to the 8AQ fluorophore dictates its binding affinity and selectivity.

    • Actionable Advice: Consider modifying the sensor's structure to incorporate recognition motifs with a higher affinity for your target. For zinc sensing, introducing carboxamide groups to the 8-aminoquinoline molecule has been a successful strategy to improve selectivity and other properties.[3]

    • Causality: The principles of coordination chemistry govern selectivity. Hard and Soft Acids and Bases (HSAB) theory can be a useful guide. For example, to target a "hard" metal cation like Zn²⁺, incorporating "hard" donor atoms like oxygen and nitrogen into the receptor can enhance binding selectivity over "softer" cations.

  • Control of Experimental Conditions: Factors like pH and the solvent system can influence the binding equilibrium and, therefore, the observed selectivity.

    • Actionable Advice: Systematically vary the pH of your assay buffer. The protonation state of both the sensor and interfering analytes can be manipulated to favor binding of the target.

    • Causality: A change in pH can alter the availability of lone pairs on the donor atoms of the receptor, thereby modulating its binding affinity for different analytes.

Issue 3: I am observing probe degradation or photobleaching during my experiments.

Root Cause Analysis: 8-aminoquinoline derivatives, like many organic fluorophores, can be susceptible to photodegradation, especially under prolonged or high-intensity light exposure. The chemical environment can also contribute to probe instability.

Troubleshooting Steps & Explanations:

  • Minimize Light Exposure: Protect your sensor solutions from ambient light and use the lowest possible excitation intensity and shortest exposure times during fluorescence measurements.

    • Actionable Advice: Use foil to cover sample vials and cuvettes. When performing microscopy, use neutral density filters to attenuate the excitation light and acquire images efficiently.

    • Causality: Photobleaching is the irreversible photochemical destruction of a fluorophore. It is often initiated by the reaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species that can damage the probe.

  • Assess Chemical Stability: Ensure that your sensor is stable in the chosen solvent and buffer system over the time course of your experiment.

    • Actionable Advice: Run control experiments where you incubate the sensor in the assay buffer for the duration of the experiment and measure its fluorescence at different time points. Any significant decrease in intensity could indicate chemical degradation.

    • Causality: The chemical structure of the 8AQ derivative will determine its susceptibility to hydrolysis or other degradation pathways in aqueous or protic solvents.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I rationally design an 8-aminoquinoline sensor with a high quantum yield?

A1: Enhancing the intrinsic quantum yield of an 8AQ sensor involves strategies to promote radiative decay over non-radiative pathways. Key design considerations include:

  • Structural Rigidity: Introducing structural elements that reduce conformational flexibility can significantly boost quantum yield. This is the principle behind the CHEF effect, where metal ion binding rigidifies the structure.

  • Substitution Effects: The electronic nature and position of substituents on the quinoline ring can modulate the photophysical properties. Electron-donating groups can sometimes enhance fluorescence, while heavy atoms can promote intersystem crossing, leading to quenching.

  • Inhibition of Photoinduced Electron Transfer (PET): In some sensor designs, a PET process from a donor to the excited fluorophore quenches fluorescence in the "off" state. Analyte binding inhibits this PET process, "turning on" the fluorescence.[6]

Q2: What is the role of metal complexation in enhancing the quantum yield of 8-aminoquinoline sensors?

A2: Metal complexation is a powerful strategy to enhance the quantum yield of 8AQ-based sensors.[7] The primary mechanisms include:

  • Chelation-Enhanced Fluorescence (CHEF): As mentioned, binding to a metal ion restricts intramolecular vibrations and rotations, which are efficient non-radiative decay channels. This rigidification of the molecular structure increases the probability of fluorescence emission.[6]

  • Inhibition of PET: In PET-based sensors, the metal ion can bind to the electron-rich donor group, increasing its oxidation potential and making the PET process energetically unfavorable. This restores the fluorescence of the 8AQ core.

  • Modulation of Excited State Properties: Metal coordination can alter the energy levels of the frontier molecular orbitals, potentially leading to a more emissive excited state.

Q3: Can the quantum yield be enhanced post-synthesis?

A3: Yes, in some cases, the photophysical properties can be modulated after the sensor has been synthesized. One approach involves the use of plasmon-enhancing nanostructures. For example, incorporating silver nanostructures with tris(8-hydroxyquinoline)aluminum (Alq3), a related compound, has been shown to significantly enhance photoluminescence.[8] This enhancement is attributed to the coupling of the fluorophore's excitons with the localized surface plasmons of the metal nanostructures.[8]

Q4: My 8-aminoquinoline derivative has poor water solubility. How can I address this for biological applications?

A4: Improving water solubility is a common challenge for biological imaging applications. Strategies include:

  • Introducing Polar Functional Groups: The incorporation of hydrophilic groups, such as carboxylates, sulfonates, or polyethylene glycol (PEG) chains, into the sensor's structure can enhance its aqueous solubility. Introducing carboxamide groups has been shown to improve water solubility and cell permeability.[3]

  • Formulation Strategies: For in vitro assays, using a co-solvent like DMSO or ethanol can help to dissolve the probe in an aqueous buffer. However, the concentration of the organic co-solvent should be kept to a minimum to avoid artifacts. For cellular or in vivo applications, formulation with biocompatible carriers like cyclodextrins or liposomes can be explored.

Section 3: Experimental Protocols & Data

Protocol: Quantum Yield Determination

The fluorescence quantum yield (Φ) of a sensor is typically determined relative to a well-characterized standard.

Materials:

  • Test compound (8-aminoquinoline sensor)

  • Quantum yield standard with a known Φ in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.55)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • High-purity solvents

Procedure:

  • Prepare a series of dilute solutions of both the test compound and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the fluorescence emission curve for each solution.

  • Calculate the quantum yield using the following equation:

    Φ_test = Φ_std * (I_test / I_std) * (A_std / A_test) * (n_test² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • "test" and "std" refer to the test compound and the standard, respectively.

Data Table: Solvent Effects on Quantum Yield
SolventPolarity IndexRefractive Index (n)Typical Quantum Yield (Φ) of an 8AQ derivative
Dioxane4.81.422High
Acetonitrile5.81.344Moderate-High
DMSO7.21.479Moderate-Low
Water10.21.333Low

Note: The quantum yield values are illustrative and will vary depending on the specific 8-aminoquinoline derivative.

Section 4: Visualizing Key Concepts

Workflow for Troubleshooting Low Quantum Yield

G start Low Quantum Yield Observed solvent Optimize Solvent System (Vary Polarity) start->solvent ph Adjust pH (Test Physiological Range) start->ph analyte Titrate with Analyte (Determine Stoichiometry) start->analyte quenching Identify & Mitigate Quenching (e.g., Deoxygenate) start->quenching degradation Assess Probe Stability (Photobleaching & Chemical) start->degradation end Quantum Yield Enhanced solvent->end Improvement ph->end Improvement analyte->end Improvement quenching->end Improvement degradation->end Improvement

Caption: A flowchart for systematically troubleshooting low quantum yield in 8-aminoquinoline sensors.

Mechanism of Chelation-Enhanced Fluorescence (CHEF)

G cluster_0 Free Sensor cluster_1 Analyte-Bound Sensor FreeSensor 8-Aminoquinoline Sensor (Flexible) ExcitedFree Excited State FreeSensor->ExcitedFree Excitation BoundSensor Sensor-Analyte Complex (Rigid) FreeSensor->BoundSensor + Analyte NonRadiative Non-Radiative Decay (Vibrations, Rotations) ExcitedFree->NonRadiative Dominant Pathway LowFluorescence Low Fluorescence NonRadiative->LowFluorescence ExcitedBound Excited State BoundSensor->ExcitedBound Excitation Radiative Radiative Decay (Fluorescence) ExcitedBound->Radiative Dominant Pathway HighFluorescence High Fluorescence Radiative->HighFluorescence Analyte Analyte (e.g., Metal Ion)

Caption: The principle of Chelation-Enhanced Fluorescence (CHEF) in 8-aminoquinoline sensors.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]

  • Foris, A. (2018). An investigation of the analytical properties of 8-aminoquinoline. ResearchGate. [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. (2023). ACS Omega. [Link]

  • A novel and simple solvent-dependent fluorescent probe based on a click generated 8-aminoquinoline–steroid conjugate for multi-detection of Cu(II), oxalate and pyrophosphate. (n.d.). ResearchGate. [Link]

  • Promising Photoluminescence Enhancement of Tris(8-hydroxyquinoline)aluminum by Simultaneous Localized and Propagating Surface Plasmons of Ag Nanostructures. (2023). MDPI. [Link]

  • Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. [Link]

  • Photo physical properties of 8-hydroxy quinoline. (n.d.). Shodhganga. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. [Link]

  • Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. (2020). ResearchGate. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules. [Link]

  • Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. (n.d.). Advanced Journal of Chemistry, Section A. [Link]

  • Synthetic and Post-Synthetic Strategies to Improve Photoluminescence Quantum Yields in Perovskite Quantum Dots. (2021). MDPI. [Link]

  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. (2023). Chemistry of Materials. [Link]

  • Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour. (2021). Dalton Transactions. [Link]

  • 8-Aminoquinoline. (n.d.). Wikipedia. [Link]

  • An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. (n.d.). RSC Publishing. [Link]

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. (n.d.). Inorganic Chemistry. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. [Link]

  • PHOTOPHYSICAL PROPERTIES OF QUINOLINOID ANTIMALARIAL DRUGS AND THEIR EVALUATION AS HUMAN SERUM ALBUMIN ESTERASE INHIBITORS. (2024). Google Books.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry. [Link]

  • Solvent Effects of a Fluorescent Polyquinoline Chemosensor for Metal Ions. (n.d.). Wiley-VCH. [Link]

  • SYNTHESIS OF 8-AMINOQUINOLINE DERIVATIVES AND THEIR APPLICATION IN CHEMICAL ANALYSIS. (1988). Chinese Journal of Applied Chemistry. [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in C-H Activation of Quinolines

Welcome to the technical support center for navigating the complexities of regioselective C-H activation of quinoline scaffolds. This resource is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselective C-H activation of quinoline scaffolds. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging C-H functionalization to synthesize novel quinoline derivatives. Here, you will find practical, in-depth guidance to troubleshoot common challenges and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding regioselectivity in quinoline C-H activation.

Q1: Why is my C-H activation not selective and I'm getting a mixture of isomers?

A1: Achieving high regioselectivity in quinoline C-H activation is a common challenge due to the presence of multiple potentially reactive C-H bonds. The observed regioselectivity is a delicate balance of several factors:

  • Inherent Electronic Properties: The electron density at different positions of the quinoline ring influences the ease of C-H bond cleavage.

  • Directing Group (DG) Coordination: The nitrogen atom of the quinoline or an externally installed directing group coordinates to the metal catalyst, guiding it to a specific C-H bond. The stability of the resulting metallacycle is a critical determinant of regioselectivity.[1][2]

  • Steric Hindrance: Bulky substituents on the quinoline scaffold or bulky ligands on the metal catalyst can sterically block certain positions, favoring functionalization at less hindered sites.[3]

  • Reaction Conditions: The choice of catalyst, ligands, solvent, additives, and temperature all play a crucial role in controlling which C-H bond is activated.[1][4]

A mixture of isomers typically indicates that the energetic barriers for activation at different sites are comparable under your current reaction conditions.

Q2: What is the most common position for C-H activation on an unsubstituted quinoline, and why?

A2: For an unsubstituted quinoline, the C2 and C8 positions are the most frequently functionalized.[1][4]

  • C2-Functionalization: This is often favored due to the high acidity of the C2-H bond, which is alpha to the nitrogen atom.[4]

  • C8-Functionalization: The proximity of the C8-H bond to the quinoline nitrogen allows for the formation of a stable five-membered metallacycle intermediate when the nitrogen acts as a directing group.[1][2] Using a quinoline N-oxide enhances this effect, as the oxygen atom becomes a powerful directing group for C8 activation.[1][2]

Q3: How can I switch the selectivity from C8 to a different position like C5?

A3: Shifting regioselectivity away from the thermodynamically favored C8 position to more distal positions like C5 is a significant challenge. It typically requires specialized strategies:

  • Transient or Traceless Directing Groups: These are temporarily installed on the quinoline nitrogen and are designed with a specific length and geometry to reach and activate a distal C-H bond.[1]

  • Bulky Ligands: In some catalytic systems, very bulky ligands can disfavor the formation of the C8-metallacycle and promote activation at other positions.[1]

  • Substrate Modification: Introducing a directing group at a different position on the quinoline ring can override the directing effect of the quinoline nitrogen. For instance, an 8-aminoquinoline derivative can direct functionalization to the C5 position.[1]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental issues.

Guide 1: Poor C8 vs. C2 Selectivity in Quinoline N-Oxide Arylation

Problem: You are attempting a palladium-catalyzed C8-arylation of a quinoline N-oxide but observe significant formation of the C2-arylated byproduct.

Causality Analysis: The competition between C8 and C2 activation is governed by the stability of the respective palladacycle intermediates. C8 activation leads to a more stable five-membered palladacycle, while C2 activation forms a less stable four-membered ring.[2] However, the higher acidity of the C2-H can sometimes lead to competitive activation. The choice of solvent and ligands can significantly influence this balance.[2]

Troubleshooting Workflow Diagram

G start Poor C8/C2 Selectivity solvent Step 1: Solvent Optimization (e.g., Acetic Acid) start->solvent ligand Step 2: Ligand Screening (e.g., Phosphine Ligands) solvent->ligand If selectivity improves, but is not optimal fail Selectivity Still Poor Consider Substrate Modification solvent->fail If no improvement temp Step 3: Temperature Adjustment ligand->temp If further improvement is needed ligand->fail If no improvement success High C8 Selectivity Achieved temp->success If successful temp->fail If no improvement

Caption: Troubleshooting workflow for improving C8 selectivity.

Experimental Protocol: Optimizing C8-Selectivity

  • Solvent Modification:

    • Rationale: The solvent can play a crucial role in stabilizing the transition states leading to C-H activation. Acetic acid has been shown to promote C8 selectivity in Pd-catalyzed arylations of quinoline N-oxides.[2]

    • Procedure:

      • Set up parallel reactions in different solvents. A recommended starting point is to compare your current solvent with acetic acid. Other polar, coordinating solvents like DMF or NMP can also be screened.

      • Maintain all other reaction parameters (catalyst, ligand, base, temperature, concentration) constant.

      • Analyze the product mixture of each reaction by ¹H NMR or GC-MS to determine the C8:C2 isomer ratio.

  • Ligand Screening:

    • Rationale: Ligands can influence both the steric and electronic environment of the metal center, thereby affecting regioselectivity. For C8-arylation, sometimes a ligand-free system or a simple phosphine ligand is optimal.[1]

    • Procedure:

      • If your current system uses a complex ligand, try running the reaction without any ligand.

      • Screen a panel of common phosphine ligands with varying steric bulk and electronic properties (e.g., PPh₃, PCy₃, X-Phos).[1]

      • Evaluate the C8:C2 ratio for each ligand.

  • Temperature Adjustment:

    • Rationale: C-H activation is a kinetically controlled process. Lowering the reaction temperature may increase the energy difference between the transition states for C8 and C2 activation, potentially favoring the formation of the more stable C8-palladacycle.

    • Procedure:

      • Run the reaction at a lower temperature (e.g., decrease from 120 °C to 100 °C or 80 °C).

      • Be aware that lowering the temperature may also decrease the overall reaction rate, requiring longer reaction times. Monitor the reaction progress by TLC or LC-MS.

Data Summary Table: Hypothetical Optimization Results

EntrySolventLigandTemperature (°C)C8:C2 RatioYield (%)
1TolueneNone1203:165
2AcOH None12015:1 80
3DMFNone1205:172
4AcOHPPh₃12012:175
5AcOHNone100>20:178
Guide 2: Achieving Functionalization at Distal Positions (C3, C4, C5)

Problem: Your goal is to functionalize the quinoline ring at positions other than C2 or C8, but standard methods are failing.

Causality Analysis: Directing the catalyst to distal positions requires overcoming the intrinsic preference for C2/C8 activation. This necessitates the use of specifically designed directing groups that can position the metal catalyst in proximity to the desired C-H bond.[1][4] The choice of the directing group and the metal catalyst are paramount.

Strategies for Distal C-H Functionalization

  • C3-Functionalization:

    • Approach: Utilize a removable directing group installed at the C4 position. For example, a C4-carboxamide can direct palladium-catalyzed arylation to the C3 position.[4]

    • Catalytic System: Palladium catalysts are often effective for this transformation.[4]

  • C4-Functionalization:

    • Approach: This is challenging via C-H activation. An alternative is to use a magnesiation approach on a pre-functionalized quinoline, which can offer a different regiochemical outcome.[5]

  • C5-Functionalization:

    • Approach: This typically requires a directing group at the C8 position that can reach over to the C5 position. A classic example is the use of an 8-aminoquinoline amide directing group.[1]

    • Catalytic System: Rhodium(III) and Ruthenium(II) catalysts are frequently employed for this type of distal C-H activation.[3]

Conceptual Workflow for Distal Functionalization

G start Goal: Distal C-H Functionalization select_pos Select Target Position (C3, C4, C5, etc.) start->select_pos design_dg Design/Select Appropriate Directing Group (DG) select_pos->design_dg synth_sub Synthesize DG-containing Quinoline Substrate design_dg->synth_sub screen_cat Screen Catalytic Systems (Pd, Rh, Ru, etc.) synth_sub->screen_cat optimize Optimize Reaction Conditions (Solvent, Temp, Additives) screen_cat->optimize remove_dg Remove Directing Group optimize->remove_dg product Desired Distal-Functionalized Quinoline remove_dg->product

Caption: General strategy for achieving distal C-H functionalization.

Example Protocol: C5-Arylation of 8-Aminoquinoline

This protocol is a conceptual guide based on established literature principles.

  • Substrate Synthesis:

    • Synthesize the N-aryl-8-aminoquinoline amide from 8-aminoquinoline and the corresponding benzoyl chloride. This amide will act as the directing group.

  • C-H Activation Reaction:

    • To a sealed tube, add the 8-aminoquinoline amide substrate (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and the aryl boronic acid coupling partner (2.0 equiv).

    • Add a suitable solvent, such as t-AmylOH.

    • Heat the reaction at a temperature typically ranging from 100 to 140 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

  • Workup and Purification:

    • After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Directing Group Removal:

    • The amide directing group can be hydrolyzed under acidic or basic conditions to reveal the 8-aminoquinoline functionality.

III. References

  • D. M. P. De Castro, M. D. C. F. de Oliveira, C. C. G. de Almeida, M. C. B. V. de Souza, V. F. Ferreira, & F. de C. da Silva. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 27(19), 6248. [Link]

  • I. Kumar, R. Sharma, & U. Sharma. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • O. V. Larionov, D. Stephens, D. M. Volochnyuk, & A. Pipik. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis, 48(10), 1459-1477. [Link]

  • J. Wu, S. Wang, Y. Yao, C. Liu, & W. Yao. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. [Link]

  • D. E. Stephens, J. Lakey-Beitia, A. C. Atesin, T. A. Ateşin, G. Chavez, H. D. Arman, & O. V. Larionov. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(1), 167-175. [Link]

  • C. Sämann, C. G. Wernicke, S. F. T. Fjellner, & P. Knochel. (2016). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 18(15), 3940-3943. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of 8-Aminoquinoline Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-aminoquinoline derivatives. This guide provides in-depth troubleshooting advice and frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-aminoquinoline derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the cell permeability of this important class of compounds. Our focus is on providing practical, evidence-based solutions grounded in established scientific principles.

Introduction: The Permeability Challenge with 8-Aminoquinolines

8-aminoquinoline derivatives are a critical class of therapeutic agents, most notably for their role in the radical cure of relapsing malaria.[1][2] However, their development is often hampered by suboptimal physicochemical properties that can lead to poor cell permeability, limiting their oral bioavailability and therapeutic efficacy. This guide will walk you through common hurdles and provide actionable strategies to enhance the cell permeability of your 8-aminoquinoline derivatives.

Part 1: Troubleshooting Poor Permeability in Experimental Assays

This section addresses common issues observed during in vitro permeability assays and provides guidance on how to diagnose and resolve them.

FAQ 1: My 8-aminoquinoline derivative shows low permeability in the PAMPA assay. What are the likely causes and how can I improve it?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing passive diffusion. Low permeability in this assay typically points to suboptimal physicochemical properties of the compound itself.

Troubleshooting Steps:

  • Assess Lipophilicity (LogP/LogD):

    • The Problem: 8-aminoquinolines can be either too hydrophilic or too lipophilic. An optimal LogD at physiological pH (typically between 1 and 3) is often required for good passive permeability.

    • The Fix:

      • Increase Lipophilicity: If your compound is too polar, consider introducing lipophilic groups. Halogenation (e.g., adding chlorine or fluorine) to the quinoline core can effectively increase lipophilicity and has been shown to enhance membrane binding and permeation.[3][4]

      • Decrease Lipophilicity: If the compound is too greasy, which can lead to poor aqueous solubility and membrane trapping, consider introducing polar functional groups. However, be mindful of not increasing the hydrogen bond donor count excessively.

  • Evaluate Hydrogen Bonding Capacity:

    • The Problem: A high number of hydrogen bond donors (>5) and acceptors (>10) can negatively impact permeability by favoring interaction with the aqueous environment over partitioning into the lipid membrane.

    • The Fix: Strategically replace hydrogen bond donors with acceptors or mask them through chemical modification. For instance, converting a primary amine to a tertiary amine can reduce hydrogen bonding potential.

  • Consider Molecular Size and Shape:

    • The Problem: Large, bulky molecules (Molecular Weight > 500 Da) often exhibit poor passive diffusion.

    • The Fix: If possible, simplify the molecular structure while retaining pharmacophoric features. Analyze the structure-activity relationship (SAR) of your compound series to identify regions amenable to modification without loss of activity.[5][6]

FAQ 2: My compound has good PAMPA permeability but performs poorly in the Caco-2 assay. What does this discrepancy suggest?

A drop-off in permeability when moving from a PAMPA to a Caco-2 cell-based assay strongly suggests the involvement of biological processes not present in the artificial membrane model.

Troubleshooting Steps:

  • Investigate Active Efflux:

    • The Problem: 8-aminoquinolines can be substrates for efflux transporters like P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and actively pump the compound back into the apical (donor) compartment.[7][8]

    • The Fix:

      • Determine the Efflux Ratio (ER): Conduct a bidirectional Caco-2 assay, measuring permeability from both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An ER (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[9]

      • Use P-gp Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in A-B permeability and a reduction in the ER in the presence of the inhibitor confirms that your compound is a P-gp substrate.

      • Confirm with MDCK-MDR1 Assay: For definitive confirmation, use the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1). This model specifically assesses P-gp-mediated efflux without the interference of other transporters present in Caco-2 cells.[8][10]

  • Assess for Lysosomal Trapping:

    • The Problem: As basic compounds, 8-aminoquinolines can become protonated in the acidic environment of lysosomes (pH 4.5-5.0). This "traps" the compound within the cell, reducing its apparent permeability across the cell monolayer.

    • The Fix:

      • Use Lysosomotropic Agents: Co-incubate your compound with a lysosomotropic agent like chloroquine or ammonium chloride. These agents increase the pH of lysosomes, reducing the trapping of your basic compound and potentially increasing its apparent permeability.

      • Interpret Data with Caution: Be aware that lysosomal trapping can complicate the interpretation of efflux data. A high ER may not solely be due to efflux if significant lysosomal sequestration is also occurring.

  • Check for Poor Aqueous Solubility in the Assay Buffer:

    • The Problem: The compound may be precipitating in the aqueous buffer of the Caco-2 assay, leading to an underestimation of its permeability.

    • The Fix:

      • Measure Kinetic Solubility: Determine the solubility of your compound in the assay buffer under the experimental conditions.[11]

      • Modify the Formulation: If solubility is an issue, consider using a co-solvent (e.g., up to 1% DMSO) or a solubilizing excipient in the donor solution. However, be cautious as high concentrations of organic solvents can compromise the integrity of the Caco-2 monolayer.[12]

FAQ 3: I'm observing inconsistent TEER values in my Caco-2 assays. How can I ensure the integrity of my cell monolayers?

Transepithelial electrical resistance (TEER) is a critical measure of the integrity of the tight junctions between Caco-2 cells. Low or inconsistent TEER values indicate a leaky monolayer, which will lead to unreliable permeability data.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • The Problem: Variations in cell seeding density, passage number, and media composition can all affect monolayer integrity.

    • The Fix: Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure a uniform seeding density. Allow the cells to differentiate for a full 21-28 days post-seeding to form a robust monolayer.[13][14]

  • Monitor TEER Throughout the Experiment:

    • The Problem: The experimental procedure itself, including washing steps and the addition of test compounds, can damage the monolayer.

    • The Fix: Measure TEER before and after the permeability experiment. A significant drop in TEER (typically >25%) after the assay indicates that the experimental conditions or the compound itself may be cytotoxic, compromising the monolayer.[15]

  • Include a Paracellular Marker:

    • The Problem: TEER alone may not always be sufficient to detect small leaks in the monolayer.

    • The Fix: Include a low-permeability paracellular marker, such as Lucifer Yellow, in your assay.[13] The apparent permeability of Lucifer Yellow should be consistently low (typically <1 x 10⁻⁶ cm/s). An increase in the permeability of this marker indicates a loss of monolayer integrity.

Part 2: Strategies for Improving Cell Permeability

Once you have a reliable assessment of your compound's permeability, you can employ several strategies to improve it.

Strategy 1: Medicinal Chemistry Approaches
  • Structure-Permeability Relationship (SPR) Analysis: Systematically modify the structure of your 8-aminoquinoline derivative and assess the impact on permeability. This can help identify key structural features that influence permeability and guide the design of more permeable analogs.[5][16]

  • Prodrug Strategies:

    • Concept: A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome a specific barrier, such as poor permeability. Once absorbed, the prodrug is converted to the active parent drug through enzymatic or chemical cleavage.

    • Application for 8-Aminoquinolines:

      • Amino Acid Conjugates: Attaching an amino acid to the 8-amino group can facilitate recognition and uptake by amino acid transporters expressed in the gut.[17]

      • Ester Prodrugs: If your compound has a hydroxyl group, converting it to a more lipophilic ester can enhance passive diffusion. The ester can then be cleaved by esterases in the blood or target tissues.

Strategy 2: Formulation Strategies
  • Self-Emulsifying Drug Delivery Systems (SEDDS):

    • Concept: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[18][19] This can significantly improve the solubility and absorption of lipophilic drugs.

    • Application for 8-Aminoquinolines: For lipophilic 8-aminoquinoline derivatives with poor aqueous solubility, formulation in a SEDDS can be a highly effective strategy to enhance oral bioavailability.[6][20][21]

  • Lipid-Based Nanoparticles:

    • Concept: Encapsulating the drug in lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can protect it from degradation, improve its solubility, and enhance its uptake by the lymphatic system, bypassing first-pass metabolism.

    • Application for 8-Aminoquinolines: This is a promising approach for improving the oral delivery of 8-aminoquinolines, particularly those with high first-pass metabolism.

Strategy 3: Use of Permeation Enhancers
  • Concept: Permeation enhancers are excipients that are co-formulated with a drug to transiently and reversibly increase the permeability of the intestinal epithelium.[22][23]

  • Application for 8-Aminoquinolines: While effective, this approach should be used with caution, as permeation enhancers can potentially cause irritation to the gastrointestinal mucosa. Their use is generally considered for compounds where other strategies have been unsuccessful.

Part 3: Experimental Protocols and Data Visualization

Experimental Workflow for Assessing and Improving Permeability

Workflow cluster_0 Initial Assessment cluster_1 In-Depth Analysis cluster_2 Optimization Strategies cluster_3 Re-evaluation A Synthesize 8-AQ Derivative B Physicochemical Characterization (Solubility, LogP/LogD) A->B C PAMPA Assay B->C D Caco-2 Permeability Assay (Bidirectional) C->D Good PAMPA Permeability G Medicinal Chemistry (Prodrugs, SPR) C->G Poor PAMPA Permeability E Determine Efflux Ratio D->E F MDCK-MDR1 Assay (if Efflux is Suspected) E->F ER > 2 E->G ER < 2, Low Permeability F->G P-gp Substrate Confirmed I Re-test Optimized Compound in Permeability Assays G->I H Formulation Development (SEDDS, Nanoparticles) H->I J In Vivo PK Studies I->J

Caption: A typical workflow for assessing and improving the cell permeability of 8-aminoquinoline derivatives.

Data Summary Table
AssayKey ParameterInterpretation for 8-Aminoquinoline Derivatives
PAMPA Apparent Permeability (Papp)High Papp suggests good passive diffusion potential. Low Papp indicates issues with physicochemical properties (lipophilicity, H-bonding, size).
Caco-2 Apparent Permeability (Papp A-B)Reflects overall permeability, including passive diffusion and active transport.
Caco-2 Efflux Ratio (ER)ER > 2 strongly suggests the compound is a substrate for efflux transporters like P-gp.
MDCK-MDR1 Efflux Ratio (ER)A high ER in this assay specifically confirms P-gp mediated efflux.

References

  • Baird, J. K. (2011). 8-Aminoquinolines in the treatment of malaria. In Malaria: Drugs, Disease and Post-genomic Biology (pp. 211-234). Springer, Vienna.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Mahmood, A., & Jamshaid, M. (2018). Efflux pump inhibitors in bacteria: A review on their role in combating antimicrobial resistance. Journal of basic microbiology, 58(12), 987-999.
  • Vale, N., Gouveia, M. J., & Moreira, R. (2013). Design, synthesis, and in vitro evaluation of novel 8-amino-quinoline combined with natural antioxidant acids. Molecules, 18(11), 13895-13914.
  • Wells, T. N., van Huijsduijnen, R. H., & Van Voorhis, W. C. (2015). Malaria medicines: a glass half full?. Nature reviews Drug discovery, 14(6), 424-442.
  • Pouton, C. W. (1997). Formulation of self-emulsifying drug delivery systems. Advanced drug delivery reviews, 25(1), 47-58.
  • Troutman, M. D., & Thakker, D. R. (2003). Novel insights into P-glycoprotein-mediated efflux of a basic drug, vinblastine, in Caco-2 and MDCK-MDR1 cell monolayers. Pharmaceutical research, 20(8), 1210-1224.
  • U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs.
  • Maciejewska, D., & Płazińska, A. (2022). Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications. International Journal of Molecular Sciences, 23(20), 12595.
  • Schilling, M. (2020). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
  • Jain, A. K., & Khar, R. K. (2024). Enhanced bioavailability and efficacy in antimalarial treatment through QbD approach enteric encased inclusion delivery. Pharmaceutical development and technology, 29(1), 1-13.
  • McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs.
  • Singh, K. K., & Gaikwad, A. (2011). Formulation of self-emulsifying drug delivery systems.
  • Nagayasu, T., & Sugimoto, Y. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Journal of pharmaceutical sciences, 108(12), 3926-3932.
  • U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs.
  • Sharma, P., & Garg, S. (2012). Permeability enhancement techniques for poorly permeable drugs: a review. Journal of applied pharmaceutical science, 2(6), 34.
  • Bergström, C. A. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Drug discovery today, 15(9-10), 337-343.
  • Cernicchi, G., & Sabatini, S. (2020).
  • Vale, N., & Gouveia, M. J. (2019). Primaquine revisited six decades after its discovery. European journal of medicinal chemistry, 177, 1-13.
  • Gouveia, M. J., & Vale, N. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2664.
  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay.
  • Aung, T., & et al. (2023). Enhancing Primaquine Adherence for Plasmodium vivax Malaria: A Cluster-Randomized Controlled Trial in Myanmar. The American journal of tropical medicine and hygiene, 109(5), 1085.
  • U.S. Food and Drug Administration. (2022). Practical Considerations Related to In-vitro Permeation Test Studies for Topical Products Submitted in ANDAs.
  • Merck Millipore. (n.d.). MultiScreen Caco-2 Assay System.
  • Jones, R. (2017). Optimizing Drug Solubility. Contract Pharma.
  • Kumar, A., & Singh, B. K. (2015). Synthesis and in vitro evaluation of novel 8-aminoquinoline-pyrazolopyrimidine hybrids as potent antimalarial agents. Bioorganic & medicinal chemistry letters, 25(5), 1105-1108.
  • Tiwari, R., Tiwari, G., & Rai, A. K. (2011). Self-Emulsifying Drug Delivery System: An Approach to Enhance Solubility.
  • Park, S., & et al. (2021). Primaquine Diphosphate, a Known Antimalarial Drug, Blocks Vascular Leakage Acting Through Junction Stabilization. Frontiers in pharmacology, 12, 663432.
  • Rohe, A. (2014). How to enhance drug solubility for in vitro assays?.
  • Sabatini, S., & Cernicchi, G. (2022). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Pharmaceutics, 14(10), 2095.
  • Gasser, G., & Metzler-Nolte, N. (2012). Benzimidazole-quinoline hybrids: synthesis and antimicrobial properties. Molecules, 17(11), 13545-13561.
  • Wong, M. L., & et al. (2022). Targeting Infected Host Cell Heme Metabolism to Kill Malaria Parasites. International journal of molecular sciences, 23(10), 5558.
  • Ferreira, R. J., & et al. (2021). Evaluation of the Caco-2 monolayer integrity when used for a single...
  • Chen, C. H., & et al. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
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  • Nagayasu, T., & Sugimoto, Y. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Journal of pharmaceutical sciences, 108(12), 3926-3932.
  • Zhang, Y., & et al. (2012). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. Current protocols in pharmacology, 58(1), 7-13.
  • Seelig, A. (2004).
  • Winiarczyk, D., & et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2530.
  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay.
  • Ganz, T., & et al. (2019). Caco-2 Monolayer Permeability and Stability of Chamaelirium luteum (False Unicorn) Open-Chain Steroidal Saponins. ACS omega, 4(4), 7353-7360.
  • Tzanodaskalaki, M., & et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 4(12), 1209-1213.
  • Unzue, A., & et al. (2019). Caco-2 results for key compounds (efflux ratio in parenthesis).
  • Pouton, C. W. (1997). Formulation of self-emulsifying drug delivery systems. Advanced drug delivery reviews, 25(1), 47-58.
  • Abdali, N., & et al. (2024). C7-substituted Quinolines as Potent Inhibitors of AdeG Efflux Pumps in Acinetobacter baumannii. bioRxiv.
  • Ferreira, R. J., & et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity.
  • Sharma, P., & Garg, S. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 34-39.
  • Li, X. Z., & Nikaido, H. (2009).
  • Sharma, G., & et al. (2024). Tetrahydropyridine appended 8-aminoquinoline derivatives: Design, synthesis, in silico, and in vitro antimalarial studies. Bioorganic chemistry, 150, 107674.

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Reference Data & Comparative Studies

Validation

comparative analysis of 8-aminoquinoline derivatives as fluorescent probes

In the landscape of chemical biology and materials science, the quest for sensitive and selective detection of biologically and environmentally significant analytes is paramount. Among the arsenal of molecular tools, flu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and materials science, the quest for sensitive and selective detection of biologically and environmentally significant analytes is paramount. Among the arsenal of molecular tools, fluorescent probes have emerged as a particularly powerful class due to their high sensitivity, operational simplicity, and potential for real-time monitoring. Within this class, derivatives of 8-aminoquinoline have carved out a significant niche, demonstrating remarkable utility in the detection of a variety of analytes, most notably metal ions.

This guide provides a comparative analysis of several 8-aminoquinoline-based fluorescent probes. We will delve into the structural nuances that govern their photophysical properties and analytical performance, supported by experimental data. Furthermore, we will provide detailed protocols for the synthesis of a representative probe and its application in a typical fluorescence-based assay, offering both the "how" and the "why" behind these experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these versatile molecules.

The 8-Aminoquinoline Scaffold: A Privileged Fluorophore

The 8-aminoquinoline core is an excellent platform for the design of fluorescent probes. Its inherent fluorescence is often modest, a feature that is ingeniously exploited in sensor design. The nitrogen atom of the quinoline ring and the amino group at the 8-position form a convenient bidentate chelation site. Upon binding to a target analyte, such as a metal ion, the electronic properties of the 8-aminoquinoline moiety are significantly perturbed. This perturbation often leads to a dramatic change in the fluorescence output, a phenomenon known as chelation-enhanced fluorescence (CHEF). The CHEF effect arises from the rigidification of the molecule upon metal binding, which reduces non-radiative decay pathways and consequently enhances fluorescence emission.[1]

Structural modifications to the 8-aminoquinoline backbone are key to tailoring the probe's selectivity, sensitivity, and photophysical characteristics. The introduction of amide functionalities to create 8-amidoquinolines, for instance, can enhance water solubility and introduce additional coordination sites, thereby improving both biocompatibility and binding affinity for specific metal ions.[2][3]

Comparative Analysis of 8-Aminoquinoline Derivatives

The performance of a fluorescent probe is dictated by several key photophysical parameters. The following table provides a comparative overview of selected 8-aminoquinoline derivatives, highlighting their target analytes and key performance metrics.

Probe DerivativeTarget Analyteλ_ex (nm)λ_em (nm)Stokes Shift (nm)Limit of Detection (LOD)Key Features & MechanismReference
Benzimidazole-8-aminoquinoline (L1) Zn²⁺Not SpecifiedNot SpecifiedNot Specified1.76 x 10⁻⁷ M"Turn-on" fluorescence response; high selectivity over other metal ions including Cd²⁺ and Hg²⁺.[4]
Quinoline-Benzothiazole Probe (10) Cd²⁺360Not SpecifiedNot Specified3.52 x 10⁻¹⁰ M"Turn-on" fluorescence in aqueous media; high sensitivity.[5]
Quinoline-Benzothiazole Probe (11) Cd²⁺360Not SpecifiedNot Specified4.83 x 10⁻⁹ MSimilar to Probe 10 with slightly different substitution.[5]
Dansyl-8-aminoquinoline (DAQ) pHNot SpecifiedNot SpecifiedNot SpecifiedDual pKa values (5.73 & 8.56)Dual-responsive ranges for pH sensing in aqueous solution.[6][7][6][7]
Quinoline-2-carboxaldehyde (pyridine-2-carbonyl)-hydrazine (QCPCH) Zn²⁺Not SpecifiedNot SpecifiedNot Specified72 nMRapid response time (< 3 s) and "turn-on" fluorescence.[8][8]

Expert Insights: The data clearly illustrates the versatility of the 8-aminoquinoline scaffold. By introducing different functionalities, researchers can fine-tune the probe's selectivity for various analytes. For instance, the benzimidazole-appended derivative (L1) exhibits excellent selectivity for Zn²⁺, likely due to the specific coordination geometry favored by the combined quinoline and benzimidazole nitrogen donors.[4] In contrast, the quinoline-benzothiazole probes (10 and 11) demonstrate remarkable sensitivity for Cd²⁺, showcasing how subtle changes in the heterocyclic system can dramatically alter metal ion preference.[5] The dansyl-modified probe (DAQ) highlights a different application, where the environmentally sensitive dansyl fluorophore, in conjunction with the 8-aminoquinoline core, creates a robust pH sensor.[6][7]

The CHEF Mechanism: A Deeper Look

The "turn-on" fluorescence response observed for many of these probes is often governed by the Chelation-Enhanced Fluorescence (CHEF) mechanism. In the free probe, photoinduced electron transfer (PET) from the electron-rich amino group to the quinoline ring can occur, providing a non-radiative pathway for the excited state to relax, thus quenching the fluorescence. Upon chelation of a metal ion, the lone pair of electrons on the amino nitrogen is involved in coordination, which lowers its energy and inhibits the PET process. This blockage of the non-radiative decay pathway leads to a significant enhancement of the fluorescence intensity.

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

Experimental Protocols

To bridge theory and practice, we provide detailed, self-validating protocols for the synthesis of a representative 8-aminoquinoline probe and its application in a fluorescence titration experiment.

Synthesis of Dansyl-8-aminoquinoline (DAQ)

This protocol describes the synthesis of a dansyl-appended 8-aminoquinoline probe, a versatile sensor for pH.[9]

Rationale: The dansyl chloride is a classic fluorescent labeling reagent. Its reaction with the primary amine of 8-aminoquinoline yields a sulfonamide linkage, creating a probe where the fluorescence is sensitive to the electronic environment, making it an excellent candidate for a pH sensor.

Materials:

  • 8-aminoquinoline

  • Dansyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 8-aminoquinoline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • In a separate flask, dissolve dansyl chloride (1 equivalent) in anhydrous DCM.

  • Slowly add the dansyl chloride solution to the 8-aminoquinoline solution at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to afford the pure dansyl-8-aminoquinoline probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Workflow for the synthesis of Dansyl-8-aminoquinoline.

Fluorescence Titration for Metal Ion Detection

This protocol outlines a general procedure for evaluating the response of an 8-aminoquinoline-based probe to a target metal ion.

Rationale: Fluorescence titration is a fundamental technique to quantify the binding affinity and determine the stoichiometry of the probe-analyte interaction. By systematically increasing the concentration of the metal ion, we can observe the corresponding changes in fluorescence and construct a binding isotherm.

Materials and Instruments:

  • Stock solution of the 8-aminoquinoline probe (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solution of the target metal ion salt (e.g., 10 mM ZnCl₂ in deionized water).

  • Buffer solution (e.g., HEPES or Tris-HCl at a physiological pH of 7.4).

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a working solution of the probe (e.g., 10 µM) in the chosen buffer.

  • Place a known volume of the probe working solution into a quartz cuvette.

  • Record the initial fluorescence spectrum of the probe solution.

  • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Record the fluorescence spectrum after each addition.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration.

  • Analyze the resulting titration curve to determine the binding constant (Kₐ) and stoichiometry of the complex.

Caption: Experimental workflow for fluorescence titration.

Conclusion and Future Perspectives

8-Aminoquinoline and its derivatives represent a robust and versatile class of fluorescent probes.[2][3] The ease with which their structures can be modified allows for the rational design of sensors with tailored selectivity and sensitivity for a wide array of analytes. The principles of CHEF, PET, and other photophysical phenomena provide a solid theoretical foundation for understanding their function and for developing new and improved probes.

The future of 8-aminoquinoline-based probes lies in the development of sensors with even greater performance characteristics, such as two-photon absorption for deep-tissue imaging, near-infrared emission to minimize background fluorescence, and ratiometric sensing capabilities for more accurate quantification. Furthermore, the integration of these probes into advanced materials, such as nanoparticles and polymers, will undoubtedly expand their applications in areas ranging from medical diagnostics to environmental monitoring. As our understanding of molecular recognition and fluorescence phenomena continues to grow, so too will the power and sophistication of 8-aminoquinoline-based fluorescent probes.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021).
  • Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 334-339.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021).
  • Photo physical properties of 8-hydroxy quinoline. (n.d.).
  • Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 334-339.
  • A fast-response and high-sensitive 8-amidoquinoline-based fluorescent probe for naked-eye selective detection of Zn(II) and its photophysical and bioimaging applications. (2024).
  • Recent progress in cadmium fluorescent and colorimetric probes. (2021). RSC Advances, 11(52), 32967-32985.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021).
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021).
  • Zn 2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. (2021). New Journal of Chemistry, 45(44), 20761-20768.
  • Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. (2000).
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports, 9(1), 17684.
  • Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor. (n.d.).
  • chelation-enhanced fluorescence chef: Topics by Science.gov. (n.d.). science.gov.
  • Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. (2011). Sensors, 11(12), 11265-11277.
  • Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. (2011). Sensors, 11(12), 11265-11277.
  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[5]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (2023). ACS Omega, 8(45), 42769-42779.

  • The Analysis and Synthesis of Fluorescent Cell Stains for Biomedical Applic
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022).
  • Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. (2025). BenchChem.
  • Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021). Chemistry Proceedings, 8(1), 36.

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Comparative

A Senior Application Scientist's Guide to Validating 8-Aminoquinoline-6-carboxylic Acid as a Selective Fluorescent Zinc Ion Chemosensor

Introduction: The Quest for Selective Zinc Ion Detection Zinc is the second most abundant transition metal in the human body, playing indispensable roles in a vast array of physiological and pathological processes, from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Zinc Ion Detection

Zinc is the second most abundant transition metal in the human body, playing indispensable roles in a vast array of physiological and pathological processes, from gene expression and enzymatic catalysis to neurotransmission and apoptosis. The ability to selectively detect and quantify Zn²⁺ ions in complex biological and environmental systems is therefore of paramount importance. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging.[1]

The 8-aminoquinoline scaffold has shown significant promise as a recognition motif for divalent metal ions, particularly Zn²⁺.[2] This guide introduces 8-Aminoquinoline-6-carboxylic acid (8-AQC-6) , a novel candidate for a fluorescent Zn²⁺ sensor. The strategic inclusion of a carboxylic acid moiety at the 6-position is hypothesized to enhance aqueous solubility, a common limitation of quinoline-based probes, while preserving the intrinsic metal-binding and fluorogenic properties of the 8-aminoquinoline core.[3][4]

This document provides a comprehensive, field-proven framework for the rigorous validation of 8-AQC-6's binding selectivity for zinc ions. We will proceed from fundamental photophysical characterization to meticulous selectivity and affinity studies, providing detailed, self-validating experimental protocols. This guide is designed for researchers, scientists, and drug development professionals seeking to not only understand but also implement a robust validation workflow for novel chemosensors.

Part 1: Foundational Characterization and Synthesis

Before assessing its zinc-binding properties, it is crucial to synthesize and characterize the baseline photophysical attributes of 8-AQC-6.

Proposed Synthesis of 8-Aminoquinoline-6-carboxylic acid

While various methods exist for the synthesis of quinoline derivatives, a plausible route to 8-AQC-6 can be adapted from established organic chemistry principles. A common strategy involves the construction of the quinoline ring system followed by functional group manipulation. One potential pathway starts from a suitably substituted aniline, proceeding through a Skraup-type synthesis or a related cyclization reaction to form the quinoline core, followed by nitration and subsequent reduction to install the 8-amino group. The carboxylic acid could be introduced via oxidation of a methyl group or through a palladium-catalyzed carbonylation of a bromo-substituted precursor. Researchers should consult advanced synthetic organic chemistry literature to devise a specific, optimized route.[5][6]

A Substituted Aniline Precursor B Quinoline Ring Formation (e.g., Skraup Synthesis) A->B C 6-Carboxy-Quinoline Derivative B->C D Nitration at C8 C->D E 8-Nitro-6-carboxyquinoline D->E F Reduction of Nitro Group E->F G 8-Aminoquinoline-6-carboxylic Acid (8-AQC-6) F->G

Caption: Proposed synthetic pathway for 8-AQC-6.

Core Photophysical Properties of 8-AQC-6

The intrinsic fluorescence of 8-AQC-6 forms the baseline against which all metal-induced changes are measured.

Experimental Protocol: Photophysical Characterization

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of 8-AQC-6 in a suitable solvent (e.g., DMSO or ethanol) and store it protected from light.

  • Working Solution: Prepare a working solution (e.g., 10 µM) in the desired experimental buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4).

  • Absorbance Spectrum: Record the UV-Visible absorbance spectrum from 250 nm to 600 nm using a spectrophotometer to determine the maximum absorption wavelength (λabs).

  • Emission Spectrum: Excite the working solution at its λabs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).

  • Quantum Yield Determination: Calculate the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

Part 2: Validating Zinc Binding and Selectivity

This section details the critical experiments to confirm that 8-AQC-6 selectively binds to Zn²⁺ and elicits a measurable fluorescence response. The core principle relies on Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the sensor restricts photoinduced electron transfer (PET) or other non-radiative decay pathways, leading to an increase in fluorescence intensity.

Fluorescence Response to Zinc Ions

This initial titration experiment quantifies the change in 8-AQC-6 fluorescence upon the addition of Zn²⁺.

Experimental Protocol: Fluorescence Titration with Zn²⁺

  • Prepare Solutions:

    • 8-AQC-6 Solution: Prepare a 10 µM solution of 8-AQC-6 in the experimental buffer (50 mM HEPES, 100 mM KCl, pH 7.4).

    • Zn²⁺ Stock Solution: Prepare a 1 mM stock solution of ZnCl₂ in deionized water.

  • Titration Procedure:

    • Place 2 mL of the 8-AQC-6 solution into a quartz cuvette.

    • Record the initial fluorescence spectrum (this is the "0 equivalents" reading).

    • Make sequential additions of the Zn²⁺ stock solution (e.g., 2 µL increments, corresponding to 1 µM concentration changes) to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

    • Continue additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Data Analysis: Plot the fluorescence intensity at λem against the concentration of added Zn²⁺.

cluster_workflow Fluorescence Titration Workflow A Prepare 10 µM 8-AQC-6 Solution B Record Baseline Fluorescence (F₀) A->B C Add Aliquot of Zn²⁺ Stock Solution B->C D Equilibrate & Mix C->D E Record Fluorescence (F) D->E F Repeat C-E until Fluorescence Saturates E->F E->F No Plateau G Plot F vs. [Zn²⁺] F->G F->G Plateau Reached

Caption: Workflow for fluorescence titration experiment.

Determining Binding Stoichiometry: Job's Plot Analysis

The Job's plot, or method of continuous variation, is a classic technique to determine the binding stoichiometry of a metal-ligand complex.[7]

Experimental Protocol: Job's Plot

  • Prepare Stock Solutions: Prepare equimolar stock solutions (e.g., 50 µM) of both 8-AQC-6 and ZnCl₂ in the experimental buffer.

  • Create Mixed Solutions: Prepare a series of 11 solutions in separate vials, keeping the total molar concentration constant (50 µM) but varying the mole fraction of 8-AQC-6 ([L]) and Zn²⁺ ([M]). The mole fractions of Zn²⁺ ([Zn²⁺]/([Zn²⁺]+[8-AQC-6])) should range from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0). The total volume for each solution should be identical (e.g., 2 mL).[7][8]

  • Measure Fluorescence: After allowing the solutions to equilibrate, measure the fluorescence intensity of each solution at the λem of the complex.

  • Data Analysis: Plot the fluorescence intensity against the mole fraction of Zn²⁺. The mole fraction at which the fluorescence is maximal indicates the stoichiometry of the complex. A peak at a mole fraction of 0.5 suggests a 1:1 complex, while a peak at ~0.67 would indicate a 1:2 (M:L) complex, and a peak at 0.33 would suggest a 2:1 (M:L) complex.

Validating Selectivity Against Competing Metal Ions

The hallmark of a useful chemosensor is its selectivity for the target ion over other biologically and environmentally relevant metal ions.[7]

Experimental Protocol: Selectivity and Competition Assay

  • Prepare Metal Ion Stocks: Prepare stock solutions (e.g., 1 mM) of various metal salts (chlorides or nitrates are often suitable) in deionized water. A recommended panel includes: Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, and Hg²⁺.

  • Selectivity Test:

    • To a series of cuvettes, add 2 mL of a 10 µM solution of 8-AQC-6.

    • To each cuvette, add a significant excess (e.g., 10 equivalents, to a final concentration of 100 µM) of one of the competing metal ions.

    • Record the fluorescence spectrum for each and compare the intensity to that of the 8-AQC-6 solution alone.

  • Competition Test:

    • Prepare a solution of 8-AQC-6 (10 µM) containing 10 equivalents of a competing metal ion (e.g., 100 µM Ca²⁺).

    • To this mixed solution, add 1-2 equivalents of Zn²⁺ (e.g., to a final concentration of 10-20 µM).

    • Record the fluorescence spectrum. A robust sensor will still show a significant fluorescence increase due to Zn²⁺ binding, even in the presence of a large excess of a competing ion.[7]

  • Data Presentation: Present the results as a bar graph, showing the fluorescence intensity of 8-AQC-6 in the presence of each metal ion, and in the competition experiments.

Caption: Proposed CHEF mechanism and ideal selectivity.

Part 3: Quantitative Performance Metrics

After confirming selectivity, the sensor's performance must be quantified to compare it with existing alternatives.

Determining the Binding Affinity (Kₐ)

The binding constant (Kₐ) or its inverse, the dissociation constant (Kₑ), is a critical measure of the affinity between the sensor and the metal ion. It can be calculated from the fluorescence titration data using the Benesi-Hildebrand equation, assuming a 1:1 binding stoichiometry.[9]

The equation is: 1 / (F - F₀) = 1 / (Kₐ * (Fmax - F₀) * [M]) + 1 / (Fmax - F₀)

Where:

  • F₀ is the fluorescence of the free sensor.

  • F is the fluorescence at a given metal concentration.

  • Fmax is the maximum fluorescence at saturation.

  • [M] is the concentration of the metal ion.

By plotting 1/(F - F₀) versus 1/[M], a linear relationship should be observed, and Kₐ can be calculated from the ratio of the intercept to the slope.

Calculating the Limit of Detection (LOD)

The limit of detection is the lowest concentration of Zn²⁺ that can be reliably distinguished from a blank sample.

Calculation Protocol: Limit of Detection

  • Measure Blank Samples: Record the fluorescence intensity of at least 10 blank samples (10 µM 8-AQC-6 solution without any added Zn²⁺).

  • Calculate Standard Deviation: Determine the standard deviation (σ) of the blank measurements.

  • Determine the Slope: From the initial linear portion of the fluorescence titration curve (Plot of Intensity vs. [Zn²⁺]), calculate the slope (K).

  • Calculate LOD: Use the formula: LOD = 3σ / K .[10][11]

Part 4: Comparative Analysis

To establish the utility of 8-AQC-6, its performance metrics must be objectively compared against well-established, commercially available zinc sensors.

Table 1: Comparison of Performance Metrics for Fluorescent Zn²⁺ Sensors

Feature8-AQC-6 (Projected)FluoZin-3Zinpyr-1 (ZP1)TSQ
Excitation (λex) To be determined~494 nm[12]~507 nm[13]~334-360 nm[3][14]
Emission (λem) To be determined~518 nm[12]~515 nm[13]~470-495 nm[3][14]
Dissociation Constant (Kₑ) To be determined~15 nM[15]< 1 nM[16]Micromolar range, complex behavior[17]
Fluorescence Fold-Change To be determined>50x[15]~3-5x[16]~4x (for Zn(TSQ)₂)[3]
Stoichiometry (M:L) To be determined1:1[18]1:2[16]1:2 (also forms 1:1:1 ternary complexes)[3][14]
Key Advantages Potentially improved water solubilityHigh affinity and large signal enhancementVisible light excitation, high quantum yieldCell permeable, historically significant
Key Disadvantages UncharacterizedUV excitationRelatively low fold-changeLow water solubility, can form protein adducts[19]

Conclusion and Future Outlook

This guide provides a rigorous, multi-step protocol for the comprehensive validation of 8-Aminoquinoline-6-carboxylic acid as a selective fluorescent sensor for zinc ions. By systematically characterizing its photophysical properties, quantifying its binding affinity and stoichiometry, and rigorously testing its selectivity against a panel of competing ions, researchers can generate the robust data package required to establish 8-AQC-6 as a valuable tool in the field of chemical biology.

The successful validation of 8-AQC-6 would not only introduce a new, potentially more water-soluble probe to the zinc sensing toolkit but also reinforce the utility of the 8-aminoquinoline scaffold in chemosensor design. The experimental framework detailed herein is designed to be a self-validating system, ensuring that the data generated is both reliable and directly comparable to existing standards in the literature.

References

  • Gao, Y., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 26(13), 3825. [Link]

  • Meeusen, J. W., et al. (2009). TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. ACS Chemical Biology, 4(11), 917-926. [Link]

  • Jadhav, S., et al. (2022). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. RSC Advances, 12(28), 17897-17906. [Link]

  • Stork, C. J., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. International Journal of Molecular Sciences, 24(8), 7350. [Link]

  • Royal Society of Chemistry. (n.d.). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Publishing. [Link]

  • Royal Society of Chemistry. (n.d.). Figure S13. Determination of detection limit of chemosensor 1 (10 µM)... ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Job's plot for determining the stoichiometry of the sensor H2L with Zn²⁺. ResearchGate. [Link]

  • American Chemical Society. (2015). Chemical–Biological Properties of Zinc Sensors TSQ and Zinquin: Formation of Sensor-Zn-Protein Adducts versus Zn(Sensor)2 Complexes. Inorganic Chemistry. [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC. [Link]

  • Burdette, S. C., et al. (2001). Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. Journal of the American Chemical Society, 123(32), 7831-7841. [Link]

  • Royal Society of Chemistry. (2015). The detection limit was determined from the fluorescence titration data based on a reported method. [Link]

  • Sensi, S. L., et al. (2015). Chemical-Biological Properties of Zinc Sensors TSQ and Zinquin: Formation of Sensor-Zn-Protein Adducts versus Zn(Sensor)2 Complexes. PubMed. [Link]

  • Sgarlata, C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. [Link]

  • Schmidpeter, P. A. M., et al. (2018). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. Journal of Visualized Experiments, (140), 58514. [Link]

  • Wang, Y., et al. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 27(19), 6296. [Link]

  • Royal Society of Chemistry. (2014). Supporting Information A new pyrene based highly sensitive fluorescence probe for copper(II) and fluoride with living cell application. [Link]

  • Payne, J. T., et al. (2011). The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium. Cell Calcium, 50(3), 287-294. [Link]

  • Sargsyan, A., et al. (2015). Sensor specific imaging of proteomic Zn2+ with zinquin and TSQ after cellular exposure to N-ethylmaleimide. Metallomics. [Link]

  • American Chemical Society. (2018). Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. Journal of Chemical Education. [Link]

  • Sensi, S. L., et al. (2011). Reactions of the fluorescent sensor, Zinquin, with the zinc-proteome: adduct formation and ligand substitution. SciSpace. [Link]

  • American Chemical Society. (2011). Highly Selective and Sensitive Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions in Aqueous Media. Organic Letters. [Link]

  • Harvey, D. (2021). Complexation Titration. Chemistry LibreTexts. [Link]

  • ResearchGate. (2019). Fluorescence assays: limit of detection. [Link]

  • Jakobs, M. F., et al. (2023). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]

  • ResearchGate. (n.d.). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. [Link]

  • University of Wisconsin-Madison. (2013). Zinc Chemical Biology: The Pursuit of the Intracellular Targets of Zinquin. Minds@UW. [Link]

  • SlidePlayer. (2019). Complexometric Titration. [Link]

  • Wasatch Photonics. (n.d.). LOD in Fluorescence. [Link]

  • American Chemical Society. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]

  • Visscher, A., et al. (2016). Highly selective and sensitive fluorescence detection of Zn 2+ and Cd 2+ ions by using an acridine sensor. RSC Publishing. [Link]

  • Nolan, E. M., et al. (2006). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. Journal of the American Chemical Society, 128(49), 15374-15376. [Link]

  • Chyan, W., et al. (2013). Reaction-based fluorescent sensor for investigating mobile Zn[superscript 2+] in mitochondria of healthy versus cancerous prostate cells. MIT Open Access Articles. [Link]

  • Beltran, A., et al. (2012). The Limit of Detection. LCGC International. [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ResearchGate. [Link]

  • Petering, D. H., et al. (2011). Reaction of the Zinc Sensor FluoZin-3 with Zn7-metallothionein: Inquiry into the Existence of a Proposed Weak Binding Site. Journal of Inorganic Biochemistry, 105(11), 1509-1516. [Link]

  • Al-Tel, T. H. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

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Validation

A Comparative Guide to the Characterization of Novel 8-Aminoquinoline-6-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system is a cornerstone of medicinal chemistry, rec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to the development of numerous therapeutic agents.[1] Within this class, two specific pharmacophores have garnered significant attention for their distinct biological profiles: the 8-aminoquinoline moiety and the quinoline-6-carboxylic acid scaffold.

The 8-aminoquinoline core is famously represented by the antimalarial drug Primaquine and its successor, Tafenoquine.[1][2] Its mechanism often involves the generation of reactive oxygen species (ROS), inducing oxidative stress in parasites, and its derivatives have shown significant potential as anticancer and antimicrobial agents.[2][3] Separately, derivatives of quinoline-6-carboxylic acid have been synthesized and identified as potent and selective enzyme inhibitors, notably against ectonucleotidases, which play a role in tumor immune evasion.[4]

This guide presents a comparative framework for the synthesis and characterization of a novel class of compounds that strategically combines these two key pharmacophores: 8-aminoquinoline-6-carboxylic acid derivatives . By creating amide derivatives at the 6-position, we aim to explore the synergistic potential of merging a known bioactive core (8-aminoquinoline) with a functional handle (6-carboxamide) known to confer potent enzyme inhibitory activity. We will provide a proposed synthetic pathway, detailed protocols for characterization, and a comparative analysis against established alternatives.

Proposed Synthesis and Structural Characterization

The synthesis of novel 8-aminoquinoline-6-carboxamide derivatives requires a multi-step approach that logically combines established synthetic methodologies. A crucial consideration is the presence of two nucleophilic sites: the 8-amino group and the 6-carboxylic acid. To achieve selective derivatization of the carboxylic acid, the 8-amino group must first be protected.

Causality in Experimental Design:

The choice of a protecting group is critical. The tert-Butoxycarbonyl (Boc) group is an ideal candidate due to its stability in the conditions required for amide coupling and its straightforward removal under acidic conditions, which are unlikely to affect the newly formed amide bond or the quinoline core. Amide coupling is proposed via an acid chloride intermediate, a reliable and high-yielding method for forming robust amide bonds.[4]

G cluster_synthesis Proposed Synthetic Pathway A 8-Aminoquinoline- 6-carboxylic acid (Starting Material) B Step 1: Protection of Amino Group (Boc)2O, Base A->B Protection C Boc-Protected Intermediate B->C D Step 2: Acid Chloride Formation SOCl2 or (COCl)2 C->D Activation E Acyl Chloride Intermediate D->E F Step 3: Amide Coupling R-NH2 (Various Amines) E->F Derivatization G Protected Amide Derivative F->G H Step 4: Deprotection TFA or HCl G->H Final Step I Final Product: 8-Aminoquinoline-6-carboxamide Derivative H->I

Caption: Proposed synthetic pathway for novel 8-aminoquinoline-6-carboxamide derivatives.

Spectroscopic Characterization:

The successful synthesis of these novel derivatives would be confirmed using standard spectroscopic techniques. The structural characterization is a self-validating step in the workflow, ensuring the identity and purity of the compounds before biological evaluation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectra should confirm the presence of protons on the quinoline core, the amide N-H proton (often a broad singlet), and signals corresponding to the specific 'R' group of the amine used in the coupling step. The disappearance of the carboxylic acid proton signal and the appearance of the amide proton signal would be key indicators of a successful reaction.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would confirm the carbon skeleton, with a characteristic signal for the amide carbonyl carbon appearing around 165-170 ppm.[5]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Successful amide formation would be evidenced by the appearance of a strong carbonyl (C=O) stretching band around 1650 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹.[4]

  • HRMS (High-Resolution Mass Spectrometry): This provides the most definitive evidence of the compound's identity by confirming its exact molecular weight and elemental composition.[5]

Comparative Biological Evaluation: A Proposed Framework

The central hypothesis is that by combining the 8-aminoquinoline scaffold with a 6-carboxamide moiety, the resulting derivatives may exhibit a unique, and potentially enhanced, biological activity profile compared to compounds containing only one of these pharmacophores. We propose a comparative screening workflow to test this hypothesis.

G cluster_workflow Biological Evaluation Workflow A Library of Novel 8-Aminoquinoline-6-carboxamides B Primary Screening: Antiproliferative Activity (MTT Assay vs. Cancer Cell Lines) A->B C Primary Screening: Antimicrobial Activity (MIC Assay vs. Bacterial Strains) A->C F Hit Identification & Lead Prioritization B->F Compare Data C->F Compare Data D Comparator 1: 8-Aminoquinoline Analogs (e.g., Primaquine) D->B D->C E Comparator 2: Quinoline-6-carboxamide Analogs E->B E->C G Secondary Assays: Mechanism of Action Studies (e.g., Enzyme Inhibition, ROS Assay) F->G Validate Hits

Caption: Proposed workflow for the comparative biological evaluation of novel derivatives.

Performance Comparison with Alternatives

The performance of the novel derivatives will be benchmarked against two classes of compounds.

  • Alternative 1: Classic 8-Aminoquinolines (e.g., Primaquine): These compounds are known for their antimalarial and emerging anticancer activities, often linked to redox cycling and oxidative stress.[2] Our novel derivatives might exhibit improved potency or a different spectrum of activity due to the 6-carboxamide group, which could influence solubility, cell permeability, and target engagement.

  • Alternative 2: Quinoline-6-Carboxamide Derivatives: This class has demonstrated potent activity as ectonucleotidase inhibitors, a mechanism relevant to cancer immunotherapy.[4] The addition of the 8-amino group to this scaffold could introduce new mechanisms of action (e.g., metal chelation, ROS generation) or enhance the existing enzyme inhibitory activity through additional binding interactions.

Data Presentation: Quantitative Comparison

The following tables summarize the known activity of a relevant comparator compound and provide a template for evaluating the novel derivatives.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundTarget/MechanismA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
Comparator: Quinoline-6-carboxamide (4k) [4]Ectonucleotidase (h-ENPP1) InhibitorN/AN/AN/A
Novel Derivative 1 (Hypothetical) TBDEvaluateEvaluateEvaluate
Novel Derivative 2 (Hypothetical) TBDEvaluateEvaluateEvaluate
(N/A: Data Not Available for these specific cell lines in the cited source. The IC₅₀ for compound 4k against h-ENPP1 is 0.11 ± 0.02 µM[4])

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Comparator: 8-AQ-Cu-5Nu Complex [2]>256>256>256
Novel Derivative 1 (Hypothetical) EvaluateEvaluateEvaluate
Novel Derivative 2 (Hypothetical) EvaluateEvaluateEvaluate
(Note: The comparator is a metal complex of 8-aminoquinoline, showing activity against other Gram-negative strains like P. shigelloides at 256 µg/mL[2])

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and evaluation of the title compounds.

Protocol 1: General Synthesis of an 8-Aminoquinoline-6-carboxamide Derivative
  • Rationale: This four-step protocol ensures selective and efficient amide bond formation by protecting the more reactive amino group before activating the carboxylic acid for coupling. Each step includes a purification process to ensure the purity of the intermediates, which is critical for the success of subsequent steps and the final biological assays.

  • Step 1: Protection of 8-Aminoquinoline-6-carboxylic acid

    • Dissolve 8-aminoquinoline-6-carboxylic acid (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water).

    • Add a base such as sodium hydroxide (2.5 eq).

    • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and stir the mixture at room temperature for 12-18 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Acidify the mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Step 2: Formation of the Acyl Chloride

    • Suspend the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

    • Add thionyl chloride (SOCl₂, 3.0 eq) dropwise at 0°C.[4]

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the solid dissolves.

    • Monitor completion by TLC (by quenching a small aliquot with methanol and checking for ester formation).

    • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

  • Step 3: Amide Coupling

    • Dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 2.0 eq) in anhydrous DCM.

    • Add a solution of the crude acyl chloride in DCM dropwise at 0°C.

    • Stir the reaction at room temperature for 6-12 hours.

    • Monitor completion by TLC.

    • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel) to obtain the protected amide derivative.

  • Step 4: Boc Deprotection

    • Dissolve the purified protected amide derivative in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-3 hours.

    • Monitor deprotection by TLC.

    • Remove the solvent and excess acid under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the final product, often as a salt. Filter and dry to obtain the pure 8-aminoquinoline-6-carboxamide derivative.

Protocol 2: Antiproliferative MTT Assay
  • Rationale: The MTT assay is a robust, colorimetric method for assessing cell viability.[6] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, providing a quantitative measure of cytotoxicity. The protocol includes controls to ensure the validity of the results: wells with media alone (background), cells with vehicle (negative control), and cells with a known cytotoxic agent (positive control).

  • Cell Seeding:

    • Trypsinize and count cells (e.g., A549, MCF-7).

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.[7]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.[7]

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine IC₅₀ values using non-linear regression analysis.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Rationale: The broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol provides a quantitative assessment of antibacterial potency and is essential for comparing the efficacy of novel compounds.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first column, resulting in a 100 µL volume.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator like resazurin can be added to aid visualization, or the optical density at 600 nm can be measured with a plate reader.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4251. [Link]

  • Nuchanart, P., Worachart, C., Isharody, C., Prachayasittikul, S., & Prachayasittikul, V. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Excli Journal, 15, 243–253. [Link]

  • Joaquim, A. R. L., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 16953–16991. [Link]

  • Di Trocchio, F., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1092. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Al-Dhfyan, A., & Al-Suwaidan, I. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Heterocyclic Chemistry, 51(S1), E1-E15. [Link]

  • Khan, I., et al. (2024). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

  • Joaquim, A. R. L., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. ResearchGate. [Link]

  • Ashley, E. A., & Phyo, A. P. (2018). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene, 99(1), 1-2. [Link]

  • Not available.
  • Spagnuolo, L., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 18, 3370–3403. [Link]

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  • Bouzian, A., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 27(23), 8206. [Link]

  • Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 240, 112110. [Link]

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Comparative

A Comparative Guide to the Efficacy of 8-Aminoquinoline Antimalarials

For decades, the 8-aminoquinoline class of drugs has been the cornerstone of malaria eradication efforts, uniquely capable of targeting the dormant liver-stage parasites, or hypnozoites, of Plasmodium vivax and Plasmodiu...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the 8-aminoquinoline class of drugs has been the cornerstone of malaria eradication efforts, uniquely capable of targeting the dormant liver-stage parasites, or hypnozoites, of Plasmodium vivax and Plasmodium ovale that are responsible for relapse.[1][2] This guide provides a comprehensive comparison of the efficacy of key 8-aminoquinoline antimalarials, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanisms, comparative clinical data, and experimental considerations for primaquine, tafenoquine, and the historical compound, pamaquine.

The Critical Role of 8-Aminoquinolines in Malaria Radical Cure

Unlike most antimalarials that target the blood-stage of the parasite, 8-aminoquinolines exhibit broad activity against asexual and sexual blood stages, developing liver-stage parasites (hepatic schizonts), and most importantly, the latent hypnozoites.[3] This ability to eradicate all parasite forms from the body is termed "radical cure."[3] The prevention of relapse is crucial for reducing patient morbidity and interrupting the transmission cycle of P. vivax, the most widespread human malaria parasite.[4]

The therapeutic efficacy of these compounds is intrinsically linked to their metabolic activation.[5] It is believed that their antimalarial activity is not from the parent drug itself, but from its metabolites.[6] This metabolic process, however, is also responsible for the primary safety concern associated with this drug class: hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][7]

Comparative Efficacy of Key 8-Aminoquinolines

A direct comparison of the leading 8-aminoquinolines reveals significant differences in their clinical profiles, largely driven by their pharmacokinetic properties and metabolic pathways.

Primaquine: The Gold Standard with Limitations

For over 70 years, primaquine has been the only widely available drug for the radical cure of P. vivax and P. ovale malaria.[2] Its efficacy is a function of the total dose administered, with a standard 14-day course of 15 mg daily (total dose of 3.5 mg/kg) preventing over 90% of relapses for long-latency P. vivax strains.[1] Higher doses (total of 7 mg/kg) are often required for the more frequently relapsing strains found in East Asia and Oceania.[1]

Mechanism of Action: Primaquine's mode of action is complex and not fully elucidated, but it is understood to be a prodrug that requires metabolic activation by host enzymes, primarily cytochrome P450 2D6 (CYP2D6), to generate reactive oxygen species (ROS) that are toxic to the parasite.[2][5][8]

Efficacy Highlights:

  • Radical Cure: Highly effective when the full course is completed.

  • Gametocytocidal Activity: Potent against mature P. falciparum gametocytes, playing a role in reducing transmission.[1] A single low dose (0.25 mg/kg) is now recommended for this purpose.[1]

  • Prophylaxis: Demonstrates causal prophylactic activity against both P. falciparum and P. vivax by killing early liver stages.[9]

Limitations:

  • Short Half-Life: Primaquine has a short plasma half-life of approximately 6 hours, necessitating daily dosing for 14 days, which can lead to poor adherence.[7]

  • G6PD Deficiency: The primary drawback is the risk of inducing acute hemolytic anemia in individuals with G6PD deficiency.[1] This requires G6PD screening prior to treatment, which is often unavailable in resource-limited settings.[1]

  • CYP2D6 Polymorphisms: Individuals with reduced CYP2D6 activity may not effectively metabolize primaquine, potentially leading to reduced efficacy.[1]

Tafenoquine: A Single-Dose Advancement

Tafenoquine, an analog of primaquine, represents a significant advancement in the radical cure of P. vivax malaria. Approved by the FDA, it offers the major advantage of a single-dose regimen.[10]

Mechanism of Action: The precise mechanism of tafenoquine is still under investigation but is thought to be similar to other 8-aminoquinolines, involving the generation of ROS.[11][12] However, some studies suggest its activation may be less dependent on hepatic metabolism compared to primaquine.[8]

Efficacy Highlights:

  • Single-Dose Radical Cure: A single 300 mg dose of tafenoquine has been shown to be effective in preventing P. vivax relapse.[13] In a retrospective study in Brazil, single-dose tafenoquine was more effective than a 7-day course of primaquine in preventing recurrence at day 90.[14]

  • Long Half-Life: Tafenoquine has a much longer terminal half-life of about 14 days, enabling the single-dose regimen.[7][12]

  • Prophylaxis: Also approved for malaria prophylaxis.[7]

Limitations:

  • G6PD Deficiency: Like primaquine, tafenoquine can cause severe hemolysis in G6PD-deficient individuals and is contraindicated in those with less than 70% of normal G6PD activity.[3]

  • Hemoglobin Drop: Clinical trials have shown a decrease in hemoglobin levels even in G6PD-normal patients, although not significantly different from primaquine.[15]

Pamaquine (Plasmoquine): The Historical Precursor

Pamaquine was the first synthetic 8-aminoquinoline antimalarial.[1] Its use was largely discontinued due to its narrow therapeutic window and higher toxicity compared to primaquine.[1] Historical studies, however, provide valuable insights into the structure-activity relationships within this drug class. For instance, co-administration of pamaquine with quinacrine was found to increase methemoglobinemia, a side effect of 8-aminoquinolines.[9]

Quantitative Comparison of Efficacy and Safety

The following table summarizes key comparative data for primaquine and tafenoquine.

FeaturePrimaquineTafenoquine
Primary Indication Radical cure of P. vivax & P. ovale malaria; P. falciparum gametocytocide.[1]Radical cure of P. vivax malaria; Prophylaxis.[7][10]
Standard Regimen 15-30 mg daily for 14 days.[1]Single 300 mg dose.[13]
Half-Life ~6 hours.[7]~14 days.[7]
Efficacy (Relapse Prevention) >90% with good adherence.[1]Non-inferior to primaquine in clinical trials.[15]
Gametocytocidal Activity Potent against P. falciparum gametocytes.[1]Activity against P. vivax hypnozoites is its primary strength.
Primary Safety Concern Hemolysis in G6PD-deficient individuals.[1]Hemolysis in G6PD-deficient individuals.[3]
Metabolism Dependent on CYP2D6 for activation.[5]Mechanism of activation still under investigation.[11]

Experimental Protocols for Efficacy Assessment

The evaluation of 8-aminoquinoline efficacy, particularly against hypnozoites, requires specialized experimental models and assays.

In Vitro Hypnozoite Activity Assays

The development of robust in vitro models for P. vivax liver stages has been a significant challenge. However, recent advancements have made this possible.

Protocol: Micropatterned Primary Human Hepatocyte Co-Cultures (MPCCs) for P. vivax Hypnozoite Drug Susceptibility [16][17]

  • Cell Culture: Co-culture primary human hepatocytes with stromal cells on micropatterned plates to create a supportive microenvironment.

  • Sporozoite Infection: Infect the hepatocyte cultures with P. vivax sporozoites.

  • Drug Treatment: After infection, apply the test 8-aminoquinoline compounds at various concentrations.

  • Parasite Monitoring: Monitor the development of both schizonts (growing forms) and hypnozoites (small, non-dividing forms) over time using immunofluorescence microscopy.

  • Data Analysis: Quantify the number and size of schizonts and hypnozoites in treated versus untreated wells to determine the drug's effect on each stage.

Causality: The use of primary human hepatocytes provides a physiologically relevant system.[16] Distinguishing between schizonticidal and hypnozoitocidal activity is critical for evaluating the radical cure potential of a compound.[18]

In Vivo Efficacy Models

The rhesus macaque model infected with P. cynomolgi has historically been the primary animal model for studying relapsing malaria and the efficacy of 8-aminoquinolines.[3]

Protocol: P. cynomolgi - Rhesus Macaque Model for Radical Cure Efficacy

  • Infection: Infect rhesus macaques with P. cynomolgi sporozoites.

  • Blood-Stage Treatment: Once blood-stage parasitemia is established, treat the animals with a blood schizontocidal agent (e.g., chloroquine) to clear the acute infection.

  • 8-Aminoquinoline Treatment: Administer the test 8-aminoquinoline according to the desired regimen.

  • Relapse Monitoring: Monitor the animals for the recurrence of blood-stage parasitemia over a prolonged period (several months). The absence of relapse indicates radical cure.

  • Control Group: Include a control group that receives only the blood schizontocidal treatment to confirm the natural relapse pattern of the parasite strain.

Causality: This model closely mimics human P. vivax infection, with the development of hypnozoites and subsequent relapses.[3] The "total dose effect," where the overall efficacy is dependent on the total amount of drug administered rather than the specific dosing schedule, was established using this model.[3]

Visualizing Key Concepts

Signaling Pathways and Experimental Workflows

cluster_0 Mechanism of 8-Aminoquinoline Action 8-AQ Prodrug 8-AQ Prodrug Host CYP Enzymes (e.g., CYP2D6) Host CYP Enzymes (e.g., CYP2D6) 8-AQ Prodrug->Host CYP Enzymes (e.g., CYP2D6) Metabolic Activation Active Metabolites Active Metabolites Host CYP Enzymes (e.g., CYP2D6)->Active Metabolites Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Active Metabolites->Reactive Oxygen Species (ROS) Redox Cycling Parasite Death (Hypnozoite) Parasite Death (Hypnozoite) Reactive Oxygen Species (ROS)->Parasite Death (Hypnozoite) Oxidative Stress

Caption: Hypothesized mechanism of 8-aminoquinoline bioactivation and parasiticidal action.

cluster_1 In Vivo Radical Cure Efficacy Workflow Infect Rhesus with P. cynomolgi Infect Rhesus with P. cynomolgi Blood-Stage Parasitemia Blood-Stage Parasitemia Infect Rhesus with P. cynomolgi->Blood-Stage Parasitemia Treat with Blood Schizontocide Treat with Blood Schizontocide Blood-Stage Parasitemia->Treat with Blood Schizontocide Administer Test 8-AQ Administer Test 8-AQ Treat with Blood Schizontocide->Administer Test 8-AQ Monitor for Relapse Monitor for Relapse Administer Test 8-AQ->Monitor for Relapse Radical Cure Achieved Radical Cure Achieved Monitor for Relapse->Radical Cure Achieved No Parasitemia Relapse Occurs Relapse Occurs Monitor for Relapse->Relapse Occurs Parasitemia Detected

Caption: Experimental workflow for assessing radical cure efficacy in the rhesus macaque model.

Future Directions and Conclusion

The development of tafenoquine marks a significant step forward in the fight against relapsing malaria, primarily by addressing the adherence challenges associated with primaquine. However, the risk of hemolysis in G6PD-deficient individuals remains a major hurdle for both drugs.[3] Future research should focus on:

  • Developing safer 8-aminoquinolines: Compounds with a wider therapeutic window and reduced hemolytic potential are urgently needed.

  • Point-of-care G6PD diagnostics: Accurate and affordable tests are essential for the safe deployment of 8-aminoquinolines in the field.

  • Understanding resistance: While resistance to the hypnozoitocidal activity of 8-aminoquinolines has not been documented, continued surveillance is necessary.[1]

References

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  • Deu, E., Yang, J., De Toca, A. M., Wang, J., Johnson, M., & Lin, G. (2022). Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. British Journal of Haematology, 197(5), 639-651. [Link]

  • Patsnap. (2024). What are the side effects of Primaquine Phosphate? Synapse. [Link]

  • Watson, J. A., Commons, R. J., & White, N. J. (2022). The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis. PLoS Medicine, 19(12), e1004149. [Link]

  • de Lacerda, M. V. G., da Silva, S. A. M., de Souza, R. M., & de Almeida, A. C. G. (2024). Operational effectiveness of tafenoquine and primaquine for the prevention of Plasmodium vivax recurrence in Brazil: a retrospective observational study. The Lancet Regional Health - Americas, 31, 100693. [Link]

  • Dembele, L., Franetich, J. F., & Luty, A. J. (2011). Towards an In Vitro Model of Plasmodium Hypnozoites Suitable for Drug Discovery. PLoS ONE, 6(3), e18162. [Link]

  • World Health Organization. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 59(3), 397-406. [Link]

  • Camarda, G. (2020). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites (Doctoral dissertation, Liverpool School of Tropical Medicine). [Link]

  • MESA. (n.d.). Diagnostic tests for detecting risk of Plasmodium vivax relapse. [Link]

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  • Gural, N., Mancio-Silva, L., Miller, A. B., Galstian, A., Butty, V. L., Levine, S. S., ... & Bhatia, S. N. (2018). In vitro culture, drug sensitivity, and transcriptome of plasmodium vivax hypnozoites. Cell Host & Microbe, 23(3), 395-406.e4. [Link]

  • Galappaththy, G. N. L., Tharyan, P., & Kirubakaran, R. (2014). Safety of 8-aminoquinolines given to people with G6PD deficiency: Protocol for systematic review of prospective studies. BMJ Open, 4(5), e004664. [Link]

  • Haston, M. A., & Mace, K. E. (2019). Guidance for Using Tafenoquine for Prevention and Antirelapse Therapy for Malaria — United States, 2019. MMWR. Morbidity and Mortality Weekly Report, 68(46), 1063-1068. [Link]

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Validation

The 8-Aminoquinoline Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

The 8-aminoquinoline core is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound therapeutic impact. Historically anchored as the first synthetic antimalarial agent, this privileg...

Author: BenchChem Technical Support Team. Date: February 2026

The 8-aminoquinoline core is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound therapeutic impact. Historically anchored as the first synthetic antimalarial agent, this privileged scaffold has since demonstrated a broad spectrum of biological activities, propelling it to the forefront of drug discovery efforts in oncology, infectious diseases, and neurodegenerative disorders. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 8-aminoquinoline derivatives, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals. We will dissect the critical structural modifications that govern the therapeutic efficacy of these compounds and provide detailed protocols for their biological evaluation.

The Antimalarial Landscape: From Primaquine to Novel Radical Cures

The journey of 8-aminoquinolines began with their pivotal role in combating malaria, particularly their unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, a feat known as radical cure.[1][2] Primaquine, the archetypal 8-aminoquinoline, has been a mainstay in malaria treatment for decades.[3] However, its use is hampered by the risk of hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1] This has driven extensive research into developing safer and more effective analogues.

Core Structure-Activity Relationship Insights

The antimalarial activity of 8-aminoquinolines is intricately linked to specific structural features:

  • The Quinoline Nucleus: While essential, some studies have shown that replacing the quinoline ring with a naphthalene moiety can retain some activity, suggesting it is not absolutely indispensable for tissue schizontocidal action.[4]

  • The 8-Amino Linker: The amino group at the 8-position is a critical pharmacophoric feature.

  • The Diamine Side Chain: The nature and length of the alkyl diamine side chain at the 8-position significantly influence both efficacy and toxicity. Modifications to this chain are a primary focus of synthetic efforts.

  • The 6-Methoxy Group: The presence of a methoxy group at the 6-position of the quinoline ring is a hallmark of potent antimalarial 8-aminoquinolines like primaquine and has been shown to enhance activity.[4]

Comparative Analysis of Antimalarial 8-Aminoquinoline Derivatives

The following table summarizes the in vitro activity of key 8-aminoquinoline derivatives against Plasmodium falciparum, highlighting the impact of structural modifications.

DerivativeKey Structural Modification(s)P. falciparum Strain(s)IC50Reference(s)
Primaquine Prototypical 8-aminoquinolineK1 (chloroquine-resistant)100-1000 µg/mL[5]
Tafenoquine 5-phenoxy and 2,6-dimethoxy substitutionsP. vivax (clinical)Single 300mg dose prevents relapse[6]
WR 249420 Modified side chainMultiple50-100 nM[5]
WR 251855 Modified side chainMultiple50-100 nM[5]
10c 4-methyl-5-(substituted phenoxy)P. yoelii (in vivo)4-8 times more active than primaquine[7]
5-Aryl derivatives Aryl group at position 5Drug-resistant strainsIC50 values ranging from 5 to 8 µM[8]

Causality Behind Experimental Choices: The focus on modifying the side chain and substitutions on the quinoline ring, particularly at the 5-position, is a rational approach to improving the therapeutic index. The goal is to dissociate the structural requirements for antimalarial efficacy from those responsible for the metabolic activation pathway that leads to hemolytic toxicity. The development of tafenoquine, with its extended half-life allowing for a single-dose regimen, exemplifies the success of this strategy.[9][10]

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a robust and widely used method to determine the 50% inhibitory concentration (IC₅₀) of compounds against the erythrocytic stages of P. falciparum.[11][12]

Principle: The SYBR Green I dye intercalates with parasitic DNA. The resulting fluorescence is proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., NF54 strain) in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. The culture should be maintained in human O+ erythrocytes at a 2% hematocrit and incubated at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, and 90% N₂).

  • Drug Preparation: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Perform serial dilutions of the stock solution in the complete parasite medium to achieve the desired final concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, add 100 µL of the parasite culture (adjusted to 1% parasitemia and 2% hematocrit) to each well. Then, add 100 µL of the serially diluted test compounds to the respective wells. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Following incubation, add 100 µL of SYBR Green I lysis buffer (containing 1:5000 dilution of the stock dye) to each well.[12] Gently mix and incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence (from uninfected red blood cells). Normalize the fluorescence values to the untreated control (representing 100% growth). Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

G cluster_workflow SYBR Green I Assay Workflow culture Parasite Culture (P. falciparum) plate_setup 96-well Plate Setup (Parasites + Drugs) culture->plate_setup drug_prep Drug Dilution drug_prep->plate_setup incubation 72h Incubation plate_setup->incubation lysis_staining Lysis & SYBR Green I Staining incubation->lysis_staining readout Fluorescence Reading lysis_staining->readout analysis IC50 Calculation readout->analysis

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Emerging Frontiers: 8-Aminoquinolines in Cancer Therapy

Recent research has unveiled the significant anticancer potential of 8-aminoquinoline derivatives.[5] These compounds have been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in preclinical models.[5]

Mechanisms of Anticancer Action

The anticancer activity of 8-aminoquinolines is thought to be multifactorial, involving:

  • Generation of Reactive Oxygen Species (ROS): Similar to their antimalarial mechanism, these compounds can induce oxidative stress within cancer cells, leading to apoptosis.[5]

  • Inhibition of Signaling Pathways: They have been shown to inhibit critical cell survival pathways such as the PI3K/Akt/mTOR pathway.[5]

  • Metal Chelation: The ability of the 8-aminoquinoline scaffold to chelate metal ions can disrupt essential metalloenzymes in cancer cells.

Comparative Analysis of Anticancer 8-Aminoquinoline Derivatives

The following table presents the cytotoxic activity of various 8-aminoquinoline derivatives against different human cancer cell lines.

DerivativeKey Structural Modification(s)Cancer Cell LineIC50 (µg/mL)Reference(s)
5,7-Dibromo-8-hydroxyquinoline Bromination at 5 & 7 positions, 8-OH groupC6 (rat brain tumor)6.7-25.6[5]
HeLa (cervix carcinoma)6.7-25.6[5]
HT29 (colon carcinoma)6.7-25.6[5]
1,4-Naphthoquinone hybrids (6 & 7) Naphthoquinone moietyA549 (lung cancer)Higher activity than oxygen-linked hybrids[13]
8AQ-Cu-5Iu & 8AQ-Cu-5Nu Copper complexes with uracil ligandsMOLT-3 (leukemia)Promising activity[14]

Causality Behind Experimental Choices: The exploration of halogenated and metal-complexed 8-aminoquinolines is a strategic approach to enhance their anticancer properties. Halogenation can improve lipophilicity and cell permeability, while metal complexation can introduce novel mechanisms of action and improve targeting. The use of hybrid molecules, such as those incorporating naphthoquinones, aims to combine the cytotoxic properties of both pharmacophores.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and the cytotoxic effects of chemical compounds.[6][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HT29) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 8-aminoquinoline derivatives in the cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: After the incubation period, carefully remove the medium containing the test compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for formazan crystal formation.

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_sar General SAR of 8-Aminoquinolines Core 8-Aminoquinoline Scaffold Ring_Subs Quinoline Ring Substitutions (e.g., 6-OCH3, 5-Aryl, Halogens) Core->Ring_Subs Modulation Side_Chain 8-Amino Side Chain (Length, Branching) Core->Side_Chain Modulation Metal_Complex Metal Complexation (e.g., Copper) Core->Metal_Complex Enhancement Activity Biological Activity (Antimalarial, Anticancer, etc.) Ring_Subs->Activity Impacts Side_Chain->Activity Impacts Metal_Complex->Activity Impacts

Caption: Key structural elements influencing the bioactivity of 8-aminoquinolines.

Tackling Neglected Diseases: 8-Aminoquinolines against Leishmaniasis

8-Aminoquinoline derivatives have also demonstrated significant potential as antileishmanial agents.[3] Tafenoquine, for instance, has shown potent in vitro activity against various Leishmania species, including L. donovani, the causative agent of visceral leishmaniasis.[16]

Structure-Activity Relationship in Antileishmanial Derivatives

Key SAR findings for antileishmanial 8-aminoquinolines include:

  • Substitutions on the Quinoline Ring: The presence of a 4-methyl group and methoxy groups at the 5 and 6 positions can enhance activity.

  • The 8-Amino Side Chain: The precise composition of the side chain appears to have a less pronounced effect on antileishmanial activity compared to its impact on antimalarial efficacy.

Comparative Analysis of Antileishmanial 8-Aminoquinoline Derivatives
DerivativeTarget SpeciesKey FindingIC50 / ED50Reference(s)
Tafenoquine Leishmania spp. (in vitro)Active against SbV-sensitive & resistant strainsIC50: 0.1-4.0 µM[16]
L. donovani (in vivo, mice)Oral administrationED50: 1.2-3.5 mg/kg for 5 days[16]
Sitamaquine L. donovani (hamster model)708 times more active than meglumine antimoniateN/A[3]

Trustworthiness of Protocols: The experimental protocols described herein are based on well-established, validated methods widely used in the scientific community. Their self-validating nature comes from the inclusion of appropriate positive and negative controls, which ensure the reliability and reproducibility of the results.

Conclusion and Future Perspectives

The 8-aminoquinoline scaffold remains a highly valuable and versatile platform in drug discovery. The extensive body of research on its SAR has provided a clear roadmap for the rational design of new derivatives with improved efficacy and safety profiles. While the primary focus has been on antimalarial agents, the promising anticancer and antileishmanial activities of these compounds underscore the broad therapeutic potential of this chemical class. Future research will likely focus on elucidating the precise molecular targets of these compounds in different disease contexts and leveraging this knowledge to develop next-generation 8-aminoquinoline-based therapeutics. The use of metal complexes and hybrid molecules represents an exciting avenue for further exploration.

References

  • Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - NIH. [Link]

  • 8-Aminoquinoline – Knowledge and References - Taylor & Francis. [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs - IRIS. [Link]

  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC. [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons | ACS Omega. [Link]

  • Synthesis of Primaquine and Certain of its Analogs1 | Journal of the American Chemical Society. [Link]

  • In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC - NIH. [Link]

  • Antileishmanial and antitrypanosomal activities of the 8-aminoquinoline tafenoquine - PubMed. [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC - NIH. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. [Link]

  • [Synthesis of primaquine analogues and their antimalarial activity in mice] - PubMed. [Link]

  • 8-Aminoquinoline Therapy for Latent Malaria | Clinical Microbiology Reviews - ASM Journals. [Link]

  • Chemical Structure of 8-Aminoquinoline. | Download Scientific Diagram - ResearchGate. [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PubMed Central. [Link]

  • Chemical structure of primaquine and tafenoquine. - ResearchGate. [Link]

  • Recent developments in 8-aminoquinoline antimalarials - SciSpace. [Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. [Link]

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. [Link]

  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment - JSciMed Central. [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

  • Structure and Antiparasitic Activity Relationship of Alkylphosphocholine Analogues against Leishmania donovani - MDPI. [Link]

  • Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria - MDPI. [Link]

  • An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. [Link]

  • Discovery of 8-hydroxy-2-quinoline carbaldehyde derivatives as inhibitors for M1 aminopeptidase of Leishmania donovani - PubMed. [Link]

  • 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - NIH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of 8-Aminoquinoline Derivatives in Cellular Imaging

Welcome to this in-depth technical guide on the validation of 8-aminoquinoline (8-AQ) derivatives for cellular imaging. As researchers and drug development professionals, our goal is to utilize tools that provide clear,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the validation of 8-aminoquinoline (8-AQ) derivatives for cellular imaging. As researchers and drug development professionals, our goal is to utilize tools that provide clear, reliable, and reproducible insights into cellular function. The 8-aminoquinoline scaffold, a privileged heterocyclic aromatic structure, has a rich history, evolving from its initial use in antimalarial drugs like primaquine to its current role as a versatile platform for fluorescent probes.[1][2][3] This guide is designed to move beyond simple protocols, providing a logical framework and the scientific rationale necessary to rigorously validate new 8-AQ derivatives, ensuring they are robust and fit-for-purpose in a biological context.

The 8-Aminoquinoline Scaffold: Core Principles for Probe Design

The utility of the 8-AQ scaffold in cellular imaging stems from its inherent photophysical properties and its capacity for chemical modification.[3] At its core, the quinoline ring system is a fluorophore whose emission characteristics can be exquisitely sensitive to its local environment and its interaction with specific analytes.

Causality of Experimental Choice: Why is 8-AQ a good starting point? Its derivatives often exhibit excellent membrane permeability, allowing them to enter live cells without requiring harsh permeabilization techniques.[4][5] Furthermore, the nitrogen atoms in the quinoline ring and the 8-amino group act as a natural chelation site for metal ions, making it an ideal candidate for ion sensing.[4][6]

The fluorescence of these probes is typically modulated through well-understood photophysical mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the probe's fluorescence is often quenched. Upon binding to a metal ion, the chelator's lone pair electrons become engaged in coordination, which can block quenching pathways and lead to a significant increase in fluorescence intensity.[7]

  • Intramolecular Charge Transfer (ICT): These "push-pull" systems feature electron-donating and electron-withdrawing groups. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy of this state, and thus the emission wavelength, is highly sensitive to the local environment's polarity.[7][8]

  • Photoinduced Electron Transfer (PET): A quenching mechanism where an electron from a donor moiety is transferred to the excited fluorophore. Analyte binding to the donor can inhibit this process, "turning on" fluorescence.[3]

Chemical derivatization is key to tailoring the probe's function. For instance, introducing carboxamide groups can enhance water solubility and biocompatibility, while attaching specific moieties like morpholine can direct the probe to acidic organelles such as lysosomes.[9][10][11]

cluster_Probe 8-AQ Probe Design Unbound Unbound Probe (Low Fluorescence) Bound Analyte-Bound Probe (High Fluorescence) Unbound->Bound Binding Event Quenching Quenching Mechanism (e.g., PET) Unbound->Quenching Active Bound->Quenching Inhibited Analyte Analyte (e.g., Zn²⁺) Analyte->Unbound

Caption: General "off-on" mechanism for an 8-AQ based sensor.

A Comparative Landscape: 8-AQ Probes vs. The Alternatives

No single fluorophore is perfect for every application. A critical part of validation is understanding where your 8-AQ derivative stands in relation to established alternatives. The choice of probe should be a deliberate decision based on the specific biological question and experimental constraints.

Trustworthiness Through Comparison: This table summarizes the general performance characteristics of common fluorophore classes used for similar applications. It provides a basis for selecting appropriate controls and for understanding the potential trade-offs when choosing an 8-AQ derivative.

Feature8-Aminoquinoline DerivativesCoumarin-Based ProbesFluorescein-Based Probes (e.g., Zinpyr)BODIPY-Based Probes
Common Analytes Metal ions (esp. Zn²⁺), pH, viscosity, lipid droplets[4][12][13]Metal ions, pH, enzymesMetal ions (esp. Zn²⁺), pHPolarity, viscosity, ROS
Typical Ex/Em Range UV to Blue/GreenBlue to Green/YellowBlue-Green/GreenGreen to Red/NIR
Photostability Moderate to GoodModerateGenerally Poor (photobleaches quickly)Excellent
Selectivity Challenges Can show cross-reactivity with other divalent metals (e.g., Cd²⁺, Hg²⁺)[4][5]Can be sensitive to environmental factorsOften pH-sensitive, which can confound ion measurementsCan be sensitive to solvent polarity
Cell Permeability Generally Good[4]GoodOften requires AM ester form for entryGood
Cytotoxicity Concerns Potential for hemolytic toxicity, especially in G6PD-deficient models[2]Generally lowGenerally low at working concentrationsGenerally low

The Validation Workflow: From Benchtop to Live Cell

A rigorous validation process is a self-validating system. Each step builds upon the last, providing the necessary data to justify moving forward and to correctly interpret the final cellular imaging results.

cluster_Workflow Probe Validation Workflow Synthesis Probe Synthesis & Purification InVitro Phase 1: In Vitro Characterization Synthesis->InVitro Establish Baseline Properties Cellular Phase 2: Cellular Validation InVitro->Cellular Confirm Biocompatibility & Localization Functional Phase 3: Functional Validation Cellular->Functional Test in a Dynamic System

Caption: A three-phase workflow for validating imaging probes.

Phase 1: In Vitro Characterization (The Foundational Data)

Expertise & Experience: Before introducing a probe to the complexity of a cell, you must understand its fundamental behavior in a controlled environment. This phase establishes the probe's intrinsic optical properties and its specific response to the intended analyte.

Protocol 1: Spectrophotometric and Fluorometric Analysis

  • Preparation: Prepare a stock solution of the 8-AQ derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1-10 mM). Prepare a working buffer relevant to your biological experiments (e.g., PBS or HEPES buffer, pH 7.4).

  • Absorption Spectrum: Dilute the stock solution into the working buffer to a final concentration of ~10 µM. Using a spectrophotometer, scan the absorbance from ~250 nm to 700 nm to determine the maximum absorption wavelength (λ_abs).

  • Emission Spectrum: Using a fluorometer, excite the sample at its λ_abs. Scan the emission across a relevant range to determine the maximum emission wavelength (λ_em). The difference between λ_abs and λ_em is the Stokes shift.

  • Quantum Yield (Φ): Determine the relative quantum yield by comparing the integrated fluorescence intensity of the probe to a well-characterized standard with a similar excitation/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Causality: A high quantum yield is desirable for a brighter signal, which allows for lower probe concentrations and reduced phototoxicity. A large Stokes shift is beneficial as it minimizes self-quenching and simplifies signal detection.

Protocol 2: Analyte Titration and Selectivity Assay

  • Titration: To a solution of the probe (~1-10 µM in buffer), incrementally add small aliquots of a concentrated stock solution of the target analyte (e.g., ZnCl₂). After each addition, record the fluorescence intensity at λ_em.

  • Data Analysis: Plot the change in fluorescence intensity against the analyte concentration. Fit the data to a binding isotherm (e.g., a 1:1 or 1:2 binding model) to calculate the dissociation constant (K_d), which indicates the probe's affinity for the analyte.

  • Selectivity: Prepare solutions of the probe containing a panel of biologically relevant, potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Cd²⁺, Hg²⁺) at high physiological concentrations. Measure the fluorescence response.

  • Competition: To a solution of the probe pre-saturated with the target analyte (e.g., Zn²⁺), add the interfering ions to see if they can displace the target and alter the signal.

    • Trustworthiness: For 8-AQ derivatives, this is the most critical in vitro test. Many derivatives suffer from interference from ions like Cd²⁺ or Cu²⁺.[4][5] A truly selective probe will show a robust signal for its target with minimal response to a cocktail of competitors.

Phase 2: Cellular Validation (Assessing Biocompatibility)

Expertise & Experience: A probe that works perfectly in a cuvette is useless if it kills the cells or doesn't go to the right place. This phase assesses the probe's interaction with the cellular machinery.

Protocol 3: Cytotoxicity Assay

  • Cell Culture: Plate cells of interest (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with a range of concentrations of the 8-AQ derivative (e.g., 0 µM to 100 µM) for a period relevant to the planned imaging experiment (e.g., 1-24 hours).

  • Assay: Perform a standard cell viability assay, such as an MTT or PrestoBlue™ assay, following the manufacturer's instructions. Measure the absorbance or fluorescence on a plate reader.

  • Analysis: Plot cell viability (%) against probe concentration to determine the concentration at which 90% of cells remain viable (IC₁₀).

    • Causality: This establishes the safe, non-perturbing concentration range for all subsequent live-cell imaging experiments. Given the known toxic potential of some 8-AQ compounds, this step is non-negotiable.[2]

Protocol 4: Live-Cell Imaging and Co-localization

  • Probe Loading: Culture cells on glass-bottomed imaging dishes. Wash the cells with imaging buffer (e.g., HBSS). Incubate the cells with the 8-AQ probe at a concentration well below the IC₁₀ (e.g., 1-5 µM) for 15-60 minutes.

  • Co-staining (if applicable): If the probe is designed to target a specific organelle, co-incubate with a commercial organelle tracker (e.g., LysoTracker™ Red for lysosomes, MitoTracker™ Deep Red for mitochondria) during the last 15-30 minutes of probe loading.

  • Imaging: Wash the cells twice with fresh imaging buffer to remove excess probe. Image the cells using a confocal or widefield fluorescence microscope with appropriate filter sets for the 8-AQ derivative and the co-stain.

  • Analysis: Observe the probe's subcellular distribution. If co-staining was performed, merge the two channels and perform a colocalization analysis (e.g., calculating a Pearson's correlation coefficient) to quantify the degree of overlap.

    • Trustworthiness: This experiment visually confirms cell permeability and subcellular localization. For targeted probes, a high Pearson's coefficient (>0.8) provides strong evidence that the probe is accumulating in the intended compartment.[11]

Phase 3: Functional Validation (Proving Utility)

Expertise & Experience: The final step is to demonstrate that the probe can report on dynamic changes in analyte concentration within a live cell. This requires artificially manipulating the intracellular environment to test the probe's responsiveness.

Protocol 5: Imaging Intracellular Analyte Fluctuation (Example: Zinc)

  • Baseline: Load cells with the 8-AQ zinc probe as described in Protocol 4 and acquire a baseline fluorescence image.

  • Increase Analyte: Perfuse the cells with a buffer containing a zinc ionophore (e.g., 10 µM pyrithione) and a low concentration of extracellular zinc (e.g., 20 µM ZnCl₂). This will shuttle zinc into the cell. Acquire images every 1-2 minutes to monitor the increase in fluorescence.

  • Decrease Analyte: After the signal has peaked, wash out the ionophore and perfuse the cells with a membrane-permeable chelator (e.g., 100 µM TPEN). This will sequester the intracellular zinc. Continue acquiring images to monitor the decrease in fluorescence.

  • Analysis: Quantify the mean fluorescence intensity within the cells over time. A successful probe will show a significant increase in signal upon addition of the ionophore and a return to baseline upon addition of the chelator.

cluster_Functional Functional Validation of a Zinc Probe Start 1. Load Cells with Probe Establish Baseline Fluorescence Ionophore 2. Add Ionophore (Pyrithione) + Extracellular Zn²⁺ Start->Ionophore Induce Zn²⁺ Influx Chelator 3. Add Chelator (TPEN) Ionophore->Chelator Sequester Intracellular Zn²⁺ Signal_Up Fluorescence Increases Ionophore->Signal_Up Signal_Down Fluorescence Decreases Chelator->Signal_Down

Sources

Validation

Comparative Cytotoxicity of 8-Aminoquinoline Compounds: A Mechanistic and Methodological Analysis

An In-Depth Technical Guide For researchers and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, historically recognized for its antimalarial properties and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, historically recognized for its antimalarial properties and increasingly for its potential as an anticancer agent.[1][2][3] Within this class, 8-aminoquinolines (8-AQs) are a focal point of intense investigation. While the parent 8-aminoquinoline molecule often exhibits low intrinsic cytotoxicity, its derivatization unlocks a spectrum of potent anticancer activities.[4][5]

This guide provides a comparative analysis of the cytotoxic profiles of various 8-AQ derivatives, grounded in experimental data. We will explore the underlying mechanisms of action, detail the self-validating experimental protocols required for accurate assessment, and present a logical framework for understanding how these compounds induce cancer cell death.

Mechanisms of Cytotoxicity: The Central Role of Oxidative Stress

The cytotoxic effects of 8-aminoquinoline derivatives are not attributable to a single mechanism but rather a cascade of interconnected cellular events, primarily initiated by oxidative stress.[6][7] The prevailing hypothesis for many 8-AQs, including the archetypal antimalarial primaquine, involves a two-step bioactivation relay.[8]

  • Metabolic Activation: The process begins with metabolism of the 8-AQ compound by cytochrome P450 (CYP) enzymes in the cell, predominantly CYP2D6, which generates reactive intermediates.[8]

  • Redox Cycling and ROS Generation: These metabolites then engage in redox cycling, a process that produces significant amounts of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[8]

This surge in intracellular ROS overwhelms the cancer cell's antioxidant defenses, leading to widespread macromolecular damage. A key target of this oxidative assault is the mitochondrion. One 8-AQ analogue, sitamaquine, has been shown to directly inhibit the mitochondrial respiratory chain at complex II (succinate dehydrogenase).[7] This inhibition disrupts the mitochondrial membrane potential, further amplifying ROS production and reducing intracellular ATP levels.[7] The culmination of these events is the initiation of programmed cell death, or apoptosis, often mediated through the activation of the p53 tumor suppressor pathway and the caspase cascade.[2][9]

The following diagram illustrates this proposed cytotoxic pathway.

Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell 8_AQ 8-Aminoquinoline Derivative CYP_Enzymes CYP450 Enzymes (e.g., CYP2D6) 8_AQ->CYP_Enzymes Metabolism Metabolites Reactive Metabolites CYP_Enzymes->Metabolites ROS ↑ Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Mitochondrion Mitochondrial Damage (e.g., Complex II Inhibition) ROS->Mitochondrion p53 p53 Activation ROS->p53 Caspase Caspase Cascade Activation (e.g., Caspase-3) Mitochondrion->Caspase p53->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of 8-aminoquinoline-induced cytotoxicity.

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying the potency of a cytotoxic compound. The table below summarizes experimental IC₅₀ values for representative 8-aminoquinoline derivatives against various human cancer cell lines, juxtaposed with the parent compound and standard chemotherapeutic agents for context. A lower IC₅₀ value indicates greater cytotoxic potency.

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference(s)
8-Aminoquinoline (8-AQ)HCT 116, MCF-7Colon, Breast> 200 (Practically inactive)[4]
8-Hydroxyquinoline (8-HQ)¹HCT 116Colon9.33 ± 0.22[4][5]
8-AQ Glycoconjugate 17HCT 116Colon116.4 ± 5.9[4][5]
8-AQ Glycoconjugate 17MCF-7Breast78.1 ± 9.3[4][5]
Quinoline-8-sulfonamide 9aA549Lung223.1 (µg/mL)[10]
Quinoline-8-sulfonamide 9aMDA-MB-231Breast273.5 (µg/mL)[10]
Comparators
DoxorubicinHCT 116Colon5.6 ± 0.1[4]
DoxorubicinHeLaCervical1.91[11]
CisplatinHeLaCervical28.96[11]

¹8-Hydroxyquinoline is a closely related structural analog often used as a benchmark in comparative studies.

Analysis of Comparative Data: The data clearly demonstrates that derivatization is essential for the cytotoxic activity of the 8-aminoquinoline scaffold.[4][5] The parent 8-AQ is largely inactive, whereas its glycoconjugate derivative shows moderate activity.[4] The nature of the derivatization and the specific cancer cell line both significantly influence the compound's potency. For instance, the related 8-hydroxyquinoline shows significantly higher potency against HCT 116 cells than the 8-AQ glycoconjugate, highlighting how a single atom change (oxygen vs. nitrogen at position 8) can dramatically alter biological activity.[4]

Experimental Protocols for Cytotoxicity Assessment

To ensure scientific rigor and reproducibility, cytotoxic effects must be measured using validated, well-controlled assays. Here, we detail the methodologies for two fundamental experiments: the MTT assay for cell viability and Annexin V/PI staining for apoptosis detection.

Cell Viability Assessment: The MTT Assay

Principle: This colorimetric assay provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5][12] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow Diagram:

MTT_Workflow A 1. Seed Cells (e.g., 1x10^4 cells/well) in 96-well plate B 2. Incubate 24h Allow cells to adhere A->B C 3. Add Compounds - 8-AQ derivatives (serial dilutions) - Vehicle Control (e.g., 0.1% DMSO) - Positive Control (e.g., Doxorubicin) - Untreated Control B->C D 4. Incubate 48-72h Allow compounds to exert effect C->D E 5. Add MTT Solution (e.g., 5 mg/mL) D->E F 6. Incubate 4h Viable cells form formazan crystals E->F G 7. Solubilize Crystals Add DMSO to each well F->G H 8. Read Absorbance Measure at ~570 nm using a plate reader G->H I 9. Data Analysis Calculate % viability and IC50 values H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-aminoquinoline test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Trustworthiness: It is critical to include proper controls in parallel:

      • Untreated Control: Cells treated with fresh medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) to ensure the solvent itself is not cytotoxic.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.

  • Incubation: Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments for valid comparisons.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. During this time, purple formazan crystals will become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 8-AQ compound at its IC₅₀ concentration (as determined by the MTT assay) for 24-48 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The results will segregate the cell population into four quadrants:

    • Q1 (Annexin V- / PI-): Live cells.

    • Q2 (Annexin V+ / PI-): Early apoptotic cells.

    • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Q4 (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

  • Data Interpretation: An effective cytotoxic 8-AQ compound will show a significant increase in the percentage of cells in the Annexin V+ quadrants (Q2 and Q3) compared to the untreated control.

By employing these robust, self-validating protocols, researchers can generate high-quality, comparable data to accurately profile the cytotoxic potential of novel 8-aminoquinoline derivatives, paving the way for the development of next-generation anticancer therapeutics.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). European Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Grelska, D., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. Available at: [Link]

  • Kowiel, M., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 24(22), 16480. Available at: [Link]

  • Ashley, E. A., & Phyo, A. P. (2018). Drugs in Development for Vivax Malaria. Trends in Parasitology, 34(4), 301-313. Available at: [Link]

  • Wang, L., et al. (2019). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 180, 586-598. Available at: [Link]

  • Perez-Cervera, Y., et al. (2020). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Oxidative Medicine and Cellular Longevity, 2020, 8860232. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 of compounds against HeLa cells. Retrieved January 26, 2026, from [Link]

  • Chega, B., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3546. Available at: [Link]

  • Shakir, M., et al. (2023). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega. Available at: [Link]

  • World Health Organization. (1986). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 64(5), 635–645. Available at: [Link]

  • Sang, S., et al. (2022). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. Available at: [Link]

  • Prachayasittikul, V., et al. (2014). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal, 13, 156–160. Available at: [Link]

  • Mallo, N., et al. (2012). The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase. Antimicrobial Agents and Chemotherapy, 56(6), 3079-3085. Available at: [Link]

  • Abidin, Z., et al. (2025). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal, 18(1). Available at: [Link]

  • Liverpool School of Tropical Medicine. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Retrieved January 26, 2026, from [Link]

  • Sato, A., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine, 15(4), 3431–3437. Available at: [Link]

  • Chen, Y. L., et al. (2001). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of Pharmacy and Pharmacology, 53(5), 659-664. Available at: [Link]

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Comparative

A Comparative Guide to the Neuroprotective Effects of 8-Aminoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. Among the diverse chemical scaffolds under investigation, 8-aminoquinoline derivatives have emerged as a promising class of compounds with multifaceted therapeutic potential. This guide provides a comprehensive comparison of the neuroprotective effects of various 8-aminoquinoline derivatives, offering insights into their mechanisms of action, experimental validation, and a comparative analysis against established neuroprotective agents.

The Therapeutic Promise of 8-Aminoquinolines in Neurodegeneration

The 8-aminoquinoline core is a privileged structure in medicinal chemistry, historically recognized for its potent antimalarial properties.[1] Emerging evidence now strongly suggests that this scaffold holds significant promise for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[2] Their neuroprotective effects are attributed to a combination of mechanisms, including metal chelation, antioxidant activity, and modulation of critical cell survival pathways.[3]

Unraveling the Mechanisms of Neuroprotection

The neuroprotective prowess of 8-aminoquinoline derivatives stems from their ability to target multiple pathological cascades implicated in neurodegeneration.

Metal Chelation: Restoring Homeostasis

A key feature of many neurodegenerative diseases is the dysregulation of metal ions like copper, iron, and zinc, which can contribute to oxidative stress and protein aggregation. 8-aminoquinoline derivatives are effective metal chelators, capable of binding to these excess metal ions and restoring homeostasis.[2] For instance, certain derivatives have been shown to complex with Cu2+ with a 2:1 stoichiometry.[4] This action helps to mitigate metal-induced neurotoxicity.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a common hallmark of neurodegeneration. Many 8-aminoquinoline derivatives exhibit potent antioxidant properties. They can directly scavenge free radicals, as demonstrated in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4] Caffeic acid-conjugated 8-aminoquinoline derivatives, in particular, have shown significant radical scavenging activity, with IC50 values indicating their potency.[5]

Anti-Apoptotic Effects: Preventing Neuronal Cell Death

Apoptosis, or programmed cell death, is a major contributor to neuronal loss in neurodegenerative diseases. 8-aminoquinoline derivatives have been shown to exert anti-apoptotic effects by modulating the expression of key regulatory proteins. Specifically, they can lead to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.

Modulation of the SIRT1/FOXO3a Signaling Pathway

A critical pathway involved in cellular stress resistance and longevity is the SIRT1/FOXO3a signaling cascade. Sirtuin 1 (SIRT1) is a deacetylase that can activate the transcription factor FOXO3a. Activated FOXO3a then promotes the expression of genes involved in antioxidant defense and cell survival.[6][[“]] Several 8-aminoquinoline derivatives have been identified as activators of this protective pathway, offering a sophisticated mechanism for their neuroprotective effects.[3]

Below is a diagram illustrating the SIRT1-mediated neuroprotective pathway of 8-aminoquinoline derivatives.

SIRT1_Pathway cluster_stress Cellular Stress cluster_intervention Therapeutic Intervention cluster_pathway SIRT1/FOXO3a Signaling Pathway cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces Neurotoxic_Insult Neurotoxic Insult Neurotoxic_Insult->Apoptosis Induces 8_AQ 8-Aminoquinoline Derivative SIRT1 SIRT1 8_AQ->SIRT1 Activates FOXO3a_Ac Acetylated FOXO3a (Inactive) SIRT1->FOXO3a_Ac Deacetylates FOXO3a FOXO3a (Active) FOXO3a_Ac->FOXO3a ARE Antioxidant Response Element (ARE) FOXO3a->ARE Binds to Antioxidant_Genes Antioxidant & Survival Gene Expression (e.g., SOD, Catalase) ARE->Antioxidant_Genes Promotes Antioxidant_Genes->Oxidative_Stress Reduces Neuroprotection Neuroprotection & Neuronal Survival Antioxidant_Genes->Neuroprotection Leads to Neuroprotection->Apoptosis Inhibits

Caption: SIRT1-mediated neuroprotective pathway of 8-aminoquinoline derivatives.

Comparative Analysis of Neuroprotective Efficacy

To provide a clear comparison, the following tables summarize the in vitro neuroprotective data for selected 8-aminoquinoline derivatives and established neuroprotective agents.

Table 1: In Vitro Neuroprotective Activity of 8-Aminoquinoline Derivatives

Compound/DerivativeIn Vitro ModelAssayKey FindingsIC50/EC50Reference
8-Aminoquinoline-melatonin hybrid (c3)-Self-induced Aβ aggregation inhibitionSuperior inhibitory activity41.4% inhibition at 10 µM[8]
8-Aminoquinoline-melatonin hybrid (c5)-Self-induced Aβ aggregation inhibitionSignificant inhibitory activity25.5% inhibition at 10 µM[8]
Caffeic acid-8-aminoquinoline conjugate (4)661W photoreceptor-like cellsH₂O₂-induced cell deathCytoprotective effect-[4]
Caffeic acid-8-aminoquinoline conjugate (5)661W photoreceptor-like cellsH₂O₂-induced cell deathCytoprotective effect-[4]

Table 2: Antioxidant Capacity of 8-Aminoquinoline Derivatives

Compound/DerivativeAssayAntioxidant ActivityIC50Reference
Caffeic acid-8-aminoquinoline conjugate (4)DPPH radical scavengingGood antioxidant59.3 µM[5]
Caffeic acid-8-aminoquinoline conjugate (5)DPPH radical scavengingGood antioxidant68.9 µM[5]
Caffeic acid-8-aminoquinoline conjugate (6)DPPH radical scavengingGood antioxidant75.4 µM[5]

Table 3: Comparison with Established Neuroprotective Agents

CompoundIn Vitro ModelAssayKey FindingsReference
Edaravone SH-SY5Y cellsAβ₂₅₋₃₅-induced toxicityReduced apoptosis and ROS levels, rescued Nrf2 expression.[9]
SH-SY5Y cellsZnO nanoparticle-induced toxicityReduced loss of cell viability, ROS generation, and apoptosis.[10]
Riluzole Rat cortical slicesOxygen-glucose deprivationPrevented irreversible depression of field potential and reduced cell death.[11]
-ALS CSF-induced neurodegenerationPartially prevented neuronal degeneration.[12]
Resveratrol --Known antioxidant and SIRT1 activator, often used as a positive control.[13]

Experimental Protocols for Assessing Neuroprotection

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key in vitro and in vivo assays used to evaluate the neuroprotective effects of 8-aminoquinoline derivatives.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol outlines the assessment of a compound's ability to protect human neuroblastoma SH-SY5Y cells from an oxidative insult.

Workflow Diagram:

SHSY5Y_Workflow start Start: Seed SH-SY5Y cells pretreatment Pre-treat with 8-aminoquinoline derivative start->pretreatment insult Induce oxidative stress (e.g., with H₂O₂) pretreatment->insult incubation Incubate for 24 hours insult->incubation mtt Perform MTT assay to assess cell viability incubation->mtt end End: Analyze data and determine neuroprotection mtt->end

Caption: Workflow for assessing in vitro neuroprotection in SH-SY5Y cells.

Step-by-Step Protocol:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the 8-aminoquinoline derivative for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., resveratrol).

  • Oxidative Insult: Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) to the wells (final concentration typically 100-200 µM).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the concentration-response curve to determine the EC₅₀ value for neuroprotection.

In Vivo Assessment of Cognitive Enhancement: Scopolamine-Induced Amnesia Model

This protocol describes a widely used in vivo model to assess the potential of a compound to reverse cognitive deficits. Scopolamine, a muscarinic receptor antagonist, is used to induce a temporary amnesic state in rodents.[2][14]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Swiss mice (20-25 g) to the housing conditions for at least one week before the experiment.

  • Drug Administration:

    • Administer the 8-aminoquinoline derivative orally (p.o.) or intraperitoneally (i.p.) at various doses for a predetermined period (e.g., 7-14 days).

    • Include a vehicle control group and a positive control group (e.g., donepezil).

  • Amnesia Induction: On the day of behavioral testing, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the final dose of the test compound.

  • Behavioral Testing (e.g., Y-maze or Morris Water Maze):

    • Y-maze: 30 minutes after scopolamine injection, place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes. Record the sequence of arm entries to calculate the percentage of spontaneous alternation.

    • Morris Water Maze: Train the mice to find a hidden platform in a circular pool of water. After scopolamine administration, assess their spatial memory by recording the time taken to find the platform (escape latency) and the time spent in the target quadrant.

  • Data Analysis: Compare the performance of the treated groups with the scopolamine-only group to determine if the 8-aminoquinoline derivative can ameliorate the cognitive impairment.

Conclusion and Future Directions

8-aminoquinoline derivatives represent a highly promising class of neuroprotective agents with the potential to address the complex and multifactorial nature of neurodegenerative diseases. Their ability to chelate metals, combat oxidative stress, inhibit apoptosis, and modulate key neuroprotective pathways like SIRT1/FOXO3a underscores their therapeutic potential.

The comparative data presented in this guide highlight the efficacy of several derivatives and provide a framework for future drug development efforts. Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the neuroprotective properties and minimize potential toxicity of the 8-aminoquinoline scaffold.

  • Head-to-Head Comparative Studies: To directly compare the efficacy and safety of a wider range of derivatives in standardized in vitro and in vivo models.

  • Advanced In Vivo Models: To evaluate the long-term efficacy and disease-modifying potential of lead compounds in more complex animal models of neurodegeneration.

By leveraging the insights gained from such studies, the scientific community can continue to unlock the full therapeutic potential of 8-aminoquinoline derivatives in the fight against neurodegenerative diseases.

References

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Sources

Validation

A Comparative Guide to Bis(8-aminoquinoline) and Bis(8-hydroxyquinoline) Ligands for Researchers and Drug Development Professionals

In the landscape of coordination chemistry and its application in drug development and material science, the choice of a chelating ligand is paramount. The ligand's architecture dictates the stability, reactivity, and el...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of coordination chemistry and its application in drug development and material science, the choice of a chelating ligand is paramount. The ligand's architecture dictates the stability, reactivity, and electronic properties of the resulting metal complex. Among the privileged scaffolds, quinoline-based ligands have garnered significant attention due to their versatile coordination behavior and diverse biological activities. This guide provides an in-depth, objective comparison of two prominent classes of bis-quinoline ligands: bis(8-aminoquinoline) and bis(8-hydroxyquinoline). We will delve into their structural nuances, comparative experimental performance, and the underlying principles that govern their distinct properties, offering field-proven insights for researchers navigating the selection of these powerful chelators.

Introduction: The Quinoline Scaffold and the Significance of the Donor Atom

The 8-substituted quinoline framework provides a bidentate chelation site involving the quinoline nitrogen and the substituent at the 8-position. The fundamental difference between the two ligand families discussed herein lies in this second donor atom: an amino group (-NH₂) in bis(8-aminoquinolines) and a hydroxyl group (-OH) in bis(8-hydroxyquinolines). This seemingly subtle change from a nitrogen to an oxygen donor atom profoundly influences the electronic properties, metal ion selectivity, and the geometry of the resulting coordination complexes. While bis(8-hydroxyquinoline) ligands form neutral complexes with divalent metal ions through a nitrogen and a deprotonated hydroxyl group (N,O⁻ coordination), bis(8-aminoquinoline) ligands coordinate via two nitrogen atoms (N,N coordination), typically resulting in a cationic complex. This distinction is a critical determinant of their biological and material applications.

Structural and Electronic Properties: A Tale of Two Donor Sets

The nature of the donor atoms not only affects the charge of the resulting metal complex but also the nature of the metal-ligand bonds. Oxygen is more electronegative than nitrogen, leading to a greater ionic character in the metal-oxygen bond compared to the metal-nitrogen bond in the corresponding aminoquinoline complexes[1]. This difference in bond character can influence the electronic structure and, consequently, the spectroscopic and electrochemical properties of the metal complexes.

Comparative Analysis of Metal Ion Selectivity

A key differentiator between these two ligand families is their selectivity for different metal ions. Experimental evidence suggests that bis(8-aminoquinoline) ligands can exhibit high selectivity for copper(II) over other biologically relevant divalent metal ions like zinc(II). In one study, a bis(8-aminoquinoline) ligand with a one-atom amino linker was found to be an excellent and highly selective chelator for Cu(II) ions, a selectivity that was not observed with a comparable bis(8-hydroxyquinoline) analogue[1]. This selectivity is crucial in the context of neurodegenerative diseases like Alzheimer's, where dyshomeostasis of metal ions, particularly copper and zinc, is implicated[1]. The ability to selectively chelate copper can be a desirable therapeutic strategy.

The higher affinity of bis(8-aminoquinoline) for Cu(II) can be attributed to the preference of the d⁹ Cu(II) ion for nitrogen-donor ligands, as explained by ligand field theory. The N,N-coordination environment provided by bis(8-aminoquinoline) can lead to a more stable complex with Cu(II) compared to the N,O-coordination of bis(8-hydroxyquinoline).

FeatureBis(8-aminoquinoline) LigandsBis(8-hydroxyquinoline) LigandsRationale
Donor Atoms Nitrogen, Nitrogen (N,N)Nitrogen, Oxygen (N,O)Structural difference in the quinoline-8-substituent.
Charge of M(II) Complex Typically CationicTypically NeutralDeprotonation of the hydroxyl group in 8-hydroxyquinoline.
Metal-Ligand Bond Character More CovalentMore IonicHigher electronegativity of oxygen compared to nitrogen[1].
Cu(II)/Zn(II) Selectivity HighLowCu(II) preference for N-donor ligands; specific linker design enhances this effect[1].

Experimental Data and Performance Comparison

The choice between these ligand systems is often guided by their performance in specific applications, which is underpinned by their coordination chemistry.

Stability of Metal Complexes

For bis(8-aminoquinoline) ligands, the stability is also substantial, particularly with Cu(II)[1]. The chelate effect, arising from the bidentate nature of each quinoline unit and the linking of two such units, contributes to the high stability of these complexes. The determination of stability constants is typically performed using techniques like potentiometric or spectrophotometric (UV-Vis) titrations.

Redox Properties

The electrochemical behavior of the metal complexes is another crucial aspect, especially in applications involving redox-active metals like copper and iron. The donor atoms significantly influence the redox potential of the coordinated metal ion. The more covalent nature of the Cu-N bonds in bis(8-aminoquinoline) complexes can lead to different redox potentials compared to the more ionic Cu-O bonds in bis(8-hydroxyquinoline) complexes[1]. For instance, some copper complexes with 8-hydroxyquinoline derivatives have been shown to have formal reduction potentials that are influenced by the substituents on the quinoline ring and the geometry of the complex[4]. The ability of bis(8-aminoquinoline) ligands to stabilize Cu(II) over Cu(I) is a key feature in their design as agents to modulate copper redox chemistry in biological systems[1].

Experimental Protocols: Synthesis and Characterization

To aid researchers in their practical work, we provide detailed, exemplary protocols for the synthesis of a representative bis-ligand from each class and a general method for characterizing their metal chelation properties.

Synthesis of a Bis(8-hydroxy-5-quinolyl)methane

This protocol is adapted from a reported synthesis of coordination polymers[5].

Objective: To synthesize a bis(8-hydroxyquinoline) ligand linked by a methylene bridge at the 5-position of each quinoline ring.

Materials:

  • 8-hydroxyquinoline

  • Formaldehyde solution (37%)

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Dissolve 8-hydroxyquinoline in ethanol in a round-bottom flask.

  • Add an aqueous solution of formaldehyde to the flask.

  • Acidify the mixture with hydrochloric acid and reflux for several hours.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with water, and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and water to obtain pure bis(8-hydroxy-5-quinolyl)methane.

Causality: The reaction proceeds via an electrophilic substitution on the electron-rich quinoline ring at the position para to the hydroxyl group (C5), which is activated by the hydroxyl group. The acidic conditions facilitate the formation of the electrophilic hydroxymethyl cation from formaldehyde.

Synthesis of a Bis(8-aminoquinoline) Ligand

The synthesis of bis(8-aminoquinoline) ligands can be more varied depending on the desired linker. A common strategy involves the coupling of two 8-aminoquinoline units. The following is a generalized protocol based on methods for synthesizing derivatives[6].

Objective: To synthesize a bis(8-aminoquinoline) ligand.

Materials:

  • 8-aminoquinoline

  • A suitable dielectrophilic linker (e.g., a dihaloalkane)

  • A non-nucleophilic base (e.g., sodium hydride or a hindered amine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 8-aminoquinoline in the anhydrous solvent.

  • Add the non-nucleophilic base portion-wise at 0 °C to deprotonate the amino group.

  • Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.

  • Slowly add a solution of the dielectrophilic linker in the same solvent to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of a strong, non-nucleophilic base is crucial to deprotonate the amino group, making it a potent nucleophile. The reaction then proceeds via a double nucleophilic substitution on the dielectrophilic linker, connecting the two 8-aminoquinoline moieties. Anhydrous conditions are essential to prevent quenching of the deprotonated amine and hydrolysis of the linker.

Characterization of Metal Chelation by UV-Vis Titration

Objective: To determine the stoichiometry and stability constant of a metal-ligand complex.

Materials:

  • Stock solution of the bis-quinoline ligand of known concentration.

  • Stock solution of a metal salt (e.g., CuSO₄ or ZnCl₂) of known concentration.

  • A suitable buffered solvent system to maintain constant pH.

  • UV-Vis spectrophotometer.

Procedure:

  • Determination of Stoichiometry (Mole-Ratio Method): a. Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand. b. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex[7]. c. Plot the absorbance versus the mole ratio of ligand to metal. The plot will consist of two linear portions, and the intersection point will correspond to the stoichiometry of the complex[7].

  • Determination of Stability Constant: a. Prepare a series of solutions containing the ligand at a constant concentration and the metal ion at varying concentrations. b. Record the UV-Vis spectrum for each solution. c. The data can be analyzed using various methods, such as the Benesi-Hildebrand method for 1:1 complexes, to calculate the stability constant[8]. More complex stoichiometries require more sophisticated data analysis software.

Causality: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum (a shift in λmax or a change in molar absorptivity). By systematically varying the concentrations of the metal and ligand, the equilibrium position can be shifted, and the resulting changes in absorbance can be used to determine the stoichiometry and the equilibrium constant (stability constant) of the complex formation reaction.

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the structures of the ligands and a typical experimental workflow.

G cluster_0 Bis(8-aminoquinoline) Ligand cluster_1 Bis(8-hydroxyquinoline) Ligand BAQ BAQ BHQ BHQ

Caption: Chemical structures of representative bis(8-aminoquinoline) and bis(8-hydroxyquinoline) ligands.

G cluster_synthesis Ligand Synthesis cluster_complexation Complexation & Characterization start Starting Materials (e.g., 8-aminoquinoline, linker) reaction Coupling Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification ligand Synthesized Ligand purification->ligand titration UV-Vis Titration ligand->titration metal Metal Salt Solution metal->titration analysis Data Analysis (Stoichiometry, Stability Constant) titration->analysis

Caption: A generalized experimental workflow for the synthesis and characterization of metal complexes with bis-quinoline ligands.

Conclusion and Future Perspectives

The choice between bis(8-aminoquinoline) and bis(8-hydroxyquinoline) ligands is highly dependent on the specific application and the target metal ion. Bis(8-aminoquinolines) offer the potential for high selectivity, particularly for Cu(II), and form cationic complexes, which may be advantageous for interactions with biological macromolecules. In contrast, bis(8-hydroxyquinolines) form neutral complexes with divalent metals and have a long history of use in various applications, from analytical chemistry to organic light-emitting diodes.

Future research should focus on systematic studies that directly compare the stability constants and electrochemical properties of a series of structurally analogous bis(8-aminoquinoline) and bis(8-hydroxyquinoline) ligands with a range of biologically and industrially relevant metal ions. Such quantitative data will be invaluable for the rational design of new chelators with tailored properties for applications in medicine, catalysis, and materials science. The continued exploration of diverse linker moieties to connect the two quinoline units will undoubtedly lead to the discovery of ligands with even more refined and unique coordination properties.

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  • Yan, M., Wang, D., & Wang, J. (2013). Ultraviolet Absorbance Titration for Determining Stability Constants of Humic Substances with Cu(II) and Hg(II). Bulletin of environmental contamination and toxicology, 91(3), 345-350. [Link]

  • Prachayasittikul, V., Prachayasittikul, V., & Ruchirawat, S. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega, 8(49), 46849-46860. [Link]

  • Dömötör, O., Kúsz, N., Zupkó, I., & Enyedy, É. A. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Solution Chemistry and Antiproliferative Activity. Inorganics, 11(7), 299. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2019). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Molecules, 24(24), 4615. [Link]

  • Connors, K. A. (1987). Binding Constants: The Measurement of Molecular Complex Stability. John Wiley & Sons.
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  • Grasso, G., Tabbì, G., & Remelli, M. (2018). Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives and amino acids: Characterization in solution and potential biological implications. Journal of inorganic biochemistry, 180, 135-146. [Link]

  • Zhou, L., Wang, L., & Zhang, Y. (2016). Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. HETEROCYCLES, 92(3), 534-545. [Link]

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Comparative

A Comparative Guide to Quinoline Carboxylic Acid Derivatives as Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its varied derivatives, quinoline carboxylic acids have garnered significant attention for their potent anti-inflammatory properties.[2][3] This guide provides a comprehensive evaluation of these derivatives, offering a comparative analysis of their performance, insights into their mechanisms of action, and detailed experimental protocols for their assessment. Our objective is to equip researchers with the necessary information to navigate the landscape of quinoline carboxylic acid-based anti-inflammatory drug discovery.

The Rationale for Targeting Inflammation with Quinoline Carboxylic Acids

Chronic inflammation is a key pathological driver of a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Quinoline carboxylic acid derivatives have emerged as a promising class of compounds due to their structural versatility and their ability to modulate key inflammatory pathways.[2]

The core structure of quinoline allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The carboxylic acid moiety, in particular, often plays a crucial role in the molecule's ability to interact with biological targets. Furthermore, the synthetic accessibility of these compounds, through established methods like the Doebner and Pfitzinger reactions, makes them attractive candidates for further development.[4]

Comparative Anti-inflammatory Activity of Quinoline Carboxylic Acid Derivatives

The anti-inflammatory efficacy of quinoline carboxylic acid derivatives has been demonstrated through a variety of in vitro and in vivo assays. A key aspect of this guide is to provide a clear comparison of the potencies of different derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoline carboxylic acid derivatives against various inflammatory mediators and enzymes.

DerivativeTarget/AssayCell Line/SystemIC50 (µM)Reference
Quinoline-4-carboxylic acidLPS-induced NO productionRAW264.7 macrophagesAppreciable activity[5]
Quinoline-3-carboxylic acidLPS-induced NO productionRAW264.7 macrophagesAppreciable activity[5]
Quinoline-2-carboxylic acidLPS-induced NO productionRAW264.7 macrophagesAppreciable activity[5]
Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid)LPS-induced NO productionRAW264.7 macrophagesAppreciable activity[5]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6)SIRT3 InhibitionN/A7.2[6]
Waltherione M (a quinoline alkaloid)LPS-induced iNOSRAW264.7 macrophages11.7[7]
Various quinoline alkaloidsTNF-α-induced NF-κB activityCell culture models7.1 - 12.1[7]
Various quinoline alkaloidsLPS-induced NO productionCell culture models11.0 - 12.8[7]

Note: "Appreciable activity" indicates that the source material noted significant anti-inflammatory effects without providing a specific IC50 value.[5] The data presented highlights the potential of the quinoline carboxylic acid scaffold as a source of potent anti-inflammatory agents.

Key Mechanistic Insights: Targeting the Engines of Inflammation

The anti-inflammatory effects of quinoline carboxylic acid derivatives are primarily attributed to their ability to modulate key signaling pathways and enzymes that drive the inflammatory response. Understanding these mechanisms is crucial for the rational design of more potent and selective inhibitors.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Some quinoline derivatives have also been shown to target this pathway. The dual inhibition of both COX and lipoxygenase (LOX) pathways, the latter of which produces pro-inflammatory leukotrienes, is an attractive strategy for developing broad-spectrum anti-inflammatory agents with potentially reduced side effects compared to traditional NSAIDs.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] Several studies have demonstrated that quinoline carboxylic acid derivatives can effectively inhibit the NF-κB signaling cascade.[2][7] This inhibition can occur at various points in the pathway, from preventing the degradation of the inhibitory IκB protein to blocking the nuclear translocation of NF-κB subunits.

Below is a diagram illustrating the proposed mechanism of NF-κB inhibition by quinoline carboxylic acid derivatives.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Releases Quinoline_Derivatives Quinoline Carboxylic Acid Derivatives Quinoline_Derivatives->IKK Inhibits Quinoline_Derivatives->NFkB_nucleus Inhibits Translocation DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Proposed mechanism of NF-κB inhibition by quinoline carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of quinoline carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. A comprehensive understanding of the structure-activity relationship (SAR) is pivotal for designing novel derivatives with enhanced potency and selectivity.

  • Position of the Carboxylic Acid Group: The position of the carboxylic acid group (at C2, C3, or C4) can significantly impact activity. For instance, both quinoline-3- and quinoline-4-carboxylic acids have demonstrated notable anti-inflammatory effects.[5]

  • Substituents on the Benzene Ring: The introduction of electron-donating or electron-withdrawing groups on the benzene portion of the quinoline scaffold can modulate the electronic properties and, consequently, the biological activity. Halogen substitutions, such as with chlorine and fluorine, have been shown to be important for the biological activity of some quinoline hybrids.[1]

  • Substituents at the C2 and C4 Positions: For quinoline-4-carboxylic acids, the substituent at the C2 position is a key determinant of activity. Similarly, for quinoline-2-carboxylic acids, modifications at other positions can influence their anti-inflammatory potential.

  • Chelation with Divalent Metals: It has been speculated that the co-planar arrangement of the carboxylic acid and the nitrogen atom in some quinoline derivatives could facilitate chelation with divalent metals, potentially contributing to their biological activity.[5]

Experimental Protocols for Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory potential of quinoline carboxylic acid derivatives.

In Vitro Assay: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Rationale: RAW 264.7 murine macrophages are a widely used and reliable cell line for in vitro inflammation studies.[2] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells produce high levels of nitric oxide (NO), a key pro-inflammatory mediator. The inhibition of NO production is a well-established indicator of anti-inflammatory activity.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivatives (typically ranging from 1 to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like indomethacin).

  • Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production. Measure the absorbance at 540 nm using a microplate reader.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or MTS) on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

NO_Assay_Workflow start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed adhere Incubate Overnight seed->adhere treat Pre-treat with Test Compounds adhere->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect viability Perform Cell Viability Assay (e.g., MTT) incubate->viability griess Perform Griess Assay collect->griess read Measure Absorbance at 540 nm griess->read analyze Calculate % Inhibition & IC50 read->analyze viability->analyze end End analyze->end

Caption: Experimental workflow for the LPS-induced nitric oxide production assay.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible in vivo model of acute inflammation. It is widely used for the primary screening of anti-inflammatory drugs. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified.

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into several groups (n=6-8 per group): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg, p.o.), and test groups receiving different doses of the quinoline carboxylic acid derivative.

  • Drug Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The collective evidence strongly supports the potential of quinoline carboxylic acid derivatives as a valuable scaffold for the development of novel anti-inflammatory therapeutics. Their ability to modulate critical inflammatory pathways, such as the NF-κB and COX/LOX pathways, underscores their therapeutic promise. While the existing data is encouraging, further research is warranted in several key areas:

  • Comprehensive SAR Studies: Systematic exploration of the chemical space around the quinoline carboxylic acid core is necessary to identify derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

  • Elucidation of Specific Molecular Targets: While the inhibition of inflammatory pathways is evident, the precise molecular targets of these compounds within these cascades require further investigation.

  • In-depth Preclinical Evaluation: Promising candidates should be subjected to more extensive preclinical testing in chronic models of inflammation to assess their long-term efficacy and safety.

By addressing these future research directions, the full therapeutic potential of quinoline carboxylic acid derivatives as a new generation of anti-inflammatory agents can be realized.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Aminoquinoline-6-carboxylic Acid

The procedures outlined herein are grounded in the principles of minimizing exposure, preventing environmental contamination, and adhering to regulatory requirements. By understanding the rationale behind each step, labo...

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the principles of minimizing exposure, preventing environmental contamination, and adhering to regulatory requirements. By understanding the rationale behind each step, laboratory personnel can cultivate a culture of safety and ensure the integrity of their research environment.

Hazard Assessment and Risk Mitigation

8-Aminoquinoline-6-carboxylic acid, as a quinoline derivative, should be handled as a potentially hazardous substance. Structurally similar compounds, such as 8-Aminoquinoline and quinoline itself, are known to be toxic, irritants, and harmful to aquatic life. Therefore, a conservative approach to its disposal is warranted.

Key Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: Can cause skin and serious eye irritation.[1][2][3]

  • Environmental Hazard: Potentially toxic to aquatic organisms, with long-lasting effects.[4]

To mitigate these risks, all handling and disposal procedures must be conducted within a designated and properly ventilated area, such as a chemical fume hood.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling 8-Aminoquinoline-6-carboxylic acid and its waste.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards should be worn to protect against splashes and fine dust particles.[5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical or its waste.[5][6][7]
Body Protection A lab coat or chemical-resistant apron is required to protect against skin contact.[7]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 8-Aminoquinoline-6-carboxylic acid, from the point of generation to final collection.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste at the source is a critical step in ensuring safe disposal.

  • Solid Waste:

    • Unused or expired 8-Aminoquinoline-6-carboxylic acid.

    • Contaminated materials such as weighing paper, gloves, and absorbent pads.

  • Liquid Waste:

    • Solutions containing 8-Aminoquinoline-6-carboxylic acid.

    • Rinsate from cleaning contaminated glassware.

Crucially, do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials include strong oxidizing agents and strong acids.[4][5]

Step 2: Waste Containment and Labeling

Proper containment and labeling are essential for safe storage and transport.

  • Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection.[5][6] These containers should be kept closed when not in use.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "8-Aminoquinoline-6-carboxylic acid".[9] The label should also include the date of accumulation and any relevant hazard symbols.

Step 3: On-Site Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • The SAA should be located at or near the point of waste generation.[9]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5]

  • Ensure that the amount of waste stored in the SAA does not exceed regulatory limits (typically 55 gallons).[9]

Step 4: Final Disposal

The ultimate disposal of hazardous waste must be handled by a licensed hazardous waste disposal company.[10]

  • Follow your institution's procedures for requesting a waste pickup.

  • Ensure all documentation, including waste profiles and manifests, is completed accurately.

  • Never dispose of 8-Aminoquinoline-6-carboxylic acid or its containers in the regular trash or pour it down the drain.[5][11][12] This is to prevent environmental contamination and potential harm to aquatic life.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1][5] For liquid spills, use an inert absorbent material like vermiculite or sand, then collect the absorbed material into a suitable container for disposal.[11]

  • Clean: Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Report: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 8-Aminoquinoline-6-carboxylic acid.

DisposalWorkflow Disposal Workflow for 8-Aminoquinoline-6-carboxylic Acid cluster_generation Waste Generation cluster_assessment Immediate Actions cluster_procedure Disposal Procedure cluster_emergency Contingency Generate Generate Waste (Solid or Liquid) Assess Assess Hazards (Toxic, Irritant, Environmental) Generate->Assess PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Spill Spill Occurs Assess->Spill Segregate Segregate Waste (Solid vs. Liquid) PPE->Segregate Contain Contain in Labeled, Approved Container Segregate->Contain Store Store in Satellite Accumulation Area Contain->Store Request Request Pickup by Licensed Disposal Vendor Store->Request SpillResponse Follow Spill Response Protocol Spill->SpillResponse

Caption: Decision workflow for safe disposal.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 8-Aminoquinoline-6-carboxylic acid, thereby upholding the highest standards of laboratory practice and contributing to a safer research community.

References

  • 8-Aminoquinoline Safety Data Sheet. (2009, September 26). Thermo Fisher Scientific.
  • 8-Aminoquinoline - Safety Data Sheet. (2025, February 1). ChemicalBook.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency.
  • Screening Assessment Quinoline. (2011, November). Environment Canada Health Canada.
  • 2-Hydroxyquinoline-3-carboxylic acid Safety Data Sheet. (2023, August 25). Thermo Fisher Scientific.
  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG.
  • 8-Aminoquinoline SDS, 578-66-5 Safety D
  • SAFETY DATA SHEET. (2018, December 28). Spectrum Chemical.
  • Quinoline-5-carboxylic acid, 97% Safety Data Sheet. (2021, December 25). Fisher Scientific.
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  • 8-Hydroxyquinoline-2-carboxylic acid Safety Data Sheet. (2021, December 25). Fisher Scientific.
  • Laboratory Environmental Sample Disposal Information Document. (2019, September). US Environmental Protection Agency.
  • 8-Aminoisoquinoline Safety Data Sheet. (2010, June 22). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
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  • MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1.
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Aminoquinoline-6-carboxylic Acid

Welcome to a comprehensive guide designed for the precise and safe handling of 8-Aminoquinoline-6-carboxylic acid. As researchers, scientists, and drug development professionals, our work's integrity is intrinsically lin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 8-Aminoquinoline-6-carboxylic acid. As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and control we maintain in the laboratory. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each procedural choice, ensuring that every protocol is a self-validating system of safety. Our objective is to empower you with the knowledge to handle this and similar research chemicals with the highest degree of confidence and protection.

Hazard Assessment: The 'Why' Behind the Protective Gear

Understanding the intrinsic properties of a chemical is the first step in establishing a robust safety protocol. While specific toxicological data for 8-Aminoquinoline-6-carboxylic acid is not extensively published, we can infer a significant hazard profile based on its structural similarity to 8-Aminoquinoline and other quinoline derivatives. This proactive approach, grounded in chemical analogy, is a cornerstone of laboratory safety.

Based on available Safety Data Sheets (SDS) for analogous compounds, the primary hazards include:

  • Acute Toxicity (Oral, Dermal, Inhalation): These compounds are classified as harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Skin and Eye Irritation: They are known to cause skin irritation and serious eye irritation or damage.[1][2]

  • Systemic Health Hazards: There is evidence suggesting the potential for germ cell mutagenicity (causing genetic defects) and reproductive toxicity.[1]

  • Respiratory Irritation: As a solid, the dust can cause respiratory irritation.[1][2]

This hazard profile dictates that our primary goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs). Every piece of Personal Protective Equipment (PPE) recommended is a direct countermeasure to these specific risks.

The Hierarchy of Controls: Your First and Best Defense

Before we even consider PPE, we must apply the hierarchy of controls. PPE is the last line of defense, used when hazards cannot be eliminated or sufficiently mitigated through other means.[3] For handling 8-Aminoquinoline-6-carboxylic acid, the most critical controls are:

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

    • Chemical Fume Hood: All manipulations of the solid compound or its volatile solutions must be performed inside a certified chemical fume hood.[1][2][4] This is non-negotiable and serves to capture aerosols and dust at the source.

    • Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.[5]

    • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][2]

  • Administrative Controls: These are procedural controls to reduce exposure.

    • Designated Areas: Clearly mark areas where 8-Aminoquinoline-6-carboxylic acid is stored and handled.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

    • Training: All personnel must be trained on the specific hazards and handling procedures outlined in the Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard.[6][7]

Core PPE Requirements: A Head-to-Toe Protocol

When engineering and administrative controls are in place, PPE provides the final, essential barrier.

Eye and Face Protection

The risk of splashes or airborne dust causing serious eye damage is significant.[4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, due to the high irritation potential, chemical splash goggles are strongly recommended.

  • Best Practice: When handling larger quantities (>1g) of the solid or during procedures with a high splash potential (e.g., transfers, solution heating), a combination of chemical splash goggles and a full-face shield is required.[8]

Hand Protection

Skin contact is a primary route of exposure, and the compound is considered harmful upon dermal absorption.[1][2]

  • Glove Selection: Always use powder-free nitrile gloves. Powder can aerosolize the chemical, increasing inhalation risk.[3] While nitrile offers good general chemical resistance, always consult a manufacturer-specific glove compatibility chart for quinoline derivatives.

  • Double Gloving: It is best practice to wear two pairs of gloves. This provides a backup barrier and allows for the safe removal of the outer, contaminated glove without exposing the inner glove or your skin.

  • Proper Technique: Inspect gloves for any signs of degradation or punctures before use.[5] When work is complete, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them as hazardous waste.[5] Always wash hands thoroughly after removing gloves.[1][5]

Body Protection
  • Laboratory Coat: A standard cotton lab coat is not sufficient as it can absorb chemical spills.

  • Chemical-Resistant Gown: A disposable, solid-front, polyethylene-coated gown with long sleeves and tight-fitting elastic cuffs is required.[9] This provides a non-absorbent barrier to protect your skin and personal clothing. The gown should be removed and disposed of immediately if contamination is suspected.

Respiratory Protection

Engineering controls (i.e., a fume hood) are the primary method for preventing inhalation. However, respiratory protection may be necessary in specific situations.

  • When Required: If you must handle the solid chemical outside of a fume hood (a practice that should be avoided) or during a large spill cleanup, respiratory protection is mandatory.

  • Type of Respirator: A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[10] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA.[6][10]

Operational Plans: PPE in Practice

The level of PPE required can be adjusted based on the specific task and the associated risk.

Task-Based PPE Summary
TaskEngineering ControlMinimum Personal Protective Equipment
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash Goggles
Preparing Solutions Chemical Fume HoodDouble Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash Goggles, Face Shield (if splash risk is high)
Reaction/Procedure Chemical Fume HoodDouble Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash Goggles
Handling Waste Well-Ventilated AreaDouble Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash Goggles
Spill Cleanup N/ADouble Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash Goggles, Face Shield, NIOSH-Approved N95 Respirator
Procedural Flow: PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 8-Aminoquinoline-6-carboxylic acid spill_cleanup Is this a spill cleanup outside of a hood? start->spill_cleanup fume_hood Is the task performed inside a certified chemical fume hood? ppe_base Required Base PPE: - Double Nitrile Gloves - Chemical-Resistant Gown - Chemical Splash Goggles fume_hood->ppe_base Yes no_hood STOP! Do not proceed. Consult EHS. Respirator required. fume_hood->no_hood No splash_risk Is there a significant risk of splashing? ppe_base->splash_risk add_faceshield Add Full Face Shield to Base PPE splash_risk->add_faceshield Yes final_check Proceed with caution. Follow SOP. splash_risk->final_check No add_faceshield->final_check spill_cleanup->fume_hood No spill_ppe Full Spill PPE Required: - Base PPE + Face Shield - NIOSH-Approved N95 Respirator spill_cleanup->spill_ppe Yes spill_ppe->final_check

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Gown: Select the correct size and put on the chemical-resistant gown, tying it securely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the cuffs of the gown.[3]

  • Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if the procedure requires it. Adjust for a secure fit.

  • Enter Work Area: You are now ready to begin work in the designated area.

Doffing (Taking Off) Sequence - This is a critical step to prevent contamination

  • Decontaminate (if possible): Before exiting the immediate work area (fume hood), wipe down the outer gloves.

  • Outer Gloves: Remove the outer pair of gloves using a method that avoids skin contact. Peel one glove off, ball it into the gloved hand, slide a finger from the clean hand under the cuff of the remaining glove, and peel it off over the first. Dispose of them immediately in the designated hazardous waste container.

  • Gown and Inner Gloves: Untie the gown. Remove it by rolling it down and away from your body, turning it inside out. As you remove the gown, peel off the inner gloves simultaneously so they are contained within the rolled-up gown. Dispose of the bundle immediately.

  • Exit Work Area: Exit the designated handling area.

  • Goggles/Face Shield: Remove your face shield and/or goggles last by handling the strap, not the front surface.

  • Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds.[5]

Disposal and Emergency Plans

Waste Disposal:

  • All contaminated PPE (gloves, gowns, etc.) must be disposed of as hazardous chemical waste.

  • Empty chemical containers and waste from the procedure must be collected in clearly labeled, sealed containers.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[1][4][11]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing while under a safety shower. Seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By integrating these principles of hazard assessment, control implementation, and procedural diligence, you can ensure a safe and effective research environment when working with 8-Aminoquinoline-6-carboxylic acid.

References

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025-09-04). XPRESS CHEMS. [Link]

  • Occupational Health Guidelines for Chemical Hazards. (1981). National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Chemical Safety in Research and Teaching. New Mexico State University. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]

  • Types of PPE to Wear When Compounding Hazardous Drugs. (2022-08-25). Provista. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Pharmacy Practice News. [Link]

Sources

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